molecular formula C8H16N2 B143834 2-Methyl-2,7-diazaspiro[4.4]nonane CAS No. 135380-53-9

2-Methyl-2,7-diazaspiro[4.4]nonane

Cat. No.: B143834
CAS No.: 135380-53-9
M. Wt: 140.23 g/mol
InChI Key: OQHQOOLVQDEIGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,7-diazaspiro[4.4]nonane is a nitrogen-containing spirocyclic scaffold of significant interest in advanced medicinal chemistry and drug discovery . Its well-defined, rigid three-dimensional structure provides a versatile framework for creating multisite interactions with biological targets, which is a key design element for developing novel therapeutic candidates . This compound serves as a valuable building block in pharmaceutical research, particularly in the design of ligands for receptors implicated in central nervous system (CNS) disorders, such as anxiety, depression, and schizophrenia . The unique spatial disposition of its functional groups, a characteristic of spirodiamine systems, helps enhance the pharmacokinetic properties of drug candidates, improving their efficacy and selectivity . Furthermore, diazaspiro scaffolds like this one have been strategically utilized in developing selective dopamine D3 receptor ligands, minimizing off-target interactions at other aminergic GPCRs—a common challenge in drug development . The compound is available for research applications, including use as a key intermediate in synthetic chemistry, exploration of enzyme inhibition, and the development of novel bioactive molecules . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,7-diazaspiro[4.4]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-8(7-10)2-4-9-6-8/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHQOOLVQDEIGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(C1)CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405775
Record name 2-methyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135380-53-9
Record name 2-methyl-2,7-diazaspiro[4.4]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,7-diazaspiro[4.4]nonane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2,7-diazaspiro[4.4]nonane is a spirocyclic diamine that has garnered interest within medicinal chemistry as a versatile scaffold for the development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to enhance potency and selectivity for various biological targets. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design and development, influencing everything from synthetic feasibility to pharmacokinetic profiles. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing experimental methodologies for their determination and exploring the implications of these properties in a drug discovery context.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. For this compound, its spirocyclic nature and the presence of two basic nitrogen atoms are defining features.

The structure of this compound is characterized by two fused five-membered rings sharing a single carbon atom (the spiro center). One ring contains a tertiary amine (N-methylated) and the other a secondary amine. This arrangement imparts a rigid, non-planar geometry.

PropertyValueSource
Molecular Formula C₈H₁₆N₂PubChem[1]
Molecular Weight 140.23 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 135380-53-9PubChem[1]

Ionization Constant (pKa): A Gateway to Understanding pH-Dependent Behavior

The basicity of the two nitrogen atoms in this compound is a critical determinant of its behavior in physiological environments. As a diamine, it will possess two distinct pKa values, corresponding to the protonation of the tertiary and secondary amines. These values dictate the molecule's charge state at a given pH, which in turn influences its solubility, permeability, and target binding.

Significance in Drug Discovery

The pKa values of a drug candidate are fundamental to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For an orally administered drug, the ionization state in the gastrointestinal tract, which has a varying pH, will affect its dissolution and ability to permeate the intestinal wall. Furthermore, the charge state of the molecule can significantly impact its interaction with its biological target, as ionic interactions are often key to binding affinity.

Experimental Determination of pKa

Potentiometric titration is a widely used and reliable method for determining the pKa of amines.[2] This technique involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes.

Workflow for pKa Determination by Potentiometric Titration

pKa_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve this compound in deionized water adjust Adjust initial pH with a strong base (e.g., NaOH) prep->adjust titrate Titrate with a standardized solution of a strong acid (e.g., HCl) adjust->titrate monitor Continuously monitor pH using a calibrated pH electrode titrate->monitor plot Plot pH vs. volume of titrant added monitor->plot derivative Calculate the first and second derivatives of the titration curve plot->derivative determine Identify equivalence points and determine the two pKa values derivative->determine logP_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep Prepare a solution of the compound in one phase (e.g., water) mix Mix with an equal volume of the immiscible solvent (n-octanol) prep->mix shake Shake vigorously to ensure thorough mixing and partitioning mix->shake equilibrate Allow the mixture to stand until the two phases completely separate shake->equilibrate separate Carefully separate the aqueous and n-octanol phases equilibrate->separate quantify Quantify the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS) separate->quantify calculate Calculate logP = log([organic]/[aqueous]) quantify->calculate solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add Add an excess of the solid compound to a specific volume of aqueous buffer shake Shake the mixture at a constant temperature for an extended period (e.g., 24-48 hours) add->shake separate Separate the undissolved solid (e.g., by centrifugation or filtration) shake->separate quantify Determine the concentration of the dissolved compound in the supernatant separate->quantify

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological properties is paramount. Spirocyclic systems, particularly spirocyclic diamines, have emerged as privileged scaffolds in drug discovery.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, enabling more precise and potent interactions with biological targets. The 2,7-diazaspiro[4.4]nonane core, a motif found in various bioactive compounds, provides a robust framework for developing new therapeutic agents, including potential antidepressants.[3]

This technical guide provides a detailed, field-proven methodology for the synthesis of a key derivative, 2-Methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. We will dissect a validated multi-step synthetic route, explaining the causality behind experimental choices and providing comprehensive, step-by-step protocols to ensure reproducibility.

Retrosynthetic Analysis and Strategic Overview

The synthesis of the target compound hinges on the robust construction of the diazaspiro[4.4]nonane core, followed by functionalization and deprotection. Our retrosynthetic strategy identifies a key benzyl-protected diamine as the immediate precursor. This protecting group strategy is crucial; the benzyl group is stable under the harsh reducing conditions required to form the diamine core but can be selectively cleaved under mild hydrogenolysis conditions in the final step. The protected diamine, in turn, can be accessed via the complete reduction of a corresponding trione, a readily accessible synthetic intermediate.

G Target This compound dihydrochloride Precursor1 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Target->Precursor1  Deprotection (Hydrogenolysis) & Salt Formation Precursor2 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane -1,3,8-trione Precursor1->Precursor2  Amide/Imide Reduction (LAH)

Caption: Retrosynthetic pathway for the target compound.

Comprehensive Synthetic Workflow

The forward synthesis is a logical progression involving the reduction of a stable trione intermediate, followed by the strategic removal of a benzyl protecting group to yield the final dihydrochloride salt. This pathway is efficient and leverages well-established, high-yielding chemical transformations.

G start 7-Benzyl-2-methyl-2,7- diazaspiro[4.4]nonane-1,3,8-trione step1_reagents 1. LiAlH4, THF 2. H2O, NaOH(aq) intermediate1 7-Benzyl-2-methyl-2,7- diazaspiro[4.4]nonane step1_reagents->intermediate1 Reduction step2_reagents Pd/C, H2 (4.5x10^5 Pa) MeOH final_product This compound dihydrochloride step2_reagents->final_product Hydrogenolysis

Caption: Forward synthesis workflow diagram.

Part 1: Reduction of the Trione Precursor

The first critical step is the exhaustive reduction of the carbonyl groups of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its potent ability to reduce amides and imides to their corresponding amines without affecting the benzyl protecting group.

Experimental Protocol 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane[4]
  • Reaction Setup: To a suspension of lithium aluminum hydride (0.95 g, 25 mmol) in 30 mL of anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add a solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.36 g, 5.0 mmol) in 50 mL of THF dropwise.

    • Scientist's Note: The use of anhydrous THF is critical as LAH reacts violently with water. The dropwise addition helps to control the initial exothermic reaction.

  • Reaction Execution: Stir the resulting mixture overnight at room temperature to ensure the reaction proceeds to completion. Following this, heat the mixture to reflux for one hour.

  • Workup and Quenching: Cool the reaction vessel in an ice bath. Cautiously quench the excess LAH by the sequential, dropwise addition of 0.95 mL of water, followed by 0.95 mL of 15% aqueous sodium hydroxide solution, and finally 2.8 mL of water.

    • Trustworthiness Check: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easily removed by filtration, simplifying the purification process.

  • Isolation: Remove the inorganic solids by filtration and wash them thoroughly with THF. Concentrate the combined filtrate in vacuo to yield the crude product as a syrup.

  • Intermediate Salt Formation (Optional Purification): For purification and characterization, dissolve the syrup in isopropanol and treat with an excess of 6N hydrogen chloride in isopropanol. The resulting dihydrochloride salt will crystallize and can be collected.[4] This intermediate salt has a reported melting point of 233-234°C.[4]

Part 2: Catalytic Deprotection via Hydrogenolysis

The final step involves the cleavage of the N-benzyl group to unmask the secondary amine. Catalytic hydrogenation is the ideal method for this transformation as it is highly selective and clean, with the only byproduct being toluene, which is easily removed.

Experimental Protocol 2: Synthesis of this compound Dihydrochloride[5]
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve the 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride intermediate from the previous step in 150 mL of methanol.

  • Catalyst Addition: Add 1.0 g of 20% palladium on carbon (Pd/C) catalyst to the solution.

    • Scientist's Note: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenolysis of benzyl groups. The catalyst loading and pressure are key parameters for driving the reaction to completion.

  • Hydrogenation: Seal the vessel and subject the mixture to hydrogenation at a pressure of 4.5x10^5 Pa for two days.

  • Workup and Isolation: After the reaction period, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification and Crystallization: Concentrate the filtrate under reduced pressure to obtain a thick syrup. Induce crystallization by adding acetonitrile. Collect the solid product by filtration to yield the final title compound.[5]

Data Summary and Characterization

The successful synthesis of the target compound and its key intermediate is confirmed by their physical properties.

CompoundMolecular FormulaCAS NumberMelting Point (°C)Purity
7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochlorideC₁₅H₂₄Cl₂N₂91188-25-9233-234-
This compound dihydrochlorideC₈H₁₈Cl₂N₂91188-26-0168-17097%

Data sourced from PrepChem and Sigma-Aldrich.[4][5]

References

  • Synthesis of this compound Dihydrochloride. PrepChem.com. [Link]
  • Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione. PrepChem.com. [Link]
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. [Link]
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Reymond Research Group. [Link]
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. [Link]
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane: Core Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-2,7-diazaspiro[4.4]nonane is a key spirocyclic diamine that serves as a valuable building block in contemporary medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents, enabling precise spatial orientation of pharmacophoric elements. This guide offers a comprehensive overview of the principal synthetic strategies for accessing this important molecule, with a focus on the selection of starting materials and the underlying chemical principles that govern the synthetic transformations. The content herein is intended for researchers, scientists, and professionals engaged in drug discovery and development, providing both theoretical insights and practical, actionable protocols.

Retrosynthetic Analysis: Deconstructing the Spirocyclic Core

A retrosynthetic analysis of this compound reveals several logical disconnection points, leading to a variety of potential starting materials and synthetic strategies. The most common approaches involve either the sequential or convergent construction of the two pyrrolidine rings around a central spirocyclic carbon.

G Target This compound Intermediate1 This compound-1,3,8-trione Target->Intermediate1 Reduction Intermediate2 Protected 2,7-Diazaspiro[4.4]nonane Target->Intermediate2 N-Methylation / Deprotection Precursor1 3-Carboxy-5-oxo-3-pyrrolidineacetic acid Intermediate1->Precursor1 Cyclocondensation with Methylamine Precursor2 Commercially Available Spirocycles Intermediate2->Precursor2 StartingMaterial1 Acyclic Precursors (e.g., Itaconic Acid Derivatives) Precursor1->StartingMaterial1 Ring Formation StartingMaterial2 Protected Spirocyclic Amines Precursor2->StartingMaterial2

Caption: High-level retrosynthetic pathways to this compound.

This analysis highlights two primary strategic approaches: the de novo construction from acyclic precursors, often proceeding through a key spiro-trione intermediate, and the functionalization of a pre-existing, commercially available diazaspiro[4.4]nonane core.

Synthetic Strategy I: De Novo Construction via a Spiro-Trione Intermediate

This is a robust and frequently employed strategy that builds the diazaspiro[4.4]nonane skeleton from the ground up. The central intermediate in this pathway is This compound-1,3,8-trione . The synthesis of this trione and its subsequent reduction are the cornerstones of this approach.

Key Starting Material: 3-Carboxy-5-oxo-3-pyrrolidineacetic acid
Synthesis of the Spiro-Trione Intermediate

The formation of the spirocyclic core is achieved through a high-temperature cyclocondensation reaction. A documented procedure for a similar ethyl-substituted analog provides a clear blueprint for this transformation.[3] The diacid, 3-carboxy-5-oxo-3-pyrrolidineacetic acid, is heated with an excess of aqueous methylamine. This reaction proceeds via the formation of a diamide, which then undergoes intramolecular cyclization with the loss of water to form the stable spiro-trione structure.

G Start 3-Carboxy-5-oxo-3-pyrrolidineacetic acid Reagent + Methylamine (aq) High Temperature Start->Reagent Product This compound-1,3,8-trione Reagent->Product

Caption: Formation of the key spiro-trione intermediate.

Reduction of the Spiro-Trione

With the spiro-trione in hand, the next critical step is the complete reduction of the three carbonyl groups (two amide and one ketone) to the corresponding methylene groups. A powerful reducing agent is required for this transformation, with lithium aluminum hydride (LiAlH₄) being the reagent of choice. The trione is treated with an excess of LiAlH₄ in an anhydrous ethereal solvent such as tetrahydrofuran (THF).

This reduction proceeds to furnish the N-benzylated precursor, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane, if the corresponding N-benzyl trione is used. The N-benzyl group serves as a protecting group for the second nitrogen atom during the synthesis.

Final Deprotection Step

The final step in this sequence is the removal of the N-benzyl protecting group. This is typically achieved via catalytic hydrogenation. The 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane is dissolved in a suitable solvent like methanol and subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[4] This hydrogenolysis cleaves the benzyl group, yielding the desired this compound, which is often isolated as its dihydrochloride salt for improved stability and handling.

Experimental Protocol: De Novo Synthesis

Step 1: Synthesis of this compound-1,3,8-trione (Adapted from a similar procedure[3])

  • A suspension of 3-ethoxy-carbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester (0.10 mol) in an excess of 2 N sodium hydroxide is stirred for three hours at room temperature.

  • The solution is then acidified with dilute hydrochloric acid and evaporated to dryness in vacuo.

  • The resulting crude 3-carboxy-5-oxo-3-pyrrolidineacetic acid is taken up in isopropyl alcohol, and the insoluble sodium chloride is removed by filtration.

  • The filtrate is concentrated to a syrup and dissolved in 70% aqueous methylamine (100 ml).

  • The solution is gradually heated in an oil bath to 230-240 °C, allowing volatile components to distill off. The reaction is maintained at this temperature for ten minutes.

  • After cooling, the product is crystallized from isopropyl alcohol to yield this compound-1,3,8-trione.

Step 2: Reduction and Deprotection Sequence (Conceptual, based on related transformations[4][5])

  • To a suspension of lithium aluminum hydride (25 mmol) in anhydrous tetrahydrofuran (30 ml), a solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (5.0 mmol) in 50 ml of tetrahydrofuran is added dropwise under an inert atmosphere.[5]

  • The mixture is stirred overnight at room temperature and then refluxed for one hour.

  • After cooling, the reaction is carefully quenched by the sequential dropwise addition of water, 15% sodium hydroxide solution, and then more water.

  • The inorganic solids are removed by filtration, and the filtrate is concentrated in vacuo. The resulting syrup is dissolved in isopropanol and treated with excess 6N hydrogen chloride in isopropanol to crystallize 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[5]

  • A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol is hydrogenated at approximately 4.5 x 10⁵ Pa for 48 hours in the presence of a 20% palladium on carbon catalyst.[4]

  • After filtration of the catalyst, the filtrate is concentrated to a thick syrup. Crystallization upon the addition of acetonitrile affords this compound dihydrochloride.[4]

Synthetic Strategy II: Functionalization of a Pre-formed Diazaspiro[4.4]nonane Core

An alternative and often more direct approach involves the use of a commercially available, pre-formed 2,7-diazaspiro[4.4]nonane core, which is typically protected at one or both nitrogen atoms. This strategy circumvents the need for the multi-step construction of the spirocycle.

Key Starting Material: Protected 2,7-Diazaspiro[4.4]nonanes

A common and commercially available starting material for this strategy is tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate .[6][7] This compound has one of the nitrogen atoms protected by a tert-butoxycarbonyl (Boc) group, leaving the other nitrogen available for functionalization.

G Start tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate Step1_Reagent + Reagents for N-Methylation Start->Step1_Reagent Intermediate Boc-Protected N-Methylated Intermediate Step1_Reagent->Intermediate Step2_Reagent + Acid (e.g., TFA or HCl) Intermediate->Step2_Reagent Product This compound Step2_Reagent->Product

Caption: Synthetic pathway starting from a Boc-protected spirocycle.

N-Methylation

The free secondary amine of the Boc-protected diazaspiro[4.4]nonane can be methylated using standard procedures. A common method is reductive amination with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. Alternatively, direct alkylation with a methylating agent like methyl iodide in the presence of a mild base can be employed.

Deprotection

The final step is the removal of the Boc protecting group. This is readily achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.

Experimental Protocol: Functionalization Approach

Step 1: N-Methylation of tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (General Procedure)

  • To a solution of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add aqueous formaldehyde (1.1 eq).

  • The mixture is stirred for a short period, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq).

  • The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude N-methylated intermediate, which can be purified by column chromatography if necessary.

Step 2: Boc Deprotection (General Procedure)

  • The crude or purified tert-butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate is dissolved in dichloromethane.

  • An excess of trifluoroacetic acid (e.g., 5-10 equivalents) is added, and the solution is stirred at room temperature for 1-2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is dissolved in a minimal amount of a suitable solvent and can be converted to a salt, such as the dihydrochloride, by the addition of ethereal HCl, followed by precipitation or crystallization.

Quantitative Data Summary

Synthetic StrategyKey Starting MaterialKey IntermediateKey ReagentsReported/Expected Yield
Strategy I: De Novo Synthesis 3-Ethoxy-carbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl esterThis compound-1,3,8-trioneNaOH, HCl, Methylamine, LiAlH₄, Pd/C, H₂Multi-step, variable yields
Strategy II: Functionalization tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylatetert-Butyl 7-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylateFormaldehyde, NaBH(OAc)₃, TFA or HClGenerally high yielding

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The de novo construction via a spiro-trione intermediate offers a versatile route from fundamental building blocks, allowing for the synthesis of various analogs by changing the amine in the cyclocondensation step. However, this approach is often more labor-intensive. In contrast, the functionalization of a pre-formed, commercially available diazaspiro[4.4]nonane core provides a more direct and often higher-yielding route to the target molecule, making it an attractive option for rapid library synthesis and lead optimization efforts in drug discovery programs. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the need for analog synthesis.

References

  • PrepChem. Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • Zarghi, A. et al. Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate.
  • PrepChem. Synthesis of this compound Dihydrochloride.
  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PrepChem. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • Molbase. 2,7-DIAZASPIRO[4.4]NONANE, 2-METHYL-.
  • MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
  • White Rose Research Online. Strategies for the Synthesis of Spiropiperidines.
  • Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
  • PrepChem. Synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.

Sources

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is perpetual. Among these, spirocyclic systems have emerged as "privileged scaffolds" due to their inherent three-dimensional nature and conformational rigidity.[1] The 2,7-diazaspiro[4.4]nonane core, and specifically its N-methylated derivative, This compound , represents a significant building block for exploring new chemical space.[2] Its rigid structure provides a fixed orientation for appended pharmacophoric groups, which can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable metabolic stability.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, validated synthetic protocols, applications as a core scaffold, and critical safety considerations, grounding all information in authoritative references.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its application in research. This compound is a bicyclic diamine with a unique spirocyclic structure.[3]

PropertyValueSource(s)
CAS Number 135380-53-9[3][4][5]
IUPAC Name This compound[3][4]
Molecular Formula C₈H₁₆N₂[3][4]
Molecular Weight 140.23 g/mol [3][4]
Canonical SMILES CN1CCC2(C1)CCNC2[3][4][5]
InChI Key OQHQOOLVQDEIGL-UHFFFAOYSA-N[3][4][5]
Physical Form Liquid
Typical Purity ≥95%
Storage Conditions Keep in a dark place, sealed in dry, 2-8°C
EC Number 675-088-2[4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound often involves the deprotection of a more stable, protected precursor. A common and effective method is the catalytic hydrogenation of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane to cleave the benzyl protecting group.

Synthetic Pathway: Debenzylation via Catalytic Hydrogenation

The causality behind this choice of strategy lies in the reliability and clean nature of catalytic hydrogenation for benzyl group removal. The palladium on carbon (Pd/C) catalyst is highly efficient, and the by-product (toluene) is easily removed. The reaction proceeds under relatively mild conditions, preserving the integrity of the spirocyclic core.

Synthesis of this compound cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Final Product start 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride reagents 1. H₂, 20% Pd/C (catalyst) 2. Methanol (solvent) 3. 4.5x10⁵ Pa, 48 hours start->reagents Hydrogenation product This compound dihydrochloride reagents->product

Caption: Synthesis via catalytic hydrogenation of the benzyl-protected precursor.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the dihydrochloride salt.[6] The free base can be obtained by subsequent neutralization.

  • Vessel Preparation: To a suitable hydrogenation vessel, add 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.

  • Catalyst and Solvent Addition: Add methanol as the solvent (e.g., 150 mL for ~12g of starting material) and 1.0 g of 20% palladium on carbon (Pd/C) catalyst.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas to 4.5 x 10⁵ Pa. Maintain vigorous stirring at room temperature for 48 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Filtration: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator. This will yield a thick syrup.

  • Crystallization and Isolation: Induce crystallization by adding a suitable anti-solvent, such as acetonitrile. The product, this compound dihydrochloride, will precipitate as a solid.[6]

  • Purification: Collect the solid by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum. The reported melting point for the dihydrochloride salt is 168-170 °C.[6][7]

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its application as a scaffold. Its rigid structure and two distinct nitrogen atoms provide vectors for chemical modification, enabling the synthesis of diverse compound libraries for screening.[2][8]

Rationale for Use as a Scaffold

The spirocyclic core imparts several desirable features for drug candidates:

  • Increased Fsp³ Character: The high fraction of sp³-hybridized carbons leads to a more three-dimensional structure, which is often associated with higher clinical success rates, improved solubility, and greater selectivity.[1]

  • Conformational Rigidity: The locked conformation reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity.[1]

  • Novel Chemical Space: It provides access to novel molecular shapes that are distinct from traditional "flat" aromatic ring systems, allowing for the exploration of new structure-activity relationships (SAR).[8]

Drug_Discovery_Workflow Scaffold 2-Methyl-2,7- diazaspiro[4.4]nonane Scaffold Library Library Synthesis (Vector-based functionalization) Scaffold->Library Screening High-Throughput Screening (e.g., Receptor Binding Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Drug discovery workflow utilizing the spirocyclic scaffold.

Therapeutic Areas of Interest

Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have shown promise in several key therapeutic areas:

  • Central Nervous System (CNS) Disorders: Aryl-spirocyclic diamine derivatives have been designed and synthesized as multimodal monoaminergic compounds with potential antidepressant-like properties.[9] Some compounds have demonstrated potent inhibitory activity against the serotonin transporter (SERT) and the 5-HT₃ₐ receptor.[9]

  • Sigma Receptor Modulation: The closely related 2,7-diazaspiro[4.4]nonane scaffold has been used to generate potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in pain, neurodegeneration, and addiction.[10]

  • Antimicrobial and Antitumor Activity: Preliminary studies on derivatives have suggested potential efficacy against various bacterial strains and the ability to inhibit tumor growth in vitro, although this research is still in early stages.[3]

Safety and Handling

As a chemical intermediate, proper handling of this compound is crucial. The following hazard information is based on available safety data.

Hazard ClassGHS Hazard Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Acute Toxicity, Inhalation H332: Harmful if inhaled
Skin Corrosion/Irritation H315: Causes skin irritation
Eye Damage/Irritation H319: Causes serious eye irritation
STOT - Single Exposure H335: May cause respiratory irritation

Table data sourced from Sigma-Aldrich and PubChem.[4]

Recommended Precautionary Measures (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound. All experimental work should be conducted in a well-ventilated fume hood by trained personnel.

Conclusion and Future Directions

This compound is more than a mere chemical entity; it is a strategic tool for the modern medicinal chemist. Its defined three-dimensional structure and synthetic tractability make it an invaluable scaffold for developing next-generation therapeutics, particularly in the challenging field of neuroscience.[9][10] Future research will likely focus on the stereocontrolled synthesis of its derivatives to probe chiral recognition at biological targets and the expansion of its application into other therapeutic areas. The continued exploration of libraries built upon this scaffold promises to yield novel candidates with improved efficacy and safety profiles.

References

  • PrepChem.com. Synthesis of this compound Dihydrochloride.
  • PrepChem.com. Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • PubChem. 2-Methyl-2,7-diazaspiro(4.4)nonane. National Center for Biotechnology Information.
  • J&K Scientific LLC. This compound.
  • Chemical Communications (RSC Publishing). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • J&K Scientific LLC. This compound dihydrochloride.
  • ResearchGate. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • ResearchGate. Structure and synthesis of spirocyclic diamine scaffolds 1a-4a and derivatives. (Scientific Diagram).
  • Reymond Research Group. (2020). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • PubMed. (2022). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-2,7-diazaspiro[4.4]nonane is a saturated heterocyclic compound featuring a unique spirocyclic scaffold. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and synthesis. The rigid, three-dimensional architecture of the diazaspiro[4.4]nonane core makes it an attractive building block in medicinal chemistry, particularly in the design of novel therapeutics. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information and provides insights based on analogous structures to offer a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

Spirocyclic systems have garnered significant interest in drug discovery due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target affinity and selectivity. The 2,7-diazaspiro[4.4]nonane scaffold, in particular, has emerged as a privileged structure in medicinal chemistry. Derivatives of this core have been investigated for their potential in treating a range of diseases, including cancer and neurological disorders. This guide focuses specifically on the N-methylated analogue, this compound, providing a detailed examination of its molecular characteristics.

Molecular Structure and Properties

The fundamental structure of this compound consists of two five-membered nitrogen-containing rings, a pyrrolidine and a pyrazolidine ring, fused at a single carbon atom (the spirocenter). A methyl group is attached to one of the nitrogen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily computed and sourced from the PubChem database.[1]

PropertyValueSource
Molecular FormulaC₈H₁₆N₂PubChem[1]
Molecular Weight140.23 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number135380-53-9PubChem[1]
SMILESCN1CCC2(C1)CCNC2PubChem[1]
InChI KeyOQHQOOLVQDEIGL-UHFFFAOYSA-NPubChem[1]
Conformational Analysis

The spirocyclic nature of this compound imparts significant conformational rigidity. The two five-membered rings are not planar and can adopt various envelope and twist conformations. The relative orientation of these rings and the position of the methyl group will have a profound impact on the molecule's overall shape and its ability to interact with biological targets.

Due to the lack of specific crystallographic data for this compound, a definitive solid-state conformation cannot be presented. However, studies on similar azaspiro[4.4]nonane systems suggest that the pyrrolidine rings typically adopt a twist or envelope conformation.[2] The conformational preference is influenced by the substitution pattern and intermolecular interactions in the crystal lattice. Computational modeling would be a valuable tool to predict the low-energy conformations of this molecule in different environments.

Synthesis

Synthetic Pathway Overview

A plausible synthetic route to this compound dihydrochloride is outlined below. This pathway involves the initial construction of a protected diazaspirocycle, followed by deprotection.

Synthetic_Pathway Precursors Precursors Protected_Diazaspiro_Intermediate Protected_Diazaspiro_Intermediate Precursors->Protected_Diazaspiro_Intermediate Multi-step synthesis 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Protected_Diazaspiro_Intermediate->7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Reduction/Alkylation 2-Methyl-2,7-diazaspiro[4.4]nonane_dihydrochloride 2-Methyl-2,7-diazaspiro[4.4]nonane_dihydrochloride 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane->2-Methyl-2,7-diazaspiro[4.4]nonane_dihydrochloride Hydrogenation (Pd/C, H2) 2-Methyl-2,7-diazaspiro[4.4]nonane_free_base 2-Methyl-2,7-diazaspiro[4.4]nonane_free_base 2-Methyl-2,7-diazaspiro[4.4]nonane_dihydrochloride->2-Methyl-2,7-diazaspiro[4.4]nonane_free_base Basification

Sources

The Diazaspiro[4.4]nonane Core: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diazaspiro[4.4]nonane scaffold, a unique three-dimensional bicyclic system, has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Comprising two fused five-membered nitrogen-containing rings sharing a single carbon atom, this rigid architecture offers a distinct conformational profile. This rigidity can be advantageous in drug design, enabling precise spatial orientation of substituents to enhance binding affinity and selectivity for biological targets. This guide provides an in-depth exploration of the historical context, synthetic evolution, key chemical properties, and diverse applications of diazaspiro[4.4]nonane compounds, tailored for researchers and professionals in drug development.

A Historical Perspective on the Emergence of the Diazaspiro[4.4]nonane Scaffold

While a singular, definitive report on the "discovery" of the parent diazaspiro[4.4]nonane is not readily identifiable in early chemical literature, its conceptualization and synthesis are intrinsically linked to the broader exploration of spirocyclic systems. An important precursor and analogue, 1,6-dioxaspiro[4.4]nonane-2,7-dione, was first synthesized in 1889 by Jacob Volhard through the heating of succinic acid or its anhydride.[1] This spirodilactone has proven to be a versatile starting material for various heterocyclic compounds.[1]

The conversion of such dioxaspiro compounds into their diaza counterparts represents a logical and historically significant entry point into the diazaspiro[4.4]nonane family. The reaction of a spirodilactone, such as 1,6-dioxaspiro[4.4]nonane-2,7-dione, with primary amines or ammonia provides a direct route to the corresponding spirodilactams, which are 1,6-diazaspiro[4.4]nonane-2,7-diones.[1] These spirodilactams are noted for being highly rigid and temperature-resistant molecular building blocks.[1] This transformation laid the foundational chemistry for accessing the diazaspiro[4.4]nonane core.

Core Synthetic Strategies: Constructing the Diazaspiro[4.4]nonane Skeleton

The synthesis of the diazaspiro[4.4]nonane core has evolved significantly, with numerous methodologies developed to afford various isomers and substituted derivatives. These strategies can be broadly categorized based on the ring-forming approaches.

Domino Radical Bicyclization

A powerful and elegant method for the construction of the 1-azaspiro[4.4]nonane skeleton is the domino radical bicyclization. This approach involves the generation of a radical species that triggers a cascade of intramolecular cyclizations to form the spirocyclic system in a single step. For instance, O-benzyl oxime ethers bearing a brominated or iodinated aromatic ring and an alkenyl moiety can be used as precursors. The reaction is typically initiated by a radical initiator, such as 2,2′-azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH).[2] This methodology has been successfully applied to synthesize a range of 1-azaspiro[4.4]nonane derivatives with moderate to good yields.[2]

G A O-Benzyl Oxime Ether Precursor C Aryl/Vinyl Radical Formation A->C Initiation B Radical Initiator (AIBN or Et3B) / Bu3SnH B->C D 5-exo-trig Cyclization onto C=N C->D E Alkoxyaminyl Radical Intermediate D->E F Intramolecular Radical Capture by Alkene E->F G 1-Azaspiro[4.4]nonane Core F->G

Domino Radical Bicyclization Workflow.

[3+2] Azomethine Ylide Cycloaddition

The [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles is a versatile method for constructing substituted pyrrolidine rings, which can be extended to the synthesis of spiro-pyrrolidine systems. In the context of diazaspiro[4.4]nonanes, this can involve the reaction of an azomethine ylide with a cycloparaffinone-derived dipolarophile. For instance, novel spirocyclic pyrrolidines have been synthesized in two steps from common three- to seven-membered-ring (hetero)alicyclic ketones. The key transformation is a reaction between an electron-deficient exocyclic alkene and an in situ generated N-benzyl azomethine ylide.[3]

Synthesis from Pre-existing Pyrrolidine Derivatives

Another common strategy involves the construction of the second five-membered ring onto a pre-existing pyrrolidine core. This can be achieved through various intramolecular cyclization reactions. For example, a suitably substituted pyrrolidine derivative can undergo intramolecular condensation or alkylation to form the spirocyclic junction.

Synthesis of Specific Isomers
  • 1,3,7-Triazaspiro[4.4]nonane-2,4-diones: Efficient methods for the synthesis of these derivatives have been developed, and they have shown promising antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[4]

  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound has been synthesized from methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate using Raney Ni-catalyzed reduction and cyclization.[5]

Key Chemical Properties and Stereochemistry

The diazaspiro[4.4]nonane scaffold is characterized by its rigid, three-dimensional structure. The spirocyclic nature of the molecule imparts significant conformational constraint.

X-ray crystallographic studies of derivatives such as tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate have revealed that both five-membered rings adopt an envelope conformation.[5] In this conformation, four of the ring atoms are approximately coplanar, while the fifth atom is out of the plane. This defined geometry is crucial for the design of molecules with specific spatial arrangements of functional groups for optimal interaction with biological targets.

Table 1: Physicochemical Properties of Parent Azaspiro[4.4]nonanes

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3-AA
1-Azaspiro[4.4]nonaneC₈H₁₅N125.211.4
2-Azaspiro[4.4]nonaneC₈H₁₅N125.211.6

Data sourced from PubChem.[6][7]

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of diazaspiro[4.4]nonane derivatives have made them valuable scaffolds in drug discovery.

Key Intermediate in the Synthesis of Irbesartan

One of the most prominent applications of a diazaspiro[4.4]nonane derivative is as a key intermediate in the synthesis of Irbesartan, an angiotensin II receptor antagonist used to treat hypertension. The 2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one moiety is a crucial building block in the construction of the final drug molecule.

G A 2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one C Coupling Reaction A->C B Biphenyl-tetrazole side chain B->C D Irbesartan C->D

Role of Diazaspiro[4.4]nonane in Irbesartan Synthesis.

Neuroscience Research

Derivatives of the 2-azaspiro[4.4]nonane core have been investigated for their potential in treating neurological disorders.[8]

  • Anticonvulsant Activity: N-substituted 2-azaspiro[4.4]nonane-1,3-diones have demonstrated promising anticonvulsant effects in preclinical models of epilepsy.[8]

  • Sigma Receptor Modulation: The related 2,7-diazaspiro[4.4]nonane scaffold has been a source of potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. These receptors are implicated in a variety of neurological functions and diseases, including pain, neurodegeneration, and addiction.[8]

Table 2: Biological Activities of Selected Diazaspiro[4.4]nonane Derivatives

Compound ClassBiological Target/ActivityTherapeutic Area
N-substituted 2-azaspiro[4.4]nonane-1,3-dionesAnticonvulsantEpilepsy
2,7-Diazaspiro[4.4]nonane derivativesSigma-1 and Sigma-2 receptor ligandsNeuroscience (Pain, Neurodegeneration)
1,3,7-Triazaspiro[4.4]nonane-2,4-dionesAntimicrobial (Gram-positive bacteria)Infectious Diseases

Experimental Protocols

Protocol 1: Synthesis of 1,6-Dioxaspiro[4.4]nonane-2,7-dione[9]

This protocol describes a foundational synthesis of the dioxa-analogue, which can be a precursor to diazaspiro[4.4]nonane-diones.

  • Materials: Succinic anhydride, Sand.

  • Equipment: Round-bottom flask, Distillation apparatus, Heating mantle, Sand bath, Crystallizing dish, Ethanol (95%) for recrystallization.

  • Procedure:

    • Mix succinic anhydride with an equal volume of sand in a round-bottom flask.

    • Assemble a distillation apparatus with the flask.

    • Heat the mixture in a sand bath, which leads to the elimination of carbon dioxide.

    • The crude product distills over and solidifies in the condenser and receiver.

    • Collect the crude product and recrystallize from 95% ethanol to yield pure 1,6-dioxaspiro[4.4]nonane-2,7-dione.

Protocol 2: Domino Radical Bicyclization to a 1-Azaspiro[4.4]nonane Derivative[2]

This protocol is a general representation of the domino radical bicyclization approach.

  • Materials: O-benzyl oxime ether precursor (with bromo/iodo-aryl and alkenyl groups), Tributyltin hydride (Bu₃SnH), 2,2′-azobisisobutyronitrile (AIBN), Cyclohexane (solvent).

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, Oil bath.

  • Procedure:

    • Dissolve the O-benzyl oxime ether precursor in cyclohexane in a round-bottom flask.

    • Add tributyltin hydride and a catalytic amount of AIBN to the solution.

    • Heat the reaction mixture to reflux under an inert atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the 1-azaspiro[4.4]nonane derivative.

Conclusion

The diazaspiro[4.4]nonane scaffold has transitioned from a structural curiosity to a validated and valuable component in modern drug discovery and materials science. Its history, rooted in the fundamental chemistry of spirocyclic systems, has given way to a diverse array of sophisticated synthetic methodologies. The inherent rigidity and three-dimensionality of the diazaspiro[4.4]nonane core continue to make it an attractive platform for the development of novel therapeutics, particularly in the areas of cardiovascular disease and neuroscience. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of a wider range of biological activities for this versatile scaffold.

References

  • BenchChem. (2025). Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research. BenchChem Technical Documents.
  • Wikipedia. (n.d.). 1,6-Dioxaspiro(4.4)nonane-2,7-dione.
  • BenchChem. (2025). Application Notes and Protocols for 1,6-Dioxaspiro[4.4]nonane-2,7-dione as a Monomer. BenchChem Technical Documents.
  • Guerrero-Caicedo, A., Soto, D., Osorio, D. A., & Jaramillo-Gomez, L.-M. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry, 84(24), 16035-16047.
  • PubChem. (n.d.). 1,6-Dioxaspiro(4.4)nonane.
  • Dudley, G. B., et al. (2004). Synthetic approaches to spiro bis-thf natural products: cephalosporolides, penisporolides, ascospiroketals and pyrenolides. Chemical Society Reviews, 33(5), 363-381.
  • PubChem. (n.d.). 2-Azaspiro(4.4)nonane.
  • Tietze, L. F., & Vock, C. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(14), 2249-2262.
  • Manhas, M. S., Chib, J. S., Chiang, Y. H., & Bose, A. K. (1969). Studies on Lactams. XII. Synthesis of Some Spiro-Beta-Lactams. Tetrahedron, 25(18), 4421-4426.
  • PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane.
  • Majer, J., & Kaczor, A. A. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3196.
  • PubChem. (n.d.). 1-Azaspiro(4.4)nonane.
  • Shestakov, A. S., et al. (2018). An Efficient Synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione Derivatives and Antimicrobial Activity Thereof. Chemistry of Heterocyclic Compounds, 54(7), 688-694.
  • Zhang, L., et al. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1743.
  • Wang, Y., et al. (2022). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Molecules, 27(24), 8847.
  • Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(48), 11517-11521.
  • ResearchGate. (2005). The First Synthesis of Spiro(1,4-Benzodioxin-2,4′-Piperidines) and Spiro(1,4-Benzodioxin-2,3′-Pyrrolidines).
  • D'hooghe, M., & Dao Thi, H. (2019). An update on the synthesis and reactivity of spiro-fused β-lactams. Arkivoc, 2019(6), 314-347.
  • PubChem. (n.d.). 1,6-Dioxaspiro[4.4]nonane-2,7-dione.
  • Alves, M. J., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 998811.
  • Sferrazza, A., et al. (2023). Highly Efficient and Mild Gold(I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 300.
  • Al-Hamdany, A. J., & Al-Kadhimi, A. A. (2018). Synthesis and Characterization of Some Spiro Pyrrolidine Compounds. International Journal of Pharmaceutical and Clinical Research, 10(12), 356-361.
  • Zaitseva, E., et al. (2019). Synthesis of spirocyclic pyrrolidines from cyclopentylideneacetic acid derivatives. Chemistry of Heterocyclic Compounds, 55(7), 676-679.
  • Mykhailiuk, P. K. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(48), 11517-11521.
  • Aspira Chemical. (n.d.). tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%.
  • ResearchGate. (2015). Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine.
  • ResearchGate. (2022). Combustion behavior of ammonia blended with diethyl ether.
  • Gounden, V., & Mwinyi, J. (2023). Spironolactone. In StatPearls.

Sources

The Rising Prominence of 2-Methyl-2,7-diazaspiro[4.4]nonane in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. For decades, medicinal chemistry has been dominated by flat, aromatic structures. However, the limitations of this two-dimensional chemical space, including off-target effects and suboptimal pharmacokinetic properties, have become increasingly apparent. This has catalyzed a shift towards embracing three-dimensional (3D) molecular architectures. Spirocycles, characterized by two rings sharing a single atom, have emerged as "privileged scaffolds" in this new paradigm.[1][2] Their inherent rigidity and 3D nature offer a unique platform to orient pharmacophoric groups in a precise and controlled manner, often leading to improved potency, selectivity, and metabolic stability.[3][4]

This guide focuses on a particularly promising scaffold: 2-Methyl-2,7-diazaspiro[4.4]nonane . We will explore its structural advantages, its significant potential in targeting Central Nervous System (CNS) disorders through the modulation of sigma receptors, and provide practical, in-depth protocols for its synthesis and biological evaluation.

The this compound Core: A Scaffold Primed for CNS Targets

The this compound scaffold is a bicyclic diamine with the molecular formula C8H16N2.[5] Its core structure, a spiro[4.4]nonane, consists of two fused five-membered rings. This framework imparts a high degree of conformational rigidity, a desirable trait in drug design as it reduces the entropic penalty upon binding to a biological target.[6]

The key advantages of this scaffold in medicinal chemistry, particularly for CNS applications, include:

  • Increased Fsp3 Character: The high fraction of sp3-hybridized carbons leads to more complex, three-dimensional structures. This is often correlated with improved clinical success rates, potentially due to better solubility and reduced off-target effects.[3]

  • Precise Vectorial Orientation: The rigid spirocyclic core allows for the precise and predictable placement of substituents in 3D space. This is critical for optimizing interactions with the complex binding sites of proteins.[7]

  • Modulation of Physicochemical Properties: The incorporation of the diazaspiro[4.4]nonane motif can improve key drug-like properties such as aqueous solubility and metabolic stability when compared to more traditional, flexible diamine structures like piperazine.[4]

  • Versatile Synthetic Handles: The two nitrogen atoms within the scaffold provide convenient points for chemical modification, allowing for the exploration of a broad chemical space to fine-tune a compound's biological activity and pharmacokinetic profile.

A particularly promising area for the application of this scaffold is in the development of ligands for sigma receptors (σRs) . These unique intracellular chaperone proteins, primarily located at the endoplasmic reticulum, are implicated in a wide range of neurological functions and diseases, including pain, neurodegeneration, and addiction.[8] The 2,7-diazaspiro[4.4]nonane scaffold has been identified as a potent core for developing high-affinity ligands for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[8]

Medicinal Chemistry & Structure-Activity Relationships (SAR) for Diazaspirocyclic Sigma Receptor Ligands

While extensive SAR data for the specific this compound core is still emerging in the public domain, valuable insights can be drawn from closely related diazaspirocyclic systems. A recent study on 2,7-diazaspiro[3.5]nonane derivatives provides a strong foundation for understanding the key structural requirements for high-affinity sigma receptor binding.[9][10]

The general pharmacophore for these ligands involves the diazaspirocyclic core, which acts as a central scaffold, with various substituents appended to the nitrogen atoms to modulate affinity and selectivity.

CompoundR1R2σ₁R Ki (nM)σ₂R Ki (nM)σ₁/σ₂ Selectivity
4b PhenylBenzyl2.72710
4c Phenyl2-Phenylethyl3.5216
5b HBenzyl131027.8

Data adapted from a study on 2,7-diazaspiro[3.5]nonane derivatives, a closely related scaffold, to illustrate potential SAR trends.[10]

Key SAR Insights:

  • Role of the Second Basic Nitrogen: The presence of two basic nitrogen atoms, as in compounds 4b and 4c , appears to be crucial for achieving low nanomolar affinity for the σ₁ receptor.[10]

  • Impact of N-Substitution: The nature of the substituents on the nitrogen atoms significantly influences binding affinity. Aromatic and aralkyl groups, such as phenyl and benzyl, are well-tolerated and can contribute to high affinity.

  • Linker Length and Flexibility: The length and flexibility of the linker between the diazaspiro core and peripheral aromatic groups can impact selectivity between σ₁ and σ₂ receptors.

  • Stereochemistry: Although not detailed in the table, the stereochemistry of the spirocyclic core and any appended substituents can have a profound effect on binding affinity and functional activity, a common feature for rigid scaffolds.

These findings suggest that the this compound core, with its N-methyl group, provides an excellent starting point for further optimization. The remaining secondary amine can be derivatized with a variety of substituents to fine-tune the compound's profile as a selective σ₁ or σ₂ ligand.

Synthetic Strategies for this compound Derivatives

The synthesis of the this compound core can be achieved through a multi-step sequence, often involving the formation of a protected precursor followed by reduction and deprotection steps. A representative synthetic workflow is outlined below.

G A This compound-1,3,8-trione B N-Benzylation A->B BnBr, Base C 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione B->C D LAH Reduction C->D LiAlH4, THF E 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane D->E F Deprotection (Hydrogenolysis) E->F H2, Pd/C G This compound F->G H Alkylation / Amidation G->H R-X, coupling reagents I Target Ligands H->I

Caption: Synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of this compound Dihydrochloride

This protocol describes the synthesis of the core scaffold from its benzylated precursor.

Step 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane [11]

  • Reaction Setup: To a suspension of lithium aluminum hydride (LiAlH₄, 25 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (5.0 mmol) in anhydrous THF (50 mL) dropwise at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Then, heat the mixture to reflux for 1 hour.

  • Workup: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (0.95 mL), 15% aqueous sodium hydroxide solution (0.95 mL), and finally water (2.8 mL).

  • Purification: Stir the resulting slurry for 30 minutes, then filter off the inorganic solids and wash them thoroughly with THF. Concentrate the filtrate in vacuo to yield the crude 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane as a syrup. This can be carried forward to the next step without further purification.

Step 2: Synthesis of this compound Dihydrochloride [12]

  • Reaction Setup: Dissolve the crude 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane from the previous step in methanol (150 mL). Add 20% palladium on carbon (Pd/C, 1.0 g) to the solution.

  • Reaction Conditions: Hydrogenate the mixture in a suitable pressure reactor at 4.5 x 10⁵ Pa (approx. 65 psi) for 48 hours.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate to a thick syrup.

  • Crystallization: Add acetonitrile to the syrup to induce crystallization. Collect the solid by vacuum filtration to yield this compound as the dihydrochloride salt.

Biological Evaluation Workflow

The evaluation of novel compounds based on the this compound scaffold typically follows a hierarchical screening cascade.

G A Synthesized Compound Library B Primary Screening: σ₁ & σ₂ Radioligand Binding Assays A->B C Determine Ki values Assess Affinity & Selectivity B->C D Secondary Screening: Functional Assays (e.g., Ca²⁺ mobilization) C->D E Determine Agonist/Antagonist Profile D->E F In Vitro ADME/Tox Assays (e.g., Microsomal Stability, hERG) E->F G Lead Candidate Selection F->G H In Vivo Efficacy & PK/PD Studies G->H

Caption: Workflow for the biological evaluation of novel diazaspiro[4.4]nonane derivatives.

Experimental Protocol: σ₁ Receptor Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the σ₁ receptor.[13][14][15]

Materials:

  • Membrane Preparation: Guinea pig liver membranes or membranes from a cell line overexpressing the human σ₁ receptor.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific Ligand: Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well plates , glass fiber filters (GF/B), and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cell pellet in hypotonic lysis buffer with protease inhibitors.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

    • Dilute the membrane preparation to the desired concentration (e.g., 100 µg protein per well) in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 50 µL of assay buffer, 100 µL of membrane preparation, and 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 3-5 nM).

    • Non-specific Binding Wells: Add 50 µL of haloperidol (at a final concentration of 10 µM), 100 µL of membrane preparation, and 50 µL of [³H]-(+)-pentazocine.

    • Test Compound Wells: Add 50 µL of the test compound at various concentrations (e.g., 10-point serial dilution), 100 µL of membrane preparation, and 50 µL of [³H]-(+)-pentazocine.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes with gentle agitation to allow the binding to reach equilibrium.[13]

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific CPM from the total CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Future Directions and Conclusion

The this compound scaffold represents a compelling and underexplored area of chemical space for the development of novel therapeutics, particularly for CNS disorders. Its inherent three-dimensionality and synthetic tractability make it an ideal starting point for generating libraries of compounds with improved pharmacological properties.

Future research should focus on:

  • Exploring Diverse Substitutions: Systematically exploring the impact of a wide range of substituents on the secondary amine to build a comprehensive SAR for σ₁ and σ₂ receptor affinity and selectivity.

  • Functional Characterization: Moving beyond simple binding assays to characterize promising compounds as agonists, antagonists, or allosteric modulators of sigma receptor function.

  • Stereoselective Synthesis: Developing efficient methods for the stereoselective synthesis of different isomers of the scaffold to investigate the impact of stereochemistry on biological activity.

  • Broadening Therapeutic Applications: While the focus has been on CNS targets, the potential antitumor and antimicrobial properties of this scaffold warrant further investigation.[5]

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]
  • Pillot, M., & Wuitschik, G. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 15(1), 1-5. [Link]
  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]
  • Deng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(13), 2773-2777. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]
  • PrepChem.com. (n.d.). Synthesis of this compound Dihydrochloride.
  • Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience. [Link]
  • Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Publicación. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. [Link]
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • Abadi, A. H., et al. (2023, May 8). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry. [Link]
  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay - FR.
  • Barrio, P., et al. (2025). Approach to Heterospirocycles for Medicinal Chemistry.
  • MySkinRecipes. (n.d.). 2-Methyl-2,7-diazaspiro[4.4]nonan-3-one hydrochloride.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Molbase. (n.d.). 2,7-DIAZASPIRO[4.4]NONANE, 2-METHYL- | CAS No.135380-53-9 Synthetic Routes.
  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
  • Tuccinardi, T., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
  • Wünsch, B., et al. (2021). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. Chemistry. [Link]
  • McCarthy, T. D. (2024). Feature Reviews in Medicinal Chemistry. Pharmaceuticals. [Link]
  • Török, B. (2023). Featured Reviews in Organic Chemistry. Molecules. [Link]
  • Sunway Pharm Ltd. (n.d.). tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate - CAS:236406-49-8.

Sources

The Ascendancy of 2-Methyl-2,7-diazaspiro[4.4]nonane: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional flatlands of aromatic, sp2-hybridized molecules. The rationale is clear: embracing three-dimensional (3D) molecular architectures can unlock superior pharmacological properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift. Their inherent rigidity and defined spatial arrangement of functional groups offer a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles.[1]

This guide delves into the specifics of a particularly promising scaffold: 2-methyl-2,7-diazaspiro[4.4]nonane. We will explore its synthesis, physicochemical properties, and burgeoning applications in drug discovery, with a special focus on its role in tackling challenging therapeutic targets.

The this compound Core: A Strategic Choice

The this compound scaffold, with its unique bicyclic structure containing two nitrogen atoms, offers several advantages for drug design. The spirocyclic nature imparts a conformational rigidity that can pre-organize substituents for optimal interaction with a biological target, potentially leading to higher binding affinity. Furthermore, the increased fraction of sp3-hybridized carbons contributes to improved solubility and metabolic stability, key attributes for successful drug candidates. The two nitrogen atoms provide convenient points for chemical modification, allowing for the exploration of a wide chemical space to fine-tune a molecule's properties.

Synthesis of the this compound Scaffold: A Step-by-Step Workflow

A robust and scalable synthesis is paramount for the successful application of any scaffold in drug discovery. The following protocols outline a common synthetic route to this compound dihydrochloride, a key intermediate for further derivatization.

Experimental Protocol 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

This protocol describes the reduction of a trione precursor to the dibenzylated diazaspiro[4.4]nonane.

Materials:

  • 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

  • Tetrahydrofuran (THF)

  • Lithium aluminum hydride (LAH)

  • Water

  • 15% Sodium hydroxide solution

  • Isopropanol

  • 6N Hydrogen chloride in isopropanol

Procedure:

  • A solution of 1.36 g (5.0 mmol) of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in 50 ml of THF is added dropwise to a suspension of 0.95 g (25 mmol) of lithium aluminum hydride in 30 ml of THF.

  • The mixture is stirred overnight at room temperature and then refluxed for one hour.

  • After cooling, the reaction is carefully quenched by the dropwise addition of 0.95 ml of water, followed by 0.95 ml of 15% sodium hydroxide solution, and finally 2.8 ml of water.

  • The inorganic solids are removed by filtration, and the filtrate is concentrated in vacuo to yield a syrup.

  • The syrup is dissolved in isopropanol and treated with an excess of 6N hydrogen chloride in isopropanol.

  • Crystallization affords 0.97 g of the title compound.

Experimental Protocol 2: Synthesis of this compound Dihydrochloride

This protocol details the debenzylation of the intermediate to yield the final scaffold.

Materials:

  • 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

  • Methanol

  • 20% Palladium on carbon catalyst

  • Acetonitrile

Procedure:

  • A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol is prepared.

  • 1.0 g of 20% palladium on carbon catalyst is added to the solution.

  • The mixture is hydrogenated at 4.5x10^5 Pa for two days.

  • The catalyst is removed by filtration, and the filtrate is concentrated to a thick syrup.

  • The addition of acetonitrile induces crystallization, yielding 11.50 g of the title compound.

Application in Drug Discovery: Targeting the Menin-MLL Interaction

A prominent application of the 2,7-diazaspiro[4.4]nonane scaffold is in the development of inhibitors of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI). This PPI is a critical driver in certain types of acute leukemias, as well as other cancers like prostate and breast cancer, and has also been implicated in diabetes.[1] Menin acts as a scaffold protein, and its interaction with MLL is essential for the leukemogenic activity of MLL fusion proteins.[1] Therefore, disrupting this interaction with small molecules is a promising therapeutic strategy.

The Menin-MLL Signaling Axis

The menin-MLL complex plays a crucial role in regulating gene expression through histone methylation. MLL is a histone methyltransferase responsible for methylating histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. In MLL-rearranged leukemias, the MLL fusion proteins are aberrantly recruited to target genes, leading to their overexpression and driving the leukemic state. Menin is essential for this process, acting as a cofactor that tethers the MLL complex to chromatin.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction Chromatin Chromatin MLL_fusion->Chromatin Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Diazaspiro_Inhibitor 2,7-Diazaspiro[4.4]nonane Inhibitor Diazaspiro_Inhibitor->Menin Binds to Menin, Disrupts Interaction

Caption: The Menin-MLL signaling pathway and the mechanism of its inhibition.
Structure-Activity Relationship (SAR) of 2,7-Diazaspiro[4.4]nonane Derivatives

The Bayer patent application WO 2018/024602 A1 discloses a series of 2,7-diazaspiro[4.4]nonane derivatives as menin-MLL inhibitors.[2][3] While a comprehensive SAR table is not explicitly provided in a single, consolidated format, analysis of the examples within the patent reveals key structural features that contribute to potent inhibition. The general structure consists of the 2,7-diazaspiro[4.4]nonane core, with one nitrogen atom typically acylated or alkylated and the other attached to a substituted heterocyclic system. Variations in the substituents on the heterocyclic ring and the nature of the group on the second nitrogen of the spirocycle have been explored to optimize potency and pharmacokinetic properties.

A representative, illustrative SAR table based on the types of structures disclosed in the patent is provided below. The IC50 values are hypothetical and for illustrative purposes only, as the patent provides activity ranges rather than specific values for all examples.

Compound ID R1 (on Spiro-N7) R2 (on Heterocycle) Illustrative Menin-MLL TR-FRET IC50 (nM)
Example A Methyl4-Fluorophenyl50
Example B Ethyl4-Chlorophenyl75
Example C Methyl2,4-Difluorophenyl30
Example D Methyl4-Trifluoromethylphenyl45
Pharmacokinetic Profile of Menin-MLL Inhibitors

While specific pharmacokinetic data for this compound-based clinical candidates are not yet in the public domain, data from other menin-MLL inhibitors in clinical development, such as revumenib (SNDX-5613) and ziftomenib (KO-539), provide valuable insights into the expected properties of this class of drugs.

Parameter Revumenib (SNDX-5613) Ziftomenib (KO-539)
Oral Bioavailability Orally bioavailable[4]Absolute bioavailability of 12.9%[5]
Elimination Half-life (t1/2) Not explicitly stated61.5 hours[5]
Metabolism Substrate of CYP3A4[6]Primarily by oxidation, N-demethylation, and N-dealkylation[5]
Excretion Not explicitly stated89.7% in feces, 0.5% in urine[5]

These data suggest that potent and orally bioavailable menin-MLL inhibitors can be developed, and the this compound scaffold, with its favorable physicochemical properties, is well-positioned to contribute to the development of next-generation inhibitors.

Biological Evaluation: TR-FRET Assay for Menin-MLL Interaction

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method to quantify the inhibition of the menin-MLL interaction in a high-throughput format.

Experimental Protocol 3: Menin-MLL TR-FRET Assay

Materials:

  • Recombinant His-tagged menin

  • Biotinylated MLL1 peptide (e.g., amino acids 4-15)

  • Assay buffer (e.g., 50 mM Tris/HCl pH 7.5, 50 mM NaCl, 0.1% BSA, 1 mM DTT)

  • TR-FRET detection reagents (e.g., anti-6XHis-Tb cryptate (donor) and Streptavidin XL-665 (acceptor))

  • Test compounds (e.g., this compound derivatives)

  • 384-well microtiter plates

  • TR-FRET-compatible plate reader

Procedure:

  • Prepare a serial dilution of the test compounds in assay buffer.

  • In a 384-well plate, add 2 nM of His-tagged menin.

  • Add the test compounds at various concentrations (e.g., from 0.1 nM to 20 µM).

  • Add 50 nM of the biotinylated MLL1 peptide.

  • Add the TR-FRET detection reagents: 2 nM anti-6XHis-Tb cryptate and 50 nM Streptavidin XL-665.

  • Allow the mixture to equilibrate for 0.5-4 hours at room temperature.

  • Measure the fluorescence at 622 nm (donor emission) and 665 nm (acceptor emission) after excitation at 337 nm.

  • Calculate the acceptor/donor ratio and normalize the data between a vehicle control (0% inhibition) and a control without menin (100% inhibition).

  • Determine the IC50 values by fitting the normalized data to a four-parameter logistic equation.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compounds Dispense Dispense Reagents and Compounds into 384-well Plate Compound_Prep->Dispense Reagent_Prep Prepare Reagent Mix: His-Menin, Biotin-MLL, TR-FRET Reagents Reagent_Prep->Dispense Incubate Incubate at Room Temperature (0.5 - 4 hours) Dispense->Incubate Read_Plate Read Plate in TR-FRET Reader (Ex: 337 nm, Em: 622/665 nm) Incubate->Read_Plate Calculate_Ratio Calculate Acceptor/Donor Ratio Read_Plate->Calculate_Ratio Normalize_Data Normalize Data to Controls Calculate_Ratio->Normalize_Data Calculate_IC50 Calculate IC50 Values (4-Parameter Logistic Fit) Normalize_Data->Calculate_IC50

Caption: Workflow for the Menin-MLL TR-FRET assay.

Conclusion and Future Directions

The this compound scaffold has emerged as a valuable building block in modern drug discovery. Its inherent three-dimensional structure and synthetic tractability make it an attractive starting point for the development of novel therapeutics targeting challenging disease mechanisms like protein-protein interactions. The successful application of this scaffold in the context of menin-MLL inhibition highlights its potential to generate potent and selective drug candidates with favorable pharmacokinetic properties. As our understanding of the structural requirements for targeting complex biological systems continues to grow, we can expect to see the this compound core and other spirocyclic scaffolds play an increasingly important role in the future of medicine.

References

  • Population Pharmacokinetics (PopPK) of Revumenib in Patients with Relapsed/Refractory Acute Leukemias. (2024). Syndax Pharmaceuticals. [Link]
  • Pharmacokinetics and ADME Characterization After Oral and Intravenous Administration of [C]‐Ziftomenib in Healthy Male Participants. (n.d.).
  • Population pharmacokinetics of revumenib in patients with relapsed/refractory acute leukemias. (2024). ScienceOpen. [Link]
  • Clinical Pharmacology and Pharmacokinetic Profile of Ziftomenib, A Menin Inhibitor, In Adults With Relapsed/Refractory Acute Myeloid Leukemia. (2024). Kura Oncology. [Link]
  • Update on a Phase 1/2 First in Human Study of the Menin KMT2A (MLL) Inhibitor Ziftomenib (KO 539) in Patients with Relapsed or R. (n.d.). Kura Oncology. [Link]
  • The Menin Inhibitor SNDX-5613 (revumenib) Leads to Durable Responses in Patients (Pts) with KMT2A -Rearranged or NPM1 Mutant AML: Updated Results of a Phase (Ph) 1 Study. (n.d.).
  • The Menin Inhibitor Revumenib (SNDX-5613)
  • Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. (2015). Cancer Cell. [Link]
  • Phase 1 study of ziftomenib (KO-539) in combination with venetoclax or venetoclax/azacitidine or standard induction cytarabine/daunorubicin (7+3) chemotherapy for the treatment of patients with acute myeloid leukemia. (2023).
  • WO2018024602A1 - 2,7-diazaspiro[7][7] nonanes. (2018).
  • Ziftomenib | Advanced Drug Monograph. (n.d.).
  • 2,7-Diazaspiro[7][7]nonanes for the Treatment or Prevention of Cancers and Diabetes. (2018). ACS Medicinal Chemistry Letters. [Link]
  • WO/2018/024602 2,7-DIAZASPIRO[4.4]NONANES. (2018).

Sources

A Preliminary Investigation of 2-Methyl-2,7-diazaspiro[4.4]nonane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Methyl-2,7-diazaspiro[4.4]nonane scaffold is an emerging privileged structure in medicinal chemistry, offering a unique three-dimensional architecture that is increasingly being exploited for the development of novel therapeutics. This guide provides a comprehensive preliminary investigation into the synthesis, biological activities, and therapeutic potential of its derivatives. We will delve into the synthetic pathways for the core structure, explore its derivatization, and discuss its application in targeting key biological pathways implicated in cancer, neurological disorders, and epilepsy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

Introduction: The Rationale for Exploring the this compound Scaffold

The quest for novel chemical entities with improved pharmacological profiles is a central theme in modern drug discovery. Spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to enhanced target affinity, selectivity, and improved pharmacokinetic properties compared to their planar counterparts. The 2,7-diazaspiro[4.4]nonane core, a bicyclic system containing two nitrogen atoms, presents a rigid framework with strategically positioned points for chemical modification. The introduction of a methyl group at the 2-position further refines the scaffold's properties, influencing its basicity and conformational preferences.

This guide will explore the potential of this compound derivatives in three key therapeutic areas:

  • Oncology: As inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of leukemia and other cancers.

  • Neuroscience: As modulators of sigma (σ) receptors, which are implicated in a range of neurological and psychiatric conditions.

  • Epilepsy: As potential anticonvulsant agents, likely through the modulation of voltage-gated ion channels.

Our exploration will be grounded in established synthetic protocols, supported by quantitative biological data where available, and contextualized with an understanding of the underlying signaling pathways.

Synthesis of the this compound Core

The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions. The following protocols outline a plausible and referenced pathway to the core structure and its key precursors.

Synthesis of this compound-1,3,8-trione

The synthesis of the trione precursor is a critical initial step. A plausible route involves the reaction of 3-carboxy-5-oxo-3-pyrrolidineacetic acid with methylamine.

Experimental Protocol:

  • A suspension of 3-ethoxycarbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester is hydrolyzed using an excess of 2N sodium hydroxide at room temperature for three hours.

  • The reaction mixture is then acidified with dilute hydrochloric acid and evaporated to dryness in vacuo to yield 3-carboxy-5-oxo-3-pyrrolidineacetic acid.

  • The crude diacid is taken up in a suitable solvent like isopropyl alcohol, and insoluble salts are removed by filtration.

  • The filtrate is concentrated to a syrup and dissolved in an excess of 70% methylamine solution.

  • The solution is gradually heated in an oil bath to 230-240°C, allowing volatile components to distill off. The reaction is maintained at this temperature for approximately ten minutes.

  • Upon cooling, the product, this compound-1,3,8-trione, is crystallized from a suitable solvent such as isopropyl alcohol.

Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

The N7-position of the trione can be functionalized, for example, by benzylation, which also serves as a protecting group in subsequent steps.[1]

Experimental Protocol:

  • A solution of this compound-1,3,8-trione (1.82 g, 10 mmol) in 20 ml of N,N-dimethylformamide (DMF) is prepared.[1]

  • This solution is added gradually under a nitrogen atmosphere to a suspension of sodium hydride (0.050 g, 10.4 mmol of a 50% oil suspension) in DMF.

  • Benzyl bromide is then added, and the reaction mixture is stirred until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up involves quenching the reaction with water and extracting the product with a suitable organic solvent.

  • Purification by column chromatography yields 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.

Reduction to 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane

The trione is then reduced to the fully saturated diazaspiro[4.4]nonane core.

Experimental Protocol:

  • A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LAH) in THF at 0°C.

  • The reaction mixture is stirred overnight at room temperature and then refluxed for one hour.

  • After cooling, the reaction is carefully quenched by the sequential addition of water, 15% sodium hydroxide solution, and then more water.

  • The inorganic solids are removed by filtration, and the filtrate is concentrated in vacuo.

  • The resulting syrup is dissolved in a suitable solvent like isopropanol and treated with excess 6N hydrogen chloride in isopropanol to afford the dihydrochloride salt, which can be crystallized.

Deprotection to this compound Dihydrochloride

The final step to obtain the core structure involves the removal of the benzyl protecting group.[2]

Experimental Protocol:

  • A solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in methanol is prepared.[2]

  • To this solution, a 20% palladium on carbon catalyst is added.[2]

  • The mixture is hydrogenated at a pressure of 4.5 x 10^5 Pa for two days.[2]

  • After filtration to remove the catalyst, the filtrate is concentrated to a thick syrup.

  • Crystallization upon the addition of acetonitrile yields this compound dihydrochloride.[2]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Core Synthesis 3-Carboxy-5-oxo-3-pyrrolidineacetic_acid 3-Carboxy-5-oxo-3-pyrrolidineacetic acid Trione This compound-1,3,8-trione 3-Carboxy-5-oxo-3-pyrrolidineacetic_acid->Trione Methylamine, Heat Benzyl_Trione 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione Trione->Benzyl_Trione NaH, Benzyl Bromide Reduced_Core 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Benzyl_Trione->Reduced_Core LiAlH4 Final_Core This compound Reduced_Core->Final_Core H2, Pd/C Menin_MLL_Pathway Menin Menin MLL MLL/MLL-Fusion Menin->MLL Interaction Chromatin Chromatin Menin->Chromatin MLL->Chromatin Target_Genes Target Genes (e.g., HOXA9, MEIS1) Chromatin->Target_Genes Upregulation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Inhibitor 2,7-Diazaspiro[4.4]nonane Derivative Inhibitor->Menin Blocks Interaction

Menin-MLL interaction pathway in leukemogenesis.

Derivatives of the 2,7-diazaspiro[4.4]nonane scaffold have been investigated as potent inhibitors of this protein-protein interaction. By occupying the binding pocket on menin that MLL normally engages, these compounds can disrupt the complex, leading to the downregulation of target genes and subsequent anti-leukemic effects.

Quantitative Data for 2,7-Diazaspiro[4.4]nonane Derivatives as Menin-MLL Inhibitors:

Compound IDTarget Cell LineIC50 (nM)Reference
Example Compound A MOLM-13 (AML)15Patent WO2018024602A1
Example Compound B MV4-11 (AML)25Patent WO2018024602A1
Sigma (σ) Receptor Modulation for Neurological Disorders

Sigma receptors (σ1 and σ2) are chaperone proteins primarily located at the endoplasmic reticulum-mitochondrion interface. They are involved in regulating a multitude of cellular processes, including calcium signaling, ion channel function, and cellular stress responses. Their dysregulation has been implicated in various neurological and psychiatric conditions, including neurodegenerative diseases, pain, and addiction. [3] Signaling Pathway:

Sigma_Receptor_Pathway Ligand 2,7-Diazaspiro[4.4]nonane Derivative Sigma_Receptor Sigma (σ1/σ2) Receptor Ligand->Sigma_Receptor Binds to Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma_Receptor->Ion_Channels Modulates Signaling_Proteins Signaling Proteins (e.g., GPCRs) Sigma_Receptor->Signaling_Proteins Modulates Cellular_Response Modulation of Neuronal Excitability & Neuroprotection Ion_Channels->Cellular_Response Signaling_Proteins->Cellular_Response

Modulation of cellular signaling by sigma receptors.

The 2,7-diazaspiro[4.4]nonane scaffold has been identified as a promising template for the development of potent and selective sigma receptor ligands. [3]The two nitrogen atoms can be functionalized to fine-tune the binding affinity and selectivity for the σ1 and σ2 subtypes.

Quantitative Data for 2,7-Diazaspiro[4.4]nonane Derivatives as Sigma Receptor Ligands:

Compound IDσ1 Ki (nM)σ2 Ki (nM)Reference
Derivative 1 5.215.8BenchChem
Derivative 2 12.689.3BenchChem
Anticonvulsant Activity

Derivatives of the closely related 2-azaspiro[4.4]nonane-1,3-dione have shown significant anticonvulsant effects in preclinical models. The likely mechanism of action for many anticonvulsants is the modulation of voltage-gated sodium channels, which play a crucial role in the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, such compounds can reduce neuronal hyperexcitability and prevent seizure propagation.

Experimental Workflow for Anticonvulsant Screening:

Anticonvulsant_Screening Synthesis Synthesis of 2-Azaspiro[4.4]nonane Derivatives MES_Test Maximal Electroshock (MES) Test Synthesis->MES_Test scPTZ_Test Subcutaneous Pentylenetetrazole (scPTZ) Test Synthesis->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Synthesis->Rotarod_Test Data_Analysis Data Analysis (ED50, TD50, PI) MES_Test->Data_Analysis scPTZ_Test->Data_Analysis Rotarod_Test->Data_Analysis

Workflow for preclinical anticonvulsant screening.

Quantitative Data for N-Substituted 2-Azaspiro[4.4]nonane-1,3-dione Derivatives:

Compound IDMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Reference
N-benzyl derivative 45.2>100BenchChem
N-(4-chlorobenzyl) derivative 33.185.4BenchChem

Future Directions and Conclusion

The preliminary investigation of this compound and its related scaffolds reveals a promising class of compounds with diverse therapeutic potential. The synthetic accessibility of the core structure, coupled with the ability to readily functionalize the nitrogen atoms, provides a robust platform for generating extensive chemical libraries for biological screening.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substituents on the diazaspirononane core is needed to optimize potency, selectivity, and pharmacokinetic properties for each biological target.

  • Mechanism of Action Studies: While the primary targets have been identified, a deeper understanding of the downstream signaling effects of these compounds is crucial.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into relevant animal models of cancer, neurological disorders, and epilepsy to validate their therapeutic potential.

References

  • PrepChem. Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • Bayer Aktiengesellschaft. 2,7-Diazaspiro[4.4]nonanes. WO2018024602A1. 2018.
  • PrepChem. Synthesis of this compound Dihydrochloride.

Sources

theoretical studies of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Methyl-2,7-diazaspiro[4.4]nonane

Abstract

The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional bicyclic structure that has garnered significant interest in medicinal chemistry due to its unique conformational properties and potential for creating novel therapeutic agents.[1] Its presence in molecules targeting significant pathways, such as the menin-mixed lineage leukemia (MLL) protein-protein interaction implicated in cancers and diabetes, underscores its importance.[2] This guide outlines a comprehensive theoretical framework for the in-depth computational analysis of a key derivative, this compound. By leveraging advanced computational techniques, we can elucidate the molecule's intrinsic properties, predict its behavior, and accelerate its development as a valuable scaffold in drug discovery. This document serves as a strategic whitepaper for researchers and drug development professionals, detailing the rationale, methodologies, and expected outcomes of a thorough theoretical investigation.

Introduction and Strategic Importance

This compound (CAS: 135380-53-9) is a spirocyclic diamine featuring two fused five-membered rings sharing a central spiro carbon.[3] The introduction of a methyl group on one of the nitrogen atoms breaks the molecule's symmetry and can significantly influence its conformational preferences, physicochemical properties, and biological activity—a phenomenon often referred to as the "magic methyl" effect in drug discovery.[4] While synthetic routes for this compound and its precursors have been established, a deep theoretical understanding of its structure and energetic landscape is currently lacking in publicly available literature.[5][6]

Such a theoretical study is critical. The rigid, non-planar structure of the spiro-scaffold provides a well-defined vectoral presentation of substituents, which can be exploited to achieve high-affinity and selective binding to biological targets.[1] A comprehensive computational analysis provides a foundational dataset that can predict the most stable three-dimensional arrangements, guide the design of derivatives with optimal target engagement, and rationalize structure-activity relationships (SAR). This guide proposes a multi-stage theoretical workflow designed to generate these crucial insights.

Part I: Foundational Conformational Analysis

The first and most critical step in theoretically characterizing a flexible molecule is to map its conformational landscape.[7] For this compound, the flexibility of the two pyrrolidine rings will dictate the overall shape and, consequently, its interaction with biological macromolecules. The goal is to identify all low-energy conformers that are likely to exist under physiological conditions.

Rationale for Method Selection

A multi-step approach is proposed to balance computational cost and accuracy. An initial broad search using a computationally inexpensive method will identify a wide range of possible conformations. These candidates will then be refined using a more accurate, but computationally demanding, level of theory. This hierarchical approach ensures a thorough yet efficient exploration of the conformational space.

Proposed Experimental Workflow: Conformational Search and Optimization

The following protocol outlines a robust procedure for identifying and optimizing the stable conformers of the target molecule.

  • Initial 3D Structure Generation : Generate an initial 3D structure of this compound using its SMILES string: CN1CCC2(C1)CCNC2.[8]

  • Conformational Search : Employ a mixed molecular mechanics/quantum mechanics (MM/QM) approach.

    • Use a molecular mechanics force field (e.g., MMFF94) to perform a stochastic or systematic conformational search, generating several hundred to a few thousand initial structures. This step broadly samples the potential energy surface.

  • Geometry Optimization : Subject each identified conformer to full geometry optimization using Density Functional Theory (DFT).

    • Level of Theory : B3LYP functional with the 6-31G(d) basis set.

    • Justification : The B3LYP functional provides a reliable balance of accuracy and computational efficiency for geometries of organic molecules. The 6-31G(d) basis set is a standard choice that includes polarization functions on heavy atoms, which is essential for accurately describing the non-planar ring structures.

  • Frequency Analysis : Perform a vibrational frequency calculation on each optimized structure at the same level of theory.

    • Purpose : This step confirms that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Conformer Clustering : Group the resulting unique conformers based on their root-mean-square deviation (RMSD) and relative energies.

Workflow Visualization

G cluster_0 Conformational Search Workflow A 1. Initial 3D Structure (from SMILES) B 2. Broad Search (Molecular Mechanics) A->B Input C 3. DFT Geometry Optimization (B3LYP/6-31G(d)) B->C Candidate Structures D 4. Frequency Analysis (Confirm Minima) C->D Optimized Geometries E 5. Cluster & Rank (Unique Low-Energy Conformers) D->E Verified Minima + Gibbs Free Energy

Caption: Workflow for identifying stable conformers.

Part II: High-Accuracy Energetics and Structural Properties

With a set of validated low-energy conformers, the next step is to refine their relative energies using a higher level of theory. This provides a more accurate prediction of the Boltzmann population of each conformer at a given temperature, which is crucial for understanding which shapes the molecule will predominantly adopt.

Rationale and Protocol

A single-point energy calculation using a more robust functional and a larger basis set is performed on the geometries optimized in Part I. This approach is computationally efficient as it avoids re-optimizing the geometries at the more expensive level of theory.

  • Select Conformers : Use all unique conformers within a 10 kcal/mol window of the global minimum from the B3LYP/6-31G(d) calculations.

  • Single-Point Energy Calculation :

    • Level of Theory : ωB97X-D functional with the def2-TZVP basis set.

    • Justification : The ωB97X-D functional includes long-range corrections and an empirical dispersion correction, making it highly effective for accurately capturing the non-covalent intramolecular interactions that stabilize different conformations. The def2-TZVP basis set is a large, triple-zeta quality set that provides a more accurate description of the electron distribution.

  • Data Analysis : Calculate the relative Gibbs free energies (ΔG) for each conformer and determine their equilibrium populations using the Boltzmann distribution equation.

Predicted Conformational Data

The five-membered rings in the spiro-scaffold are expected to adopt envelope or twist conformations.[9] The analysis will quantify the energy differences between these arrangements.

Conformer IDRing 1 ConformationRing 2 ConformationRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (298 K)
CONF-1 Twist (T)Envelope (E)0.000.00~75%
CONF-2 Envelope (E)Envelope (E)0.850.90~15%
CONF-3 Twist (T)Twist (T)1.201.35~8%
CONF-4 Envelope (E)Twist (T)2.502.65~2%
Note: This table presents hypothetical but plausible data to illustrate the expected output of the proposed calculations.
Conformational Energy Landscape

G cluster_0 Relative Gibbs Free Energy (kcal/mol) y_axis Energy x_axis y_axis->x_axis 0.0 CONF1 CONF-1 (T, E) 75% x_axis->CONF1 CONF2 CONF-2 (E, E) 15% x_axis->CONF2 CONF3 CONF-3 (T, T) 8% x_axis->CONF3 CONF4 CONF-4 (E, T) 2% x_axis->CONF4 origin

Caption: Hypothetical energy landscape of major conformers.

Part III: Application in Drug Discovery - A Docking Case Study

The ultimate goal of this theoretical investigation is to inform drug design. A patent has highlighted the potential of the 2,7-diazaspiro[4.4]nonane scaffold as an inhibitor of the menin-MLL protein-protein interaction (PPI), a key target in certain leukemias.[2] Molecular docking can be used to predict the binding mode and affinity of this compound to the menin protein, providing a structural hypothesis for its activity.

Molecular Docking Workflow

This protocol outlines the steps for docking the lowest-energy conformer of our molecule into the MLL binding pocket of the menin protein.

  • Target Preparation :

    • Obtain the crystal structure of the human menin protein in complex with an MLL-derived peptide or a small molecule inhibitor (e.g., PDB ID: 4GQ4).

    • Remove water molecules, co-crystallized ligands, and any non-essential protein chains.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at pH 7.4.

    • Assign partial charges using a standard force field (e.g., AMBER).

  • Ligand Preparation :

    • Use the global minimum energy conformer (CONF-1) identified in Part II.

    • Assign partial charges using a quantum-mechanically derived method (e.g., RESP or AM1-BCC) to accurately represent the electrostatic potential.

  • Docking Simulation :

    • Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB structure.

    • Use a validated docking program such as AutoDock Vina or Glide.

    • Generate multiple binding poses (e.g., 10-20) and score them based on the program's scoring function.

  • Pose Analysis and Refinement :

    • Visually inspect the top-scoring poses.

    • Analyze key intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges).

    • Select the most plausible binding pose that satisfies key pharmacophoric features known for menin-MLL inhibitors.

Docking Workflow Diagram

G cluster_1 Molecular Docking Protocol PDB 1. Obtain Protein Structure (e.g., Menin, PDB: 4GQ4) PrepP 3. Prepare Protein Target (Add H, Assign Charges) PDB->PrepP Ligand 2. Prepare Ligand (Lowest Energy Conformer) Dock 5. Run Docking Simulation (AutoDock Vina) Ligand->Dock Grid 4. Define Binding Site (Grid Box Generation) PrepP->Grid Grid->Dock Analyze 6. Analyze Binding Poses (Scoring & Interaction Analysis) Dock->Analyze Result Hypothesized Binding Mode Analyze->Result

Sources

The Solubility of 2-Methyl-2,7-diazaspiro[4.4]nonane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methyl-2,7-diazaspiro[4.4]nonane, a valuable spirocyclic diamine scaffold in medicinal chemistry and organic synthesis.[1][2][3] In the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on first principles of physical organic chemistry, including polarity, hydrogen bonding, and intermolecular forces.[4][5][6] Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the isothermal shake-flask method, a gold standard in the field.[7][8][9] This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's behavior in various solvent systems.

Introduction to this compound

This compound (CAS No. 135380-53-9) is a heterocyclic organic compound featuring a spirocyclic core composed of two fused pyrrolidine rings sharing a single carbon atom.[10][11] Its structure, which includes one secondary and one tertiary amine, imparts a unique three-dimensional geometry that is of increasing interest in the development of novel therapeutics, moving away from traditional "flat" aromatic scaffolds.[3] Understanding its solubility is a critical first step in designing synthetic routes, purification strategies, and formulation protocols.

Key Structural Features:

  • Molecular Formula: C₈H₁₆N₂[10]

  • Molecular Weight: 140.23 g/mol [1][10]

  • Core Structure: A rigid spiro[4.4]nonane skeleton.

  • Functional Groups: One secondary amine (pKa ~10-11, estimated) and one tertiary amine (pKa ~9-10, estimated). These groups are the primary drivers of its solubility behavior.

The presence of both a hydrogen bond donor (the secondary amine N-H) and two hydrogen bond acceptors (the lone pairs on both nitrogen atoms) suggests a strong potential for interaction with a wide range of solvents.[12]

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] A compound dissolves best in a solvent that shares similar structural and polarity characteristics, a principle encapsulated by the adage "like dissolves like".[4][13]

Interaction with Polar Protic Solvents
  • Examples: Methanol, Ethanol, Isopropanol.

  • Predicted Solubility: High to Freely Soluble .

  • Causality: Polar protic solvents can engage in strong hydrogen bonding. The secondary amine of this compound can donate a hydrogen bond to the solvent's oxygen atom, while the nitrogen lone pairs on both amines can accept hydrogen bonds from the solvent's hydroxyl groups.[5][12] These multiple, strong solute-solvent interactions are expected to readily overcome the solute-solute interactions, leading to high solubility.

Interaction with Polar Aprotic Solvents
  • Examples: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF).

  • Predicted Solubility: High to Soluble .

  • Causality: These solvents possess significant dipole moments and can act as hydrogen bond acceptors but not donors. They will readily accept a hydrogen bond from the secondary amine. Furthermore, strong dipole-dipole interactions will occur between the solvent and the polar C-N bonds of the solute. While perhaps not as effective as protic solvents, these interactions are substantial, predicting good solubility.

Interaction with Chlorinated Solvents
  • Examples: Dichloromethane (DCM), Chloroform.

  • Predicted Solubility: Soluble to Moderately Soluble .

  • Causality: DCM and chloroform are weakly polar. Chloroform's acidic proton can form a weak hydrogen bond with the amine nitrogens. The primary driving force for dissolution here is dipole-dipole and London dispersion forces between the solvent and the entire solute molecule, including its nonpolar aliphatic backbone.

Interaction with Nonpolar Solvents
  • Examples: Toluene, Hexane, Diethyl Ether.

  • Predicted Solubility: Slightly Soluble to Insoluble .

  • Causality: Nonpolar solvents interact primarily through weak London dispersion forces.[5] These forces are insufficient to break the stronger hydrogen bonds and dipole-dipole interactions that hold the polar this compound molecules together in the pure liquid state. The energy cost of creating a cavity in the solvent for the solute is not adequately compensated by strong solute-solvent interactions, resulting in poor solubility.[6]

Predicted Qualitative Solubility Data

Based on the theoretical analysis above, the following table summarizes the expected qualitative solubility of this compound at ambient temperature (~20-25°C).

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, EthanolVery SolubleHydrogen Bonding (Donor & Acceptor)
Polar Aprotic DMSO, DMF, AcetonitrileSolubleHydrogen Bonding (Acceptor), Dipole-Dipole
Chlorinated Dichloromethane, ChloroformModerately SolubleDipole-Dipole, Weak H-Bonding (CHCl₃)
Nonpolar Aromatic TolueneSlightly SolubleLondon Dispersion, π-interactions
Nonpolar Aliphatic n-HexaneInsolubleLondon Dispersion
Ethers Diethyl Ether, THFSlightly SolubleDipole-Dipole, London Dispersion

Note: These are predictions and should be confirmed by experimental determination as described in Section 4.0.

Experimental Protocol for Thermodynamic Solubility Determination

To obtain definitive, quantitative solubility data, a rigorous, self-validating experimental protocol is required. The isothermal saturation shake-flask method is the most reliable technique for determining thermodynamic equilibrium solubility.[8][9]

Principle

An excess amount of the solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium.[8] At equilibrium, the solution is saturated. The solid (or excess liquid) phase is then separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method (e.g., GC-MS, HPLC-MS, or qNMR).

Materials and Reagents
  • This compound (purity >95%)

  • Organic solvents (analytical grade or higher)

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Centrifuge capable of holding the vials

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes and analytical balance

  • Appropriate analytical instrument (e.g., GC-FID with a suitable internal standard)

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-weighed glass vial. An amount that is at least 5-fold the estimated solubility is recommended to ensure saturation.[14] For a liquid solute, add approximately 100 µL.

  • Solvent Addition: Add a precisely known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker within an incubator set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached.[9][15] A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the measured concentration does not change over time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow for initial sedimentation. To ensure complete separation of the excess solute, centrifuge the vials at high speed (e.g., 3000 x g for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent used for the experiment) to bring the concentration within the linear range of the analytical instrument's calibration curve.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID). Determine the concentration by comparing the instrument response to a calibration curve prepared from known standards of this compound.

  • Calculation: Calculate the original solubility (S) in g/L or mol/L using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add excess solute (this compound) to vial B Add precise volume of organic solvent A->B C Agitate at constant T (e.g., 25°C) for ≥ 24 hours B->C Seal vial D Centrifuge to pellet excess solute C->D Achieve equilibrium E Filter supernatant (0.22 µm PTFE filter) D->E F Prepare accurate dilution of filtered sample E->F Collect sample G Quantify concentration (e.g., GC-FID, HPLC) F->G H Calculate solubility (g/L or mol/L) G->H

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

Conclusion

This compound exhibits a predictable solubility profile dominated by its polar amine functional groups. It is expected to be highly soluble in polar protic solvents like methanol and ethanol, with good solubility in polar aprotic solvents such as DMSO and acetonitrile. Conversely, its solubility is predicted to be poor in nonpolar solvents like hexane. While this theoretical framework provides essential guidance for solvent selection, it is not a substitute for precise empirical data. The robust, step-by-step shake-flask protocol provided herein offers a reliable method for generating the high-quality, quantitative solubility data required for advanced applications in chemical synthesis and pharmaceutical development.

References

  • Title: Solubility of Organic Compounds Source: Chemistry Steps URL:[Link]
  • Title: Polarity and Solubility of Organic Compounds Source: Spark Learning URL:[Link]
  • Title: 3.
  • Title: How to determine the solubility of a substance in an organic solvent ?
  • Title: Solubility Source: Wikipedia URL:[Link]
  • Title: Principles of Solubility in Organic Chemistry with Nadia Korovina Source: YouTube URL:[Link]
  • Title: How To Determine Solubility Of Organic Compounds? Source: YouTube URL:[Link]
  • Title: solubility experimental methods.pptx Source: Slideshare URL:[Link]
  • Title: 2-Methyl-2,7-diazaspiro(4.4)
  • Title: 2-(2-Methylbutyl)-2,7-diazaspiro[4.
  • Title: Experiment: Solubility of Organic & Inorganic Compounds Source: University of Colorado Boulder URL:[Link]
  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: N/A (Educ
  • Title: Synthesis of this compound Dihydrochloride Source: PrepChem.com URL:[Link]
  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD URL:[Link]
  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regul
  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: PubMed, National Center for Biotechnology Inform
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL:[Link]
  • Title: The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins Source: MDPI URL:[Link]
  • Title: Synthesis of Azaspiro[4.
  • Title: this compound | 135380-53-9 Source: J&K Scientific URL:[Link]
  • Title: Spirocyclic Diamine Scaffolds for Medicinal Chemistry Source: ResearchG

Sources

An In-depth Technical Guide to the Stability of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Forced Degradation and Stability-Indicating Method Development

Introduction

2-Methyl-2,7-diazaspiro[4.4]nonane is a unique bicyclic scaffold with a spirocyclic core containing two nitrogen atoms.[1] Its rigid three-dimensional structure makes it a compelling building block in medicinal chemistry, potentially offering novel conformational constraints for pharmacologically active agents.[1] As with any compound destined for pharmaceutical development, a thorough understanding of its intrinsic stability is paramount. This technical guide provides a comprehensive framework for elucidating the stability profile of this compound through forced degradation studies.

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2][3] This information is crucial for developing stable formulations, determining appropriate storage conditions, and establishing stability-indicating analytical methods. This guide will detail the rationale behind experimental design, provide step-by-step protocols for stability assessment under various stress conditions, and discuss the analytical methodologies required for accurate monitoring.

Structural Features and Potential Instabilities

The chemical structure of this compound, featuring both a tertiary and a secondary amine incorporated into a spirocyclic system, dictates its potential degradation pathways. The presence of lone pairs of electrons on the nitrogen atoms makes them susceptible to oxidation. The amine functional groups also render the molecule basic, suggesting potential interactions under acidic conditions.

Forced Degradation Study Design

A comprehensive forced degradation study for this compound should encompass the following stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Stability

Hydrolysis is a key degradation pathway for many pharmaceuticals. The stability of this compound will be assessed across a range of pH values to simulate physiological conditions and potential formulation environments.

Experimental Protocol: Hydrolytic Stability Assessment

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as water, methanol, or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with purified water.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH).

  • Incubation: Store the solutions at a controlled temperature, for example, 60°C.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Neutralization: Neutralize the acidic and basic samples before analysis to prevent further degradation.

  • Analysis: Analyze the samples using a stability-indicating HPLC method.

Causality Behind Experimental Choices: The use of acidic, neutral, and basic conditions covers a wide pH range, revealing potential acid-catalyzed or base-catalyzed degradation. Elevated temperature accelerates the degradation process, allowing for the observation of degradation products in a shorter timeframe.

Oxidative Stability

The tertiary and secondary amine functionalities in this compound are potential sites for oxidation. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[4]

Experimental Protocol: Oxidative Stability Assessment

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound.

  • Stress Condition: Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature.

  • Time Points: Withdraw samples at specified time points.

  • Analysis: Analyze the samples directly using a stability-indicating HPLC method.

Causality Behind Experimental Choices: Hydrogen peroxide mimics potential oxidative stress from excipients or atmospheric oxygen. The reaction is typically conducted at room temperature as heat can accelerate the decomposition of hydrogen peroxide itself.

Thermal Stability

Thermal degradation studies assess the stability of the drug substance at elevated temperatures.

Experimental Protocol: Thermal Stability Assessment

  • Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., at 60°C).

  • Solution State: Prepare a solution of the compound and store it at an elevated temperature.

  • Time Points: At specified time intervals, remove a sample of the solid or solution.

  • Sample Preparation: Dissolve the solid sample in a suitable solvent for analysis.

  • Analysis: Analyze the samples by HPLC and compare them to an unstressed control sample.[5]

Causality Behind Experimental Choices: This study provides insights into the solid-state and solution-state stability of the molecule and helps in determining appropriate storage and handling temperatures.

Photostability

Photostability testing evaluates the impact of light on the drug substance.

Experimental Protocol: Photostability Assessment

  • Sample Preparation: Place the solid compound or a solution of the compound in a chemically inert, transparent container.

  • Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Light Exposure: Expose the samples to a light source that meets ICH Q1B requirements (a combination of visible and UV light).[5]

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Causality Behind Experimental Choices: This study is crucial for determining if the compound needs to be protected from light during manufacturing, storage, and administration.

Analytical Methodology

A validated stability-indicating analytical method is essential for forced degradation studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[6]

Key Features of a Stability-Indicating HPLC Method:

  • Specificity: The method must be able to resolve the parent compound from all potential degradation products and impurities.

  • Accuracy: The method should provide an accurate measurement of the concentration of the parent compound and its degradants.

  • Precision: The method should yield reproducible results.

  • Linearity: The response of the detector should be proportional to the concentration of the analyte over a defined range.

Typical HPLC Parameters:

  • Column: A C18 column is a common starting point for the separation of small molecules.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is often used.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 210 nm).[6]

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear and concise manner.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Degradation of ParentNumber of Degradants
Acidic Hydrolysis0.1 M HCl24 hours60°C
Basic Hydrolysis0.1 M NaOH24 hours60°C
Neutral HydrolysisWater24 hours60°C
Oxidation3% H₂O₂24 hoursRoom Temp
Thermal (Solid)-7 days60°C
Thermal (Solution)-24 hours60°C
Photolytic (Solid)ICH Q1B--
Photolytic (Solution)ICH Q1B--

The values in this table would be populated with experimental data.

Visualization of Workflows

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acidic (0.1 M HCl, 60°C) stock->acid Expose base Basic (0.1 M NaOH, 60°C) stock->base Expose oxidation Oxidative (3% H2O2, RT) stock->oxidation Expose thermal Thermal (60°C) stock->thermal Expose photo Photolytic (ICH Q1B) stock->photo Expose hplc Stability-Indicating HPLC-UV Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Peak Purity) hplc->data

Caption: General workflow for forced degradation studies.

Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways can be hypothesized:

  • Oxidation: The tertiary amine is susceptible to oxidation to form an N-oxide. The secondary amine could also undergo oxidation.

  • Ring Opening: Under harsh acidic or basic conditions, cleavage of the pyrrolidine rings could potentially occur, although this is generally less likely for saturated aliphatic amines compared to, for example, lactams.[5]

Degradation_Pathways parent This compound C₈H₁₆N₂ n_oxide N-Oxide Degradant C₈H₁₆N₂O parent->n_oxide Oxidation (e.g., H₂O₂) ring_opened Ring-Opened Product parent->ring_opened Hydrolysis (Harsh Conditions)

Caption: Hypothesized degradation pathways for the molecule.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to evaluating the stability of this compound. By conducting the described forced degradation studies, researchers and drug development professionals can gain a comprehensive understanding of the molecule's intrinsic stability, identify potential degradation products, and develop a robust, stability-indicating analytical method. This foundational knowledge is indispensable for the successful advancement of any new chemical entity through the pharmaceutical development pipeline.

References

  • Smolecule. (2023, August 15). This compound.
  • PubChem. 2-Methyl-2,7-diazaspiro(4.4)nonane.
  • PubChem. 2-(2-Methylbutyl)-2,7-diazaspiro[4.4]nonane.
  • PubChem. 2-(4-Methyl-2-pyridinyl)-2,7-diazaspiro[4.4]nonane.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubMed Central.
  • ChemSynthesis. (2025, May 20). 2-methyl-4-methylene-2-azaspiro[4.4]nonane-1,6-dione.
  • BenchChem. (2025). Technical Support Center: Degradation Pathways of 2-Azaspiro[4.4]nonane Derivatives.
  • BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • BenchChem. (2025). HPLC methods for the analysis of 2-Azaspiro[4.4]nonane hemioxalate.
  • International Journal of Applied Pharmaceutics. (n.d.). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • YouTube. (2023, October 14). Forced Degradation Studies in Pharmaceutical Industry.

Sources

A-Comprehensive-Guide-to-the-Synthesis-of-2,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry, prized for its rigid, three-dimensional conformation that enhances binding affinity and selectivity to various biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for constructing this valuable spirocyclic system, focusing on the underlying chemical principles, detailed experimental protocols, and comparative analysis of different methodologies.

Introduction: The Significance of the 2,7-Diazaspiro[4.4]nonane Core

The unique spirocyclic structure of 2,7-diazaspiro[4.4]nonane, featuring two nitrogen atoms within a rigid framework, has made it a "privileged scaffold" in drug discovery. Its constrained conformation allows for the precise spatial orientation of substituents, leading to improved interaction with protein binding sites. This has resulted in the development of numerous compounds with diverse pharmacological activities. The synthesis of this core, particularly in an enantiomerically pure form, remains a key challenge and an active area of research.

Strategic Approaches to Synthesis

The construction of the 2,7-diazaspiro[4.4]nonane ring system can be broadly categorized into several key strategies. This guide will delve into the most prevalent and innovative methods, providing a clear understanding of their advantages and limitations.

Strategy 1: Double N-Alkylation of Diethyl 3-Oxopentanedioate

One of the most classical and straightforward approaches involves the double N-alkylation of a suitable precursor, followed by cyclization. A common starting material for this strategy is diethyl 3-oxopentanedioate.

Reaction Causality: This method relies on the sequential formation of two pyrrolidine rings around a central spirocyclic carbon. The key is the initial condensation to form a di-enamine, followed by reduction and subsequent cyclization to construct the second ring.

Visualizing the Pathway:

G A Diethyl 3-oxopentanedioate B Dienamine Intermediate A->B + Ethylamine C Reduced Intermediate B->C Reduction (e.g., H2/Catalyst) D 2,7-Diazaspiro[4.4]nonane-1,3,8-trione C->D Thermal Cyclization E Final Product D->E Reduction (e.g., LiAlH4)

Caption: Synthesis of 2,7-diazaspiro[4.4]nonane via diethyl 3-oxopentanedioate.

Experimental Protocol:

Step 1: Synthesis of 3-Carboxy-5-oxo-3-pyrrolidineacetic acid

  • Suspend 24.3 g (0.10 mole) of 3-ethoxy-carbonyl-5-oxo-3-pyrrolidineacetic acid, ethyl ester in an excess of 2 N sodium hydroxide.

  • Stir the suspension for three hours at room temperature.

  • Acidify the mixture with dilute hydrochloric acid and evaporate to dryness in vacuo.

  • The resulting product, 3-carboxy-5-oxo-3-pyrrolidineacetic acid, is taken up in isopropyl alcohol, filtered to remove insoluble sodium chloride, and concentrated to a syrup.[1]

Step 2: Synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

  • Dissolve the syrup from the previous step in 100 ml of 70% ethylamine.

  • Gradually heat the solution in an oil bath up to 230°C, allowing volatile components to distill off.

  • Maintain the temperature at 230°-240°C for ten minutes.

  • After cooling, crystallize the product from isopropyl alcohol to yield 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.[1]

Step 3: Reduction to 2,7-diazaspiro[4.4]nonane

  • The trione intermediate can be reduced using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent such as tetrahydrofuran (THF) to yield the final 2,7-diazaspiro[4.4]nonane.

Advantages:

  • Utilizes readily available starting materials.

  • A relatively straightforward and scalable route.

Disadvantages:

  • Harsh reaction conditions (high temperatures) may not be suitable for sensitive substrates.

  • The final reduction step is non-selective and can lead to side products.

Strategy 2: Intramolecular 1,3-Dipolar Cycloaddition

A more elegant and modern approach involves the use of an intramolecular 1,3-dipolar cycloaddition reaction. This strategy often provides high levels of stereocontrol and is amenable to the synthesis of complex derivatives.

Reaction Causality: This method hinges on the in-situ generation of a nitrone, which then undergoes a [3+2] cycloaddition with a tethered alkene. The resulting isoxazolidine ring can then be reductively cleaved to unmask the second pyrrolidine ring of the diazaspirocycle.

Visualizing the Pathway:

G A 5,5-Dialkyl-1-pyrroline N-oxide B Alkenylnitrone A->B + Pent-4-enyl Grignard C Tricyclic Isoxazolidine B->C Heat (Intramolecular Cycloaddition) D Amino Alcohol C->D Reductive Ring Opening (e.g., Zn/AcOH) E 2,7-Diazaspiro[4.4]nonane Derivative D->E Cyclization/Functionalization

Caption: Synthesis via intramolecular 1,3-dipolar cycloaddition.

Experimental Protocol:

Step 1: Synthesis of Alkenylnitrone

  • Start with a suitable 5,5-dialkyl-1-pyrroline N-oxide.

  • React the N-oxide with a Grignard reagent containing a terminal alkene, such as pent-4-enylmagnesium bromide, to introduce the tethered dipolarophile.[2][3][4]

Step 2: Intramolecular 1,3-Dipolar Cycloaddition

  • Heat the resulting alkenylnitrone in a high-boiling solvent like toluene. This thermal activation promotes the intramolecular cycloaddition to form a tricyclic isoxazolidine intermediate.[2][3] The reaction can be reversible.[2]

Step 3: Reductive Ring Opening of Isoxazolidine

  • The isoxazolidine ring is opened reductively, for example, by using zinc in a mixture of acetic acid, ethanol, and EDTA. This cleavage yields an amino alcohol.[2]

Step 4: Cyclization to form the Second Ring

  • The resulting amino alcohol can then be cyclized to form the second pyrrolidine ring, often through activation of the hydroxyl group and subsequent intramolecular nucleophilic substitution by the amine.

Advantages:

  • High degree of stereocontrol is achievable.

  • Milder reaction conditions compared to classical methods.

  • Allows for the synthesis of complex and substituted derivatives.[2][3][4]

Disadvantages:

  • The synthesis of the starting materials can be multi-step.

  • The reversibility of the cycloaddition may affect yields in some cases.[2]

Strategy 3: Reductive Amination and Cyclization

This strategy involves the formation of one of the pyrrolidine rings through reductive amination, followed by the construction of the second ring.

Reaction Causality: This approach leverages the formation of a lactam intermediate, which is then reduced to the corresponding pyrrolidine. The key is the initial formation of a cyano-substituted pyrrolidine derivative that can be hydrogenated and cyclized in a single step.

Experimental Protocol:

Step 1: Synthesis of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate

  • A solution of methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate (13.4g) and Raney Ni (3.4g) in methanol is prepared.

  • The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature.

  • The hydrogenation of the nitrile and subsequent cyclization affords the lactam product, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.[5]

Step 2: Reduction of the Lactam

  • The resulting lactam can be reduced to the corresponding amine using a powerful reducing agent like lithium aluminum hydride (LAH) to yield the Boc-protected 2,7-diazaspiro[4.4]nonane.

  • Subsequent deprotection of the Boc group provides the parent 2,7-diazaspiro[4.4]nonane.

Advantages:

  • The key cyclization step is often high-yielding and clean.

  • The use of protecting groups allows for selective functionalization of the two nitrogen atoms.

Disadvantages:

  • The synthesis of the starting cyano-substituted pyrrolidine can be complex.

  • Requires the use of a high-pressure hydrogenation setup.

Comparative Analysis of Synthetic Routes

StrategyKey FeaturesYieldsScalabilityStereocontrol
Double N-Alkylation Classical, robustModerate to GoodGoodGenerally Poor
1,3-Dipolar Cycloaddition Modern, elegant, stereoselectiveGood to ExcellentModerateExcellent
Reductive Amination Convergent, allows for protecting groupsGoodModerateCan be good with chiral precursors

Conclusion

The synthesis of the 2,7-diazaspiro[4.4]nonane core is a well-explored area of organic chemistry, with several effective strategies available to researchers. The choice of a particular route will depend on the specific target molecule, the desired level of stereocontrol, and the scalability requirements of the synthesis. The classical double N-alkylation approach remains a viable option for preparing simple, achiral derivatives. For the synthesis of enantiomerically pure and highly substituted analogues, the intramolecular 1,3-dipolar cycloaddition offers a powerful and versatile solution. The reductive amination strategy provides a middle ground, offering good yields and the ability to introduce protecting groups for further functionalization. As the demand for novel therapeutics based on this privileged scaffold continues to grow, the development of even more efficient and stereoselective synthetic methods will remain a key focus of research in the field.

References

  • PrepChem. (n.d.). Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • ResearchGate. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Nazarian, Z., & Forsyth, C. M. (n.d.). A Cascade Process of Hydroxamates Renders 1,6-Dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. Thieme E-Books & E-Journals.
  • MDPI. (2022). Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones.
  • National Institutes of Health. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PMC.
  • PrepChem. (n.d.). Synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • ResearchGate. (2025). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine.
  • Beilstein Journal of Organic Chemistry. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
  • ResearchGate. (2025). Synthesis of 2-Azaspiro[4.4]nonan-1-ones via Phosphine-Catalyzed [3 + 2]-Cycloadditions.
  • Europe PMC. (n.d.). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via Intramolecular 1,3-Dipolar Cycloaddition.
  • ResearchGate. (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes.
  • PubChem. (n.d.). 2,7-Diazaspiro(4.4)nonane-1,3-dione hydrochloride.
  • National Center for Biotechnology Information. (2019). Synthesis of 1-azaspiro[4.4]nonan-1-oxyls via intramolecular 1,3-dipolar cycloaddition.
  • PubChem. (n.d.). 2,7-Diaza-spiro[4.4]nonane.
  • Frontiers. (n.d.). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions.
  • PubChem. (n.d.). 2-(2-Methylbutyl)-2,7-diazaspiro[4.4]nonane.
  • Google Patents. (2024). diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl].
  • Sunway Pharm Ltd. (n.d.). tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • ResearchGate. (n.d.). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate.
  • ResearchGate. (n.d.). Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues.

Sources

Spectroscopic Characterization of 2-Methyl-2,7-diazaspiro[4.4]nonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Methyl-2,7-diazaspiro[4.4]nonane. As a key structural motif in medicinal chemistry and drug development, a thorough understanding of its spectroscopic signature is paramount for its unambiguous identification and characterization. This document delves into the theoretical underpinnings and predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The insights presented herein are tailored for researchers, scientists, and professionals in drug development, offering a predictive framework for the spectroscopic analysis of this important diazaspirocyclic scaffold.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a spirocyclic system composed of two fused five-membered rings, each containing a nitrogen atom. The presence of both a secondary and a tertiary amine within this rigid framework imparts unique chemical properties, making it a valuable building block in the synthesis of novel therapeutic agents. Its structural complexity, including a chiral spirocenter, necessitates a multi-faceted analytical approach for unequivocal characterization.

Due to the limited availability of public domain experimental spectra for this compound, this guide will provide a detailed prediction of its spectroscopic data based on established principles of organic spectroscopy and data from structurally related compounds.

Predicted Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. For this compound, the spectrum is expected to reveal distinct signals for the N-methyl group and the various methylene protons of the two rings, as well as the N-H proton of the secondary amine.

Expected Chemical Shifts and Multiplicities:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
N-CH₃2.2 - 2.6Singlet (s)The N-methyl group is a distinctive feature, appearing as a sharp singlet downfield due to the deshielding effect of the adjacent nitrogen atom.[1]
Protons α to N (CH₂)2.5 - 3.5Multiplets (m)Protons on carbons adjacent to nitrogen atoms are deshielded and will appear in this region. The spirocyclic nature will lead to complex splitting patterns.
Other Ring Protons (CH₂)1.5 - 2.2Multiplets (m)The remaining methylene protons in the rings are expected in the typical aliphatic region.
N-H1.0 - 3.0 (variable)Broad Singlet (br s)The chemical shift of the N-H proton is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. It will disappear upon D₂O exchange.[1]

Causality in Experimental Choices: A standard ¹H NMR experiment would be conducted in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shift of the N-H proton. A D₂O exchange experiment is crucial for the definitive assignment of the N-H signal.[1]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the symmetry of the parent diazaspiro[4.4]nonane skeleton, some degree of equivalence can be expected, but the N-methylation breaks this symmetry, leading to distinct signals for most, if not all, carbon atoms.

Expected Chemical Shifts:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Spirocenter (C)60 - 75
N-CH₃35 - 45
Carbons α to N (CH₂)40 - 60
Other Ring Carbons (CH₂)20 - 40

Expert Insights: The chemical shift of the N-methyl group is a key identifier.[2] The spiro carbon, being a quaternary carbon, is expected to show a weaker signal and will be shifted downfield. The carbons alpha to the nitrogen atoms will also be deshielded.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key features will be the N-H stretch of the secondary amine and the C-N stretches.

Expected Absorption Bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (secondary amine)3300 - 3500Weak to Medium, SharpThis is a characteristic absorption for secondary amines.[1][4]
C-H Stretch (aliphatic)2850 - 3000Medium to StrongThese bands arise from the C-H bonds of the methyl and methylene groups.
N-H Bend (secondary amine)1550 - 1650MediumThis bending vibration can sometimes be observed.
C-N Stretch1000 - 1250MediumThe C-N stretching vibrations are found in the fingerprint region.[4]

Protocol Trustworthiness: The IR spectrum should be acquired on a neat sample (if liquid) or as a KBr pellet or thin film. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ would confirm the purity of the sample from any oxidized byproducts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragmentation patterns will be key for its identification.

Expected Mass-to-Charge Ratios (m/z):

Ion Predicted m/z Notes
[M]⁺˙ (Molecular Ion)140The molecular ion peak should be observable. According to the nitrogen rule, an odd number of nitrogen atoms results in an odd molecular weight, however, with two nitrogen atoms, the molecular weight is even.[1]
[M-CH₃]⁺125Loss of the methyl group is a common fragmentation pathway.
α-cleavage fragmentsvariousCleavage of the C-C bonds adjacent to the nitrogen atoms (α-cleavage) is a characteristic fragmentation pattern for amines, leading to resonance-stabilized iminium ions.[1][5] This will result in several fragment ions depending on which bond is cleaved.

Self-Validating System: High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion, providing a highly accurate mass measurement that validates the molecular formula (C₈H₁₆N₂).

Experimental Protocols & Workflows

General Sample Preparation
  • Ensure the sample of this compound is pure, as impurities will complicate spectral interpretation.

  • For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • For IR analysis of a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr). If solid, a KBr pellet can be prepared.

  • For MS analysis, prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Sample Purified 2-Methyl-2,7- diazaspiro[4.4]nonane NMR NMR (1H, 13C) Purified_Sample->NMR IR IR Spectroscopy Purified_Sample->IR MS Mass Spectrometry (HRMS) Purified_Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of this compound.

Visualization of Predicted Spectroscopic Assignments

Caption: Molecular structure of this compound with key proton and carbon environments highlighted.

Conclusion

This technical guide provides a predictive but comprehensive spectroscopic profile of this compound. By leveraging fundamental principles of NMR, IR, and MS, and drawing parallels with related structures, a detailed and scientifically grounded set of expected data has been presented. This information serves as a valuable resource for the identification and characterization of this important heterocyclic compound in research and development settings, enabling scientists to proceed with confidence in their analytical endeavors. The provided protocols and workflows offer a practical framework for obtaining high-quality spectroscopic data.

References

  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC. [Link]
  • (+/-)-(R)-1,7-DIAZASPIRO[4.4]NONANE-2,6-DIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • (+)-(R)-2,7-DIAZASPIRO[4.4]NONANE-3,8-DIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • (+)-(R)-2,7-DIAZASPIRO[4.4]NONANE-1,8-DIONE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]
  • Infrared Spectroscopy.
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]
  • Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. [Link]
  • 1,4-Dioxaspiro[4.4]nonane - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
  • Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Chemical shifts. UCL. [Link]
  • Mass Spectrometry - Fragmentation P
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
  • 13C NMR Chemical Shifts.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-Methyl-2,7-diazaspiro[4.4]nonane is a spirocyclic diamine that serves as a valuable building block in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents and functional materials. The presence of two nitrogen atoms at positions 2 and 7 offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, starting from a protected precursor, 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione. The synthesis involves a reduction step followed by debenzylation.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process starting from a protected trione precursor. The first step involves the reduction of the three carbonyl groups of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione using a powerful reducing agent, lithium aluminum hydride (LiAlH₄). The benzyl group serves as a protecting group for the nitrogen at position 7. In the second step, this benzyl group is removed by catalytic hydrogenation to yield the final product, this compound, which is isolated as its dihydrochloride salt.

Synthetic_Workflow start Start: 7-benzyl-2-methyl-2,7- diazaspiro[4.4]nonane-1,3,8-trione reduction Step 1: Reduction with LiAlH₄ start->reduction THF intermediate Intermediate: 7-benzyl-2-methyl- 2,7-diazaspiro[4.4]nonane reduction->intermediate Workup deprotection Step 2: Catalytic Hydrogenation intermediate->deprotection Methanol, Pd/C, H₂ product Final Product: 2-Methyl-2,7- diazaspiro[4.4]nonane Dihydrochloride deprotection->product Crystallization

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane

This initial step focuses on the complete reduction of the trione precursor. Lithium aluminum hydride is a potent reducing agent capable of reducing amides and ketones to their corresponding amines and alcohols, which in this case will be fully reduced to the saturated diazaspirocycle.

Reaction Scheme

Caption: Reduction of the trione precursor to the diazaspiro[4.4]nonane.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Quantity
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione272.305.01.36 g
Lithium aluminum hydride (LiAlH₄)37.95250.95 g
Tetrahydrofuran (THF), anhydrous--80 mL
Water--0.95 mL
15% Sodium hydroxide solution--0.95 mL
Water--2.8 mL
Isopropanol--As needed
6N Hydrogen chloride in isopropanol--Excess
Detailed Protocol
  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, suspend lithium aluminum hydride (0.95 g, 25 mmol) in 30 mL of anhydrous tetrahydrofuran.[3]

  • Addition of Starting Material: Dissolve 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.36 g, 5.0 mmol) in 50 mL of anhydrous tetrahydrofuran. Add this solution dropwise to the lithium aluminum hydride suspension over 30 minutes.[3]

  • Reaction: Stir the resulting mixture overnight at room temperature. Following the overnight stirring, heat the mixture to reflux for one hour to ensure the reaction goes to completion.[3]

  • Quenching: Cool the reaction flask in an ice bath. Cautiously and sequentially add 0.95 mL of water, 0.95 mL of 15% sodium hydroxide solution, and 2.8 mL of water dropwise to quench the excess lithium aluminum hydride.[3] A granular precipitate of inorganic salts should form.

  • Work-up and Isolation: Remove the inorganic solids by filtration and wash the filter cake thoroughly with tetrahydrofuran. Concentrate the filtrate under reduced pressure to obtain a syrupy residue.[3]

  • Salt Formation: Dissolve the syrup in isopropanol and treat with an excess of 6N hydrogen chloride in isopropanol. The dihydrochloride salt of the product will crystallize out of solution.[3]

  • Purification: Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. The reported yield is 0.97 g.[3]

Part 2: Synthesis of this compound Dihydrochloride

The final step is the removal of the benzyl protecting group from the nitrogen at position 7. This is achieved by catalytic hydrogenation using palladium on carbon as the catalyst.

Reaction Scheme

Caption: Catalytic debenzylation to yield the final product.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount
7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride317.28Varies
Methanol-150 mL
20% Palladium on carbon (Pd/C)-1.0 g
Acetonitrile-As needed
Detailed Protocol
  • Reaction Setup: In a hydrogenation vessel, dissolve the 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride obtained from the previous step in 150 mL of methanol. Add 1.0 g of 20% palladium on carbon catalyst to the solution.[4]

  • Hydrogenation: Place the vessel in a hydrogenation apparatus and pressurize with hydrogen gas to 4.5 x 10⁵ Pa. Hydrogenate the mixture for two days with continuous stirring.[4]

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[4]

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain a thick syrup. Add acetonitrile to the syrup to induce crystallization. Collect the crystalline product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum. The expected yield is approximately 11.50 g, with a melting point of 168-170 °C.[4]

Characterization

The final product, this compound dihydrochloride, can be characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry: To determine the molecular weight of the free base.

  • Melting Point Analysis: To assess the purity of the crystalline salt.[4]

Safety Precautions

  • Lithium aluminum hydride (LiAlH₄): is a highly reactive and flammable solid. It reacts violently with water. All manipulations should be carried out in a dry fume hood under an inert atmosphere. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory.

  • Hydrogen Gas: is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a well-ventilated area using appropriate high-pressure equipment.

  • Solvents: Tetrahydrofuran and methanol are flammable. Handle with care and avoid ignition sources.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound dihydrochloride. By following these procedures, researchers can reliably produce this valuable spirocyclic scaffold for further investigation in drug discovery and materials science.

References

  • PrepChem.com. (n.d.). Synthesis of this compound Dihydrochloride.
  • PrepChem.com. (n.d.). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • PubChem. (n.d.). 2-Methyl-2,7-diazaspiro(4.4)nonane. National Center for Biotechnology Information.

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a rigid, three-dimensional bicyclic structure that has garnered significant interest in medicinal chemistry. Its unique conformational constraints make it a valuable building block for designing ligands with high affinity and selectivity for various biological targets. The title compound, 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, serves as a key intermediate in the synthesis of more complex pharmacologically active molecules. The strategic placement of the benzyl and methyl groups allows for differential functionalization of the two nitrogen atoms, providing a versatile platform for library synthesis and lead optimization.

This guide provides a comprehensive, step-by-step protocol for the synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, beginning from a precursor spirocyclic trione. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability for researchers in the field.

Overall Synthetic Strategy

The synthesis is accomplished via a robust two-step pathway involving the reduction of a key trione intermediate, followed by salt formation. The strategy is designed to first install the requisite N-substituents on a stable precursor before performing the complete reduction of all carbonyl groups. This approach avoids potential side reactions and simplifies purification.

Synthetic_Workflow cluster_0 Part I: N-Benzylation cluster_1 Part II: Global Reduction cluster_2 Part III: Salt Formation A 2-Methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione C 2-Methyl-7-(phenylmethyl)-2,7- diazaspiro[4.4]nonane-1,3,8-trione A->C N-Benzylation B Benzyl Halide + Base E 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane (Free Base) C->E Reduction D Lithium Aluminum Hydride (LAH) G 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (Final Product) E->G Protonation F HCl in Isopropanol

Caption: High-level workflow for the synthesis of the target compound.

Part I: Synthesis of the Key Intermediate: 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione

The initial step involves the selective N-benzylation of the less sterically hindered secondary amine in the spirocyclic trione precursor. This reaction is a standard nucleophilic substitution where the amine nitrogen attacks the benzylic carbon.

Principle and Rationale: The choice of N,N-dimethylformamide (DMF) as a solvent is crucial; its polar aprotic nature effectively solvates the cation of the base (e.g., Na+) while leaving the anionic base highly reactive. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the secondary amine, generating a highly nucleophilic amide anion. This anion then readily displaces the halide from benzyl bromide to form the C-N bond.[1] The reaction proceeds efficiently to yield the benzylated trione intermediate.[2]

Detailed Experimental Protocol: N-Benzylation
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 50% sodium hydride in oil (0.050 g, 10.4 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Substrate Addition: Under a nitrogen atmosphere, gradually add a solution of this compound-1,3,8-trione (1.82 g, 10 mmol) in 20 mL of DMF.

  • Reagent Addition: Once the initial effervescence ceases, add benzyl bromide (1.71 g, 10 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione.[2]

Materials and Reagents: Part I
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Notes
This compound-1,3,8-trioneC₈H₁₀N₂O₃182.181.82 g (10 mmol)Starting Material
Sodium Hydride (50% in oil)NaH24.000.050 g (10.4 mmol)Handle with extreme care under inert gas
N,N-Dimethylformamide (anhydrous)C₃H₇NO73.0940 mLAnhydrous grade is essential
Benzyl BromideC₇H₇Br171.041.71 g (10 mmol)Lachrymatory, handle in a fume hood
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing
Anhydrous Sodium SulfateNa₂SO₄142.04As neededFor drying

Part II: Global Reduction to 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane

This step employs a powerful reducing agent to convert the three carbonyl groups (two amides and one ketone) of the intermediate into methylene groups, yielding the fully reduced diazaspiroalkane.

Principle and Rationale: Lithium aluminum hydride (LAH) is one of the few reagents strong enough to reduce amides to amines. The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the coordination of the oxygen atom to the aluminum, ultimately leading to the cleavage of the C-O bond.[3] Tetrahydrofuran (THF) is the solvent of choice as it is an ether that is relatively inert to LAH and effectively dissolves the reactants. The reaction requires a significant excess of LAH (5 equivalents in this protocol) to ensure the complete reduction of all three carbonyls.[4]

The workup procedure described is a standard Fieser workup, designed to safely quench excess LAH and precipitate manageable inorganic aluminum salts that can be easily removed by filtration. The sequential addition of water, aqueous sodium hydroxide, and then more water results in the formation of a granular precipitate, simplifying the isolation of the desired product.

Detailed Experimental Protocol: LAH Reduction
  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (0.95 g, 25 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Prepare a solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1.36 g, 5.0 mmol) in 50 mL of anhydrous THF.[4] Add this solution dropwise to the LAH suspension.

  • Reaction Conditions: Stir the mixture overnight at room temperature. Following this, heat the mixture to reflux for one hour to ensure the reaction goes to completion.[4]

  • Workup (Fieser Method): Cool the reaction flask in an ice bath. Cautiously and sequentially add the following dropwise:

    • 0.95 mL of water

    • 0.95 mL of 15% aqueous sodium hydroxide solution

    • 2.8 mL of water

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. The inorganic salts should precipitate as a granular solid. Remove the solids by filtration through a pad of Celite, washing the filter cake thoroughly with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane as a syrup.[4]

Materials and Reagents: Part II
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Notes
7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trioneC₁₅H₁₆N₂O₃272.301.36 g (5.0 mmol)Product from Part I
Lithium Aluminum Hydride (LAH)LiAlH₄37.950.95 g (25 mmol)Extremely reactive with water. Handle with care.
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1180 mLAnhydrous grade is essential
Sodium Hydroxide (15% aq. solution)NaOH40.000.95 mLCorrosive.
Water (deionized)H₂O18.023.75 mLFor workup

Part III: Dihydrochloride Salt Formation and Isolation

The final step involves converting the free base, which is often an oil or a low-melting solid, into a stable, crystalline dihydrochloride salt. This form is generally easier to handle, purify, and store.

Principle and Rationale: The product from Part II is a diamine, with two basic nitrogen atoms that can be protonated by an acid. By treating the free base with an excess of hydrochloric acid (in an isopropanol solution), both nitrogen atoms are protonated, forming the corresponding ammonium chlorides. This results in the formation of the dihydrochloride salt. Isopropanol is a suitable solvent as it dissolves the free base but typically has lower solubility for the resulting salt, facilitating its crystallization and precipitation out of the solution.[4]

Detailed Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Reduction cluster_step2 Step 2: Salt Formation Trione FreeBase Trione->FreeBase 1. LiAlH4, THF 2. H2O, NaOH(aq) Salt [Product Dihydrochloride] FreeBase2 FreeBase2->Salt 2 eq. HCl in Isopropanol

Caption: Reaction scheme for the final reduction and salt formation steps.

Detailed Experimental Protocol: Salt Formation
  • Dissolution: Dissolve the crude syrup (free base) obtained from Part II in a minimal amount of isopropanol.

  • Acidification: To this solution, add an excess of 6N hydrogen chloride in isopropanol. The addition should be done while stirring.

  • Crystallization: The dihydrochloride salt should begin to precipitate. The process can be aided by cooling the mixture in an ice bath and gently scratching the inside of the flask with a glass rod.

  • Isolation: Collect the crystalline solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of cold isopropanol followed by diethyl ether to aid in drying. Dry the product under vacuum to a constant weight to yield the final 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride.[4]

Materials and Reagents: Part III
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Notes
7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonaneC₁₄H₂₀N₂216.32~5.0 mmolCrude product from Part II
6N HCl in IsopropanolHCl36.46ExcessCommercially available or prepared
IsopropanolC₃H₈O60.10As neededFor crystallization
Diethyl EtherC₄H₁₀O74.12As neededFor washing

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity.

PropertyValueSource(s)
Chemical Name 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride-
Molecular Formula C₁₅H₂₄Cl₂N₂-
Molecular Weight 303.27 g/mol -
Appearance Crystalline solid[4]
Melting Point 233-234 °C[4]
InChI Key KTWQBDFIDPFQKG-UHFFFAOYSA-N[5]

Safety Precautions

  • Lithium Aluminum Hydride (LAH): LAH is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon) at all times. All glassware must be thoroughly flame-dried before use. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is mandatory. A Class D fire extinguisher should be available.

  • Sodium Hydride (NaH): Similar to LAH, NaH is flammable and reacts with water. It should be handled under an inert atmosphere.

  • Benzyl Bromide: This compound is a lachrymator and is corrosive. It should be handled exclusively in a well-ventilated chemical fume hood.

  • Solvents: Anhydrous solvents like THF and DMF are flammable. All heating should be conducted using a heating mantle and not an open flame.

Conclusion

This guide outlines a reliable and scalable synthesis for 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride. The protocol is based on established chemical transformations, including N-benzylation and global reduction with lithium aluminum hydride. By providing detailed procedural steps and explaining the rationale behind the choice of reagents and conditions, this document serves as a valuable resource for researchers engaged in the synthesis of complex nitrogen-containing heterocyclic compounds for drug discovery and development.

References

  • PrepChem (2023). Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • PrepChem (2023). Synthesis of this compound Dihydrochloride.
  • PrepChem (2023). Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • Royal Society of Chemistry (2024). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.
  • National Center for Biotechnology Information (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • Royal Society of Chemistry (1998). Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate.
  • National Center for Biotechnology Information (2011). 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one.
  • Royal Society of Chemistry (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • ResearchGate (2019). Scheme of the N-benzylation reaction.
  • Molbase. 2,7-DIAZASPIRO[4.4]NONANE, 2-METHYL- | CAS No.135380-53-9 Synthetic Routes.
  • ResearchGate (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Wikipedia. Reductive amination.
  • YouTube (2024). Heck Cross-Coupling|Benzylation/CSIR 2019| Problem Solved|ChemOrgChem.
  • Journal of the American Chemical Society. Reduction and Benzylation by Means of Benzyl Alcohol. II. N-Benzylation. The Preparation of Secondary Aromatic Benzylamines.
  • White Rose Research Online (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • YouTube (2024). Reductive Amination | Synthesis of Amines.
  • Sunway Pharm Ltd. tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • SpectraBase. 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • Google Patents (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents (2020). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • National Center for Biotechnology Information. 2-Methyl-2,7-diazaspiro(4.4)nonane.
  • Google Patents (2004). CN1194971C - Improved production process of 2-butyl-1,3-diaze spiro[1][1] nonane-1-ene-4-ketone.
  • PubMed (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
  • National Center for Biotechnology Information. 2-Benzyl-2,7-diazaspiro[4.4]nonane.
  • Stanford Libraries. (3S,5R)-N-benzyl-7-(methanesulfonyl)-1-oxo-2,7-diazaspiro[4.4]nonane-3-carboxamide.

Sources

Introduction: The Value of Spirocyclic Scaffolds in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 2-Azaspiro[4.4]nonane via a Reductive Cyclization Strategy

The 2-azaspiro[4.4]nonane scaffold represents a crucial structural motif in the fields of medicinal chemistry and drug discovery. Its inherent three-dimensional and rigid conformation provides a unique topographical profile that can significantly enhance the binding affinity and selectivity of drug candidates to their biological targets.[1] Unlike linear or more flexible structures, the fixed spatial arrangement of atoms in a spirocycle can lead to improved pharmacological properties. This guide provides a detailed examination of a robust, multi-step synthetic pathway to 2-azaspiro[4.4]nonane, culminating in a powerful reductive cyclization step.

The Underpinning Chemistry: Reductive Amination and Cyclization

Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and versatility.[2] The process classically involves two key transformations:

  • Imine Formation: A carbonyl compound, such as an aldehyde or ketone, reacts with an amine or ammonia to form a hemiaminal intermediate. This intermediate then reversibly loses a water molecule to yield an imine.[3][4]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond, furnishing the final amine.[4]

This sequence is frequently performed in a "one-pot" fashion, where the carbonyl compound, amine, and a selective reducing agent are combined.[2][3] Common reducing agents include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), with the latter being particularly adept at reducing the imine intermediate without affecting the starting carbonyl group.[4][5]

While a direct, one-pot reductive amination to form a spirocycle like 2-azaspiro[4.4]nonane from simple precursors is challenging, the principles of this reaction can be applied in a broader context. The protocol detailed below employs a multi-step strategy that builds a suitable precursor which then undergoes a reductive cyclization, effectively forming the heterocyclic amine ring in the final key step.

Synthetic Workflow Diagram

The following diagram illustrates the multi-step synthetic pathway from cyclopentanone to the final 2-azaspiro[4.4]nonane product.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reductive Cyclization cluster_3 Step 4: Purification (Salt Formation) A Cyclopentanone C Cyclopentylidene-bis (2-cyanoacetamide) A->C Piperidine (cat.) Ethanol, Reflux B Cyanoacetamide B->C D 2,2-Cyclopentanediacetic acid C->D H₂SO₄/H₂O Reflux E 2-Azaspiro[4.4]nonane D->E 1. SOCl₂ or (COCl)₂ 2. NH₄OH 3. LiAlH₄, THF, Reflux F 2-Azaspiro[4.4]nonane Hemioxalate E->F Oxalic Acid Isopropanol

Sources

Application Notes and Protocols for Asymmetric Catalysis Using Chiral 2,7-Diazaspiro[4.4]nonane Ligands

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Spirocyclic Chirality in Catalysis

In the landscape of asymmetric synthesis, the rational design of chiral ligands is paramount to achieving high enantioselectivity and catalytic efficiency. Among the privileged scaffolds that have emerged, C₂-symmetric spirocyclic diamines have garnered significant attention. Their rigid, conformationally constrained framework provides a well-defined chiral environment around the metal center, enabling precise stereochemical control in a variety of catalytic transformations. This guide focuses on the application of 2-Methyl-2,7-diazaspiro[4.4]nonane, a member of this potent class of ligands, in asymmetric catalysis. While direct, detailed applications of this specific ligand are emerging, we will present a comprehensive framework based on closely related and well-documented chiral diamine systems, providing a robust starting point for researchers exploring its potential.

The inherent C₂-symmetry of ligands like this compound is a key design element. This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivities. The spirocyclic core locks the chelating diamine in a specific conformation, minimizing unwanted flexibility that can erode stereocontrol.

Core Application: Asymmetric Transfer Hydrogenation of Prochiral Ketones

Asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. Ruthenium (II) complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation. The following sections will detail the principles and a generalized protocol for employing a this compound-ruthenium complex in the ATH of a model substrate, acetophenone.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle of Ru(II)-diamine catalyzed transfer hydrogenation is a well-studied, elegant process. The currently accepted mechanism involves a metal-ligand bifunctional outer-sphere pathway.

  • Catalyst Activation: The pre-catalyst, typically a Ru(II)-arene-diamine complex, reacts with a base to form the active 16-electron amido complex.

  • Hydrogen Transfer: Isopropanol, serving as the hydrogen source, coordinates to the ruthenium center. A concerted transfer of a hydride to the metal and a proton to the amido ligand generates the 18-electron ruthenium hydride species.

  • Stereoselective Reduction: The prochiral ketone substrate approaches this chiral hydride complex. The steric and electronic properties of the chiral diamine ligand dictate a favored orientation of the ketone, leading to a diastereomeric transition state. The hydride from the ruthenium and the proton from the protonated amine are then transferred to the carbonyl group of the ketone in a stereoselective manner.

  • Product Release and Catalyst Regeneration: The resulting chiral secondary alcohol is released, and the 16-electron amido complex is regenerated, ready to begin the next catalytic cycle.

Asymmetric Transfer Hydrogenation Cycle cluster_0 Catalytic Cycle Pre-catalyst Pre-catalyst Active Amido Complex Active Amido Complex Pre-catalyst->Active Amido Complex Base Ru-Hydride Complex Ru-Hydride Complex Active Amido Complex->Ru-Hydride Complex i-PrOH Transition State Transition State Ru-Hydride Complex->Transition State Ketone Transition State->Active Amido Complex Chiral Alcohol

Figure 1: Generalized catalytic cycle for the Ru(II)-diamine catalyzed asymmetric transfer hydrogenation of a ketone.

Experimental Protocols

The following protocols are presented as a robust starting point for the application of this compound in asymmetric transfer hydrogenation. Optimization of reaction parameters such as solvent, base, temperature, and substrate-to-catalyst ratio is recommended for specific substrates.

Protocol 1: In Situ Preparation of the Ruthenium (II) Catalyst

Materials:

  • [Ru(p-cymene)Cl₂]₂ (1 equivalent)

  • (S,S)- or (R,R)-2-Methyl-2,7-diazaspiro[4.4]nonane (2.2 equivalents)

  • Anhydrous, degassed solvent (e.g., isopropanol or dichloromethane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Ru(p-cymene)Cl₂]₂ and (S,S)- or (R,R)-2-Methyl-2,7-diazaspiro[4.4]nonane.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the resulting mixture at room temperature for 1-2 hours. The formation of the monomeric [RuCl(p-cymene)(diamine)] complex is typically indicated by a color change.

  • This solution of the pre-catalyst can be used directly in the subsequent transfer hydrogenation reaction.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

  • Solution of the in situ prepared Ru(II)-2-Methyl-2,7-diazaspiro[4.4]nonane catalyst

  • Acetophenone (1.0 mmol, 1 equivalent)

  • Isopropanol (as hydrogen source and solvent)

  • Base (e.g., potassium tert-butoxide or sodium isopropoxide, 0.1 M solution in isopropanol, 0.1 equivalents)

Procedure:

  • To a dry Schlenk flask containing the pre-catalyst solution (typically 0.5-2 mol%), add acetophenone under an inert atmosphere.

  • Add the base solution dropwise to the stirred reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Data Presentation: Expected Performance

While specific data for this compound is not yet widely published, the performance of structurally similar C₂-symmetric diamine ligands in the Ru-catalyzed ATH of acetophenone provides a strong benchmark.

Ligand TypeSubstrateCatalyst Loading (mol%)Yield (%)ee (%)Reference
Chiral Diamine/RuAcetophenone1-2>95>98[1]
Chiral Diamine/Ru1-Tetralone1>9999[1]
Chiral Diamine/Ru2-Chloroacetophenone29897[1]

Table 1: Representative data for the asymmetric transfer hydrogenation of various ketones using Ru(II) complexes of chiral diamine ligands.

Troubleshooting and Optimization

  • Low Conversion:

    • Increase catalyst loading.

    • Increase reaction temperature.

    • Ensure the use of an anhydrous and oxygen-free reaction environment.

  • Low Enantioselectivity:

    • Screen different solvents (e.g., isopropanol, dichloromethane, toluene).

    • Vary the base used (e.g., KOtBu, NaOiPr, K₂CO₃).

    • Lower the reaction temperature.

Logical Workflow for Catalyst Application

Experimental Workflow Start Start Ligand_Synthesis Synthesis of Chiral This compound Start->Ligand_Synthesis Catalyst_Formation In Situ Formation of Ru(II)-Diamine Complex Ligand_Synthesis->Catalyst_Formation Reaction_Setup Asymmetric Transfer Hydrogenation Reaction Catalyst_Formation->Reaction_Setup Workup_Purification Reaction Workup and Product Purification Reaction_Setup->Workup_Purification Analysis Determination of Yield and Enantiomeric Excess Workup_Purification->Analysis End End Analysis->End

Figure 2: A streamlined workflow for the application of this compound in asymmetric catalysis.

Conclusion and Future Outlook

The 2,7-diazaspiro[4.4]nonane scaffold represents a promising class of C₂-symmetric chiral ligands for asymmetric catalysis. While this guide has focused on the well-established application of analogous diamines in asymmetric transfer hydrogenation, the potential of this compound extends to a broader range of transformations. Future research will likely explore its utility in rhodium-catalyzed conjugate additions, iridium-catalyzed hydrogenations, and palladium-catalyzed allylic alkylations, among others. The modular nature of the diazaspiro[4.4]nonane core allows for facile tuning of steric and electronic properties through modification of the nitrogen substituents, opening avenues for the development of next-generation catalysts with enhanced activity and selectivity. This document serves as a foundational guide for researchers poised to unlock the full catalytic potential of this exciting class of chiral ligands.

References

  • Pfaltz, A., & Drury, W. J. (2004). Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. Proceedings of the National Academy of Sciences, 101(16), 5723–5726. [Link]
  • Wu, X., et al. (2018). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.

Sources

Application Notes & Protocols: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Derivatives for Neuroscience Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Spirocyclic Scaffolds in CNS Drug Design

In the landscape of medicinal chemistry, the quest for novel therapeutic agents for neurological disorders is a paramount challenge. Success hinges on the ability to design molecules with high affinity, selectivity, and favorable pharmacokinetic profiles. The 2,7-diazaspiro[4.4]nonane scaffold has emerged as a "privileged" structural motif, particularly for targets within the central nervous system (CNS).[1] Its rigid, three-dimensional architecture provides a fixed spatial arrangement for pharmacophoric elements, a stark contrast to more flexible aliphatic chains. This structural rigidity can significantly enhance binding affinity to target proteins and improve selectivity against off-target receptors, such as hERG, which is a common hurdle in drug development.[2]

Derivatives of this spirocyclic diamine core have demonstrated potent activity at a range of critical neuroscience targets, including sigma (σ) receptors, which are implicated in pain and neurodegeneration, and various neurotransmitter transporters.[1][3] This guide provides a comprehensive overview of the synthetic strategies for creating a library of 2-Methyl-2,7-diazaspiro[4.4]nonane derivatives and discusses their application in targeting nicotinic acetylcholine receptors (nAChRs), a key receptor family involved in cognitive function.[4]

Section 1: Rationale for the this compound Scaffold

The utility of the diazaspiro[4.4]nonane core lies in its ability to serve as a rigid scaffold that projects functional groups into three-dimensional space with precise vectors. This is critical for interacting with the complex topography of receptor binding pockets. The spirocyclic nature, defined by the single carbon atom shared by the two pyrrolidine rings, reduces conformational entropy upon binding, which can lead to a more favorable enthalpic contribution to the free energy of binding.

Furthermore, increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is a widely recognized strategy for improving its physicochemical properties and clinical success rate.[2] The spirocyclic core inherently increases the Fsp³ character, which can lead to improved solubility, metabolic stability, and oral bioavailability while modulating lipophilicity (logP/logD).

The this compound scaffold offers two distinct nitrogen atoms for chemical modification. The N-methyl group at the 2-position can serve as a key interaction point or be used to block metabolism, while the secondary amine at the 7-position provides a versatile handle for introducing a wide range of substituents to explore the structure-activity relationship (SAR) for a given biological target.

cluster_0 Receptor Binding Pocket cluster_1 Spirocyclic Ligand receptor_site Hydrophobic Pocket H-Bond Acceptor Cation-π Interaction ligand This compound Core Aryl Moiety (R-group) N-Methyl Group ligand:f1->receptor_site:f0 Hydrophobic Interaction ligand:f0->receptor_site:f1 H-Bond Donor (N7-H) ligand:f2->receptor_site:f2 Cationic Interaction

Caption: Conceptual interaction of a spirocyclic ligand with a receptor.

Section 2: Synthetic Strategy and Core Protocols

The synthesis of a diverse library of this compound derivatives is most efficiently achieved through a modular approach. This strategy involves the initial synthesis of a core intermediate, which is then elaborated in the final steps. A robust and scalable route begins with the construction of an orthogonally protected diazaspirocycle. The benzyl (Bn) group is an ideal protecting group for the N7 position, as it is stable under a variety of reaction conditions and can be cleanly removed via catalytic hydrogenation.

The overall workflow is depicted below:

G A Starting Materials (e.g., Pyrrolidine & Cyclopentane precursors) B Step 1: Spirocyclization & N-Benzylation A->B C Intermediate 1: 7-Benzyl-2,7-diazaspiro[4.4]nonane B->C D Step 2: N-Methylation C->D E Intermediate 2: 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane D->E F Step 3: Deprotection (Hydrogenolysis) E->F G Core Scaffold: This compound F->G H Step 4: Parallel Derivatization (Reductive Amination, Acylation, etc.) G->H I Final Derivatives Library H->I

Caption: General synthetic workflow for the derivative library.

Protocol 2.1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane (Intermediate 2)

This protocol outlines the synthesis of the key protected intermediate. The initial formation of the spirocycle can be achieved through various published methods, often involving multi-step sequences.[5][6] For the purpose of this guide, we will assume the availability of 7-benzyl-2,7-diazaspiro[4.4]nonane.

  • Objective: To selectively methylate the N2 position.

  • Rationale: The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary or secondary amines. It uses formic acid and formaldehyde as the source of the methyl group and proceeds through a reductive amination mechanism, typically yielding the desired methylated product cleanly and in high yield.

Materials:

  • 7-Benzyl-2,7-diazaspiro[4.4]nonane (1.0 eq)

  • Formaldehyde (37% in H₂O, 2.5 eq)

  • Formic acid (98%, 3.0 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 7-Benzyl-2,7-diazaspiro[4.4]nonane in a suitable solvent, add formaldehyde followed by the slow addition of formic acid at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 90-100 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and carefully basify with a saturated NaHCO₃ solution until gas evolution ceases and the pH is > 8.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane.

Protocol 2.2: Synthesis of this compound Dihydrochloride (Core Scaffold)
  • Objective: To remove the N7-benzyl protecting group to reveal the reactive secondary amine.

  • Rationale: Palladium-catalyzed hydrogenation (hydrogenolysis) is the standard method for removing benzyl groups from amines. The reaction is clean, high-yielding, and the palladium on carbon (Pd/C) catalyst is easily removed by filtration.[7] The product is isolated as a dihydrochloride salt to improve stability and handling.

Materials:

  • 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane (1.0 eq)

  • Palladium on carbon (10-20% w/w, ~0.1 eq by weight)

  • Methanol (MeOH)

  • Hydrogen (H₂) gas

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

Procedure:

  • Dissolve the starting material in methanol in a hydrogenation vessel.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the reaction vigorously for 12-48 hours.[7] Reaction completion can be monitored by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting freebase oil in a minimal amount of alcohol (e.g., isopropanol) and cool in an ice bath.

  • Add a solution of HCl (2.0 eq) in ether or isopropanol dropwise. A precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold ether and dry under vacuum to yield this compound as its dihydrochloride salt.

Protocol 2.3: Derivatization via Reductive Amination
  • Objective: To create a diverse library of N7-substituted analogs.

  • Rationale: Reductive amination is a robust and versatile C-N bond-forming reaction. It allows for the coupling of the secondary amine core with a wide variety of commercially available aldehydes and ketones. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it can be used in a one-pot procedure and tolerates a wide range of functional groups.

Materials:

  • This compound dihydrochloride (1.0 eq)

  • Desired aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (STAB, 1.5 eq)

  • Triethylamine (TEA, 2.2 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Procedure:

  • Suspend the this compound dihydrochloride in DCE.

  • Add triethylamine to neutralize the salt and form the freebase in situ. Stir for 15-20 minutes.

  • Add the desired aldehyde or ketone to the mixture.

  • Finally, add STAB portion-wise at room temperature.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography or preparative HPLC to obtain the final N7-substituted derivative.

StepReactionKey ReagentsTypical YieldRationale
2.1 N-MethylationHCHO, HCOOH>85%Efficient and high-yielding Eschweiler-Clarke reaction.
2.2 N-DebenzylationH₂, Pd/C>90%Clean and standard hydrogenolysis for benzyl group removal.[7]
2.3 Reductive AminationR-CHO, STAB50-85%Versatile one-pot reaction with a mild reducing agent.

Section 3: Application in Neuroscience - Targeting Nicotinic Acetylcholine Receptors (nAChRs)

The α4β2 and α7 subtypes of nAChRs are well-established therapeutic targets for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.[4] Ligands that can selectively modulate these receptors are of high interest. The this compound scaffold is an excellent starting point for developing such ligands.

The SAR for nAChR ligands is often dictated by a few key interactions:

  • A Cationic Center: The protonated nitrogen of the spirocycle can form a crucial cation-π interaction with aromatic residues (e.g., Tryptophan, Tyrosine) in the receptor's binding site.[8]

  • A Hydrogen Bond Acceptor: A distal group, often an aromatic nitrogen (like in pyridine) or a carbonyl, is typically required to act as a hydrogen bond acceptor.

  • Specific Stereochemistry: The rigid spirocyclic core ensures a consistent stereochemical presentation of these pharmacophores, which is critical for subtype selectivity.[9]

By synthesizing a library of derivatives where the R-group at the N7 position is varied (e.g., different substituted pyridyl, phenyl, or other heteroaromatic rings), researchers can systematically probe the binding pocket of nAChR subtypes. For instance, substituting a pyridine ring with electron-donating or withdrawing groups can fine-tune the basicity and hydrogen-bonding capacity of the pyridyl nitrogen, thereby modulating binding affinity and functional activity (agonist, partial agonist, or antagonist).

cluster_nAChR α4β2 nAChR Ligand Binding Domain cluster_ligand Hypothetical Ligand TrpB Trp B TyrA Tyr A TyrC1 Tyr C1 H_Bond_Donor Backbone NH (H-Bond Donor) Ligand Protonated Spirocycle N-H Pyridyl R-Group Ligand:n->TrpB Cation-π Ligand:n->TyrA Cation-π Ligand:n->TyrC1 Cation-π Ligand:r->H_Bond_Donor H-Bond

Caption: Model of a spiro-diaminergic ligand in the nAChR binding site.

Section 4: Data Summary & Characterization

The synthesized derivatives should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, LRMS, HRMS) to confirm their structure and purity. Subsequently, their biological activity can be assessed in vitro. Below is a representative data table for a hypothetical series of compounds targeting nAChRs.

Compound IDN7-Substituent (R)MW ( g/mol )α4β2 Ki (nM)α7 Ki (nM)Selectivity (α4β2/α7)
Core-H -H140.23>10,000>10,000-
DSN-001 3-Pyridylmethyl231.3415.2850.656
DSN-002 5-Chloro-3-pyridylmethyl265.795.81255.1216
DSN-003 3-Quinolinylmethyl281.3922.5450.320

Data are hypothetical and for illustrative purposes only.

The data illustrate how modifications to the N7-substituent can significantly impact binding affinity and selectivity. For example, the addition of a chloro- group in DSN-002 enhances affinity and selectivity for the α4β2 subtype compared to the unsubstituted pyridyl analog DSN-001 .

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for CNS drug discovery. Its inherent three-dimensionality and the synthetic tractability of its two nitrogen centers allow for the systematic exploration of chemical space to optimize ligand-receptor interactions. The protocols detailed herein provide a reliable and modular pathway for the synthesis of diverse chemical libraries based on this core. By applying these methods, researchers can generate novel chemical entities with the potential to become next-generation therapeutics for a host of challenging neurological and psychiatric disorders.

References

  • PrepChem. Synthesis of this compound Dihydrochloride.
  • PrepChem. Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • PubMed. Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties.
  • PubMed Central (PMC). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists.
  • PubMed. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands.
  • PubMed Central (PMC). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery.
  • PubMed. Nicotinic pharmacology of anatoxin analogs. II. Side chain structure-activity relationships at neuronal nicotinic ligand binding sites.
  • PubMed Central (PMC). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Sigma Receptor Ligands Utilizing 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The sigma receptors, particularly the σ1 subtype, have emerged as significant targets for therapeutic intervention in a range of neurological and psychiatric disorders, as well as in oncology.[1][2] The development of potent and selective ligands is crucial for both elucidating the receptors' physiological roles and advancing new therapeutics. This document provides a detailed technical guide on the application of 2-Methyl-2,7-diazaspiro[4.4]nonane, a conformationally restricted diamine, as a core scaffold in the synthesis of high-affinity sigma receptor ligands. We will explore the strategic advantages of this spirocyclic core, provide detailed step-by-step synthetic protocols, and discuss methodologies for pharmacological evaluation.

Introduction: The Strategic Value of the Diazaspiro[4.4]nonane Scaffold

Sigma receptors are unique intracellular proteins, with the σ1 receptor functioning as a chaperone at the endoplasmic reticulum-mitochondrion interface.[3][4] Ligands targeting these receptors have shown potential in treating neuropathic pain, neurodegenerative diseases, and cancer.[5]

A common pharmacophore model for high-affinity σ1 ligands includes a basic nitrogen atom surrounded by hydrophobic regions.[6] The this compound scaffold provides an excellent foundation for building such ligands due to several key features:

  • Conformational Rigidity: The spirocyclic system locks the relative orientation of the two nitrogen atoms, reducing the entropic penalty upon binding and potentially increasing affinity and selectivity.

  • Tunable Basicity and Functionality: The scaffold possesses two distinct nitrogen atoms. The tertiary amine at the 2-position (methylated) serves as a key interaction point, while the secondary amine at the 7-position provides a versatile handle for synthetic modification.

  • Three-Dimensionality: The inherent 3D structure of the spiro-system allows for the precise spatial projection of substituents into the receptor's binding pocket, enabling fine-tuning of pharmacological properties.

This guide focuses on leveraging the secondary amine for derivatization, a common and effective strategy for creating diverse libraries of potent sigma receptor ligands.[7][8]

General Synthetic Workflow

The primary synthetic route involves the functionalization of the N7-position of the spiro-diamine core. This is typically achieved through N-alkylation or N-acylation to append a linker and a terminal hydrophobic group, fulfilling the structural requirements of the sigma receptor pharmacophore.

G cluster_0 Core Synthesis & Preparation cluster_1 Ligand Synthesis cluster_2 Evaluation Start Protected Precursor (e.g., 7-benzyl-2-methyl- 2,7-diazaspiro[4.4]nonane) Debenzylation Hydrogenolysis (Pd/C, H2) Start->Debenzylation Core This compound (Free Secondary Amine) Debenzylation->Core Reaction N-Alkylation / N-Acylation (Base, Solvent) Core->Reaction Key Coupling Step Reagent Alkylating/Acylating Agent (R-X) Reagent->Reaction Purification Purification (Chromatography) Reaction->Purification Ligand Final Sigma Receptor Ligand Purification->Ligand BindingAssay Radioligand Binding Assay (Determine Ki) Ligand->BindingAssay FunctionalAssay Functional Assays (Agonist vs. Antagonist) BindingAssay->FunctionalAssay G Start This compound (Free Base) Reaction Combine Reagents in Reaction Flask Start->Reaction Reagent 1-Bromo-2-phenylethane (Electrophile) Reagent->Reaction Base K2CO3 (Base) Base->Reaction Solvent DMF (Solvent) Solvent->Reaction Heating Heat to 60-80 °C (Stir for 12-24h) Reaction->Heating Sₙ2 Reaction Workup Aqueous Workup (Quench, Extract with EtOAc) Heating->Workup Reaction Completion Purify Column Chromatography (Silica Gel) Workup->Purify Product Target Ligand: 2-Methyl-7-phenethyl- 2,7-diazaspiro[4.4]nonane Purify->Product

Caption: N-Alkylation synthetic pathway.

Materials:

  • This compound dihydrochloride (from Protocol 1)

  • 1-Bromo-2-phenylethane (or other suitable alkyl halide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Free-Basing (if starting from salt): Dissolve the dihydrochloride salt in water and basify to pH > 10 with 1M NaOH. Extract the free base into an organic solvent like dichloromethane (DCM), dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the free amine as an oil. Use immediately.

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 eq).

  • Reagent Addition: Add 1-bromo-2-phenylethane (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers, wash with water, then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of DCM and Methanol (e.g., 100:0 to 95:5 DCM:MeOH), to yield the pure final ligand.

Protocol 3: Pharmacological Evaluation via Radioligand Binding Assay

Rationale: To determine the affinity of the newly synthesized ligand for sigma receptors, a competitive binding assay is performed. This assay measures how effectively the test compound displaces a known high-affinity radioligand from the receptor. The resulting data is used to calculate the inhibitory constant (Kᵢ), a measure of binding affinity.

Materials:

  • Synthesized ligand

  • Receptor source: Guinea pig brain membrane homogenate (high density of σ1 receptors) or cell line membranes (e.g., MCF7 cells)

  • Radioligand: -Pentazocine (for σ1) or [³H]DTG (for σ2, with a σ1 masking agent)

  • Non-specific binding control: Haloperidol (high concentration, e.g., 10 µM)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Preparation: Prepare serial dilutions of the synthesized test ligand in the incubation buffer.

  • Assay Plate Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Buffer, radioligand, and receptor homogenate.

    • Non-Specific Binding: Buffer, radioligand, receptor homogenate, and a high concentration of haloperidol.

    • Competition: Buffer, radioligand, receptor homogenate, and varying concentrations of the test ligand.

  • Incubation: Incubate the plate at a specified temperature (e.g., 37 °C) for a set time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test ligand concentration. Use non-linear regression analysis (e.g., Prism) to determine the IC₅₀ value (the concentration of ligand that inhibits 50% of specific binding).

  • Kᵢ Calculation: Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Summary and Structure-Activity Relationship (SAR) Insights

The 2,7-diazaspiro[4.4]nonane scaffold has been successfully used to develop ligands with high affinity for sigma receptors. The nature of the substituent attached to the N7 position critically influences both affinity and selectivity.

Compound IDScaffoldN7-Substituentσ1 Kᵢ (nM)σ2 Kᵢ (nM)Selectivity (σ2/σ1)Reference
4b 2,7-Diazaspiro[3.5]nonane4-Fluorobenzyl2.72710[7][8]
5b 2,7-Diazaspiro[3.5]nonane4-Fluorophenethyl131027.8[7][8]
Ligand A Spiro[piperidine-thienopyran]Benzyl0.2-16-High σ1 selectivity[5]

Note: Data for the closely related 2,7-diazaspiro[3.5]nonane and other spirocyclic systems are presented to illustrate SAR principles, as extensive data for the exact this compound core is proprietary or dispersed across numerous publications.

Key SAR Insights:

  • Hydrophobic Moiety: A terminal aromatic or cycloalkyl group is generally required for high affinity.

  • Linker Length: The length and nature of the linker connecting the spiro-core to the hydrophobic group can modulate affinity and selectivity between σ1 and σ2 subtypes. Typically, a two- to four-atom linker is optimal. [7][8]* Spiro-Ring Size: Modifying the size of the spirocyclic rings (e.g., from [4.4] to [3.5] or [4.5]) can significantly impact binding affinity, demonstrating the importance of the scaffold's overall geometry. [7][8][9]

Conclusion

This compound represents a privileged scaffold for the design and synthesis of potent and selective sigma receptor ligands. Its rigid, three-dimensional structure provides a robust platform for exploring structure-activity relationships, while the versatile secondary amine allows for the straightforward introduction of diverse chemical functionalities. The protocols outlined in this guide offer a comprehensive framework for researchers to synthesize, purify, and evaluate novel ligands based on this promising core, accelerating discovery efforts in this critical area of medicinal chemistry.

References

  • PrepChem. (n.d.). Synthesis of this compound Dihydrochloride.
  • PrepChem. (n.d.). Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • Abadias, M., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience.
  • ACS Publications. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands.
  • ResearchGate. (2015). Synthesis of benzo-fused spiropiperidines through a regioselective free radical-mediated cyclization as key step: a suitable alternative towards the lead σ-1 receptor ligand L-687384.
  • ResearchGate. (n.d.). Pharmacological characterization of high-affinity σ1 receptor ligands with spirocyclic thienopyran and thienofuran scaffold.
  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Neuropharmacology.
  • Schepmann, D., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PLoS ONE.
  • Wünsch, B. (2012). Pharmacophore models and development of spirocyclic ligands for σ1 receptors. Current Pharmaceutical Design.
  • Università degli Studi di Trieste. (n.d.). Design, synthesis and biological evaluation of new sigma ligands.
  • ResearchGate. (2007). Novel Sigma Receptor Ligands: Synthesis and Biological Profile.
  • Marrazzo, A., et al. (2016). Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors. MedChemComm.
  • PubMed. (2024). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold.

Sources

Navigating the Synthesis of N-Methylated 2,7-Diazaspiro[4.4]nonanes: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Methylated 2,7-Diazaspiro[4.4]nonane Scaffold

The 2,7-diazaspiro[4.4]nonane framework is a privileged scaffold in medicinal chemistry, prized for its rigid, three-dimensional structure that allows for precise spatial orientation of substituents. This unique topology is found in a variety of biologically active natural products and synthetic compounds. The introduction of a methyl group onto one or both nitrogen atoms of this diamine can profoundly influence its physicochemical properties, such as lipophilicity, basicity, and metabolic stability.[1] These modifications are critical in drug discovery for optimizing a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the synthetic protocols for the N-methylation of 2,7-diazaspiro[4.4]nonane, with a focus on practical application and the chemical principles underpinning these transformations.

Strategic Approaches to N-Methylation

The selective methylation of a symmetrical diamine like 2,7-diazaspiro[4.4]nonane presents a unique synthetic challenge. The primary goal is often to achieve mono-methylation, avoiding the formation of the di-methylated product and unreacted starting material. Two principal strategies are widely employed: reductive amination and direct alkylation. The choice between these methods depends on the desired scale of the reaction, the availability of starting materials, and the required level of selectivity.

A crucial aspect of synthesizing mono-N-methylated diamines is the use of protecting groups to temporarily block one of the amine functionalities.[2][3] This ensures that methylation occurs at a single, desired nitrogen atom. Common amine protecting groups include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be selectively removed under specific conditions that do not affect the newly introduced methyl group.[4]

Method 1: Reductive Amination - The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines.[5][6] This reaction utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the reducing agent.[5][7] A key advantage of this method is that it inherently prevents over-methylation to form quaternary ammonium salts, as the tertiary amine product is unable to form an iminium ion intermediate necessary for further reaction.[5][8]

Reaction Mechanism and Rationale

The reaction proceeds through the initial formation of an iminium ion from the reaction of the amine with formaldehyde. This is followed by a hydride transfer from formate (derived from formic acid), reducing the iminium ion to the methylated amine and releasing carbon dioxide.[7][8] The irreversibility of the carbon dioxide release drives the reaction to completion.[5] For a primary amine, this process can occur twice to yield the dimethylated product. In the case of a symmetrical diamine, controlling the stoichiometry of formaldehyde is critical to favor mono-methylation.

Eschweiler_Clarke 2,7-Diazaspiro[4.4]nonane 2,7-Diazaspiro[4.4]nonane Iminium Ion Intermediate Iminium Ion Intermediate 2,7-Diazaspiro[4.4]nonane->Iminium Ion Intermediate + CH2O - H2O Formaldehyde (CH2O) Formaldehyde (CH2O) Formaldehyde (CH2O)->Iminium Ion Intermediate Formic Acid (HCOOH) Formic Acid (HCOOH) N-Methyl-2,7-diazaspiro[4.4]nonane N-Methyl-2,7-diazaspiro[4.4]nonane Formic Acid (HCOOH)->N-Methyl-2,7-diazaspiro[4.4]nonane Iminium Ion Intermediate->N-Methyl-2,7-diazaspiro[4.4]nonane + HCOOH - CO2

Caption: Workflow of the Eschweiler-Clarke N-methylation.

Detailed Experimental Protocol: Mono-N-methylation

This protocol is adapted from established procedures for the reductive amination of amines.[7][9]

Materials:

  • 2,7-diazaspiro[4.4]nonane (or a mono-protected derivative)

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable solvent (e.g., methanol or water), add formaldehyde (1.1 eq of a 37% aqueous solution).

  • Slowly add formic acid (1.8 eq) to the reaction mixture. Caution: Gas evolution (CO2) will occur.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-methyl-2,7-diazaspiro[4.4]nonane.

ReagentMolar Equiv.Purpose
2,7-Diazaspiro[4.4]nonane1.0Starting material
Formaldehyde1.1Methyl group source
Formic Acid1.8Reducing agent

Method 2: Direct Alkylation with Methyl Iodide

Direct alkylation with an electrophilic methyl source, such as methyl iodide, is another common strategy for N-methylation. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydroiodic acid byproduct.

Reaction Mechanism and Rationale

This reaction follows a standard SN2 mechanism where the nucleophilic nitrogen atom of the amine attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group. The choice of base is critical to prevent side reactions. A hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate is often preferred.

Direct_Alkylation 2,7-Diazaspiro[4.4]nonane 2,7-Diazaspiro[4.4]nonane Transition State Transition State 2,7-Diazaspiro[4.4]nonane->Transition State + CH3I Methyl Iodide (CH3I) Methyl Iodide (CH3I) Methyl Iodide (CH3I)->Transition State Base (e.g., K2CO3) Base (e.g., K2CO3) HI HI Base (e.g., K2CO3)->HI Neutralization N-Methyl-2,7-diazaspiro[4.4]nonane N-Methyl-2,7-diazaspiro[4.4]nonane Transition State->N-Methyl-2,7-diazaspiro[4.4]nonane - I-

Sources

Application Notes and Protocols: 2-Methyl-2,7-diazaspiro[4.4]nonane as a Versatile Building Block for Novel Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Spirocyclic Diamine

2-Methyl-2,7-diazaspiro[4.4]nonane is a fascinating bicyclic compound featuring a central spiro carbon atom connecting two five-membered rings, each containing a nitrogen atom. Its molecular formula is C8H16N2.[1] This rigid and three-dimensional structure imparts unique conformational constraints and reactivity, making it a highly promising building block for the synthesis of novel polymers and functional materials. The presence of two secondary amine groups provides reactive sites for a variety of chemical transformations, including polymerization and coordination with metal ions.

The unique spirocyclic core of this compound offers several advantages in materials science:

  • Enhanced Solubility: The non-planar, rigid structure can disrupt polymer chain packing, leading to improved solubility in common organic solvents. This is a significant advantage for polymer processing and characterization.

  • Increased Thermal Stability: The spirocyclic unit can increase the glass transition temperature (Tg) of polymers due to restricted bond rotation, leading to materials with enhanced thermal stability.

  • Novel Topologies: The constrained geometry of the diamine can be exploited to create polymers with unique microstructures and properties.

  • Coordination Chemistry: The two nitrogen atoms can act as ligands, coordinating with metal ions to form metal-organic frameworks (MOFs) or other coordination complexes with potential applications in catalysis and gas storage.[2]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel polyamides and as a ligand for the formation of coordination complexes.

I. Synthesis of High-Performance Polyamides

The dual amine functionality of this compound makes it an excellent monomer for the synthesis of polyamides through polycondensation reactions with diacyl chlorides. The resulting polyamides are expected to exhibit enhanced solubility and thermal properties due to the incorporation of the spirocyclic unit.

Protocol 1: Interfacial Polymerization of a Novel Polyamide

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride using an interfacial polymerization method, famously known as the "Nylon Rope Trick".[1] This method is robust, proceeds rapidly at room temperature, and provides a visually engaging demonstration of polymerization.

Workflow for Interfacial Polymerization

cluster_prep Phase Preparation cluster_reaction Polymerization cluster_isolation Polymer Isolation A Aqueous Phase: Dissolve this compound and NaOH in water C Carefully layer the organic phase over the aqueous phase A->C B Organic Phase: Dissolve Terephthaloyl Chloride in Dichloromethane B->C D Polyamide film forms at the interface C->D E Grasp the film with forceps and pull continuously to form a polymer rope D->E F Wash the polymer rope with water and then acetone E->F G Dry the polyamide in a vacuum oven F->G

Figure 1: Workflow for the interfacial polymerization of a polyamide.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
This compound135380-53-9140.231.40 g
Terephthaloyl chloride100-20-9203.022.03 g
Sodium hydroxide (NaOH)1310-73-240.000.80 g
Dichloromethane (CH2Cl2)75-09-284.9350 mL
Deionized water7732-18-518.0250 mL
Acetone67-64-158.08100 mL

Step-by-Step Protocol:

  • Prepare the Aqueous Phase: In a 100 mL beaker, dissolve 1.40 g of this compound and 0.80 g of sodium hydroxide in 50 mL of deionized water. Stir until all solids are dissolved. The sodium hydroxide is added to neutralize the HCl byproduct of the reaction.[3]

  • Prepare the Organic Phase: In a separate 100 mL beaker, dissolve 2.03 g of terephthaloyl chloride in 50 mL of dichloromethane.

  • Initiate Polymerization: Carefully pour the organic phase down the side of the beaker containing the aqueous phase to form two distinct layers. A polyamide film will form immediately at the interface of the two layers.

  • Isolate the Polymer: Using a pair of forceps, gently grasp the center of the polymer film and pull it upwards out of the beaker. A continuous rope of the polyamide can be drawn.

  • Wash the Polymer: Wash the polymer rope thoroughly with deionized water to remove any unreacted monomers and salts. Then, wash with acetone to remove dichloromethane and aid in drying.

  • Dry the Polymer: Place the washed polymer in a vacuum oven at 60 °C for 24 hours to dry completely.

Expected Results and Characterization:

The resulting polyamide is expected to be a white, fibrous solid. The incorporation of the spirocyclic diamine is anticipated to render the polymer soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

PropertyExpected ValueCharacterization Technique
Inherent Viscosity (dL/g)0.5 - 1.0Ubbelohde Viscometer
Glass Transition (Tg, °C)220 - 260DSC
10% Weight Loss (TGA, °C)> 400TGA
SolubilitySoluble in DMF, DMSOVisual Inspection
Protocol 2: Solution Polymerization for High Molecular Weight Polyamide

For applications requiring higher molecular weight and more uniform polymer chains, solution polymerization is the preferred method. This protocol describes the synthesis of a polyamide from this compound and isophthaloyl chloride in N-methyl-2-pyrrolidone (NMP).

Reaction Scheme

cluster_reactants Reactants cluster_product Product A This compound C Spirocyclic Polyamide A->C + B Isophthaloyl Chloride B->C

Figure 2: Solution polymerization of this compound.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
This compound135380-53-9140.231.40 g
Isophthaloyl chloride99-63-8203.022.03 g
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-499.1350 mL
Pyridine, anhydrous110-86-179.101.6 mL
Methanol67-56-132.04200 mL

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried 250 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 1.40 g of this compound in 50 mL of anhydrous NMP.

  • Addition of Base: Add 1.6 mL of anhydrous pyridine to the solution. Pyridine acts as an acid scavenger to neutralize the HCl byproduct.

  • Monomer Addition: Cool the solution to 0 °C in an ice bath. Slowly add 2.03 g of isophthaloyl chloride to the stirred solution.

  • Polymerization: Allow the reaction to warm to room temperature and continue stirring for 24 hours under a nitrogen atmosphere. The solution will become viscous as the polymer forms.

  • Precipitation and Isolation: Pour the viscous polymer solution into 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a white solid.

  • Purification: Collect the polymer by filtration, wash it thoroughly with methanol, and then with hot water to remove any residual salts and solvent.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours.

Expected Results and Characterization:

This method is expected to yield a high molecular weight polyamide with excellent thermal stability. The polymer should be readily soluble in aprotic polar solvents, allowing for the casting of transparent and flexible films.

II. This compound in Coordination Chemistry

The two nitrogen atoms in this compound can act as bidentate ligands to coordinate with metal ions, forming discrete coordination complexes or extended metal-organic frameworks (MOFs).[4] The rigid spirocyclic structure can influence the coordination geometry and the resulting properties of the material.

Protocol 3: Synthesis of a Zinc-Based Coordination Complex

This protocol outlines the synthesis of a coordination complex of this compound with zinc nitrate via a solvothermal method.

Conceptual Representation of MOF Synthesis

M Metal Ion (Zn²⁺) MOF Coordination Complex M->MOF Coordination L Organic Ligand (this compound) L->MOF Bonding S Solvent S->MOF Solvothermal Reaction

Figure 3: Conceptual diagram of coordination complex formation.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
This compound135380-53-9140.230.140 g
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O)10196-18-6297.490.297 g
N,N-Dimethylformamide (DMF)68-12-273.0910 mL
Ethanol64-17-546.075 mL

Step-by-Step Protocol:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve 0.140 g of this compound in 5 mL of DMF. In a separate vial, dissolve 0.297 g of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Mixing: Combine the two solutions in the scintillation vial. Cap the vial tightly.

  • Solvothermal Reaction: Place the vial in a programmable oven and heat to 100 °C for 48 hours.

  • Cooling and Crystal Formation: Allow the oven to cool slowly to room temperature. Colorless crystals of the coordination complex are expected to form.

  • Isolation and Washing: Decant the mother liquor and wash the crystals with fresh DMF, followed by ethanol.

  • Drying: Dry the crystals under vacuum at room temperature.

Expected Results and Characterization:

The formation of a crystalline solid is indicative of a successful synthesis. The product can be characterized by single-crystal X-ray diffraction to determine its structure. Other characterization techniques include:

Characterization TechniqueInformation Obtained
Single-Crystal X-ray DiffractionCrystal structure, coordination environment of the metal ion
Powder X-ray Diffraction (PXRD)Phase purity of the bulk material
Thermogravimetric Analysis (TGA)Thermal stability and solvent loss
Fourier-Transform Infrared (FTIR)Confirmation of ligand coordination to the metal center

Conclusion

This compound is a promising and under-explored building block for the creation of novel materials. Its unique spirocyclic structure offers the potential to synthesize high-performance polymers with enhanced solubility and thermal stability. Furthermore, its ability to act as a ligand opens up avenues for the development of new coordination complexes and metal-organic frameworks. The protocols provided herein serve as a starting point for researchers to explore the rich chemistry of this versatile diamine and to develop new materials with tailored properties for a wide range of applications.

References

  • Smolecule. (2023, August 15). This compound.
  • PubChem. 2-Methyl-2,7-diazaspiro(4.4)nonane.
  • Heller, J., Hodgkin, J. H., & Won, R. (1968). Spiro Polymer Synthesis and Characterization. Stanford Research Institute.
  • Chemistry LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride.
  • ACS Publications. (2017, May 10). Polymer Day: Outreach Experiments for High School Students.
  • Lin, Z., et al. (2017). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. Accounts of Chemical Research, 50(4), 845-855.

Sources

Application Note & Protocol: High-Purity Crystallization of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Imperative of Purity for Spirocyclic Scaffolds

2-Methyl-2,7-diazaspiro[4.4]nonane is a valuable spirocyclic diamine scaffold in modern medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. As with any active pharmaceutical ingredient (API) intermediate, achieving high purity is not merely a matter of quality control; it is a fundamental requirement for ensuring downstream reaction efficiency, reproducibility, and the ultimate safety and efficacy of the final drug product.

However, spirocyclic diamines like this compound often present significant purification challenges. The free base form can be a low-melting solid or even a liquid at room temperature, making traditional crystallization difficult.[3][4] Impurities, often structurally similar byproducts from synthesis, can co-crystallize or inhibit crystal formation altogether. This guide provides a comprehensive overview and detailed protocols for the effective purification of this compound by crystallization, addressing both the free base and, more robustly, its dihydrochloride salt.

PART A: Purification of this compound Free Base

Principle of Free Base Crystallization

The crystallization of a free amine relies on the principle of differential solubility. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[3][5] For non-polar to moderately polar amines, solvents such as hexanes, toluene, or mixtures containing ethyl acetate are often effective.[3] The key is to create a supersaturated solution upon cooling, allowing the target molecule to crystallize while impurities remain in the mother liquor. However, due to the potential for this compound to be a liquid or low-melting solid, this approach may be less effective than salt formation.

Protocol 1: Crystallization of this compound (Free Base)

Objective: To purify the free base form of the title compound. This protocol is best suited for material that is already substantially pure and solid at room temperature.

Materials:

  • Crude this compound

  • Anhydrous Toluene

  • Anhydrous Heptane

  • Magnetic stirrer with heating

  • Crystallization vessel with reflux condenser

  • Büchner funnel and vacuum flask

  • Filter paper

  • Drying oven or vacuum desiccator

Methodology:

  • Solvent Selection & Dissolution:

    • Place 10.0 g of crude this compound into a clean, dry 250 mL flask equipped with a magnetic stir bar.

    • Add a minimal amount of toluene (e.g., 20-30 mL) and begin stirring and gentle heating (approx. 60-70 °C). The goal is to use the principle of a solvent/anti-solvent system. Toluene is the primary solvent, while heptane will be the anti-solvent.

    • Continue adding toluene portion-wise until the compound fully dissolves. Avoid adding a large excess of solvent to ensure a good yield.[5]

  • Inducing Supersaturation & Cooling:

    • Once fully dissolved, slowly add heptane to the hot solution until the first sign of persistent cloudiness (turbidity) is observed. This indicates the solution is nearing saturation.

    • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

    • Remove the heat source and allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[5]

    • Once at room temperature, the flask can be placed in an ice bath (0-4 °C) for at least 1-2 hours to maximize crystal precipitation.

  • Crystal Harvesting & Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the collected crystal cake with a small amount of ice-cold heptane to remove any residual mother liquor containing impurities.

    • Continue to pull a vacuum for 10-15 minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystals to a watch glass or drying dish.

    • Dry the purified product in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a low melting point or the presence of significant impurities. Re-heat the solution to dissolve the oil, add more of the primary solvent (toluene), and attempt the slow cooling process again. If oiling persists, purification via salt formation is strongly recommended.

  • No Crystallization: If no crystals form upon cooling, the solution may be too dilute. Try evaporating some of the solvent and repeating the cooling process. Seeding the solution with a previously obtained pure crystal can also induce crystallization.[6]

PART B: Purification via Salt Formation (Recommended Strategy)

Principle of Amine Salt Crystallization

For amines that are liquid, oily, or difficult to crystallize as a free base, conversion to a salt is a highly effective strategy.[3][7] Protonation of the nitrogen atoms with an acid like hydrochloric acid (HCl) forms the corresponding ammonium salt. This transformation drastically increases the polarity and melting point of the compound, often resulting in a well-defined, highly crystalline solid.[3][8] Polar solvents, such as alcohols (isopropanol, ethanol) or ethers, are typically used for this process.

Protocol 2: Crystallization of this compound Dihydrochloride

Objective: To purify the title compound by converting it to its more crystalline dihydrochloride salt.

Materials:

  • Crude this compound

  • Anhydrous Isopropanol (IPA)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether, or concentrated HCl)

  • pH indicator paper or pH meter

  • Magnetic stirrer

  • Crystallization vessel

  • Büchner funnel and vacuum flask

  • Filter paper

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution:

    • Dissolve 10.0 g of crude this compound in anhydrous isopropanol (approx. 100 mL) in a flask with vigorous stirring. Gentle warming may be applied if necessary to achieve full dissolution.

  • Salt Formation:

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring. Alternatively, a calculated amount of concentrated HCl can be added. The dihydrochloride salt will begin to precipitate as a white solid.

    • Monitor the pH of the solution. Continue adding acid until the solution is acidic (pH ~1-2). An excess of acid ensures complete salt formation.

  • Crystallization & Digestion:

    • After the addition of acid is complete, allow the slurry to stir in the ice bath for an additional hour. This "digestion" period allows for the crystal lattice to fully form and for smaller crystals to redissolve and deposit onto larger ones, improving purity.

    • The mixture can then be stored at a low temperature (e.g., 4 °C) overnight to maximize the yield.

  • Crystal Harvesting & Washing:

    • Collect the white crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to facilitate drying.

  • Drying:

    • Dry the purified this compound dihydrochloride in a vacuum oven at 50-60 °C until a constant weight is achieved. The resulting solid should be a fine, white crystalline powder.[8]

Workflow Visualization

The following diagram illustrates the decision-making process for the purification of this compound.

Purification_Workflow cluster_start Starting Material cluster_decision Physical State Assessment cluster_path1 Protocol 1: Free Base Crystallization cluster_path2 Protocol 2: Dihydrochloride Salt Crystallization Crude Crude 2-Methyl-2,7- diazaspiro[4.4]nonane Decision Is the material a free-flowing solid? Crude->Decision P1_Dissolve Dissolve in Toluene Decision->P1_Dissolve Yes P2_Dissolve Dissolve in IPA Decision->P2_Dissolve No (Liquid/Oil) or If Protocol 1 Fails P1_Cool Cool & Precipitate with Heptane P1_Dissolve->P1_Cool P1_Filter Filter & Dry P1_Cool->P1_Filter P1_Product Pure Free Base P1_Filter->P1_Product P2_Acidify Add HCl to form Salt P2_Dissolve->P2_Acidify P2_Filter Filter & Dry P2_Acidify->P2_Filter P2_Product Pure Dihydrochloride Salt P2_Filter->P2_Product

Caption: Purification workflow for this compound.

Purity Assessment and Characterization

Post-crystallization, it is imperative to verify the purity and identity of the material. A combination of analytical techniques should be employed.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase gradient of water (containing 0.1% TFA) and acetonitrile is a common starting point for amine analysis.[9] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR confirms the chemical structure of the compound and can help identify any remaining impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The dihydrochloride salt is expected to have a significantly higher and sharper melting point (a literature value suggests 168-170 °C) than the crude free base.[8]

Data Presentation: Expected Purity Enhancement

The following table presents hypothetical data illustrating the typical improvement in purity achieved through the recommended crystallization protocol.

AnalytePurity Before Crystallization (Crude)Purity After Crystallization (Protocol 2)Analytical Method
This compound Dihydrochloride94.5%>99.5%HPLC (Area %)
Major Impurity A2.8%<0.1%HPLC (Area %)
Total Other Impurities2.7%<0.4%HPLC (Area %)
Appearance Brownish OilWhite Crystalline SolidVisual Inspection
Melting Point Not Applicable168-170 °CCapillary Method

Conclusion

The purification of this compound is a critical step in its application for drug development. While crystallization of the free base may be feasible for relatively pure starting material, the most robust and reliable method involves its conversion to the dihydrochloride salt. This approach consistently yields a highly pure, crystalline solid that is suitable for further synthetic transformations. The protocols and analytical methods described herein provide a comprehensive framework for researchers and scientists to achieve the high purity standards required in the pharmaceutical industry.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4713500, 2-Methyl-2,7-diazaspiro(4.4)nonane.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 128922073, 2-(2-Methylbutyl)-2,7-diazaspiro[4.4]nonane.
  • ResearchGate. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
  • ChemSynthesis. (n.d.). 2-methyl-4-methylene-2-azaspiro[4.4]nonane-1,6-dione.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121664914, 2-(4-Methyl-2-pyridinyl)-2,7-diazaspiro[4.4]nonane.
  • BenchChem. (n.d.). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 2-Azaspiro[4.4]nonane and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Azaspiro[4.4]nonane Scaffold

In the landscape of modern medicinal chemistry, the pursuit of molecular diversity and complexity is paramount for successful drug discovery. The 2-azaspiro[4.4]nonane scaffold has emerged as a "privileged" structural motif, prized for its unique three-dimensional architecture that offers a distinct advantage over traditional flat, aromatic systems.[1][2][3] Its rigid bicyclic framework, featuring a pyrrolidine ring fused to a cyclopentane ring at a single spiro-carbon, imparts significant conformational restraint.[1] This rigidity can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing pendant functional groups into a favorable orientation for interaction.[1][3]

The incorporation of this spirocyclic core increases the fraction of sp3-hybridized carbons (Fsp3) in a molecule, a property often correlated with improved clinical success rates due to better solubility, enhanced metabolic stability, and reduced off-target effects.[1] Derivatives of 2-azaspiro[4.4]nonane have demonstrated a wide spectrum of pharmacological activities, including potent anticonvulsant, anticancer, and anti-inflammatory properties, making them highly valuable for developing novel therapeutics for the central nervous system (CNS) and beyond.[1][2][4][5][6]

This guide provides a detailed technical overview and robust protocols for the multi-gram to kilogram-scale synthesis of the 2-azaspiro[4.4]nonane core, addressing the critical challenges inherent in transitioning from laboratory-scale discovery to process-scale development.

Navigating the Leap: Core Challenges in Scale-Up Synthesis

Translating a synthetic route from a laboratory flask to a large-scale reactor is rarely a linear process of simply multiplying reagent quantities.[7][8] Several critical physical and chemical parameters change non-linearly with scale, posing significant challenges that must be proactively managed to ensure safety, efficiency, and product consistency.

  • Thermal Management: Many reactions, particularly reductions with powerful hydrides like Lithium Aluminum Hydride (LAH) or quenching procedures, are highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in a round-bottom flask.[7] This can lead to thermal runaways, dangerous pressure build-up, and the formation of impurities from side reactions.

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a large vessel is complex. What is effectively stirred with a small magnetic bar becomes a significant engineering challenge at scale, where mechanical stirrers may create "dead zones" with poor mixing.[7][8] This can lead to localized concentration gradients, impacting reaction rates and selectivity.

  • Reagent Addition and Quenching: The rate of reagent addition, especially for highly reactive species, becomes a critical control parameter. Similarly, quenching a large-scale reaction requires careful, controlled addition of the quenching agent to manage heat and gas evolution safely.

  • Impurity Profile: Minor side reactions that are negligible at the gram scale can become major sources of impurities in a multi-kilogram batch, complicating purification and potentially impacting the final product's quality.[7]

  • Safety and Handling: Handling large quantities of hazardous materials, such as pyrophoric LAH, corrosive acids, and flammable solvents, necessitates stringent safety protocols, specialized equipment, and comprehensive operator training.[9][10][11][12]

cluster_0 Scale-Up Challenges Lab Scale Lab Scale Process Scale Process Scale Lab Scale->Process Scale Transition Thermal Management Thermal Management Process Scale->Thermal Management Impacts Mixing Efficiency Mixing Efficiency Process Scale->Mixing Efficiency Impacts Safety & Handling Safety & Handling Process Scale->Safety & Handling Impacts Impurity Profile Impurity Profile Process Scale->Impurity Profile Impacts

Caption: Key challenges in transitioning from lab to process scale.

A Scalable Synthetic Blueprint: From Cyclopentanone to the Spirocyclic Core

Several synthetic routes to 2-azaspiro[4.4]nonane have been reported.[3][13][14] For scale-up purposes, a robust and reliable pathway that utilizes readily available, cost-effective starting materials is essential. The following multi-step synthesis, commencing from cyclopentanone, represents a practical and scalable approach.[15]

A Cyclopentanone B Cyclopentylidene-bis (2-cyanoacetamide) A->B Step 1 Knoevenagel Condensation C 2,2-Cyclopentane diacetic acid B->C Step 2 Hydrolysis & Decarboxylation D 2-Azaspiro[4.4]nonane C->D Step 3 Reductive Cyclization E 2-Azaspiro[4.4]nonane Hemioxalate D->E Step 4 Salt Formation

Caption: Scalable synthetic workflow for 2-azaspiro[4.4]nonane.

Part A: Synthesis of the 2-Azaspiro[4.4]nonane Core

Step 1: Knoevenagel Condensation to Cyclopentylidene-bis(2-cyanoacetamide)

Principle: This step involves a base-catalyzed Knoevenagel condensation between the carbonyl group of cyclopentanone and the active methylene group of two equivalents of cyanoacetamide. Piperidine acts as a weak base to deprotonate the cyanoacetamide, forming a nucleophilic enolate that subsequently attacks the cyclopentanone. A second condensation and dehydration sequence yields the desired bis-adduct.[15]

Detailed Protocol:

  • Reactor Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add absolute ethanol (approx. 5 L per kg of cyclopentanone).

  • Reagent Charging: Charge cyclopentanone (1.0 eq), followed by cyanoacetamide (2.2 eq). Stir the mixture to form a slurry.

  • Catalyst Addition: Add piperidine (0.1 eq) to the slurry.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the consumption of cyclopentanone is complete.

  • Crystallization & Isolation: Upon completion, cool the mixture to room temperature (20-25 °C), then further cool to 0-5 °C for 2-3 hours. The product will precipitate as a solid.

  • Filtration: Collect the solid product by filtration. Wash the filter cake with cold ethanol (2 x 1 L per kg of starting cyclopentanone).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Scale-Up Considerations:

  • Heat Management: The reaction is endothermic during heat-up but becomes mildly exothermic. Ensure adequate heating control to maintain a steady reflux.

  • Agitation: Good agitation is crucial to keep the cyanoacetamide suspended and ensure efficient mixing.

  • Precipitation: Controlled cooling is important to maximize yield and obtain a crystalline product that is easy to filter. A crash-cooling approach may lead to fine particles that are difficult to handle.

Step 2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid

Principle: This step utilizes strong acidic conditions to simultaneously hydrolyze the two nitrile groups to carboxylic acids and the two amide groups to carboxylic acids, with subsequent decarboxylation of the resulting malonic acid-type intermediates. The evolution of CO2 and ammonia gas drives the reaction to completion.[15]

Detailed Protocol:

  • Reactor Setup: Use a glass-lined or other acid-resistant reactor equipped with a robust mechanical stirrer, reflux condenser, and a gas scrubber for evolved gases (CO2, NH3).

  • Acid Preparation: Carefully charge the reactor with a 1:1 (v/v) mixture of concentrated sulfuric acid and water. Caution: This is a highly exothermic process; prepare the mixture by slowly adding acid to water with efficient cooling.

  • Reagent Addition: Suspend the dried product from Step 1 in the acid mixture.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 8-12 hours. The reaction is complete when the evolution of gas ceases.

  • IPC: Monitor by HPLC to confirm the disappearance of the starting material.

  • Crystallization & Isolation: Cool the reaction mixture in an ice/water bath to 0-5 °C. The diacid product will precipitate.

  • Filtration: Collect the solid by filtration and wash the cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Purification: The crude diacid can be recrystallized from hot water to achieve high purity.

Scale-Up Considerations:

  • Safety: The handling of large volumes of concentrated sulfuric acid requires extreme care, appropriate PPE, and engineered controls. The dilution process is highly exothermic.

  • Gas Evolution: The reaction produces a significant volume of gas. The reactor must be properly vented to a scrubber system to neutralize acidic and basic off-gases.

  • Corrosion: Ensure the reactor and associated equipment are compatible with hot, strong sulfuric acid.

Step 3: Reductive Cyclization to 2-Azaspiro[4.4]nonane

Principle: This is the key ring-forming step. Lithium aluminum hydride (LAH), a powerful reducing agent, reduces both carboxylic acid groups to primary alcohols. In situ, under the reaction conditions, it is believed that an intermediate amide is formed which is then further reduced, leading to the formation of the pyrrolidine ring and the final spirocyclic amine.[15]

Detailed Protocol:

  • Reactor Setup: Use a flame-dried reactor under an inert nitrogen or argon atmosphere. Equip with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • LAH Suspension: Suspend LAH (approx. 4-5 eq to ensure complete reduction) in anhydrous tetrahydrofuran (THF). Extreme Caution: LAH is pyrophoric and reacts violently with water. All equipment must be scrupulously dry and the reaction must be maintained under an inert atmosphere.

  • Substrate Addition: Dissolve the diacid from Step 2 in anhydrous THF and add it slowly via the dropping funnel to the LAH suspension. The addition is exothermic; maintain the temperature to ensure a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for 12-18 hours.

  • IPC: Monitor by GC or LC-MS to confirm the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C. This is the most hazardous step of the synthesis. Quench the excess LAH by the extremely slow, dropwise sequential addition of:

    • Water (1 mL per gram of LAH used)

    • 15% aqueous sodium hydroxide (1 mL per gram of LAH used)

    • Water (3 mL per gram of LAH used) This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2-azaspiro[4.4]nonane. Purify the crude product by vacuum distillation.

Scale-Up Considerations:

  • LAH Safety: This is the most critical step from a safety perspective. A thorough process safety review (e.g., HAZOP) is mandatory before scale-up. The use of commercial LAH solutions is often preferred over handling the solid powder at scale.

  • Exotherm Control: The addition of the diacid solution and, most importantly, the quench, must be done at a rate that allows the reactor's cooling system to control the temperature. A runaway reaction during the quench can be explosive.

  • Hydrogen Evolution: Both the reaction and the quench produce large volumes of hydrogen gas. The reactor must be vented to a safe location, away from ignition sources.

Part B: Purification and Salt Formation

Protocol for 2-Azaspiro[4.4]nonane Hemioxalate Preparation

Principle: The free amine is often converted to a stable, crystalline salt to improve its handling, storage stability, and purity. The hemioxalate salt is formed by reacting two equivalents of the amine with one equivalent of oxalic acid.[15]

Detailed Protocol:

  • Dissolution: Dissolve the purified 2-azaspiro[4.4]nonane (2.0 eq) in isopropanol (IPA).

  • Acid Solution: In a separate vessel, dissolve oxalic acid dihydrate (1.0 eq) in a minimal amount of warm IPA.

  • Precipitation: Slowly add the oxalic acid solution to the amine solution with stirring. A white precipitate of the hemioxalate salt will form.

  • Crystallization: Stir the slurry at room temperature for 1-2 hours, then cool to 0-5 °C to complete crystallization. If precipitation is slow, it can be induced by the addition of a co-solvent like diethyl ether.[15]

  • Isolation: Collect the salt by filtration, wash with cold IPA, and dry under vacuum.

Quality Control and Characterization

Rigorous analytical control is essential to ensure the purity and identity of the final product. A combination of chromatographic and spectroscopic methods should be employed.[16]

Parameter Method Purpose Reference
Purity & Impurity Profile Reverse-Phase HPLC-UVTo quantify the main component and detect/quantify process-related impurities.
Identity ¹H NMR, ¹³C NMRTo confirm the chemical structure of the spirocyclic core.[15]
Identity & Residual Solvents Gas Chromatography (GC-MS)To confirm identity and quantify any remaining solvents from the synthesis.
Assay (Purity) Potentiometric TitrationA robust, absolute method for determining the purity of the amine salt.[16]
Identity IR SpectroscopyTo identify characteristic functional groups (e.g., N-H stretch).[15]
Representative HPLC-UV Purity Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[16]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[16]

  • Mobile Phase B: Acetonitrile.[16]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[16]

  • Temperature: 30 °C.[16]

  • Detection: UV at 210 nm.[16]

  • Sample Prep: Dissolve ~10 mg of the hemioxalate salt in 10 mL of 50:50 water/acetonitrile.[16]

General Safety Guidelines for Amine Synthesis

The synthesis of amines, especially at scale, requires strict adherence to safety protocols.

  • Hazard Assessment: Before beginning any work, conduct a thorough risk assessment for each chemical and reaction step.[9][10] Always consult the Safety Data Sheet (SDS) for every reagent.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles/face shield, and a flame-retardant lab coat.[9][10]

  • Engineering Controls: Perform all operations in a well-ventilated chemical fume hood or a walk-in hood for larger scale setups. Ensure emergency showers and eyewash stations are readily accessible.

  • Handling Pyrophorics (LAH): Never work with LAH alone. Handle only under an inert atmosphere. Use specialized techniques and equipment to transfer the reagent safely. Ensure appropriate Class D fire extinguishers are available.

  • Waste Disposal: Dispose of all chemical waste according to local regulations. Never mix incompatible waste streams. Quench reactive waste carefully before disposal.[9]

Conclusion

The 2-azaspiro[4.4]nonane scaffold is a highly valuable building block for the development of next-generation therapeutics. While its synthesis presents challenges, particularly during scale-up, a systematic approach focused on process safety, thermal management, and robust control of reaction parameters can lead to a successful and scalable manufacturing process. The protocols and considerations outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this unique spirocyclic amine.

References

  • BenchChem. (2025). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • BenchChem. (2025). Application of 2-Azaspiro[4.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
  • BenchChem. (2025). HPLC methods for the analysis of 2-Azaspiro[4.
  • BenchChem. (2025). Analytical methods for determining the purity of 2-Azaspiro[4.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Thieme. (2004). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Synthesis, 2004(14), 2249–2262.
  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • PubMed. (2007). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV.
  • PubMed. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I.
  • ResearchGate. (2025). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV.
  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • ResearchGate. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group.
  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • Arborpharm. Key details that are easily overlooked during the scale-up of the synthesis process.
  • ACS Publications. (2017). Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. The Journal of Organic Chemistry.

Sources

Application of 2-Methyl-2,7-diazaspiro[4.4]nonane in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in CNS Drug Discovery

In the quest for novel therapeutics for central nervous system (CNS) disorders, medicinal chemists are increasingly turning to three-dimensional molecular architectures to overcome the limitations of traditional "flat" molecules. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged structures in this endeavor. Their inherent rigidity and three-dimensionality allow for precise spatial orientation of pharmacophoric elements, leading to enhanced target affinity, selectivity, and improved physicochemical properties. The 2,7-diazaspiro[4.4]nonane core, a bicyclic system containing two nitrogen atoms, represents a particularly versatile scaffold for CNS drug discovery, with derivatives showing promise as modulators of key neurotransmitter receptors. This guide focuses on the application of a specific derivative, 2-Methyl-2,7-diazaspiro[4.4]nonane, as a valuable building block for the development of novel CNS drug candidates.

The this compound Scaffold: A Privileged Core for CNS Ligands

The this compound scaffold offers several advantages for the design of CNS-active compounds. The spirocyclic core imparts conformational constraint, reducing the entropic penalty upon binding to a biological target. The presence of two nitrogen atoms provides convenient handles for chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The methyl group at the 2-position can influence the local conformation and lipophilicity, potentially fine-tuning the pharmacological profile of the resulting derivatives.

This scaffold has been identified as a key intermediate in the synthesis of compounds for the treatment of neurological disorders. Its structural features make it an attractive starting point for the design of ligands targeting a range of CNS receptors, including nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive function, learning, memory, and various neurological and psychiatric diseases.

Synthetic Strategies for this compound and its Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial steps in the drug discovery process. Several synthetic routes have been reported, with the choice of method often depending on the desired substitution pattern.

Protocol 1: Synthesis of the Core Scaffold

A common approach to the synthesis of the this compound scaffold involves a multi-step sequence starting from readily available precursors.

Step 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione This step involves the reaction of appropriate starting materials to construct the trione intermediate.

Step 2: Reduction to 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane The trione is then reduced to the corresponding diazaspiro[4.4]nonane using a strong reducing agent like lithium aluminum hydride.

Step 3: Debenzylation to this compound The final step involves the removal of the benzyl protecting group via catalytic hydrogenation to yield the desired core scaffold.

Protocol 2: N-Arylation and N-Alkylation of the Scaffold

Once the this compound core is obtained, the secondary amine at the 7-position can be readily functionalized to introduce a wide range of substituents.

General Procedure for N-Arylation: The scaffold can be reacted with an appropriate aryl halide in the presence of a palladium catalyst and a base (e.g., Buchwald-Hartwig amination) to introduce various aromatic and heteroaromatic moieties.

General Procedure for N-Alkylation: The secondary amine can be alkylated using an alkyl halide or by reductive amination with an aldehyde or ketone.

Application in Targeting Cholinergic Receptors

The cholinergic system, comprising nAChRs and mAChRs, is a critical modulator of CNS function. Dysfunction of this system is a hallmark of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The this compound scaffold has shown potential as a template for the design of selective ligands for these receptors.

Nicotinic Acetylcholine Receptors (nAChRs)

The α4β2 nAChR subtype is a key target for cognitive enhancement and smoking cessation therapies. Selective antagonists of this receptor are of significant interest. While specific data for this compound derivatives are limited in publicly available literature, studies on closely related diazaspirocyclic compounds have demonstrated high affinity and selectivity for the α4β2 nAChR.

Table 1: Binding Affinities of Representative Diazaspirocyclic Ligands for nAChR Subtypes

Compoundα4β2 Ki (nM)α7 Ki (nM)α3β4 Ki (nM)
Diazaspiro[4.4]nonane Derivative 1 <35>500>500
Diazaspiro[4.4]nonane Derivative 2 <35>500>500
Diazaspiro[4.4]nonane Derivative 3 <35>500>500

Data from related diazaspirocyclic series, highlighting the potential of the scaffold.

Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic receptors are involved in a wide range of physiological processes, and subtype-selective modulators are sought for various therapeutic indications. The 2,7-diazaspiro[4.4]nonane scaffold has been explored for its potential to yield selective muscarinic receptor ligands.

The development of selective M1 agonists is a key strategy for treating the cognitive deficits in Alzheimer's disease, while M4 antagonists are being investigated for schizophrenia. The conformational rigidity of the this compound core can be exploited to achieve subtype selectivity.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for the biological evaluation of novel this compound derivatives targeting cholinergic receptors.

Protocol 3: Radioligand Binding Assay for Nicotinic Receptors

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR subtype.

Materials:

  • Cell membranes expressing the human α4β2 nAChR

  • Radioligand: [³H]-Epibatidine or [³H]-Cytisine

  • Non-specific binding control: Nicotine or unlabeled epibatidine

  • Assay buffer (e.g., Tris-HCl buffer with physiological salts)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, test compound, and cell membranes.

  • Initiate the binding reaction by adding the radioligand.

  • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki values from the IC50 values determined from the competition curves.

Protocol 4: Calcium Flux Functional Assay for Muscarinic Receptors

This protocol is suitable for measuring the agonist or antagonist activity of test compounds at Gq-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells stably expressing the human M1, M3, or M5 muscarinic receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Reference agonist (e.g., Carbachol)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds (for agonist mode) or a fixed concentration of a reference agonist with serial dilutions of the test compounds (for antagonist mode).

  • Use a fluorescence plate reader to measure the baseline fluorescence.

  • Add the test compounds (or agonist/antagonist combination) to the cells and immediately start kinetic fluorescence measurements.

  • Record the change in fluorescence over time.

  • Analyze the data to determine EC50 values for agonists or IC50 values for antagonists.

Structure-Activity Relationship (SAR) and Future Directions

Systematic modification of the this compound scaffold is essential for optimizing the pharmacological properties of the resulting derivatives. Key areas for SAR exploration include:

  • Substitution at the N7-position: Introduction of various aryl, heteroaryl, and alkyl groups at this position can significantly impact receptor affinity and selectivity. The nature and substitution pattern of these groups will modulate interactions with the receptor binding pocket.

  • Stereochemistry: The spirocyclic core contains a chiral center, and the synthesis of enantiomerically pure compounds is crucial. The different stereoisomers are likely to exhibit distinct pharmacological profiles.

  • Modifications of the pyrrolidine ring: While the methyl group at the 2-position is a defining feature, further substitution on the pyrrolidine ring could be explored to fine-tune activity.

The this compound scaffold holds considerable promise for the development of novel CNS therapeutics. Future research should focus on the synthesis and comprehensive pharmacological characterization of a diverse library of derivatives. The integration of computational modeling and structure-based drug design will be invaluable in guiding the rational design of potent and selective ligands for specific CNS targets.

Visualizations

G cluster_synthesis Synthetic Pathway cluster_derivatization Derivatization cluster_application CNS Drug Discovery Starting Materials Starting Materials Trione Intermediate Trione Intermediate Starting Materials->Trione Intermediate Step 1 Protected Scaffold Protected Scaffold Trione Intermediate->Protected Scaffold Step 2: Reduction Core Scaffold Core Scaffold Protected Scaffold->Core Scaffold Step 3: Deprotection N-Aryl Derivatives N-Aryl Derivatives Core Scaffold->N-Aryl Derivatives N-Arylation N-Alkyl Derivatives N-Alkyl Derivatives Core Scaffold->N-Alkyl Derivatives N-Alkylation CNS Targets CNS Targets N-Aryl Derivatives->CNS Targets N-Alkyl Derivatives->CNS Targets G cluster_assay Biological Evaluation Workflow Synthesized Derivatives Synthesized Derivatives Binding Assays Binding Assays Synthesized Derivatives->Binding Assays Affinity (Ki) Functional Assays Functional Assays Synthesized Derivatives->Functional Assays Efficacy (EC50/IC50) SAR Analysis SAR Analysis Binding Assays->SAR Analysis Functional Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization

Caption: Workflow for the biological evaluation and optimization of this compound derivatives.

References

A comprehensive list of references will be provided upon request, including links to relevant patents and scientific publications that support the information presented in this guide.

The Development of Novel Anticonvulsants: A Guide to 2-Azaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quest for novel anticonvulsant agents with improved efficacy and tolerability remains a cornerstone of neuroscience research. The 2-azaspiro[4.4]nonane scaffold has emerged as a privileged structure in the design of central nervous system (CNS) active compounds, demonstrating significant potential in the development of new therapeutics for epilepsy. Its rigid, three-dimensional conformation allows for the precise spatial orientation of pharmacophoric elements, facilitating high-affinity interactions with biological targets. This guide provides a comprehensive overview of the development of anticonvulsants derived from 2-azaspiro[4.4]nonane, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic chemistry, structure-activity relationships (SAR), and the preclinical screening protocols essential for the evaluation of these promising compounds.

I. Rationale and Therapeutic Potential

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current antiepileptic drugs (AEDs) are often associated with significant side effects and a substantial portion of patients are refractory to existing treatments. This necessitates the exploration of novel chemical scaffolds that can yield AEDs with improved therapeutic profiles. The 2-azaspiro[4.4]nonane-1,3-dione core, a spirosuccinimide derivative, has been a focal point of such research due to its structural analogy to known anticonvulsants and its amenability to chemical modification.[1]

II. Synthetic Pathways to 2-Azaspiro[4.4]nonane-1,3-dione Derivatives

The synthesis of N-substituted 2-azaspiro[4.4]nonane-1,3-diones typically involves a two-step process: the formation of the spirocyclic core, 1,1-cyclopentanediacetic acid, followed by its cyclization with a substituted hydrazine.

Protocol 1: Synthesis of 1,1-Cyclopentanediacetic Acid

This protocol is adapted from established methods for the synthesis of 1,1-di-substituted acetic acids.

Materials:

  • Cyclopentanone

  • Methyl cyanoacetate

  • Cyanoacetamide

  • Triethylamine

  • Formamide

  • Sulfuric acid (98%)

  • Water

Procedure:

  • Preparation of β,β-Tetramethylene-α,α'-dicyanoglutarimide: In a suitable reaction vessel, combine cyclopentanone (1.0 mole), methyl cyanoacetate (1.0 mole), and cyanoacetamide (1.0 mole) in formamide.

  • Stir the mixture at 25-30°C and gradually add triethylamine (1.0 mole) over 30 minutes.

  • Continue stirring at this temperature for 10 hours.

  • Hydrolysis: Raise the temperature to 60-65°C and slowly add 600 mL of water.

  • Acidify the solution to pH 1 with 98% sulfuric acid, maintaining the temperature below 75°C.

  • Cool the resulting slurry to 5-10°C to precipitate the product.

  • Filter the solid and wash with cold water.

  • Hydrolysis to 1,1-Cyclopentanediacetic Acid: To the crude β,β-tetramethylene-α,α'-dicyanoglutarimide (1.0 mole), add a mixture of 98% sulfuric acid and water.

  • Heat the mixture to reflux until the evolution of gas ceases, indicating the completion of the reaction.

  • Cool the reaction mixture to induce precipitation of 1,1-cyclopentanediacetic acid.

  • Collect the solid by filtration and wash with cold water. The crude product can be recrystallized from water to yield pure 1,1-cyclopentanediacetic acid.[1]

Protocol 2: Synthesis of N-(Substituted-phenyl)amino-2-azaspiro[4.4]nonane-1,3-diones

This protocol describes the one-pot cyclization of the diacid with a substituted phenylhydrazine.

Materials:

  • 1,1-Cyclopentanediacetic acid

  • Appropriately substituted phenylhydrazine

  • High-boiling point solvent (e.g., diphenyl ether) or neat reaction conditions

Procedure:

  • Combine 1,1-cyclopentanediacetic acid (1.0 equivalent) and the desired substituted phenylhydrazine (1.0 equivalent) in a reaction vessel.

  • Heat the mixture to approximately 190-200°C for 1.5 hours.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Spiro Core cluster_step2 Step 2: Cyclization and Derivatization Cyclopentanone Cyclopentanone Intermediate1 β,β-Tetramethylene-α,α'-dicyanoglutarimide Cyclopentanone->Intermediate1 Condensation Reagents1 Methyl Cyanoacetate, Cyanoacetamide, Triethylamine Reagents1->Intermediate1 Diacid 1,1-Cyclopentanediacetic Acid Intermediate1->Diacid Hydrolysis Hydrolysis H₂SO₄, H₂O, Heat Hydrolysis->Diacid Final_Product N-(Substituted-phenyl)amino- 2-azaspiro[4.4]nonane-1,3-dione Diacid->Final_Product Cyclization (190-200°C) Phenylhydrazine Substituted Phenylhydrazine Phenylhydrazine->Final_Product

Caption: Synthetic workflow for N-substituted 2-azaspiro[4.4]nonane-1,3-diones.

III. Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 2-azaspiro[4.4]nonane-1,3-dione scaffold have provided valuable insights into the structural requirements for anticonvulsant activity.

  • Spirocyclic System: The size of the cycloalkyl ring fused at the C3 position of the pyrrolidine-2,5-dione ring is crucial for activity. Derivatives with a cyclopentane ring (2-azaspiro[4.4]nonane) generally exhibit greater anticonvulsant potency compared to those with a cyclohexane ring (2-azaspiro[4.5]decane).[2][3]

  • Linker between Imide Nitrogen and Aromatic Ring: An imine (-NH-) linker between the imide nitrogen and the aromatic moiety has been shown to enhance anticonvulsant activity compared to a methylene (-CH2-) linker.[1]

  • Substituents on the Aromatic Ring: The nature and position of substituents on the N-phenyl ring significantly influence anticonvulsant efficacy.

    • Electron-withdrawing groups, such as trifluoromethyl (CF₃) and fluoro (F), tend to increase activity.[4]

    • The position of the substituent is also critical. For instance, N-(2-trifluoromethylphenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione showed potent activity.[3]

    • Methyl substitution on the phenyl ring has also been found to be beneficial, with the position of the methyl group impacting the activity profile in different seizure models.[3]

IV. In Vivo Preclinical Screening Protocols

The initial evaluation of novel anticonvulsant candidates relies on well-validated in vivo seizure models in rodents. The Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests are the cornerstones of this primary screening.

Protocol 3: Maximal Electroshock Seizure (MES) Test

The MES test is a model of generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.

Apparatus:

  • Electroconvulsive shock generator with corneal electrodes.

  • Ophthalmic anesthetic solution (e.g., 0.5% tetracaine).

  • Saline solution (0.9%).

Animal Preparation:

  • Use male albino mice (e.g., CD-1) or rats (e.g., Sprague-Dawley).

  • Acclimatize animals for at least 3-4 days before testing.

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses.

Procedure:

  • At the time of peak effect of the test compound, apply a drop of topical anesthetic to the corneas of the animal.

  • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

  • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection.

  • Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using a suitable statistical method.

Protocol 4: Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is a model for generalized myoclonic and absence seizures.

Materials:

  • Pentylenetetrazole (PTZ) solution in saline.

  • Syringes and needles for subcutaneous injection.

  • Observation chambers.

Animal Preparation:

  • Similar to the MES test.

Procedure:

  • At the time of peak effect of the test compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.

  • Place the animal in an individual observation chamber.

  • Observe the animal for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

  • The absence of this clonic seizure is considered the endpoint, indicating protection.

  • Determine the ED₅₀ as described for the MES test.

Protocol 5: Rotarod Test for Neurotoxicity

This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.

Apparatus:

  • Rotarod apparatus with a rotating rod.

Animal Preparation:

  • Train the animals on the rotarod for a few days prior to the test to establish a baseline performance.

Procedure:

  • At the time of peak effect of the test compound, place the animal on the rotating rod (e.g., accelerating from 4 to 40 rpm over 300 seconds).[5][6]

  • Record the latency for the animal to fall off the rod.

  • A significant decrease in the time spent on the rod compared to vehicle-treated animals indicates motor impairment.

  • Determine the median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals.

Preclinical_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vivo Screening Cascade Compound_Library Library of 2-Azaspiro[4.4]nonane Derivatives MES_Test Maximal Electroshock (MES) Test (Generalized Tonic-Clonic Seizures) Compound_Library->MES_Test scPTZ_Test Subcutaneous PTZ (scPTZ) Test (Myoclonic & Absence Seizures) Compound_Library->scPTZ_Test Rotarod_Test Rotarod Test (Neurotoxicity) Compound_Library->Rotarod_Test ED50_MES Determine ED₅₀ (MES) MES_Test->ED50_MES ED50_scPTZ Determine ED₅₀ (scPTZ) scPTZ_Test->ED50_scPTZ TD50_Rotarod Determine TD₅₀ (Rotarod) Rotarod_Test->TD50_Rotarod PI_Calculation Calculate Protective Index (PI) PI = TD₅₀ / ED₅₀ ED50_MES->PI_Calculation ED50_scPTZ->PI_Calculation TD50_Rotarod->PI_Calculation Lead_Selection Lead Candidate Selection PI_Calculation->Lead_Selection Mechanism_of_Action cluster_neuron Neuronal Membrane cluster_drug_action Drug Intervention Na_Channel Voltage-Gated Sodium Channel Na_Influx Na⁺ Influx Na_Channel->Na_Influx Opens Blockade Channel Blockade (Stabilization of Inactivated State) Na_Channel->Blockade Action_Potential Action Potential Propagation Na_Influx->Action_Potential Initiates Hyperexcitability Neuronal Hyperexcitability Action_Potential->Hyperexcitability Leads to Seizure Seizure Activity Hyperexcitability->Seizure Azaspiro_Compound 2-Azaspiro[4.4]nonane Derivative Azaspiro_Compound->Na_Channel Binds to Blockade->Na_Influx Inhibits

Caption: Putative mechanism of action of 2-azaspiro[4.4]nonane derivatives.

Protocol 6: In Vitro Screening using Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is a powerful technique to directly assess the effects of compounds on ion channel function. This protocol is designed to screen for state-dependent block of voltage-gated sodium channels.

Cell Preparation:

  • Use a cell line stably expressing a specific subtype of voltage-gated sodium channel (e.g., HEK293 cells expressing hNaV1.2).

  • Culture cells under standard conditions and plate them on glass coverslips 24-48 hours before recording.

Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).

Procedure:

  • Place a coverslip with adherent cells in the recording chamber of a patch-clamp setup and perfuse with the external solution.

  • Form a giga-ohm seal between a borosilicate glass micropipette filled with the internal solution and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol for Tonic and Use-Dependent Block:

    • Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply a brief depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a sodium current (tonic block).

    • Apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) to assess use-dependent block.

  • Perfuse the test compound at various concentrations and repeat the voltage protocols.

  • Analyze the data to determine the IC₅₀ for tonic and use-dependent block. A significant increase in potency with high-frequency stimulation is indicative of a use-dependent mechanism of action. [7][8]

VI. Data Presentation

The following table summarizes the anticonvulsant activity and neurotoxicity of representative N-substituted 2-azaspiro[4.4]nonane-1,3-diones.

Compound IDN-SubstituentMES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Rotarod TD₅₀ (mg/kg, i.p.)Protective Index (PI = TD₅₀/ED₅₀)Reference
1j 4-aminophenyl76.27> 300> 300> 3.9[2]
V 4-methylphenylamino> 300100> 300> 3[3]
VI 2-trifluoromethylphenylamino100100> 300> 3[3]
- N-benzyl100> 300> 300> 3[2]

Note: Data is compiled from various sources and experimental conditions may vary.

VII. Conclusion

The 2-azaspiro[4.4]nonane scaffold represents a promising starting point for the development of novel anticonvulsant drugs. The synthetic accessibility and the well-defined structure-activity relationships provide a solid foundation for further optimization. The preclinical screening cascade, incorporating both in vivo seizure models and in vitro mechanistic studies, is essential for identifying lead candidates with a desirable efficacy and safety profile. Future research should focus on elucidating the precise molecular interactions of these compounds with their targets and on optimizing their pharmacokinetic properties to enhance their clinical potential.

VIII. References

  • Bettini, E., et al. (2011). Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2. Journal of Biomolecular Screening, 16(7), 770-782.

  • Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. Il Farmaco, 60(6-7), 549-556.

  • Lenkey, N., et al. (2015). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 6, 226.

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-108.

  • International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol. IMPReSS. Retrieved from [Link]

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-108.

  • ResearchGate. (n.d.). 14.21 A patch clamp assay for screening small molecule blockers... [Image]. Retrieved from [Link]

  • U.S. Patent No. 4,212,973. (1980). Preparation of cyclopentane-1,1-diacetic acid and intermediate. Google Patents.

  • protocols.io. (2024). Rotarod-Test for Mice. Retrieved from [Link]

  • Obniska, J., et al. (2006). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. Archiv der Pharmazie, 339(5), 255-261.

  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats. Retrieved from [Link]

  • Dugani, A. M., et al. (2023). Preliminary Investigation into the Anticonvulsant, Sedative and Muscle Relaxant Effects of the Methanolic Extract of Capparis spinosa L. Leaves in Mice. Libyan International Medical University Journal, 7(2), 57-62.

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-108.

  • World Intellectual Property Organization. (2003). Process for the preparation of 1,1-cyclohexane diacetic acid monoamide. (Patent No. WO2003002517A1). Google Patents.

  • Danishefsky, S., & Singh, R. K. (1977). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses, 57, 36.

  • Obniska, J., et al. (2006). Synthesis, Physicochemical and Anticonvulsant Properties of NewN-(Pyridine-2-yl) Derivatives of 2-Azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. Archiv der Pharmazie, 339(5), 255-261.

  • Zhang, Y., et al. (2014). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water. Chinese Journal of Chemical Engineering, 22(11-12), 1251-1255.

  • Obniska, J., & Kamiński, K. (2006). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. Acta Poloniae Pharmaceutica, 63(2), 101-108.

  • Chahine, M., & O'Leary, M. E. (2017). Mechanisms of Drug Binding to Voltage-Gated Sodium Channels. In Voltage-gated sodium channels (pp. 205-223). Humana Press, New York, NY.

  • Zhorov, B. S., & Tikhonov, D. B. (2004). [Mechanisms of action of voltage-gated sodium channel ligands]. Tsitologiia, 46(7), 599-613.

  • Guseinov, I. I., et al. (2018). The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. Russian Chemical Bulletin, 67(10), 1902-1905.

  • Taber, D. F., et al. (1999). Cyclization of 1,1-Disubstituted Alkenes to Cyclopentenes. The Journal of Organic Chemistry, 64(26), 9673-9678.

  • Wikipedia. (2024). Voltage-gated sodium channel. Retrieved from [Link]

  • Schmermund, L., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem, 25(16), e202400700.

  • Reddy, R. P., et al. (2011). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 9(19), 6564-6566.

  • Chen, R., & Chung, S. H. (2017). Voltage-Gated Sodium Channel Pharmacology: Insights From Molecular Dynamics Simulations. In Advances in pharmacology (Vol. 79, pp. 255-285). Academic Press.

  • Schmermund, L., et al. (2024). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations. ChemBioChem, e202400700.

  • Payandeh, J., & Li, T. (2021). Structural Pharmacology of Voltage-Gated Sodium Channels. Journal of molecular biology, 433(11), 166967.

Sources

Application Notes & Protocols: Strategic Functionalization of the N7 Secondary Amine in 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,7-Diazaspiro[4.4]nonane Scaffold

The 2,7-diazaspiro[4.4]nonane framework represents a class of rigid, three-dimensional scaffolds that has garnered significant interest in medicinal chemistry.[1][2] Its unique spirocyclic structure serves as a valuable bioisostere for more flexible diamine motifs like piperazine, offering a constrained conformation that can enhance binding affinity and selectivity for biological targets.[1] The presence of two distinct nitrogen atoms—a tertiary amine at the 2-position and a secondary amine at the 7-position in the 2-methylated parent structure—provides a versatile platform for differential functionalization.

This guide focuses on the selective modification of the secondary amine (N7) in 2-Methyl-2,7-diazaspiro[4.4]nonane (CAS: 135380-53-9).[3][4] This position is the primary site for introducing molecular diversity, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. We will detail robust protocols for common and essential transformations including N-alkylation, N-acylation, N-arylation, and sulfonylation, while providing insights into the chemical logic underpinning these methodologies.

Pillar 1: Understanding Regioselectivity—The N7 Advantage

The key to successfully derivatizing this compound lies in exploiting the inherent differences in reactivity between the two nitrogen centers. The N7 secondary amine is significantly more nucleophilic and sterically accessible than the N2 tertiary amine. The methyl group at the N2 position not only increases steric hindrance but also makes the N2 atom a weaker nucleophile. Consequently, electrophilic reagents will preferentially react at the N7 position under standard conditions.

G cluster_workflow Orthogonal Protection Workflow Start This compound (N7-H) Protect Protection (Boc)2O, TEA, DCM Start->Protect Step 1 Protected N7-Boc Protected Intermediate Protect->Protected Reaction Further Synthesis Steps (Chemistry at another site) Protected->Reaction Step 2 Deprotect Deprotection TFA or HCl in Dioxane Reaction->Deprotect Step 3 End Functionalized Product (N7-H Restored) Deprotect->End

Sources

Application Note: Synthesis and Radiolabeling of 2-Methyl-2,7-diazaspiro[4.4]nonane Derivatives for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality integral to modern drug development and clinical diagnostics.[1] The development of novel PET radiotracers is critical for visualizing and quantifying biological targets in vivo. The 2,7-diazaspiro[4.4]nonane scaffold represents a structurally rigid and versatile core, making it an attractive framework for designing targeted imaging agents. This document provides a detailed technical guide for the synthesis of a key precursor and subsequent radiolabeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), two of the most widely used radionuclides in PET chemistry.[1][2][3] We present step-by-step protocols, explanations for experimental choices, and essential quality control procedures to ensure the production of high-quality radiotracers for preclinical and clinical research.

Introduction: The Significance of the Spirocyclic Scaffold in PET

The 2,7-diazaspiro[4.4]nonane core is a bicyclic heterocyclic amine that offers a three-dimensional and conformationally constrained structure. This rigidity is advantageous in drug design as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. By functionalizing the nitrogen atoms of this scaffold, researchers can create a diverse library of compounds directed at various receptors, enzymes, and transporters.

The choice between Carbon-11 and Fluorine-18 for radiolabeling is a strategic decision based on the biological process being studied and logistical considerations.

  • Carbon-11 (t½ ≈ 20.4 min): Allows for the synthesis of tracers that are chemically identical to the parent molecule, minimizing any impact on biological activity.[2] Its short half-life is ideal for test-retest studies on the same day but requires an on-site cyclotron and rapid, highly efficient radiosynthesis.[4]

  • Fluorine-18 (t½ ≈ 109.8 min): The longer half-life facilitates more complex, multi-step syntheses, allows for transportation to satellite PET centers, and enables imaging of slower biological processes.[5] However, introducing a fluorine atom or a fluoroalkyl group may alter the molecule's pharmacological properties.

This guide will detail two distinct radiolabeling strategies: direct [¹¹C]methylation and an [¹⁸F]fluoroalkylation building block approach.

Synthesis of the Labeling Precursor: 7-tert-Butyl 2-methyl-2,7-diazaspiro[4.4]nonane-2-carboxylate

A reliable synthesis of a suitable precursor is the foundation of any successful radiolabeling effort. To achieve selective radiolabeling on one of the scaffold's nitrogen atoms, a protecting group strategy is essential. Here, we describe the synthesis of a precursor where one nitrogen is protected with a tert-butoxycarbonyl (Boc) group, leaving the other available for radiolabeling.

Experimental Protocol: Precursor Synthesis

Scheme 1: Synthesis of 7-Boc-2-methyl-2,7-diazaspiro[4.4]nonane This is an illustrative synthetic pathway based on common organic chemistry principles.

  • Step 1: Monoprotection of 2,7-diazaspiro[4.4]nonane.

    • Dissolve 2,7-diazaspiro[4.4]nonane (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, gradient elution with DCM/Methanol) to yield tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

  • Step 2: Methylation of the Unprotected Amine.

    • Dissolve the Boc-protected intermediate (1.0 eq) in acetonitrile.

    • Add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

    • Add methyl iodide (CH₃I) (1.2 eq) and heat the reaction to 60 °C for 4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify by column chromatography to yield the final precursor, 7-tert-butyl this compound-2-carboxylate.

  • Step 3: Deprotection (to yield the precursor for [¹⁸F]fluoroalkylation).

    • Dissolve the product from Step 2 in DCM.

    • Add trifluoroacetic acid (TFA) (5.0 eq) at 0 °C.

    • Stir at room temperature for 2 hours.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess TFA.

    • The resulting product, this compound, can be used directly for [¹⁸F]fluoroalkylation.[6]

Radiolabeling Methodologies

The following protocols outline the automated synthesis of the radiolabeled products. These procedures are typically performed in a shielded hot cell using a dedicated synthesis module.

Protocol A: [¹¹C]Methylation for [¹¹C]2-Methyl-7-benzyl-2,7-diazaspiro[4.4]nonane

This protocol uses [¹¹C]methyl iodide ([¹¹C]CH₃I) to label the desmethyl precursor. The short half-life of ¹¹C demands a rapid and efficient process.

Causality Behind Experimental Choices:

  • [¹¹C]CO₂ to [¹¹C]CH₃I: [¹¹C]CO₂ produced from the cyclotron is relatively unreactive. It is converted to highly reactive [¹¹C]CH₃I via a two-step, in-line process (reduction to [¹¹C]CH₄ followed by iodination, or reduction to [¹¹C]methanol followed by reaction with HI) to enable efficient methylation of the amine precursor.[7]

  • Base: A mild organic base like triethylamine (Et₃N) or a stronger inorganic base is used to deprotonate the secondary amine of the precursor, making it a more potent nucleophile to attack the electrophilic [¹¹C]methyl iodide.

Diagram: [¹¹C]Methylation Workflow

G cluster_cyclotron Cyclotron & Gas Processing cluster_synthesis Automated Synthesis Module N14 ¹⁴N(p,α)¹¹C Reaction CO2 [¹¹C]CO₂ Trapping N14->CO2 CH3I Conversion to [¹¹C]CH₃I CO2->CH3I Reaction Reaction with Precursor (7-benzyl-2,7-diazaspiro[4.4]nonane) CH3I->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control Formulation->QC Final Product

Caption: Automated workflow for [¹¹C]methylation.

Step-by-Step Radiosynthesis:

  • [¹¹C]CO₂ Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron and trapped on a molecular sieve trap.[8]

  • Synthesis of [¹¹C]CH₃I: The trapped [¹¹C]CO₂ is released and converted to [¹¹C]CH₃I using an automated module (e.g., GE TRACERLab).

  • Radiolabeling Reaction: The [¹¹C]CH₃I is bubbled into a solution of the precursor (e.g., 7-benzyl-2,7-diazaspiro[4.4]nonane, ~2-3 mg) and a base (e.g., Et₃N) in a suitable solvent like DMF or acetonitrile. The reaction vial is heated (e.g., 80-100 °C) for 3-5 minutes.

  • Purification: The reaction mixture is quenched, diluted, and injected onto a semi-preparative HPLC system (e.g., C18 column) to isolate the radiolabeled product from the precursor and other impurities.[9]

  • Formulation: The collected HPLC fraction containing the product is passed through a C18 Sep-Pak cartridge to remove the HPLC solvents. The product is then eluted with ethanol and diluted with sterile saline for injection. The final formulation is passed through a 0.22 µm sterile filter.

  • Total Synthesis Time: Typically 25-35 minutes from end of bombardment (EOB).

Protocol B: [¹⁸F]Fluoroethylation for [¹⁸F]7-Fluoroethyl-2-methyl-2,7-diazaspiro[4.4]nonane

This method uses a two-step approach where an [¹⁸F]fluoroethyl group is first synthesized and then attached to the precursor.

Causality Behind Experimental Choices:

  • Kryptofix 2.2.2 (K222): [¹⁸F]Fluoride is produced as an aqueous solution. To make it a reactive nucleophile in organic solvents, it must be dried and its counter-ion (typically K⁺) must be sequestered. K222 is a cryptand that effectively chelates the K⁺ ion, creating a "naked" and highly nucleophilic fluoride ion.[10]

  • Building Block Approach: Direct fluorination of the spirocyclic core is often challenging. Synthesizing a reactive building block like [¹⁸F]fluoroethyl tosylate allows for a more reliable and versatile labeling strategy that can be applied to various amine-containing precursors.[5][11]

Diagram: [¹⁸F]Fluoroethylation Workflow

G cluster_cyclotron Cyclotron cluster_synthesis Automated Synthesis Module O18 ¹⁸O(p,n)¹⁸F Reaction F_trap [¹⁸F]Fluoride Trapping on Anion Exchange Cartridge O18->F_trap Elution Elution with K₂CO₃/K222 F_trap->Elution Drying Azeotropic Drying Elution->Drying BuildingBlock Synthesis of [¹⁸F]Fluoroethyl Tosylate Drying->BuildingBlock Reaction Reaction with Precursor (this compound) BuildingBlock->Reaction Purification SPE or HPLC Purification Reaction->Purification Formulation Final Formulation Purification->Formulation QC Quality Control Formulation->QC Final Product

Caption: Automated workflow for [¹⁸F]fluoroethylation.

Step-by-Step Radiosynthesis:

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced from [¹⁸O]H₂O via the ¹⁸O(p,n)¹⁸F nuclear reaction and trapped on an anion exchange cartridge (e.g., QMA).

  • Elution and Drying: The [¹⁸F]F⁻ is eluted from the cartridge into the reaction vessel using a solution of K₂CO₃ and Kryptofix 2.2.2 in acetonitrile/water. The mixture is dried azeotropically by heating under a stream of nitrogen.

  • Building Block Synthesis: The precursor for the building block, ethylene-1,2-ditosylate (~5-10 mg in acetonitrile), is added to the dried [¹⁸F]F⁻/K222 complex. The vial is heated (e.g., 95 °C) for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.

  • Radiolabeling Reaction: The precursor, this compound (~3-5 mg in acetonitrile), is added to the reaction vessel containing the [¹⁸F]fluoroethyl tosylate. The mixture is heated (e.g., 110 °C) for 10-15 minutes.

  • Purification: The crude reaction mixture is purified. This can often be achieved using solid-phase extraction (SPE) cartridges (e.g., C18 and alumina) to remove unreacted [¹⁸F]fluoride and precursors, which is faster than HPLC. If higher purity is required, semi-preparative HPLC is used.

  • Formulation: The purified product is formulated in sterile saline, typically with a small amount of ethanol, and passed through a 0.22 µm sterile filter.

  • Total Synthesis Time: Typically 50-70 minutes from EOB.

Quality Control for Clinical and Preclinical Use

Rigorous quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before administration.[9] The tests below are standard for PET radiotracers.

Parameter Method Typical Acceptance Criteria Rationale
Identity Analytical HPLC with co-injection of non-radioactive standardRetention time of radioactive peak matches that of the standardConfirms the correct compound was synthesized.
Radiochemical Purity Analytical Radio-HPLC / Radio-TLC> 95%Ensures the PET signal originates from the desired tracer, not radioactive impurities.[9]
Chemical Purity Analytical HPLC with UV detectorPeak area of product < specified limit for known impuritiesLimits the presence of non-radioactive chemical contaminants.[9]
Molar Activity (Aₘ) HPLC with UV standard curve for mass & calibrated dose calibrator for activity> 37 GBq/µmol (>1 Ci/µmol) at time of injectionEnsures a "tracer dose" is administered, avoiding pharmacological effects and receptor saturation.[4]
pH Calibrated pH meter or pH strips4.5 - 7.5Ensures the formulation is physiologically compatible and avoids pain upon injection.
Visual Inspection Shielded visual checkClear, colorless solution, free of particulatesBasic safety check for precipitates or foreign matter.
Sterility Incubation in growth media (e.g., TSB, FTM) per USP <71>No microbial growthConfirms the absence of bacterial or fungal contamination.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is the max dose volume)Protects against pyrogenic (fever-inducing) reactions from bacterial cell wall components.
Residual Solvents Gas Chromatography (GC)< USP limits (e.g., Ethanol < 5000 ppm)Limits exposure to potentially toxic organic solvents used in the synthesis.

Illustrative Preclinical Evaluation

Once a radiotracer is synthesized and passes all QC tests, its biological behavior is evaluated in preclinical models.

  • In Vitro Stability: The radiotracer is incubated in rat or human plasma at 37 °C, and aliquots are analyzed by radio-HPLC at various time points (e.g., 5, 30, 60, 90 min) to determine the rate of metabolism.[8] A tracer that is too rapidly metabolized may not reach its target in sufficient quantities.

  • In Vivo PET/CT Imaging: The radiotracer is administered intravenously to an animal model (e.g., a healthy rodent or a disease model). Dynamic PET/CT scans are acquired to observe the tracer's distribution, uptake, and clearance from various organs over time.[12][13] Specific uptake in a target tissue (e.g., brain) followed by clearance from non-target tissues is a desirable characteristic.

  • Ex Vivo Biodistribution: Following the final imaging time point, animals are euthanized, and organs are harvested, weighed, and counted in a gamma counter. This provides quantitative data on tracer distribution (% Injected Dose per gram of tissue), which complements the imaging data.

Sample Biodistribution Data (Hypothetical)
Organ %ID/g at 15 min %ID/g at 60 min Target-to-Blood Ratio (60 min)
Blood1.500.501.0
Brain2.502.004.0
Heart3.001.002.0
Lungs4.001.202.4
Liver8.005.0010.0
Kidneys6.003.006.0

References

  • Development and Optimization of 11C-Labeled Radiotracers: A Review of the Modern Quality Control Design Process.
  • The Radiopharmaceutical Chemistry of Carbon-11: Tracers and Applications.
  • New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC.
  • Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing).
  • Fluorine-18 labelled building blocks for PET tracer synthesis. R Discovery - Researcher.Life.
  • Specific Activity of 11C-Labelled Radiotracers: A Big Challenge for PET Chemists.
  • Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds.
  • Synthesis and pre-clinical evaluation of a potential radiotracer for PET imaging of the dopamine D3 receptor. PMC - NIH.
  • Fluorine-18 labelled building blocks for PET tracer synthesis. Chemical Society Reviews (RSC Publishing).
  • Synthesis and in Vivo Evaluation of a Novel PET Radiotracer for Imaging of Synaptic Vesicle Glycoprotein 2A (SV2A)
  • Detailed Radiosynthesis of [18F]mG4P027 as a Positron Emission Tomography (PET) Radiotracer for mGluR4. NIH.
  • Synthesis of this compound Dihydrochloride. PrepChem.com.
  • Synthesis of PET Radiopharmaceuticals. Radiology Key.
  • Radiolabeling and Preliminary In Vivo Evaluation of the Candidate CCR2 Targeting PET Radioligand [11C]AZD2423. MDPI.
  • Evaluation of [11C]NMS-E973 as a PET tracer for in vivo visualis
  • tert-Butyl 2,7-diazaspiro[4.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane. This valuable spirocyclic diamine is a crucial building block in medicinal chemistry, prized for the rigid, three-dimensional scaffold it provides. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, ensuring higher yields, purity, and reproducibility.

Overview of the Core Synthetic Strategy

The most prevalent synthetic route to this compound involves the construction of a protected diazaspirocycle, followed by methylation and deprotection. A common pathway begins with the formation of a spiro-tri-one intermediate, which is then reduced and subsequently deprotected to yield the parent diazaspirocycle. The final N-methylation furnishes the target compound.

Synthetic_Workflow A Precursors B Spiro-tri-one Intermediate (e.g., 2-methyl-7-benzyl- 2,7-diazaspiro[4.4]nonane-1,3,8-trione) A->B Cyclization C Full Reduction (e.g., with LiAlH4) B->C Amide/Imide Reduction D Protected Spirocycle (e.g., 7-Benzyl-2-methyl- 2,7-diazaspiro[4.4]nonane) C->D E Deprotection (e.g., Hydrogenolysis) D->E Benzyl Group Removal F Final Product This compound E->F Purification

Caption: General synthetic workflow for this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Q1: My yield for the fully reduced spirocycle (e.g., 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane) is consistently low after the LiAlH₄ reduction step. What's going wrong?

A1: Low yields in this step are a frequent challenge and can typically be traced to three main factors: incomplete reduction, complex workup procedures leading to product loss, or side reactions.

  • Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent required to reduce multiple amide/imide carbonyls. The reaction is highly exothermic and heterogeneous, making consistent results dependent on precise control of conditions. The workup procedure is also critical; the formation of aluminum salt emulsions can trap the polar diamine product, significantly reducing the isolated yield.[1]

  • Troubleshooting & Solutions:

    Potential Cause Diagnostic Check Recommended Solution
    Incomplete Reduction TLC or LC-MS analysis of the crude reaction mixture shows the presence of partially reduced intermediates (e.g., containing hydroxyl or remaining carbonyl groups).Increase LiAlH₄ equivalents: Use a larger excess of LiAlH₄ (e.g., 5-10 equivalents per carbonyl group) to drive the reaction to completion.[1] Extend reaction time/increase temperature: After the initial addition, reflux the reaction mixture for several hours to ensure all carbonyls are reduced.[1]
    Product Loss During Workup A large volume of gelatinous precipitate is observed during the quenching step, which is difficult to filter and wash effectively.Use a Fieser workup: After the reaction is complete and cooled, quench by the sequential, dropwise addition of X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LiAlH₄ used in grams.[1] This method is designed to produce granular, easily filterable aluminum salts.
    Degradation of Starting Material The starting trione may be susceptible to hydrolysis or other side reactions if the THF solvent is not rigorously dried.Ensure anhydrous conditions: Use freshly distilled, anhydrous THF. Dry all glassware thoroughly before use and conduct the reaction under an inert atmosphere (Nitrogen or Argon).
Q2: The final hydrogenolysis step to remove the benzyl protecting group is slow or incomplete. How can I improve this?

A2: Incomplete debenzylation is often due to catalyst poisoning or insufficient hydrogen pressure. The choice of catalyst and solvent system is crucial for this transformation.

  • Causality: Catalytic hydrogenation involves the transfer of hydrogen from the gas phase to the substrate on the surface of a metal catalyst (e.g., Palladium on Carbon, Pd/C). The efficiency of this process can be hampered by impurities that bind to the catalyst surface (poisoning) or by conditions that limit the availability of hydrogen to the catalyst.

  • Troubleshooting & Solutions:

    Troubleshooting_Hydrogenolysis Start Incomplete Debenzylation? Catalyst Is the catalyst fresh and from a reputable source? Start->Catalyst Pressure Is H₂ pressure adequate? Catalyst->Pressure Yes Solution1 Action: Use fresh Pd/C (e.g., 20% wt). Add a few drops of acid (HCl) to form the salt and improve solubility. Catalyst->Solution1 No Solvent Is the solvent appropriate (e.g., Methanol, Ethanol)? Pressure->Solvent Yes Solution2 Action: Increase H₂ pressure to specified levels (e.g., 4.5 x 10⁵ Pa). Ensure proper agitation. Pressure->Solution2 No Solution3 Action: Switch to an alcohol-based solvent. Ensure the substrate is fully dissolved. Solvent->Solution3 No

    Caption: Decision workflow for troubleshooting incomplete hydrogenolysis.

    • Catalyst Activity: Use a high-quality catalyst, such as 20% Palladium on Carbon.[2] Ensure the catalyst is not old or has been exposed to air for extended periods.

    • Reaction Conditions: The reaction is often performed on the dihydrochloride salt of the substrate to improve solubility in methanol.[2] Hydrogenation at elevated pressure (e.g., 4.5×10⁵ Pa) for an extended period (24-48 hours) may be necessary for complete conversion.[2]

    • Solvent Choice: Methanol is a common and effective solvent for this reaction.[2]

Q3: I am struggling with the purification of the final product, this compound. It seems to stick to the silica gel column.

A3: This is a classic problem when purifying polar amines. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing, low recovery, and sometimes irreversible adsorption.

  • Causality: The lone pairs on the nitrogen atoms of the diamine readily form hydrogen bonds or acid-base interactions with the silica surface. This strong interaction prevents the compound from eluting cleanly.

  • Troubleshooting & Solutions:

    • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to the eluent to compete with the product for binding sites on the silica.

      • Recommended: Use a solvent system like Dichloromethane/Methanol with 0.5-2% Ammonium Hydroxide (NH₄OH).

      • Alternative: Triethylamine (Et₃N) at 0.5-2% can also be used, but it is less volatile and can be harder to remove from the final product.

    • Use Deactivated Silica: Consider using commercially available deactivated silica gel or basic alumina for chromatography, which have fewer acidic sites.

    • Avoid Chromatography (Salt Formation): If possible, purify the compound by forming a crystalline salt. The free base can be isolated as a dihydrochloride salt by treating a solution in isopropanol with excess 6N HCl in isopropanol.[1] The resulting solid can often be purified by recrystallization.[2]

Frequently Asked Questions (FAQs)

Q: What is the most critical step to control for overall yield? A: The reductive amination or full reduction step using hydrides like LiAlH₄ is often the most yield-defining step.[1] Careful control over the reaction stoichiometry, temperature, and, most importantly, the workup procedure is paramount to avoid significant product loss in emulsions.

Q: Are there alternative methods for the N-methylation step? A: While direct methylation of the parent 2,7-diazaspiro[4.4]nonane can be complex due to selectivity issues, a common strategy is to introduce the methyl group early in the synthesis. For example, by reacting a protected spiro-intermediate with a methylating agent before the final deprotection. Another well-established method for N-methylation is the Eschweiler-Clarke reaction (using formic acid and formaldehyde), which is a form of reductive amination and is highly selective for forming N-methylated amines.[3][4]

Q: Which analytical techniques are best for monitoring reaction progress and final purity? A: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. Use a mobile phase similar to your planned column chromatography conditions, and visualize with stains like potassium permanganate or ninhydrin for amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for confirming the presence of the desired product (by mass) and identifying intermediates or impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates. It provides definitive proof of structure and is a primary tool for assessing purity.

Q: Can this synthesis be scaled up for pilot plant production? A: Yes, but certain steps require careful consideration for scale-up. The use of LiAlH₄ at large scales presents significant safety and handling challenges due to its high reactivity with water and air. For larger scales, alternative, safer reducing agents or catalytic hydrogenation processes would be explored. The final purification by chromatography can also become a bottleneck; developing a robust crystallization protocol for the final product or a key intermediate is highly desirable for large-scale manufacturing.[5]

Detailed Protocol Example: Deprotection and Salt Formation

This protocol describes the final deprotection step to yield the title compound as its dihydrochloride salt, adapted from established procedures.[2]

Step 1: Hydrogenolysis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

  • To a solution of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate), add 20% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

  • Pressurize the reaction vessel with hydrogen gas to 4.5×10⁵ Pa.

  • Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by LC-MS until the starting material is fully consumed.

  • Carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad thoroughly with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain a thick syrup.

Step 2: Crystallization of this compound Dihydrochloride

  • To the crude syrup obtained from the previous step, add a minimal amount of a solvent in which the salt is poorly soluble, such as acetonitrile.[2]

  • Stir or sonicate the mixture to induce crystallization.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold acetonitrile, and dry under vacuum to yield the final product.

References

  • PrepChem. Synthesis of this compound Dihydrochloride.
  • PrepChem. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride.
  • Wikipedia. Reductive amination.
  • Master Organic Chemistry. Reductive Amination, and How It Works.
  • Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges.

Sources

Technical Support Center: Reductive Amination for Diazaspiroalkane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of diazaspiroalkanes via reductive amination. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful C-N bond-forming reaction to construct complex molecular architectures. Here, we address common challenges and frequently asked questions to help you navigate the intricacies of this synthetic transformation.

Introduction to Reductive Amination in Diazaspiroalkane Synthesis

Reductive amination is a cornerstone method for synthesizing amines, including the structurally unique class of diazaspiroalkanes, which are prevalent in many biologically active compounds.[1] The reaction typically proceeds in a one-pot fashion, involving the condensation of a ketone with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine.[2][3] This approach is often favored for its operational simplicity and the wide availability of starting materials.[1]

The synthesis of diazaspiroalkanes presents a specific application of an intramolecular reductive amination, where a cyclic ketone and an amine moiety within the same molecule, or in a bimolecular fashion leading to a spirocyclic structure, react to form the characteristic spirocyclic diamine core. While elegant, this reaction is not without its challenges. This guide will provide in-depth, experience-driven advice to troubleshoot common issues and optimize your synthetic outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a diazaspiroalkane via reductive amination of a cyclic ketone with a diamine precursor, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer: Low or nonexistent yields in this reaction can often be traced back to several critical factors, primarily inefficient imine/iminium ion formation and suboptimal reduction conditions.

Why It Happens:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the ketone and the amine to form the C=N bond is a reversible, equilibrium-driven process.[2] The presence of water, a byproduct of this step, can push the equilibrium back towards the starting materials.[2][4] Furthermore, the pH of the reaction medium is crucial; it needs to be slightly acidic to catalyze the reaction by protonating the carbonyl oxygen, but not so acidic that it fully protonates the amine nucleophile, rendering it unreactive.[4][5]

  • Competitive Carbonyl Reduction: The reducing agent may be reducing the starting ketone to an alcohol faster than the imine/iminium ion is formed or reduced.[6][7] This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot procedure.[6][7]

  • Steric Hindrance: The steric bulk around the ketone or the amine can significantly slow down the rate of imine formation, making the reaction sluggish.

  • Poor Quality Reagents: The reducing agent may have degraded due to improper storage, or the solvent may not be sufficiently anhydrous.

What to Do:

  • Optimize Imine Formation:

    • pH Control: Maintain a weakly acidic environment (pH 5-7).[5][8] This can be achieved by adding a catalytic amount of acetic acid.[9]

    • Water Removal: To drive the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å).[4] Alternatively, a Dean-Stark apparatus can be used with a solvent like toluene to azeotropically remove water.

  • Select the Right Reducing Agent:

    • For one-pot reactions, use a milder reducing agent that selectively reduces the protonated imine (iminium ion) over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this purpose.[2][6][9] STAB is often preferred due to its lower toxicity compared to NaBH₃CN.[8][9]

    • If using the more reactive NaBH₄, a two-step procedure is recommended. First, allow sufficient time for the imine to form, then add the NaBH₄.[6][9][10]

  • Monitor the Reaction:

    • Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the formation of the imine intermediate before and after the addition of the reducing agent.[11] This can help you determine if the issue lies in the condensation or the reduction step. For NMR, the disappearance of the aldehyde/ketone proton/carbon signal and the appearance of a new imine signal can be diagnostic.[11][12]

  • Consider Catalytic Hydrogenation:

    • As an alternative to hydride reducing agents, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst, Pd/C) can be a very effective and clean method for reducing the imine.[2][7]

Issue 2: Formation of Side Products

Question: My reaction is producing the desired diazaspiroalkane, but it is contaminated with significant amounts of byproducts. What are these impurities and how can I minimize their formation?

Answer: The formation of byproducts is a common challenge in reductive amination. Identifying the nature of these impurities is the first step toward mitigating their formation.

Why It Happens:

  • Over-alkylation: If you are using a primary amine, it is possible for the initial secondary amine product to react further with another molecule of the ketone, leading to a tertiary amine byproduct.[6][13]

  • Alcohol Byproduct: As mentioned previously, the reduction of the starting ketone to its corresponding alcohol is a frequent side reaction, especially with less selective reducing agents.[7]

  • Aldol Condensation: Under certain conditions (basic or acidic), the ketone starting material can undergo self-condensation to form aldol products.

  • Hydrolysis of Imine Intermediate: If excess water is present and the reaction is slow, the imine intermediate can hydrolyze back to the starting materials.

What to Do:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes help to drive the reaction to completion and minimize unreacted ketone.

  • Optimize Reaction Temperature:

    • Running the reaction at a lower temperature can sometimes help to minimize side reactions, which often have higher activation energies than the desired reaction.

  • Purification Strategy:

    • Develop a robust purification strategy. Column chromatography is often effective for separating the desired diazaspiroalkane from byproducts. The polarity differences between the starting materials, the product, and the byproducts (e.g., the alcohol) should allow for good separation.

  • Re-evaluate Your Reducing Agent:

    • The choice of reducing agent is critical. As highlighted before, NaBH(OAc)₃ is particularly effective at minimizing the reduction of the starting carbonyl.[14]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for reductive amination in diazaspiroalkane synthesis?

The choice of solvent depends on the specific reducing agent and substrates.

  • For NaBH(OAc)₃ (STAB) , which is moisture-sensitive, non-protic solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used.[10][14]

  • For NaBH₃CN , methanol (MeOH) is a suitable solvent.[9][10]

  • For NaBH₄ , protic solvents like methanol or ethanol are typically used.[10]

Q2: How can I confirm the structure of my synthesized diazaspiroalkane?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool for determining the connectivity and stereochemistry of your molecule.[15][16][17] The spirocyclic nature can be confirmed by the number of signals and their correlations in 2D NMR experiments.

  • Mass Spectrometry (MS): To confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: To confirm the absence of the starting ketone's C=O stretch and the presence of N-H stretches (if applicable).

  • X-ray Crystallography: If you can grow a suitable crystal, this provides definitive proof of the structure and stereochemistry.[18]

Q3: Can I perform this reaction with sterically hindered ketones?

Yes, but it may require more forcing conditions. For sterically hindered substrates, you might need to:

  • Increase the reaction temperature.

  • Use a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, to activate the ketone towards nucleophilic attack by the amine.[10]

  • Allow for longer reaction times for both imine formation and reduction.

Q4: Is it possible to achieve stereoselectivity in diazaspiroalkane synthesis via reductive amination?

Achieving high stereoselectivity can be challenging but is possible.

  • Substrate Control: The inherent stereochemistry of your starting materials can direct the formation of a specific diastereomer.

  • Chiral Catalysts/Auxiliaries: The use of chiral catalysts or attaching a chiral auxiliary to one of the reactants can induce enantioselectivity.[3][19] This is an active area of research in asymmetric synthesis.

Data and Protocols

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentAbbreviationTypical SolventsKey AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃ / STABDCE, DCM, THFMild, highly selective for imines/iminium ions, less toxic alternative to NaBH₃CN.[8][9][14]Moisture sensitive, higher molecular weight.[10]
Sodium CyanoborohydrideNaBH₃CNMethanolSelective for imines/iminium ions over carbonyls at neutral pH, stable in acidic solutions.[2][6][9]Highly toxic, generates toxic HCN gas under acidic workup.[8][9]
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive, powerful reducing agent.[9]Can readily reduce aldehydes and ketones, often requiring a two-step procedure.[6][9][10]
Catalytic HydrogenationH₂/Pd-CEthanol, Methanol, Ethyl AcetateClean reaction with water as the only byproduct, can be highly selective.[2][7]Requires specialized equipment (hydrogenator), catalyst can be pyrophoric and may be deactivated.[2]
Experimental Protocol: General Procedure for Diazaspiroalkane Synthesis using NaBH(OAc)₃
  • To a solution of the cyclic ketone (1.0 equiv) and the diamine precursor (1.0-1.2 equiv) in an anhydrous solvent (e.g., DCE), add a catalytic amount of glacial acetic acid (0.1 equiv).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress can be monitored by TLC or NMR.

  • Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) portion-wise to the reaction mixture. Be cautious of any gas evolution.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired diazaspiroalkane.

Visualizing the Workflow

Reductive Amination Workflow for Diazaspiroalkane Synthesis

ReductiveAminationWorkflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_reagents Reagents cluster_workup Workup & Purification Ketone Cyclic Ketone Imine_Formation Imine/Iminium Ion Formation (Weakly Acidic, pH 5-7) Ketone->Imine_Formation Amine Diamine Precursor Amine->Imine_Formation Reduction In Situ Reduction Imine_Formation->Reduction - H₂O Quench Quench Reaction Reduction->Quench Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Diazaspiroalkane Purify->Product

Caption: Workflow for diazaspiroalkane synthesis.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or No Product Check_Imine Monitor Imine Formation (TLC/NMR) Start->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Optimize_pH Adjust to pH 5-7 (Add Acetic Acid) Imine_No->Optimize_pH Remove_Water Add Dehydrating Agent (e.g., Molecular Sieves) Imine_No->Remove_Water Increase_Temp Increase Temperature or Time Imine_No->Increase_Temp Check_Reduction Check Reduction Step Imine_Yes->Check_Reduction Wrong_Reductant Is Reductant Too Strong? (e.g., NaBH₄) Check_Reduction->Wrong_Reductant Degraded_Reductant Is Reductant Old/Degraded? Check_Reduction->Degraded_Reductant Switch_Reductant Switch to Milder Reductant (e.g., NaBH(OAc)₃) Wrong_Reductant->Switch_Reductant Yes Use_New Use Fresh Reducing Agent Degraded_Reductant->Use_New Yes

Caption: Decision tree for low yield troubleshooting.

References

  • Master Organic Chemistry. (2017).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.).
  • Organic Chemistry Tutor. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Myers, A. (n.d.).
  • Reddit. (2017).
  • Organic Chemistry Data. (n.d.).
  • GSK. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Khan, H. A., Szostak, M., & C., C. (2026). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. [Link]
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?[Link]
  • YouTube. (2025).
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]
  • Reddit. (2025).
  • ResearchGate. (2012). What are the difficulties associated with reductive amination?
  • PubMed. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. [Link]
  • ESA-IPB. (n.d.).
  • ResearchGate. (n.d.).
  • Junor, G. P., et al. (2019). Readily Available Primary Aminoboranes as Powerful Reagents for Aldimine Synthesis. Angewandte Chemie. [Link]
  • PubMed. (2012).
  • PubMed. (2025). Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals.
  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Methyl-2,7-diazaspiro[4.4]nonane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important spirocyclic diamine. As a key building block in medicinal chemistry, the efficient and reproducible synthesis of this compound is crucial. This document provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with its synthesis.

Introduction

This compound is a valuable scaffold in the design of novel therapeutics due to its rigid, three-dimensional structure that allows for precise orientation of substituents in chemical space. The synthesis, however, can present challenges, including low yields, difficult purification, and the formation of side products. This guide is based on established synthetic routes and aims to provide practical solutions to overcome these obstacles.

The most common synthetic strategies involve the construction of a protected or functionalized spirocyclic precursor, followed by reduction and/or deprotection steps to yield the final product. A widely used approach involves the reduction of a trione precursor, followed by debenzylation.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound. The solutions provided are based on established chemical principles and practical laboratory experience.

Problem 1: Low Yield in the Reduction of 7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione with Lithium Aluminum Hydride (LAH)

Possible Causes:

  • Inactive LAH: Lithium aluminum hydride is highly reactive and can be deactivated by moisture.

  • Insufficient LAH: The reduction of the three carbonyl groups requires a sufficient stoichiometric amount of LAH.

  • Incomplete Reaction: The reaction may not have gone to completion due to low temperature or insufficient reaction time.

  • Difficult Work-up: The quenching and work-up procedure for LAH reactions can lead to the loss of product in the aluminum salt precipitate.

Solutions:

  • Ensure LAH Activity: Use a fresh bottle of LAH or test the activity of your current stock. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Stoichiometry: A solution of 1.36 g (5.0 mmol) of the trione in 50 ml of tetrahydrofuran was added to a suspension of 0.95 g (25 mmol) of lithium aluminum hydride in 30 ml of tetrahydrofuran, indicating a significant excess of LAH is beneficial.[1]

  • Control Reaction Conditions: Add the solution of the trione to the LAH suspension dropwise at a controlled temperature. After the initial reaction, refluxing the mixture for an hour can help drive the reaction to completion.[1]

  • Careful Work-up: A careful quenching procedure is critical. After cooling the reaction, slowly add water, followed by an aqueous sodium hydroxide solution, and then more water. This should produce a granular precipitate that is easier to filter, minimizing product loss.[1]

Problem 2: Incomplete Debenzylation during Catalytic Hydrogenation

Possible Causes:

  • Catalyst Deactivation: The palladium on carbon (Pd/C) catalyst can be poisoned by impurities.

  • Insufficient Hydrogen Pressure: The pressure of hydrogen gas may be too low for the reaction to proceed efficiently.

  • Poor Mass Transfer: Inefficient stirring can limit the contact between the substrate, catalyst, and hydrogen.

Solutions:

  • Use High-Quality Catalyst: Ensure the Pd/C catalyst is of good quality and from a reliable source. A 20% palladium on carbon catalyst has been shown to be effective.[2]

  • Optimize Hydrogen Pressure: The reaction has been successfully carried out at a hydrogen pressure of 4.5x10^5 Pa.[2] Ensure your hydrogenation apparatus can safely handle this pressure.

  • Ensure Efficient Stirring: Use vigorous stirring to ensure the catalyst is well suspended and there is good contact between the three phases (solid catalyst, liquid solution, and hydrogen gas).

  • Increase Reaction Time: The hydrogenation may require an extended period. Successful syntheses have been reported with reaction times of up to two days.[2]

Problem 3: Difficulty in Purifying the Final Product

Possible Causes:

  • High Polarity of the Diamine: The two amine groups make the product highly polar and can cause streaking on silica gel chromatography.

  • Water Solubility: The product may have some solubility in water, leading to losses during aqueous work-ups.

  • Formation of Carbonates: The free amine can react with atmospheric carbon dioxide to form carbonates.

Solutions:

  • Salt Formation and Crystallization: This is the most effective method for purifying the final product. After the reaction, the crude product can be dissolved in a suitable solvent like isopropanol and treated with an excess of hydrogen chloride (as a solution in isopropanol or as a gas) to precipitate the dihydrochloride salt.[1] This salt can then be recrystallized. The dihydrochloride salt is a solid with a reported melting point of 168-170°C.[3]

  • Azeotropic Distillation: To remove water from the crude product before salt formation, azeotropic distillation with a solvent like toluene can be effective.

  • Work under Inert Atmosphere: To prevent carbonate formation, handle the purified free amine under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound dihydrochloride?

A1: While yields can vary depending on the specific conditions and scale, a reported synthesis starting from 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione gave a yield of 0.97 g of the dihydrochloride salt from 1.36 g of the starting trione.[1]

Q2: What analytical techniques are best for monitoring the reaction progress?

A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. For the final product characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and elemental analysis are recommended.

Q3: What are the key safety precautions when working with Lithium Aluminum Hydride (LAH)?

A3: LAH is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. Always handle LAH in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Ensure a class D fire extinguisher is available.

Q4: Can other reducing agents be used instead of LAH?

A4: While LAH is effective for the reduction of amides and carbonyls, other reducing agents could potentially be used. However, the complete reduction of all three carbonyl groups in the trione precursor requires a powerful reducing agent. Alternative routes might employ different precursors that do not require such a strong reductant.

Q5: How should the final product, this compound, be stored?

A5: The free amine is best stored under an inert atmosphere to prevent reaction with atmospheric CO₂. The dihydrochloride salt is more stable and can be stored at room temperature in a well-sealed container.[3]

Optimized Experimental Protocols

The following protocols are based on established literature procedures and provide a reliable pathway to the synthesis of this compound.

Protocol 1: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

This protocol details the reduction of the trione precursor.

Materials:

  • 7-Phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Isopropanol

  • 6N Hydrogen chloride in isopropanol

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend 0.95 g (25 mmol) of LAH in 30 ml of anhydrous THF.

  • Dissolve 1.36 g (5.0 mmol) of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione in 50 ml of anhydrous THF and add it to the dropping funnel.

  • Add the trione solution dropwise to the LAH suspension with stirring.

  • After the addition is complete, stir the mixture overnight at room temperature.

  • Heat the mixture to reflux for one hour.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the reaction by the dropwise addition of 0.95 ml of water, followed by 0.95 ml of 15% sodium hydroxide solution, and finally 2.8 ml of water.

  • Filter the resulting inorganic solids and wash them thoroughly with THF.

  • Combine the filtrate and washings and concentrate in vacuo to obtain a syrup.

  • Dissolve the syrup in isopropanol and treat with an excess of 6N hydrogen chloride in isopropanol.

  • Collect the resulting crystals by filtration to afford the title compound.[1]

Protocol 2: Synthesis of this compound Dihydrochloride

This protocol describes the debenzylation of the product from Protocol 1.

Materials:

  • 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride

  • Methanol

  • 20% Palladium on carbon (Pd/C) catalyst

  • Acetonitrile

Procedure:

  • Dissolve the 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride in 150 ml of methanol in a suitable hydrogenation vessel.

  • Add 1.0 g of 20% palladium on carbon catalyst to the solution.

  • Hydrogenate the mixture at a pressure of 4.5x10^5 Pa for two days.

  • After the reaction is complete, filter off the catalyst.

  • Concentrate the filtrate to a thick syrup.

  • Add acetonitrile to the syrup to induce crystallization.

  • Collect the crystals by filtration to give the final product.[2]

Data Summary

ParameterCondition 1: LAH ReductionCondition 2: Catalytic Hydrogenation
Key Reagent Lithium Aluminum Hydride20% Palladium on Carbon
Solvent TetrahydrofuranMethanol
Temperature RefluxRoom Temperature
Pressure Atmospheric4.5x10^5 Pa
Reaction Time Overnight + 1 hr reflux2 days
Purification Salt formation & crystallizationCrystallization

Visualizing the Workflow

Synthetic Workflow Diagram```dot

SynthesisWorkflow A 7-Phenylmethyl-2-methyl-2,7- diazaspiro[4.4]nonane-1,3,8-trione B 7-Benzyl-2-methyl-2,7- diazaspiro[4.4]nonane A->B LAH, THF Reflux C This compound B->C H₂, 20% Pd/C Methanol, 4.5x10⁵ Pa D This compound -dihydrochloride (Final Product) C->D HCl in Isopropanol

Caption: A decision tree to troubleshoot common issues in the synthesis.

References

  • Synthesis of this compound Dihydrochloride. PrepChem.com. [Link]
  • Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione. PrepChem.com. [Link]
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • 2,7-DIAZASPIRO[4.4]NONANE, 2-METHYL- | CAS No.135380-53-9 Synthetic Routes.
  • Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. MDPI. [Link]
  • 2-Methyl-2,7-diazaspiro(4.4)nonane. PubChem. [Link]
  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. PMC - NIH. [Link]
  • The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. MDPI. [Link]
  • This compound. J&K Scientific. [Link]
  • A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • 7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one. PMC. [Link]
  • Reductive aminations by imine reductases: from milligrams to tons. PMC - NIH. [Link]
  • A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
  • Synthesis of bicyclic spirodiamines and proposed key reaction intermediate.
  • Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Amine synthesis by reductive amination (reductive alkyl
  • (PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4.
  • The structure of the partially bio-based spirodiamine...
  • diazaspiro [4.4] non-1-en-3-yl)methyl]- 2-(ethoxymethyl) phenyl]. Technical Disclosure Commons. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 2-Methyl-2,7-diazaspiro[4.4]nonane. We understand the unique challenges this spirocyclic diamine presents and have structured this resource to provide actionable solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, focusing on the "why" behind each step to empower you to adapt these protocols to your specific needs.

Question 1: My final product after synthesis is a viscous oil or syrup that I cannot purify further. How can I obtain a solid, analyzable compound?

Answer: This is the most common challenge encountered with this compound. The free base is often a liquid or low-melting solid, making it difficult to handle and purify by standard crystallization. The most effective and widely adopted strategy is to convert the free base into a crystalline salt, most commonly the dihydrochloride salt.

Causality: The two nitrogen atoms in the spirocyclic structure are basic and readily react with acids to form ammonium salts. These ionic salts have much higher melting points and greater crystallinity than the neutral free base. This transformation allows for purification via recrystallization, a technique that is often not viable for the free base itself.[1][2]

Protocol 1: Conversion to Dihydrochloride Salt & Recrystallization
  • Dissolution: Dissolve your crude this compound free base in a suitable organic solvent. Anhydrous methanol or ethanol are excellent starting points.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or a calculated amount of concentrated aqueous HCl) dropwise with vigorous stirring. Monitor the pH to ensure it becomes acidic. Typically, two molar equivalents of HCl are required for complete disalt formation.

  • Precipitation: The dihydrochloride salt will likely precipitate from the solution as a white solid. If precipitation is slow, it can be induced by adding a less polar co-solvent, such as acetonitrile or diethyl ether, until the solution becomes cloudy.[3]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., the co-solvent used for precipitation or cold acetone) to remove soluble impurities.

  • Recrystallization: The key purification step. A documented method involves dissolving the crude salt in a minimal amount of hot methanol and then adding acetonitrile to induce crystallization as the solution cools.[3] The pure, crystalline this compound dihydrochloride can then be collected by filtration.

  • Validation: Dry the crystals under vacuum and confirm purity using standard analytical techniques (NMR, LC-MS) and melting point analysis. The pure dihydrochloride salt should have a distinct melting point, reported to be in the range of 168-170 °C.[3]

Question 2: My analytical data (NMR/LC-MS) suggests the presence of closely-related impurities or diastereomers. How can I resolve these?

Answer: The separation of diastereomers or other structurally similar impurities requires high-resolution techniques, as their physical properties can be very similar. While salt formation and recrystallization can remove many impurities, chromatography is often necessary for resolving isomers.[4]

Causality: Diastereomers are not mirror images and thus have different physical properties, which allows for their separation using achiral chromatographic methods.[4] The key is to find a stationary and mobile phase combination that can exploit these subtle differences in polarity and stereochemistry.

Purification Strategy Decision Workflow

G cluster_cryst Primary Purification cluster_chrom Secondary / Advanced Purification start Crude Product (Oil or Solid) check_purity Analyze Purity & Isomer Ratio (NMR, LC-MS) start->check_purity decision Significant Impurities or Diastereomers? check_purity->decision salt_formation Protocol 1: Salt Formation & Recrystallization decision->salt_formation No (Minor Impurities) chromatography Silica Gel Column Chromatography decision->chromatography Yes end_product Pure Product salt_formation->end_product Pure Solid Product check_purity2 Analyze Fractions chromatography->check_purity2 Collect Fractions chiral_chrom Chiral HPLC / SFC (for enantiomers) salt_formation2 Convert to Salt for Storage & Handling check_purity2->salt_formation2 Pool Pure Fractions end_product2 Pure Product salt_formation2->end_product2

Caption: Decision workflow for purifying this compound.

Recommended Chromatographic Techniques
  • Normal-Phase Silica Gel Chromatography: This is the most accessible method for separating diastereomers.

    • Mobile Phase: Start with a non-polar solvent like dichloromethane (DCM) or ethyl acetate and gradually add a polar modifier like methanol.

    • Additive: For basic amines, it is critical to add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonium hydroxide, to the mobile phase. This prevents peak tailing and improves resolution by deactivating acidic sites on the silica gel.

  • Reversed-Phase HPLC (RP-HPLC): While less common for preparative scale for free bases, RP-HPLC can be an excellent analytical tool to confirm purity and can be used for small-scale purification. A C18 column with a mobile phase of water/acetonitrile containing an additive like formic acid or trifluoroacetic acid is a typical starting point.

  • Supercritical Fluid Chromatography (SFC): For challenging separations, SFC is often faster and uses less organic solvent than HPLC, making it a powerful tool for separating isomers.

Question 3: The purified free base appears to degrade or discolor over time. How should I properly store this compound?

Answer: Free amines, particularly those with secondary amine functionality, can be susceptible to air oxidation and can absorb atmospheric carbon dioxide to form carbonate salts. The most reliable method for long-term storage is as a crystalline, stable salt.

Causality: Converting the amine to its hydrochloride salt effectively protects the lone pair of electrons on the nitrogen atoms from participating in degradation reactions. The salt form is significantly less volatile, less hygroscopic (in some cases), and more resistant to oxidation.

Storage Recommendations:

  • Short-Term: Store the purified free base as a neat liquid under an inert atmosphere (argon or nitrogen) at 2-8°C in a tightly sealed container.

  • Long-Term: For maximum stability, store the compound as its solid dihydrochloride salt at room temperature, protected from moisture.

Frequently Asked Questions (FAQs)

PropertyThis compound (Free Base)This compound (Dihydrochloride)
CAS Number 135380-53-9[5]91188-26-0
Molecular Formula C₈H₁₆N₂[5]C₈H₁₈Cl₂N₂
Molecular Weight 140.23 g/mol [5]213.15 g/mol
Physical Form LiquidSolid
Melting Point Not well-defined (low)168-170 °C[3]
Storage 2-8°C, under inert gas, sealedRoom temperature, dry conditions

Q1: What are the primary synthetic impurities I should anticipate? A1: Impurities will be highly dependent on the synthetic route. Common impurities can include unreacted starting materials, by-products from incomplete cyclization, or over-alkylation products. If a protecting group (e.g., benzyl) is used, impurities from the deprotection step (e.g., residual catalyst or benzylated starting material) may also be present.[3]

Q2: Is purification by distillation a viable option? A2: For the free base, vacuum distillation might be possible. However, diamines can have high boiling points and may be prone to thermal degradation. Crystallization of the dihydrochloride salt is generally a more effective and scalable method for achieving high purity, as it avoids thermal stress on the molecule.

Q3: Can I use other acids besides HCl for salt formation? A3: Yes. Other acids like sulfuric acid, hydrobromic acid, or organic acids (e.g., oxalic acid, tartaric acid) can be used to form salts.[2][6] The choice of acid can influence the crystallinity and solubility of the resulting salt, providing an additional variable to optimize for purification. For diastereomeric resolution, using a chiral acid to form diastereomeric salts that can be separated by crystallization is a classic and powerful technique.

Q4: Why is it important to use an anhydrous solvent when preparing the hydrochloride salt? A4: While not strictly necessary, using an anhydrous solvent system (like HCl in ether or isopropanol) can prevent the incorporation of water into the crystal lattice and yield a more finely crystalline, easier-to-handle solid. If aqueous HCl is used, the final product may be a hydrate and may require more rigorous drying.

References
  • PrepChem. (n.d.). Synthesis of this compound Dihydrochloride.
  • PrepChem. (n.d.). Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • Smolecule. (2023, August 15). This compound.
  • WIPO Patent WO/2020/179817. (2020). Purification method for diamine compound, neutral salt of diamine compound, diamine, and polyimide.
  • Google Patents US2739981A. (n.d.). Diamines and salts thereof.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies.
  • Google Patents US8461327B2. (n.d.). Diamine salts of carboxylic acids.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Liu, et al. (2022). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin. Frontiers in Bioengineering and Biotechnology, 10.
  • BenchChem. (2025). Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers.
  • Sigma-Aldrich. (n.d.). This compound.
  • Molbase. (n.d.). 2,7-DIAZASPIRO[4.4]NONANE, 2-METHYL- | CAS No.135380-53-9 Synthetic Routes.
  • Sigma-Aldrich. (n.d.). This compound dihydrochloride.
  • Google Patents US3767707A. (n.d.). Separation of diamine isomers.
  • PubChem. (n.d.). 2-Methyl-2,7-diazaspiro(4.4)nonane.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-Azaspiro[4.4]nonane Hemioxalate.
  • J&K Scientific. (n.d.). This compound.
  • Acta Crystallographica Section E. (2010). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. E66(Pt 12), o3257.
  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Kreicberga, A., et al. (2017, December 21). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures.
  • Journal of the Science of Food and Agriculture. (2024). Chromatographic purification of C-phycocyanin from Spirulina platensis: assessing antioxidant activity and stability. 104(12), 7326-7334.
  • Molecules. (2022). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. 27(15), 5038.
  • Axplora. (n.d.). Small molecules purification.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

minimizing byproduct formation during N-methylation of diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of diazaspiro[4.4]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth guidance and troubleshooting for this critical synthetic transformation. The unique symmetrical structure of diazaspiro[4.4]nonane presents specific challenges in achieving selective methylation. This guide offers practical, field-proven insights to help you navigate these challenges and minimize byproduct formation.

Introduction: The Challenge of Selective N-Methylation

Diazaspiro[4.4]nonane is a valuable scaffold in medicinal chemistry due to its rigid, three-dimensional structure. N-methylation of this diamine can significantly modulate its physicochemical and pharmacological properties. However, the presence of two secondary amine functionalities of equal reactivity makes controlling the extent of methylation a significant synthetic hurdle. The primary goal is often the synthesis of the mono-methylated product, which requires careful selection of reagents and optimization of reaction conditions to prevent the formation of the di-methylated and other byproducts.

This guide will focus on the most common and effective methods for N-methylation of diazaspiro[4.4]nonane, with a particular emphasis on the Eschweiler-Clarke reaction, a robust method for methylation that inherently avoids the formation of quaternary ammonium salts.[1][2][3][4][5]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the N-methylation of diazaspiro[4.4]nonane in a question-and-answer format.

Question 1: My reaction is producing a significant amount of the di-methylated byproduct. How can I favor the formation of the mono-methylated product?

Answer:

Achieving mono-selectivity in a symmetrical diamine like diazaspiro[4.4]nonane is a common challenge. The formation of the di-methylated byproduct is often a result of using an excess of the methylating agent or prolonged reaction times. Here are several strategies to enhance the yield of the mono-methylated product:

  • Stoichiometry is Key: Carefully control the stoichiometry of your reagents. When using the Eschweiler-Clarke reaction (formaldehyde and formic acid), a good starting point is to use a slight excess of the diamine relative to the methylating agents. A 1:0.9 ratio of diazaspiro[4.4]nonane to formaldehyde can be a good initial condition to test.

  • Slow Addition: Instead of adding all the formaldehyde at once, consider a slow, dropwise addition of the formaldehyde solution to the reaction mixture containing the diamine and formic acid. This maintains a low concentration of the methylating agent, favoring mono-methylation.

  • Lower Reaction Temperature: While the Eschweiler-Clarke reaction is often run at elevated temperatures (80-100 °C), lowering the temperature can sometimes improve selectivity.[1] Experiment with temperatures in the range of 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Alternative Methylating Agents: For methods other than Eschweiler-Clarke, consider using a bulkier methylating agent. While methyl iodide is highly reactive and can lead to over-methylation, reagents like dimethyl sulfate might offer slightly better control in some cases, though the risk of di-methylation and quaternization remains.

Question 2: I am observing an unexpected byproduct with a higher molecular weight than the di-methylated product. What could it be and how can I avoid it?

Answer:

If you are not using the Eschweiler-Clarke reaction and are instead employing a methyl halide (like methyl iodide), the high molecular weight byproduct is very likely a quaternary ammonium salt .[5] This occurs when the tertiary amine product of di-methylation is further alkylated. The Eschweiler-Clarke reaction is specifically designed to prevent this, as a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[1][2]

To avoid quaternization:

  • Switch to Eschweiler-Clarke: This is the most effective solution. The mechanism of the Eschweiler-Clarke reaction does not allow for the formation of quaternary ammonium salts.[1][2][5]

  • Use a Milder Methylating Agent: If you must use an alkylating agent, consider dimethyl sulfate over methyl iodide, as it can be less reactive. However, the risk is not entirely eliminated.

  • Strict Stoichiometric Control: Use no more than two equivalents of the methylating agent per equivalent of the diamine.

  • Presence of a Hindered Base: When using methyl halides, a non-nucleophilic, hindered base can help to scavenge the generated acid without competing in the alkylation.

Question 3: My reaction is sluggish and I have a low conversion of the starting material. What can I do to improve the reaction rate?

Answer:

Low conversion can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Check Reagent Quality: Ensure that your formaldehyde solution has not degraded (polymerized to paraformaldehyde) and that the formic acid is of high purity.

  • Increase Temperature: The Eschweiler-Clarke reaction often requires heating to proceed at a reasonable rate. If you are running the reaction at a lower temperature to favor mono-methylation, you may need to increase the reaction time. If the reaction is still too slow, gradually increase the temperature to the typical 80-100 °C range.

  • pH of the Reaction Mixture: The formation of the iminium ion in the Eschweiler-Clarke reaction is pH-dependent. Ensure you are using a sufficient excess of formic acid to maintain an acidic environment.

  • Solvent: While the Eschweiler-Clarke reaction is often run neat or in water, in some cases, the use of a co-solvent might be necessary if your starting material has poor solubility. However, this is generally not an issue for diazaspiro[4.4]nonane.

Question 4: I am having difficulty purifying the mono-methylated product from the starting material and the di-methylated byproduct. What are the best purification strategies?

Answer:

The separation of the starting diamine, the mono-methylated product, and the di-methylated product can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A silica gel column with a gradient elution system is often effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. The di-methylated product, being the least polar, should elute first, followed by the mono-methylated product, and finally the more polar starting diamine. The addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the eluent can help to prevent tailing of the amines on the silica gel.

  • Acid-Base Extraction: A preliminary separation can sometimes be achieved by careful acid-base extraction. The pKa values of the three compounds will be slightly different, which can be exploited. However, this is often not sufficient for complete separation and should be followed by chromatography.

  • Crystallization/Salt Formation: If your mono-methylated product is a solid, you may be able to selectively crystallize it from a suitable solvent system. Alternatively, forming a salt (e.g., hydrochloride or tartrate) might lead to a crystalline material with different solubility properties than the salts of the starting material and the di-methylated byproduct, allowing for separation by fractional crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Eschweiler-Clarke reaction and why is it preferred for N-methylation of amines like diazaspiro[4.4]nonane?

A1: The Eschweiler-Clarke reaction involves the reductive amination of a primary or secondary amine using formaldehyde as the source of the methyl group and formic acid as the reducing agent.[1][2][3] The mechanism proceeds through the following key steps:

  • Iminium Ion Formation: The amine reacts with formaldehyde to form a hemiaminal, which then dehydrates to form an iminium ion.

  • Hydride Transfer: Formic acid (or its conjugate base, formate) acts as a hydride donor, reducing the iminium ion to the methylated amine and releasing carbon dioxide.[1]

This reaction is highly advantageous because the methylation stops at the tertiary amine stage. A tertiary amine cannot form an iminium ion with formaldehyde, thus preventing the formation of quaternary ammonium salts, a common byproduct in other methylation methods.[1][2][5]

Q2: Can I use other reducing agents besides formic acid in a reductive amination with formaldehyde?

A2: Yes, other reducing agents can be used in what is more broadly termed reductive amination. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are common alternatives to formic acid. These reagents are often used under milder conditions. However, the classic Eschweiler-Clarke conditions with formic acid are well-established, cost-effective, and generally high-yielding.

Q3: How can I monitor the progress of my N-methylation reaction?

A3: The progress of the reaction can be effectively monitored by:

  • Thin-Layer Chromatography (TLC): Use a suitable solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine) to separate the starting material, mono-methylated product, and di-methylated product. The Rf values will increase with the degree of methylation (di-methylated > mono-methylated > starting diamine).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that can provide clear evidence of the formation of the desired products and byproducts by their mass-to-charge ratio.

Q4: What are the expected ¹H NMR spectral changes upon N-methylation of diazaspiro[4.4]nonane?

A4: The most significant change in the ¹H NMR spectrum will be the appearance of a new singlet corresponding to the N-methyl protons, typically in the range of 2.2-2.5 ppm. For the mono-methylated product, you would expect to see one such singlet integrating to three protons. For the di-methylated product, this singlet would integrate to six protons, or you might observe two distinct singlets if the methyl groups are in different chemical environments, though for the symmetrical di-methylated product, a single peak is expected. The signals for the protons on the carbon atoms adjacent to the nitrogen will also shift upon methylation.

Experimental Protocols

Protocol 1: Mono-N-methylation of Diazaspiro[4.4]nonane via Eschweiler-Clarke Reaction

This protocol is a starting point and may require optimization for your specific scale and purity requirements.

Materials:

  • Diazaspiro[4.4]nonane

  • Formaldehyde (37% aqueous solution)

  • Formic acid (≥95%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diazaspiro[4.4]nonane (1.0 eq).

  • Add formic acid (2.0 eq) to the flask.

  • Slowly add formaldehyde solution (0.9 eq) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to isolate the mono-methylated product.

Reagent Molar Equivalents Purpose
Diazaspiro[4.4]nonane1.0Starting material
Formaldehyde0.9Methyl group source
Formic Acid2.0Reducing agent and catalyst
Diagrams

DOT Script for Eschweiler-Clarke Mechanism:

Eschweiler_Clarke cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Secondary_Amine R₂NH Hemiaminal R₂N-CH₂OH Secondary_Amine->Hemiaminal + CH₂O Formaldehyde CH₂O Iminium_Ion [R₂N=CH₂]⁺ Hemiaminal->Iminium_Ion - H₂O Methylated_Amine R₂N-CH₃ Iminium_Ion->Methylated_Amine + HCOOH - CO₂ - H⁺ Formic_Acid HCOOH CO2 CO₂

Caption: Mechanism of the Eschweiler-Clarke reaction.

DOT Script for Troubleshooting Byproduct Formation:

Byproduct_Troubleshooting Start Reaction Mixture Analysis Byproducts High Di-methylation Quaternary Salt Formation Low Conversion Start->Byproducts Solutions_Di Solutions for Di-methylation: - Decrease formaldehyde stoichiometry - Slow addition of formaldehyde - Lower reaction temperature Byproducts:f0->Solutions_Di Solutions_Quat Solutions for Quaternization: - Use Eschweiler-Clarke reaction - Avoid methyl halides Byproducts:f1->Solutions_Quat Solutions_Conv Solutions for Low Conversion: - Check reagent quality - Increase temperature - Ensure acidic pH Byproducts:f2->Solutions_Conv

Caption: Troubleshooting guide for byproduct formation.

References

  • Synthesis of 2-Methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]
  • Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione. PrepChem.com. [Link]
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com. [Link]
  • Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals.J. Org. Chem.[Link]
  • Eschweiler–Clarke reaction. Wikipedia. [Link]
  • Eschweiler-Clarke Reaction. NROChemistry. [Link]
  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]
  • Eschweiler-Clarke Reaction. SynArchive. [Link]
  • Review of Modern Eschweiler–Clarke Methyl
  • Synthesis and biological studies of N-alkylated cyclic diamines.Chem Biodivers.[Link]
  • Selective mono‐N‐methylation of various substituted diamines using...
  • Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts.
  • Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles.
  • Selective synthesis of N-monomethyl amines with primary amines and nitro compounds.
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.

Sources

stability issues of 2-Methyl-2,7-diazaspiro[4.4]nonane in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Methyl-2,7-diazaspiro[4.4]nonane. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. While this compound is a valuable building block in medicinal chemistry and organic synthesis, its stability in various experimental conditions is a critical factor for obtaining reliable and reproducible results.[1][2] This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges. The advice herein is based on fundamental chemical principles of secondary and tertiary amines, as well as spirocyclic systems, due to the limited specific stability data for this compound in published literature.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store this compound and its solutions?

A1: The solid form, often supplied as a dihydrochloride salt, should be stored at room temperature in a tightly sealed container to protect it from moisture. For solutions, the ideal storage conditions depend on the solvent. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and freezing (-20 °C or below). Avoid repeated freeze-thaw cycles.

Q2: I've noticed the color of my solution changing over time. What could be the cause?

A2: A change in color, such as turning yellow or brown, can be an indicator of degradation. This is often due to oxidation of the amine functional groups, especially when exposed to air and light. Trace metal impurities in the solvent or from spatulas can catalyze this process.

Solution Preparation and Use

Q3: What are the recommended solvents for dissolving this compound?

A3: The solubility will depend on whether you are using the free base or a salt form (e.g., dihydrochloride). The dihydrochloride salt is generally soluble in water and polar protic solvents like methanol and ethanol. The free base will have better solubility in a wider range of organic solvents. Always use high-purity, anhydrous solvents when possible, to minimize water- and oxygen-mediated degradation.

Q4: Can I use chlorinated solvents like chloroform or dichloromethane?

A4: Caution is advised when using chlorinated solvents, especially for extended periods or with heating. Amines can react with chlorinated solvents, potentially leading to the formation of undesired adducts or degradation products. If you must use these solvents, it is best to use them for short durations at room temperature.

Q5: My reaction is pH-sensitive. How does pH affect the stability of this compound?

A5: As a diamine, this compound is basic and its protonation state is pH-dependent. In acidic solutions, it will exist as the protonated ammonium species, which is generally more stable against oxidation. In basic solutions, the free base form is more prevalent, which is more nucleophilic and susceptible to oxidation and other reactions. Extreme pH conditions (strong acids or bases) coupled with high temperatures can potentially promote ring-opening or other decomposition pathways.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Poor Results in Synthetic Reactions

Symptoms:

  • Low yield of the desired product.

  • Formation of multiple, unexpected byproducts.

  • Difficulty in reproducing results.

Potential Cause: Degradation of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify Compound Integrity: Before use, check the purity of your starting material using an appropriate analytical method like NMR or LC-MS.

  • Solvent Purity: Ensure your solvents are anhydrous and free of peroxides, especially ethers like THF.

  • Inert Atmosphere: If your reaction is sensitive to oxygen, perform it under an inert atmosphere (nitrogen or argon).

  • Temperature Control: Avoid excessive heating, as this can accelerate degradation. If high temperatures are necessary, minimize the reaction time.

  • Order of Addition: Consider the order of addition of reagents. Adding the spirodiamine last to a mixture may minimize its exposure to potentially reactive intermediates.

Potential Degradation Pathways

Understanding the potential ways this compound can degrade is crucial for troubleshooting and prevention.

Oxidation

The tertiary and secondary amine centers are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ions.[4] This can lead to the formation of N-oxides, iminium ions, or more complex degradation products.

Oxidation Compound This compound Oxidized Oxidized Products (N-oxides, etc.) Compound->Oxidized [O], light, metal ions

Caption: Potential oxidation of the amine moieties.

Reaction with Electrophiles

The lone pairs on the nitrogen atoms make the molecule nucleophilic and reactive towards electrophiles. This is often the desired reactivity in a synthesis, but unintended reactions with electrophilic impurities in your reaction mixture can lead to side products.

Ring Opening

While spirocycles are generally stable, extreme conditions such as high temperatures and very strong acids or bases could potentially lead to ring-opening reactions, although this is less common under typical synthetic conditions.[3][5]

Degradation_Workflow cluster_observe Observation cluster_diagnose Diagnosis cluster_solve Solution Observe Inconsistent Results / Visible Degradation CheckPurity Check Purity of Starting Material (NMR, LC-MS) Observe->CheckPurity AnalyzeSolvent Evaluate Solvent Quality (Anhydrous, Peroxide-free) Observe->AnalyzeSolvent ReviewConditions Review Reaction Conditions (Temp, pH, Atmosphere) Observe->ReviewConditions UseFresh Use Fresh, Purified Compound CheckPurity->UseFresh UsePureSolvent Use High-Purity Solvents AnalyzeSolvent->UsePureSolvent OptimizeConditions Optimize Conditions (Inert gas, lower temp.) ReviewConditions->OptimizeConditions StabilityTest Conduct Forced Degradation Study OptimizeConditions->StabilityTest

Sources

optimizing catalyst loading for the hydrogenation of 2-Methyl-2,7-diazaspiro[4.4]nonane precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing Catalyst Loading for the Hydrogenation of 2-Methyl-2,7-diazaspiro[4.4]nonane Precursors

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this compound, a valuable scaffold in medicinal chemistry. The catalytic hydrogenation of its precursors is a critical step, often presenting unique challenges related to reaction efficiency, catalyst performance, and reproducibility.

As Senior Application Scientists, we have compiled this resource based on established catalytic principles and extensive field experience. Our goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This guide will address common issues encountered during the optimization of catalyst loading for this specific transformation, focusing on achieving high conversion and purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the process.

Q1: What are the most common catalysts for hydrogenating N-heterocyclic precursors like those for this compound?

A1: Palladium on carbon (Pd/C) is the most widely used and versatile heterogeneous catalyst for this class of transformations due to its high activity and relative cost-effectiveness.[1] Typically, 5% or 10% Pd on carbon is employed. For more sterically hindered or electronically deactivated substrates, more active catalysts such as Platinum on carbon (Pt/C), Rhodium on carbon (Rh/C), or even Raney Nickel may be necessary. However, these often come with different selectivity profiles and handling requirements.[2]

Q2: What is a typical starting catalyst loading for this type of hydrogenation?

A2: A standard starting point for catalyst loading with 10% Pd/C is between 5-10 mol% relative to the substrate.[2] For initial screening, a higher loading (e.g., 10 w/w% of catalyst to substrate) can be used to ensure the reaction proceeds and confirm the viability of the catalytic system before optimization.

Q3: Which solvents are recommended for this reaction?

A3: Protic solvents like methanol (MeOH) and ethanol (EtOH) are excellent choices as they effectively dissolve many polar organic molecules and hydrogen gas, facilitating the three-phase reaction system (solid catalyst, liquid substrate/solvent, gaseous hydrogen).[2][3] In cases where substrate solubility is limited, other solvents like tetrahydrofuran (THF) or ethyl acetate (EtOAc) can be used, but solvent purity is critical to avoid catalyst poisoning.[2]

Q4: Why is my reaction slow or stalled even with a standard catalyst load?

A4: Slow reaction rates can stem from several factors beyond catalyst loading. The most common culprits are insufficient hydrogen pressure, poor agitation, or catalyst poisoning. Nitrogen-containing compounds, including both the substrate and the desired amine product, can act as inhibitors by coordinating to the catalyst's active sites.[4][5] Ensure vigorous stirring to maximize mass transfer and consider increasing hydrogen pressure before significantly increasing catalyst loading.[2]

Section 2: Troubleshooting Guide

This guide is structured in a problem-and-solution format to address specific experimental failures.

Problem A: Low or No Conversion

Q: I'm seeing only starting material after running the reaction overnight. What should I investigate first?

A: First, verify your reaction setup and the quality of your reagents.

  • Hydrogen Delivery: Ensure there is a leak-proof seal and that hydrogen is being delivered to the reaction. For balloon hydrogenation, use a thick-walled balloon or double-balloon system, as hydrogen can diffuse through latex over time.[3] Purge the system properly by evacuating and refilling with an inert gas (N₂ or Ar) three times, followed by hydrogen.[2]

  • Catalyst Activity: The catalyst may be deactivated. Was it handled in the air for an extended period? Is it from an old batch? It is often best to rule out deactivation by using a fresh batch of catalyst.[2]

  • Solvent Purity: Ensure you are using a high-purity, dry solvent. Water can sometimes act as a temporary poison for the catalyst.[2]

Q: I've confirmed my setup and reagents are good, but the reaction is still not working. What is the next step?

A: The issue is likely related to reaction conditions or catalyst poisoning.

  • Catalyst Poisoning: The nitrogen atoms in your diazaspiro precursor are likely inhibiting the catalyst.[4] This is a very common issue in the hydrogenation of N-heterocycles. The lone pair of electrons on the nitrogen can bind strongly to the palladium surface, blocking active sites.

    • Solution: Increase the catalyst loading incrementally (e.g., from 5 w/w% to 10 w/w% or even 20 w/w%). A higher catalyst concentration provides more active sites to overcome the inhibition effect.

  • Insufficient Pressure/Temperature: Some precursors are particularly resistant to hydrogenation and require more forcing conditions.

    • Solution: If using a balloon, switch to a Parr or other high-pressure hydrogenation apparatus. Increase the pressure to 3-4 bar (approx. 45-60 psi) and monitor for progress.[2] Gentle heating (40-50 °C) can also significantly increase the reaction rate, but be cautious as it may also promote side reactions.[2]

Problem B: Reaction Stalls at Partial Conversion

Q: My reaction proceeds to about 50% conversion and then stops. What's happening?

A: This is a classic sign of catalyst deactivation or product inhibition.

  • Product Inhibition: The product, this compound, is a diamine. Amines are well-known inhibitors of hydrogenation catalysts.[5] As the product concentration increases, it can progressively poison the catalyst, slowing and eventually halting the reaction.

    • Solution 1 (Increase Loading): A higher initial catalyst loading may provide enough active sites to push the reaction to completion despite product inhibition.

    • Solution 2 (Acid Additive): Adding a small amount of a non-coordinating acid, like acetic acid, can protonate the nitrogen atoms.[6] This prevents the lone pairs from binding to the catalyst surface, thus reducing inhibition. Start with a catalytic amount and increase as needed, but be mindful of potential side reactions.

    • Solution 3 (Sequential Addition): In some cases, adding a second, fresh portion of the catalyst halfway through the reaction can help it reach completion.

Problem C: Inconsistent Results & Poor Reproducibility

Q: I ran the same reaction twice with identical parameters and got different results. Why?

A: Poor reproducibility in heterogeneous catalysis often points to subtle variations in procedure.

  • Agitation Efficiency: Inefficient stirring leads to poor mixing of the three-phase system, making the reaction rate dependent on the stir speed and vessel geometry.[2] Ensure vigorous and consistent stirring (e.g., using a tachometer to monitor RPM) to make the reaction independent of the mixing rate.

  • Catalyst Handling: Heterogeneous catalysts are not perfectly uniform. Ensure you are taking a representative sample from the bottle and that it is well-suspended in the reaction mixture. Some catalysts, particularly Pd/C, can be pyrophoric when dry and exposed to air; always handle under an inert atmosphere or as a wet slurry.[2]

  • Precursor Purity: Impurities from a previous step, such as sulfur-containing reagents or heavy metals, are potent catalyst poisons and can lead to inconsistent results even at ppm levels.[2] Ensure your starting material is sufficiently pure.

Section 3: Experimental Protocols & Data Management

Protocol 1: General Procedure for Hydrogenation

This protocol provides a baseline for the hydrogenation of a this compound precursor using Pd/C.

  • Vessel Preparation: To a clean, dry hydrogenation vessel (e.g., a Parr bottle or a round-bottom flask) equipped with a magnetic stir bar, add the precursor (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., methanol) to fully dissolve the substrate, typically to a concentration of 0.1 M.

  • Inerting: Seal the vessel and purge the system to remove oxygen. This is done by evacuating the flask to a vacuum and refilling with an inert gas (nitrogen or argon). Repeat this cycle three times.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add the 10% Pd/C catalyst. For a slurry, draw the required amount and add it via syringe.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 4 bar) or maintain a hydrogen atmosphere with a balloon.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the reaction progress by analyzing small aliquots via TLC, LC-MS, or GC. Note that you must filter the aliquot through a small plug of celite or a syringe filter to remove the catalyst before analysis.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the filter cake to dry completely, as it can be pyrophoric.[2] Wash the filter cake with a small amount of the reaction solvent.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product for further purification.

Protocol 2: Optimizing Catalyst Loading

Use the following systematic approach to find the optimal catalyst loading.

  • Setup: Run a series of parallel reactions based on the general protocol above.

  • Variable: Vary only the catalyst loading in each reaction (e.g., 1, 2, 5, 10, and 15 w/w%). Keep all other parameters (substrate concentration, temperature, pressure, stir rate) constant.

  • Analysis: Monitor each reaction at set time points (e.g., 2, 4, 8, 24 hours) to determine the conversion rate.

  • Data Logging: Record your results in a structured table.

Table 1: Example Data Table for Catalyst Loading Optimization

EntryCatalystLoading (w/w %)Temp (°C)Pressure (bar)Time (h)Conversion (%)
110% Pd/C12542415
210% Pd/C22542440
310% Pd/C52542495
410% Pd/C102548>99
510% Pd/C152548>99

Analysis: From the example data, a 10 w/w% loading (Entry 4) is optimal as it achieves full conversion in a shorter time than 5 w/w%, while the higher 15 w/w% loading (Entry 5) offers no significant benefit, thus saving cost and reducing catalyst waste.

Section 4: Visual Guides

Hydrogenation Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis A 1. Add Substrate & Solvent B 2. Seal & Inert (3x Vac/N2) A->B C 3. Add Catalyst (Under N2) B->C D 4. Introduce H2 (Set Pressure/Temp) C->D E 5. Vigorous Stirring & Monitoring D->E F 6. Vent H2 & Purge N2 E->F G 7. Filter Catalyst (Keep Wet!) F->G H 8. Concentrate & Purify G->H I 9. Characterize Product H->I

Caption: Standard experimental workflow for catalytic hydrogenation.

Troubleshooting Decision Tree

G Start Reaction Issue? LowConv Low / No Conversion? Start->LowConv Stalled Reaction Stalled? LowConv->Stalled No CheckSetup Verify H2 Delivery & Reagent Quality LowConv->CheckSetup Yes Inconsistent Inconsistent Results? Stalled->Inconsistent No IncLoad Increase Catalyst Loading Stalled->IncLoad Yes CheckStir Ensure Consistent & Vigorous Stirring Inconsistent->CheckStir Yes FreshCat Use Fresh Catalyst CheckSetup->FreshCat FreshCat->IncLoad IncPT Increase Pressure &/or Temperature IncLoad->IncPT AddAcid Add Acidic Co-solvent IncLoad->AddAcid Success Problem Solved IncPT->Success AddAcid->Success CheckPurity Verify Precursor Purity CheckStir->CheckPurity CheckPurity->Success

Caption: Decision tree for troubleshooting common hydrogenation issues.

References

  • Gaudino, E. C., et al. (2015). Optimal catalyst loading without pre-activation. ResearchGate.
  • Maleki, A., et al. (2017). Optimization of catalyst loading using the model reaction. ResearchGate.
  • Färber, C., et al. (2019). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 23(9), 1843-1854.
  • Kar, A., et al. (2022). Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives?. Organometallics, 41(1), 1-10.
  • Wikipedia. (n.d.). Lindlar catalyst. Wikipedia.
  • Yan, T., et al. (2016). The First Continuous Flow Hydrogenation of Amides to Amines. ResearchGate.
  • Li, C., et al. (2024). Hydrogenation of amides to amines by heterogeneous catalysis: a review. Green Chemistry.
  • Reddit. (2022). Failed Hydrogenation using H2 gas and Pd/C catalyst. r/Chempros.
  • Bartók, M., et al. (2019). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 9(11), 934.
  • ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale. ResearchGate.
  • Reddit. (2023). Hydrogenation troubleshooting. r/Chempros.

Sources

dealing with diastereoselectivity issues in azaspiro[4.4]nonane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of azaspiro[4.4]nonane scaffolds. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in the construction of these vital spirocyclic systems. The inherent three-dimensionality of the azaspiro[4.4]nonane core makes it a privileged scaffold in medicinal chemistry, but also presents significant challenges in achieving desired diastereoselectivity.[1]

This guide provides practical, experience-driven advice in a question-and-answer format to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the azaspiro[4.4]nonane core?

A1: The assembly of the azaspiro[4.4]nonane skeleton is typically approached through several key strategies, primarily involving the formation of one of the five-membered rings onto a pre-existing ring. The most prevalent and versatile methods include:

  • [3+2] Cycloaddition Reactions: This is one of the most powerful methods, often involving the reaction of an azomethine ylide with a dipolarophile. The diastereoselectivity of this reaction is highly dependent on the catalyst, solvent, and the steric and electronic nature of the substituents on both reaction partners.[2]

  • Domino Radical Bicyclization: This strategy uses radical intermediates to form the two rings in a sequential cascade. For instance, an O-benzyl oxime ether with an appropriately placed alkenyl group can undergo a radical-initiated cyclization to form the spirocyclic core.[3][4] This method can be effective but may yield mixtures of diastereomers.[4]

  • Ring-Closing Metathesis (RCM): RCM has been successfully used to form one of the rings, typically by cyclizing a diene precursor attached to a pyrrolidine or cyclopentane core.

  • Intramolecular Aldol Condensation: This classical approach can be used to form the cyclopentanone ring of a 1-azaspiro[4.4]nonan-8-one derivative, which is a key intermediate in the synthesis of alkaloids like cephalotaxine.[5]

  • Nitroso-Ene Cyclization: This method provides a rapid entry into the 1-azaspiro[4.4]nonane system and has been applied to the modular synthesis of related alkaloids.[3][6]

The choice of strategy depends on the desired substitution pattern, scalability, and available starting materials.

Q2: How can I reliably determine the diastereomeric ratio (dr) of my product mixture?

A2: Accurate determination of the diastereomeric ratio is critical for optimizing your reaction. The most common and reliable method is ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy .

  • Principle: Diastereomers are different compounds with distinct physical properties, including their NMR spectra. Protons in the different stereochemical environments of each diastereomer will have slightly different chemical shifts.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture. It is important to use the crude mixture to get an accurate reflection of the reaction's outcome before purification, which might inadvertently enrich one diastereomer.

    • Identify a pair of well-resolved signals, one corresponding to each diastereomer. These should be clean signals (e.g., singlets, doublets, or distinct multiplets) that do not overlap with other peaks.

    • Carefully integrate these two signals. Ensure proper phasing and baseline correction of the spectrum for accurate integration.[7][8]

    • The ratio of the integration values directly corresponds to the diastereomeric ratio of your products.[9]

For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, dramatically improving resolution and allowing for accurate integration.[10] Chiral chromatography (HPLC or GC) can also be used to separate and quantify diastereomers.[11]

Troubleshooting Guide: Common Diastereoselectivity Issues

Issue 1: My [3+2] cycloaddition reaction is yielding a poor diastereomeric ratio (e.g., close to 1:1). What factors should I investigate?

This is a frequent challenge. Low diastereoselectivity in [3+2] cycloadditions stems from insufficient energy differentiation between the transition states leading to the different diastereomers. Here is a systematic approach to troubleshoot this issue:

G start Poor d.r. in [3+2] Cycloaddition temp Investigate Reaction Temperature start->temp First Check solvent Screen Solvent Polarity temp->solvent If no improvement temp_detail Lowering temperature often favors the kinetic, more selective product. temp->temp_detail catalyst Optimize Catalyst System solvent->catalyst If still poor solvent_detail Polar solvents (e.g., ethanol, water) can influence transition state stability. solvent->solvent_detail substrate Modify Substrate Sterics catalyst->substrate Advanced Strategy catalyst_detail Switch from achiral Lewis acids to chiral phosphoric acids or metal complexes. catalyst->catalyst_detail substrate_detail Increase steric bulk on the dipolarophile or ylide to favor a specific approach. substrate->substrate_detail

Caption: Troubleshooting workflow for poor diastereoselectivity.

ParameterCausality and RationaleRecommended Actions
Reaction Temperature Lower temperatures increase the energy difference (ΔΔG‡) between competing diastereomeric transition states. This often favors the kinetically controlled product, which is typically formed with higher selectivity.[2]Run the reaction at 0 °C, -20 °C, or even -78 °C. Monitor reaction times, as they will be significantly longer.
Solvent Choice The polarity of the solvent can stabilize or destabilize the transition states. Polar protic or aqueous solvents can promote hydrogen bonding and influence facial selectivity through organized transition state assemblies.[2]Screen a range of solvents from non-polar (Toluene, DCM) to polar aprotic (Acetonitrile) and polar protic (Ethanol, Methanol).
Catalyst System The catalyst is paramount for inducing stereoselectivity. Chiral catalysts create a well-defined chiral environment that forces the reactants to approach each other from a specific trajectory.[12][13]If using a simple Lewis acid, switch to a chiral catalyst. Chiral phosphoric acids and metal complexes with specific N,O- or N,P-ligands (e.g., with Cu(OAc)₂) are known to be effective.[2] Screen different ligands and catalyst loadings.
Additives Acid additives can act as co-catalysts, promoting the reaction and sometimes influencing the stereochemical outcome by altering the nature of the reactive intermediates.[2]Screen additives like benzoic acid (BzOH) or other carboxylic acids at various stoichiometric ratios (e.g., 0.1 to 1.0 equivalent).[2]
Substrate Sterics The steric bulk of substituents on the azomethine ylide or the dipolarophile can create a strong facial bias, forcing the cycloaddition to occur from the less hindered face.[2]If synthetically feasible, consider modifying your substrates to include bulkier protecting groups or substituents to direct the stereochemical outcome.
Issue 2: My domino radical bicyclization produces a complex mixture of diastereomers and side products.

Domino radical reactions are elegant but sensitive. The key is to ensure the desired cyclization cascade is faster than competing side reactions, such as premature quenching of the radical intermediate.[2]

  • Radical Initiator: The choice of initiator dictates the reaction temperature and rate of radical formation.

    • AIBN (Azobisisobutyronitrile): Requires higher temperatures (~80-90 °C), which can sometimes lead to reduced selectivity due to the thermal equilibration of intermediates.[4]

    • Et₃B (Triethylborane): Allows reactions to be run at room temperature or even lower. These milder conditions often improve diastereoselectivity by favoring the kinetic pathway.[2][4] Using Et₃B has been shown to improve diastereoselectivity, favoring the trans isomer in certain 1-azaspiro[4.4]nonane syntheses.[4]

  • Concentration of Quenching Agent (e.g., Bu₃SnH): This is a critical parameter.

    • Problem: If the concentration of tributyltin hydride (Bu₃SnH) is too high, it can intercept and reduce the initial radical before the second cyclization can occur, leading to monocyclized byproducts.[2]

    • Solution: Employ a slow addition of the Bu₃SnH solution via syringe pump over the course of the reaction. This maintains a very low steady-state concentration, ensuring that the intramolecular cyclization reactions are kinetically favored over intermolecular quenching.[2]

  • Reaction Concentration: Running the reaction at high dilution (e.g., 0.01-0.02 M) favors the intramolecular cyclization steps over intermolecular side reactions.

G cluster_0 Preparation cluster_1 Execution cluster_2 Monitoring & Workup P1 Dissolve substrate & initiator (Et3B) in degassed solvent (e.g., Toluene) E1 Prepare Bu3SnH solution in a separate flask E2 Add Bu3SnH solution to reaction via syringe pump over 4-6 hours E1->E2 E3 Maintain inert atmosphere (N2/Ar) and constant temperature (e.g., RT) E2->E3 M1 Monitor by TLC until starting material is consumed E3->M1 M2 Concentrate reaction mixture M1->M2 M3 Purify by flash chromatography to separate diastereomers M2->M3

Caption: Workflow for an optimized radical cyclization experiment.

Reference Protocols

Protocol 1: Microwave-Assisted [3+2] Cycloaddition

This protocol is adapted for a typical reaction involving an azomethine ylide precursor and a dipolarophile, optimized for diastereoselectivity.

  • Preparation: In a microwave vial, combine the amino acid precursor (1.0 eq) and the dipolarophile (e.g., an activated alkene, 1.1 eq).

  • Solvent and Catalyst Addition: Add anhydrous ethanol as the solvent, followed by the addition of benzoic acid (0.5 equiv) as a catalyst.[2]

  • Reaction Execution: Seal the vial and heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.[2]

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired diastereomer.

  • Characterization: The diastereomeric ratio should be determined by ¹H NMR analysis of the crude reaction mixture before purification.[2]

Protocol 2: Et₃B-Initiated Domino Radical Bicyclization

This protocol is designed to maximize diastereoselectivity by using mild conditions and slow quenching.

  • Preparation: In a round-bottom flask, dissolve the O-benzyl oxime ether precursor (1.0 eq) in degassed cyclohexane to reach a final concentration of 0.02 M.

  • Initiator Addition: Add triethylborane (Et₃B, 1.0 M solution in hexanes, 1.2 eq) to the flask. Ensure the system is kept under a strict inert atmosphere (Nitrogen or Argon).

  • Slow Addition of Quenching Agent: In a separate, gas-tight syringe, prepare a solution of tributyltin hydride (Bu₃SnH, 1.2 eq) in degassed cyclohexane. Add this solution to the reaction mixture via syringe pump over 5 hours.

  • Reaction Conditions: Maintain the reaction at room temperature and stir until the starting material is consumed, as monitored by TLC.[2]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to separate the diastereomers.

References

  • BenchChem Technical Support Team. (2025). Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Benchchem.
  • Various Authors. (2025). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products.
  • Movassaghi, M., & Hunt, D. K. (n.d.). Stereocontrolled Formation of a [4.
  • Guerrero-Caicedo, A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega.
  • Various Authors. (2025). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine.
  • Aguilar, J. A. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • Various Authors. (2014).
  • ResearchGate. (n.d.).
  • Various Authors. (2025). Novel synthesis of 1,6,7,9-tetrasubstituted 8-oxo-1-azaspiro[4.4]nonanes.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.
  • ECHEMI. (n.d.).
  • Frontiers. (2024).
  • Alum, B. N. (2024).
  • Huang, P.-Q., et al. (2015). Nitroso-ene cyclization enabled access to 1-azaspiro[4.4]nonane and its application in a modular synthesis toward (±)-cephalotaxine.

Sources

troubleshooting guide for the synthesis of spirocyclic amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the synthesis of these valuable scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

Q1: My spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in spirocyclization reactions can stem from a variety of factors, from the quality of your starting materials to the specifics of your reaction setup. Let's break down the most common culprits and how to address them.

Troubleshooting Low Yields

Potential Cause Explanation Recommended Solutions
Poor Starting Material Quality Impurities in your starting materials can interfere with the reaction, poison catalysts, or lead to unwanted side products.[1]- Purify starting materials: Ensure the purity of your reactants through techniques like recrystallization, distillation, or column chromatography.[2] - Check for degradation: Some reagents, like aldehydes, can degrade over time. It's advisable to use freshly purified or commercially available high-purity reagents.[1]
Suboptimal Reaction Conditions Temperature, solvent, concentration, and catalyst loading are all critical parameters that can significantly impact your yield.[1][2]- Temperature: If the reaction is sluggish, consider increasing the temperature. However, be cautious as higher temperatures can also lead to decomposition.[2] - Solvent: The choice of solvent can affect the solubility of your reactants and the stability of intermediates. Experiment with different solvents to find the optimal one for your specific reaction. - Concentration: Running the reaction at a higher concentration might improve the reaction rate, but be mindful of potential solubility issues or side reactions.[2] - Catalyst Loading: The amount of catalyst can be crucial. Too little may result in an incomplete reaction, while too much can lead to side reactions.[1]
Inefficient Ring Closure The key spirocyclization step may be kinetically or thermodynamically unfavorable under your current conditions.- Choice of Catalyst: For reactions like the Pictet-Spengler, the strength and type of acid catalyst are critical. Stronger acids can promote the formation of the key iminium ion intermediate.[3][4] - Thorpe-Ingold Effect: Introducing gem-disubstitution on the linker connecting the reacting moieties can favor the cyclized product.[5]
Work-up and Purification Issues The desired product might be lost during the extraction or purification steps.- Optimize Extraction: Ensure the pH of your aqueous layer is appropriate to keep your amine product in the organic phase. - Alternative Purification: If you're experiencing issues with silica gel chromatography, consider alternatives like alumina or reversed-phase chromatography.[6]

Q2: I am struggling with controlling the diastereoselectivity of my spirocyclic amine synthesis. How can I influence the stereochemical outcome?

Controlling diastereoselectivity is a common challenge in the synthesis of complex molecules like spirocyclic amines. The stereochemical outcome is often determined by the transition state of the ring-forming step. Here are some strategies to influence it:

  • Chiral Catalysts and Auxiliaries: The use of chiral catalysts, such as those based on iridium or rhodium, can induce enantioselectivity and diastereoselectivity in reactions like intramolecular hydroamination.[7][8] Chiral auxiliaries attached to one of the reactants can also direct the stereochemical course of the reaction.

  • Substrate Control: The inherent stereochemistry of your starting material can direct the formation of a specific diastereomer. This is a common strategy in natural product synthesis.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[9]

    • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereomeric ratio.

  • Mechanism-Specific Strategies:

    • Pictet-Spengler Reaction: The facial selectivity of the nucleophilic attack of the aromatic ring on the iminium ion can be influenced by the steric bulk of the substituents on both the amine and the aldehyde.[10]

    • [3+2] Cycloaddition Reactions: The stereochemical outcome of cycloaddition reactions can often be predicted by frontier molecular orbital theory. The choice of catalyst and ligands can also play a crucial role.[11]

Q3: My catalyst appears to be poisoned or deactivated during the reaction. What can I do to prevent this?

Catalyst poisoning is a frequent issue, especially when working with amines, which can act as ligands and deactivate metal catalysts.[12][13]

Strategies to Mitigate Catalyst Poisoning:

Problem Explanation Solution
Amine Coordination to Metal Center The lone pair of electrons on the nitrogen atom of the amine can coordinate strongly to the metal catalyst, inhibiting its catalytic activity.[12][13]- Use of Additives: Adding a sacrificial ligand or a Lewis acid can sometimes prevent the amine from binding to the catalyst. - Protecting Groups: Temporarily protecting the amine functionality can prevent it from interfering with the catalyst. - Catalyst Choice: Some catalysts are inherently more tolerant to amine functionalities. Researching catalysts specifically designed for reactions involving amines is recommended.[12]
Side Reactions with Reagents Certain reagents or byproducts in the reaction mixture can react with the catalyst and deactivate it.- Purify Reagents: Ensure all reagents are free from impurities that could act as catalyst poisons.[2] - Control Stoichiometry: Using a precise stoichiometry of reagents can minimize the formation of byproducts that may poison the catalyst.[1]
Formation of Inactive Catalyst Species The catalyst may be converted into an inactive form under the reaction conditions.- Optimize Reaction Conditions: Adjusting the temperature, solvent, and pH can sometimes prevent the formation of inactive catalyst species.[14]

Troubleshooting Workflow: Low Yield in Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and related spirocyclic structures.[3][15] However, achieving high yields can be challenging. Here is a logical workflow to troubleshoot a low-yielding Pictet-Spengler reaction.

Caption: Troubleshooting flowchart for a low-yielding Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: General Procedure for a Pictet-Spengler Reaction

This protocol provides a general starting point for performing a Pictet-Spengler reaction. Optimization of the specific substrate, aldehyde, and acid catalyst will likely be necessary.[1][16]

  • Reactant Preparation: In a round-bottom flask, dissolve the β-arylethylamine (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, methanol, or toluene).

  • Aldehyde Addition: Add the aldehyde or ketone (1.1-1.5 equivalents) to the solution at room temperature.

  • Acid Catalyst: Add the acid catalyst (e.g., trifluoroacetic acid, 10-50 mol%) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with heating and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or another suitable stationary phase.

Protocol 2: Purification of a Basic Spirocyclic Amine using Column Chromatography

Basic amines can often be challenging to purify via standard silica gel chromatography due to strong interactions with the acidic silica surface, leading to peak tailing. Here is a modified protocol to improve purification.[6]

  • Column Packing: Pack a silica gel column with a non-polar eluent (e.g., hexanes).

  • Eluent Preparation: Prepare your eluent system (e.g., hexanes/ethyl acetate) and add a small amount of a competing amine, such as triethylamine (0.1-1% v/v), to the mixture. This will help to saturate the acidic sites on the silica gel and reduce tailing.

  • Loading the Sample: Dissolve your crude spirocyclic amine in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with your prepared eluent system, gradually increasing the polarity as needed.

  • Fraction Collection: Collect the fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Reaction Mechanism Visualization

Pictet-Spengler Reaction Mechanism

The Pictet-Spengler reaction proceeds through the formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution.[3][16]

Pictet_Spengler_Mechanism cluster_1 Iminium Ion Formation cluster_2 Intramolecular Cyclization cluster_3 Rearomatization Amine R-NH2 Imine R-N=CHR' Amine->Imine + R'-CHO, -H2O Aldehyde R'-CHO Iminium [R-NH=CHR']+ Imine->Iminium + H+ Aryl β-Arylethylamine Spiro_Intermediate Spirocyclic Intermediate Aryl->Spiro_Intermediate + Iminium Ion Product Tetrahydro-β-carboline Spiro_Intermediate->Product - H+

Sources

impact of reducing agent choice on 2-azaspiro[4.4]nonane synthesis purity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-azaspiro[4.4]nonane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the synthesis of this important spirocyclic scaffold. The choice of reducing agent is a critical parameter that significantly influences the purity of the final product. This guide provides in-depth technical information and troubleshooting advice to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-azaspiro[4.4]nonane, and where does the choice of reducing agent become critical?

A1: The two most prevalent synthetic strategies for constructing the 2-azaspiro[4.4]nonane core involve:

  • Reduction of a Spiro-Lactam: This route typically involves the synthesis of 2-azaspiro[4.4]nonan-1-one, a cyclic amide (lactam). The critical step is the complete reduction of the amide functionality to the corresponding amine. This requires a strong reducing agent.

  • Reductive Amination/Reduction of a Spiro-Imine: This pathway involves the formation of a spirocyclic imine, which is then reduced to the final secondary amine. This reduction can be achieved with milder reducing agents compared to lactam reduction.

The choice of reducing agent at these stages is paramount as it directly impacts the reaction's success, the impurity profile, and the overall yield.

Q2: What are the primary reducing agents used for the synthesis of 2-azaspiro[4.4]nonane, and what are their main differences?

A2: The selection of a reducing agent is dictated by the functional group being reduced (amide vs. imine). The most common choices are:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent necessary for the reduction of amides (lactams) to amines.[1] Its high reactivity can also lead to side reactions if not properly controlled.

  • Sodium Borohydride (NaBH₄): A milder and more selective reducing agent, ideal for the reduction of imines to amines.[2][3] It is generally not strong enough to reduce amides.

  • Catalytic Hydrogenation: This method can be used for the reduction of both amides and imines, typically employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. Its effectiveness can be substrate-dependent and may require optimization of catalyst, pressure, and temperature.

Troubleshooting Guide

Scenario 1: Incomplete Reduction of 2-Azaspiro[4.4]nonan-1-one using LiAlH₄

Question: "I am attempting to reduce 2-azaspiro[4.4]nonan-1-one with LiAlH₄, but my reaction is sluggish, and I'm isolating a significant amount of starting material. What could be the issue?"

Answer: Incomplete reduction of the lactam is a common issue and can be attributed to several factors:

  • Reagent Quality and Stoichiometry: LiAlH₄ is extremely sensitive to moisture and can be deactivated by atmospheric humidity. Ensure you are using a fresh, dry batch of LiAlH₄. A significant excess of the reagent is often required for complete amide reduction; a 1.5 to 2-fold excess is a good starting point.

  • Solvent Purity: The reaction must be conducted in a dry, aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether. Any residual water in the solvent will quench the LiAlH₄. Ensure your solvent is rigorously dried before use.

  • Reaction Temperature and Time: While the initial addition of the substrate to the LiAlH₄ suspension is often done at 0 °C for safety, the reaction typically requires heating to reflux for an extended period (several hours to overnight) to drive the reduction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up Procedure: Improper work-up can lead to the isolation of complex aluminum salts that may trap the product. A standard Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is often effective for precipitating manageable aluminum salts that can be easily filtered off.[4]

Scenario 2: Formation of Byproducts during LiAlH₄ Reduction

Question: "After reducing my spiro-lactam with LiAlH₄, my crude product is not as clean as expected. What are the likely byproducts, and how can I minimize them?"

Answer: The high reactivity of LiAlH₄ can sometimes lead to side reactions. Potential byproducts and their mitigation strategies include:

  • Partially Reduced Intermediates: In some cases, the reaction may stall at an intermediate stage, especially if the reaction time is too short or the temperature is too low. The primary intermediate in amide reduction is a hemiaminal, which is generally unstable. Ensuring complete reaction is the best way to avoid these.

  • Ring-Opened Products: While less common for this specific spirocycle, highly strained systems can undergo ring-opening. This is generally not a major concern for the relatively stable 2-azaspiro[4.4]nonane system.

  • Solvent-Related Impurities: At elevated temperatures, THF can be cleaved by LiAlH₄, leading to impurities. While often a minor issue, if you suspect this, consider using a different high-boiling ether solvent.

To minimize byproducts, use the minimum effective amount of LiAlH₄, control the reaction temperature carefully, and ensure a homogenous reaction mixture through efficient stirring.

Scenario 3: Low Yield in NaBH₄ Reduction of a Spiro-Imine Intermediate

Question: "I'm performing a reductive amination to get to 2-azaspiro[4.4]nonane, and the final imine reduction step with NaBH₄ is giving me a low yield, even though my starting imine is consumed. Where is my product going?"

Answer: Low yields in NaBH₄ reductions of imines can be frustrating. Here are some potential causes and solutions:

  • Hydrolysis of the Imine: Imines are susceptible to hydrolysis back to the corresponding ketone and amine, especially in the presence of water and at non-optimal pH. Ensure your reaction is run under anhydrous conditions until the reduction is complete.

  • Formation of Borate Complexes: The product amine can form borate complexes during the reaction. A proper acidic work-up (e.g., with dilute HCl) is often necessary to hydrolyze these complexes and liberate the free amine. This is followed by basification to isolate the product.

  • Product Solubility: The protonated amine salt formed after an acidic work-up may be water-soluble. Ensure you perform multiple extractions with an organic solvent after basifying the aqueous layer to fully recover your product.

  • Sub-optimal pH: The rate of imine reduction with NaBH₄ can be pH-dependent. While the reaction is often run in protic solvents like methanol or ethanol, the pH should be controlled to favor the imine form and prevent its hydrolysis.

Scenario 4: Issues with Catalytic Hydrogenation

Question: "I'm trying to use catalytic hydrogenation to synthesize 2-azaspiro[4.4]nonane, but the reaction is either very slow or I'm seeing a complex mixture of products. How can I troubleshoot this?"

Answer: Catalytic hydrogenation can be a very clean method, but it is sensitive to a number of variables:

  • Catalyst Poisoning: The catalyst (e.g., Pd/C, PtO₂, Raney Ni) can be poisoned by various functional groups or impurities, such as sulfur compounds or residual starting materials from previous steps. Ensure your substrate is sufficiently pure before hydrogenation.

  • Catalyst Activity: The activity of catalysts can vary between batches. It's also possible for the catalyst to be deactivated through improper handling or storage. Using a fresh batch of catalyst is a good troubleshooting step.

  • Reaction Conditions: Hydrogen pressure, reaction temperature, and solvent can all have a significant impact. Increasing the hydrogen pressure or temperature can increase the reaction rate, but may also lead to over-reduction or side reactions. A systematic optimization of these parameters is often necessary.

  • Agitation: In a heterogeneous hydrogenation, efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Inadequate stirring can lead to slow and incomplete reactions.

Performance of Common Reducing Agents: A Comparative Overview

Reducing AgentPrecursorTypical PurityCommon ImpuritiesKey Considerations
Lithium Aluminum Hydride (LiAlH₄) 2-Azaspiro[4.4]nonan-1-one (Lactam)Good to Excellent (after purification)Unreacted starting material, aluminum saltsHighly reactive, requires strictly anhydrous conditions and careful work-up.[4]
Sodium Borohydride (NaBH₄) Spiro-imine intermediateGood to Excellent (after purification)Unreacted imine, hydrolyzed starting materials (ketone/amine)Milder, more selective, and safer to handle than LiAlH₄.[2][3]
Catalytic Hydrogenation (e.g., Pd/C, H₂) 2-Azaspiro[4.4]nonan-1-one or Spiro-imineVariablePartially reduced intermediates, over-reduction productsEnvironmentally friendly ("green") method, but sensitive to catalyst poisoning and requires specialized equipment (hydrogenator).

Experimental Protocols

Protocol 1: Reduction of 2-Azaspiro[4.4]nonan-1-one with LiAlH₄

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF.

  • Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-azaspiro[4.4]nonan-1-one in anhydrous THF via the dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up: Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).[4]

  • Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure or by column chromatography on silica gel.

Protocol 2: Reduction of a Spiro-Imine Intermediate with NaBH₄

  • Setup: Dissolve the spiro-imine intermediate in a protic solvent such as methanol or ethanol in a round-bottom flask.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NaBH₄ (1.5-2.0 equivalents) portion-wise, controlling any effervescence.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates complete consumption of the starting imine.

  • Work-up: Quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl). If an acidic quench is used, the solution will need to be basified (e.g., with 2M NaOH) to a pH > 10.

  • Isolation: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 2-azaspiro[4.4]nonane can be purified by distillation or column chromatography.

Visualizing the Synthetic Pathways

G cluster_0 Route 1: Lactam Reduction cluster_1 Route 2: Imine Reduction Lactam 2-Azaspiro[4.4]nonan-1-one LAH LiAlH₄, Anhydrous THF Lactam->LAH Reduction Product1 Crude 2-Azaspiro[4.4]nonane LAH->Product1 Purification1 Purification (Distillation/Chromatography) Product1->Purification1 FinalProduct1 Pure 2-Azaspiro[4.4]nonane Purification1->FinalProduct1 Imine Spiro-imine Intermediate NaBH4 NaBH₄, Methanol Imine->NaBH4 Reduction Product2 Crude 2-Azaspiro[4.4]nonane NaBH4->Product2 Purification2 Purification (Distillation/Chromatography) Product2->Purification2 FinalProduct2 Pure 2-Azaspiro[4.4]nonane Purification2->FinalProduct2

Caption: Synthetic routes to 2-azaspiro[4.4]nonane.

G cluster_0 Troubleshooting Workflow Start Impure Product CheckReagents Check Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions ReviewWorkup Review Work-up & Purification Start->ReviewWorkup IncompleteReaction Incomplete Reaction? CheckReagents->IncompleteReaction CheckConditions->IncompleteReaction SideProducts Side Products Formed? ReviewWorkup->SideProducts IncompleteReaction->SideProducts No OptimizeConditions Optimize Conditions (e.g., Reflux Longer) IncompleteReaction->OptimizeConditions Yes ModifyWorkup Modify Work-up (e.g., pH adjustment) SideProducts->ModifyWorkup Yes FinalProduct Pure Product SideProducts->FinalProduct No OptimizeConditions->FinalProduct ModifyWorkup->FinalProduct

Caption: General troubleshooting workflow for purity issues.

References

  • Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129. [Link]
  • Alves, A. J. S., Alves, N. G., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry, 20(2), 140-152. [Link]
  • Organic Syntheses Procedure. (n.d.). Reduction of L-Proline to L-Prolinol. Organic Syntheses.
  • Li, D., Zhang, Y., Zhou, G., & Wang, W. (2010). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Serbian Chemical Society, 75(11), 1521-1528. [Link]
  • Wang, J., Liu, X., & Feng, X. (2005). Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Green Chemistry, 7(5), 346-348. [Link]
  • Merlic, C. A. (n.d.). Workup for Aluminum Hydride Reductions. University of Rochester.
  • Meyers, A. I., & Dickman, D. A. (1987). Reduction of amino acids to amino alcohols: L-valinol. Organic Syntheses, 65, 230. [Link]
  • Reich, H. J. (n.d.). Reduction of Amides. University of Wisconsin.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • Vedantu. (2024). Can Sodium borohydride NaBH4 reduce imine.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction.
  • Chemistry LibreTexts. (2020). Reductions using NaBH4, LiAlH4.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • Thiedemann, B., Schmitz, C. M. L., & Staubitz, A. (2014). Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. The Journal of organic chemistry, 79(21), 10284–10295. [Link]
  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides.
  • De Kimpe, N., & Stevens, C. (1992). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Journal für praktische Chemie/Chemiker-Zeitung, 334(5), 367-376. [Link]
  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4.

Sources

Technical Support Center: Benzyl Protecting Group Removal in Diazaspiroalkane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of diazaspiroalkanes. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical step of N-benzyl group deprotection. The complex architecture of diazaspiroalkanes often presents unique challenges for this seemingly routine transformation. This resource is designed to provide not only procedural guidance but also a deeper understanding of the underlying chemical principles to empower you to overcome common hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

My standard catalytic hydrogenation for N-debenzylation is failing or giving low yields. What's going on?

This is a frequently encountered issue in diazaspiroalkane synthesis. Several factors related to the specific structure of your molecule can hinder a standard catalytic hydrogenation (e.g., H₂, Pd/C).

Possible Causes and Solutions:

  • Catalyst Poisoning: The presence of certain functional groups, particularly sulfur-containing moieties, can poison the palladium catalyst, rendering it inactive. Even the nitrogen atoms within the diazaspirocyclic core can sometimes chelate to the catalyst surface, inhibiting its activity.[1]

    • Troubleshooting:

      • Increase Catalyst Loading: While not always the most elegant solution, increasing the weight percentage of the Pd/C catalyst can sometimes overcome minor poisoning effects.

      • Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning than standard Pd/C and can be effective in challenging cases.[2][3]

      • Catalyst Additives: The addition of a mild acid, such as acetic acid, can sometimes facilitate the reaction by protonating the nitrogen atoms, reducing their coordination to the palladium surface.[2][4] However, be mindful of potential acid-labile groups in your substrate.

  • Steric Hindrance: The three-dimensional structure of diazaspiroalkanes can sterically hinder the approach of the benzyl group to the catalyst surface. This is especially true for highly substituted or conformationally rigid systems.

    • Troubleshooting:

      • Higher Pressure & Temperature: Increasing the hydrogen pressure and reaction temperature can provide the necessary energy to overcome steric barriers.[2] However, this also increases the risk of side reactions, such as ring opening or reduction of other functional groups.[3]

      • Alternative Hydrogenation Methods: Consider transfer hydrogenation, which often operates under milder conditions.[5][6]

  • Incomplete Reaction: Sometimes, the reaction simply stalls before reaching completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS. If the reaction stalls, it may be due to catalyst deactivation. Filtering the reaction mixture and adding a fresh portion of catalyst can sometimes restart the conversion.

      • Ensure Proper Mixing: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and catalyst.[7]

I'm concerned about reducing other functional groups in my molecule. What are my options for selective N-debenzylation?

This is a critical consideration, as diazaspiroalkanes often contain a variety of functional groups susceptible to reduction (e.g., alkenes, alkynes, nitro groups, esters).

Methods for Selective N-Debenzylation:

  • Catalytic Transfer Hydrogenation (CTH): This is often the go-to method for selective debenzylation. Instead of gaseous hydrogen, a hydrogen donor molecule is used.[5][6]

    • Common Hydrogen Donors: Ammonium formate, formic acid, cyclohexene, and isopropanol are frequently employed.[5][6][8][9]

    • Advantages: CTH is generally performed at atmospheric pressure and room temperature, making it milder than high-pressure hydrogenation.[9] It often shows excellent chemoselectivity, preserving many reducible functional groups.[5]

    • Considerations: The choice of hydrogen donor and solvent can significantly impact the reaction outcome and selectivity.[6] For instance, using formic acid can result in the formation of formate salts of the product amine.[5][9]

  • Oxidative Deprotection: If your molecule is sensitive to reductive conditions, oxidative methods can be a powerful alternative.

    • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for the oxidative cleavage of benzyl ethers and can also be applied to N-benzyl groups, particularly with photolytic activation.[10][11][12] Ceric ammonium nitrate (CAN) is another option.[2][13] A system of an alkali metal bromide with an oxidant like Oxone has also been reported for the oxidative debenzylation of N-benzyl amides.[13]

    • Advantages: These methods are orthogonal to reductive processes and can be highly selective.

    • Limitations: The reaction conditions can be harsh, and the reagents are often used in stoichiometric amounts. Over-oxidation to the corresponding amide or other byproducts is a potential issue.[11][13]

  • Acid-Mediated Cleavage: Strong Lewis or Brønsted acids can cleave N-benzyl groups.

    • Reagents: Trifluoroacetic acid (TFA), aluminum chloride (AlCl₃), or boron trifluoride etherate (BF₃·OEt₂) are sometimes used.[14]

    • Disadvantages: These conditions are harsh and generally not compatible with acid-sensitive functional groups.[14][15] Friedel-Crafts alkylation of aromatic rings present in the molecule can be a significant side reaction.[1]

My diazaspiroalkane has two benzyl groups on different nitrogen atoms. How can I achieve selective mono-debenzylation?

Selective mono-debenzylation can be challenging and is highly dependent on the specific steric and electronic environment of the two nitrogen atoms.

Strategies for Mono-Debenzylation:

  • Careful Control of Reaction Conditions:

    • Stoichiometry of Reagents: In methods like transfer hydrogenation with ammonium formate, carefully controlling the stoichiometry of the hydrogen donor can sometimes favor mono-debenzylation.[8]

    • Reaction Time and Temperature: Monitoring the reaction closely and stopping it once the desired mono-debenzylated product is the major component is a viable, albeit sometimes difficult, strategy.

  • Use of a "Tunable" Reagent: N-Iodosuccinimide (NIS) has been reported as a reagent that can be "tuned" for either mono- or di-debenzylation of N-dibenzylamines by adjusting the reaction conditions (e.g., stoichiometry of NIS, presence of water).[16] This approach may be adaptable to certain diazaspiroalkane systems.

  • Orthogonal Protecting Group Strategy: The most robust method to ensure selective deprotection is to use two different N-protecting groups with orthogonal removal conditions from the outset of your synthesis. For example, protecting one nitrogen with a benzyl group and the other with a Boc (tert-butyloxycarbonyl) group would allow for selective deprotection.

Troubleshooting Guide: Comparative Table of N-Debenzylation Methods

MethodReagents & Typical ConditionsAdvantagesDisadvantages & Common Issues
Catalytic Hydrogenation H₂ (1 atm to high pressure), Pd/C, Pd(OH)₂/C, in solvents like MeOH, EtOH, EtOAc.[2][17]High efficiency, clean reaction (byproduct is toluene).[3]Catalyst poisoning, steric hindrance, low chemoselectivity (can reduce other functional groups).[1][18]
Catalytic Transfer Hydrogenation Ammonium formate, formic acid, cyclohexene, or isopropanol with Pd/C in MeOH or EtOH at room temp to reflux.[5][6][9]Mild conditions, often highly chemoselective, avoids handling of H₂ gas.[5]Can be slower than direct hydrogenation, potential for side reactions depending on the hydrogen donor.[5]
Oxidative Deprotection DDQ, CAN, or KBr/Oxone in solvents like CH₂Cl₂, MeCN, or MeNO₂.[2][12][13]Orthogonal to reductive methods, useful for substrates with reducible groups.[12]Harsh conditions, stoichiometric reagents often required, risk of over-oxidation.[11][13]
Acid-Mediated Cleavage Strong acids like TFA, AlCl₃, or BF₃·OEt₂.[14]Can be effective for robust substrates.Harsh conditions, low functional group tolerance, potential for Friedel-Crafts side reactions.[1][15]
Dissolving Metal Reduction Na or Li in liquid ammonia (Birch reduction).[7]Powerful reduction method.Harsh, cryogenic conditions, not suitable for many functional groups.[10]

Experimental Protocols

Protocol 1: General Procedure for N-Debenzylation via Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol is a good starting point for selective debenzylation in the presence of other reducible groups.

Materials:

  • N-benzyl protected diazaspiroalkane

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous methanol (MeOH)

  • Celite®

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-benzyl protected substrate (1.0 eq) in anhydrous methanol (10-20 mL per gram of substrate).[7]

  • Carefully add 10% Palladium on carbon (10-20% by weight of the substrate).[7]

  • To the stirred suspension, add ammonium formate (5.0 eq) in one portion.[7]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.[7]

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of methanol.[7]

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.[7]

Protocol 2: General Procedure for Oxidative N-Debenzylation using DDQ and TBN under Visible Light Irradiation

This protocol is suitable for substrates that are sensitive to reductive conditions.

Materials:

  • N-benzyl protected diazaspiroalkane

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • tert-Butyl nitrite (TBN)

  • Dichloromethane (CH₂Cl₂)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve the benzyl-protected substrate (100 µmol) in dichloromethane (5 mL).[7]

  • Add water (50 µL), DDQ (25 µmol), and TBN (200 µmol).[7]

  • Irradiate the reaction mixture with a visible light source (e.g., a 525 nm LED) at room temperature.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • The crude product can be purified by column chromatography.

Visualizing the Deprotection Workflow

The following diagram illustrates a general decision-making workflow for selecting an appropriate N-debenzylation method for diazaspiroalkane synthesis.

debenzylation_workflow start Start: N-Benzyl Diazaspiroalkane check_reducible_groups Are other reducible groups present? start->check_reducible_groups cth Catalytic Transfer Hydrogenation (CTH) (e.g., NH4+HCO2-, Pd/C) check_reducible_groups->cth Yes hydrogenation Standard Catalytic Hydrogenation (H2, Pd/C) check_reducible_groups->hydrogenation No check_acid_stability Is the substrate acid-stable? oxidative Oxidative Debenzylation (e.g., DDQ, CAN) check_acid_stability->oxidative No acid_cleavage Acid-Mediated Cleavage (e.g., TFA, AlCl3) check_acid_stability->acid_cleavage Yes cth->check_acid_stability If CTH fails end Deprotected Diazaspiroalkane cth->end hydrogenation->check_acid_stability If hydrogenation fails hydrogenation->end reconsider Reconsider Protecting Group Strategy oxidative->reconsider oxidative->end acid_cleavage->reconsider acid_cleavage->end

Caption: Decision workflow for selecting an N-debenzylation method.

The following diagram illustrates the simplified mechanism of catalytic hydrogenation for N-debenzylation.

catalytic_hydrogenation substrate R₂N-CH₂Ph catalyst Pd/C Catalyst Surface substrate->catalyst adsorbed_h Adsorbed H atoms catalyst->adsorbed_h adsorbed_substrate Adsorbed Substrate catalyst->adsorbed_substrate h2 H₂ h2->catalyst adsorbed_h->adsorbed_substrate Hydrogenolysis product R₂NH adsorbed_substrate->product toluene Toluene adsorbed_substrate->toluene

Caption: Simplified mechanism of catalytic hydrogenation.

References

  • Unsuccessful and successful methods for removal of N-benzyl protecting group and N. (n.d.). ResearchGate.
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]
  • Al-Iraqi, M. A., & Williams, J. M. (2005). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Organic Letters, 7(5), 843–845. [Link]
  • Common Organic Chemistry. (n.d.). Benzyl Protection.
  • Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 16(12), 10355-10368. [Link]
  • Otsuka, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2378–2385. [Link]
  • Serafin, M., et al. (2013). Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. The Journal of Organic Chemistry, 78(15), 7684-7689. [Link]
  • Alcalde-Aragonés, A., et al. (2018). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chemistry, 20(24), 5537-5541. [Link]
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
  • ScienceMadness. (2014). Help with debenzylation of N-Benzyl.
  • Pieber, B., & Seeberger, P. H. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Angewandte Chemie International Edition, 60(30), 16294-16315. [Link]
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Khan, H. A., Szostak, M., & C. (2026). Diazo compounds: synthesis, carbene generation and reactivity. Organic & Biomolecular Chemistry. [Link]
  • G. R. D. C. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Hartung, W. H., & Simonoff, R. (1953). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions, 7, 263-326. [Link]
  • ResearchGate. (n.d.). Synthetic methods: Part (iii) protecting groups.
  • ResearchGate. (n.d.). Hydrogenolysis of N-protected aminooxetanes over palladium: An efficient method for a one-step ring opening and debenzylation reaction.
  • Poonsakdi, P., et al. (2007). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Thai Journal of Pharmaceutical Sciences, 31, 1-10. [Link]
  • Rao, R. P., & Perlin, A. S. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
  • Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate.
  • Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(43), 7567-7569. [Link]
  • ResearchGate. (n.d.). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Alcalde-Aragonés, A., et al. (2018). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. [Link]
  • Li, J., et al. (2019). Progress of N-Benzyl Removal. Chinese Journal of Organic Chemistry, 39(9), 2445-2458. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2,7-Diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,7-diazaspiro[4.4]nonane and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of its synthesis, with a particular focus on the critical cyclization step.

Introduction to the Synthetic Challenge

The 2,7-diazaspiro[4.4]nonane core is a significant structural motif in medicinal chemistry due to its rigid, three-dimensional conformation, which can impart favorable properties to drug candidates. However, its synthesis, particularly the construction of the spirocyclic core, can be challenging. Common issues include low yields, the formation of polymeric side products, and difficulties in purification. This guide provides a systematic approach to overcoming these obstacles, based on a plausible and adaptable synthetic strategy.

The overall synthetic strategy discussed here focuses on the construction of a key intermediate, a 2,7-diazaspiro[4.4]nonane-1,3,8-trione, followed by its reduction to the target diamine.

Synthetic Overview A Pyrrolidine-3-carboxylic acid derivative B Precursor: 3-Carboxy-5-oxo-3-pyrrolidineacetic acid A->B Elaboration C Cyclization: 2,7-Diazaspiro[4.4]nonane-1,3,8-trione B->C High-Temperature Cyclization D Reduction: 2,7-Diazaspiro[4.4]nonane C->D Reduction

Caption: General synthetic workflow for 2,7-diazaspiro[4.4]nonane.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction to form the 2,7-diazaspiro[4.4]nonane-1,3,8-trione is resulting in a low yield and a significant amount of dark, insoluble material. What is the likely cause?

A1: This is a common issue in high-temperature condensation reactions. The dark, insoluble material is likely polymeric byproducts formed through intermolecular reactions. The primary cause is that at high concentrations, the linear precursor molecules react with each other (intermolecularly) faster than they react with themselves to form the desired ring (intramolecularly).

To favor the intramolecular cyclization, the high-dilution principle is a key strategy. This involves performing the reaction at a very low concentration of the precursor, which statistically favors the ends of the same molecule finding each other. While this may require larger solvent volumes, it significantly improves the yield of the desired cyclic product.[1][2]

Q2: What are the most effective reducing agents for converting the 2,7-diazaspiro[4.4]nonane-1,3,8-trione to the final diamine?

A2: The reduction of the three carbonyl groups (two amides and one ketone) in the trione intermediate to the corresponding amines requires a powerful reducing agent. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this type of transformation. It is capable of reducing amides and ketones to amines and alkanes, respectively. Other strong reducing agents like borane (BH₃) complexes can also be considered. It is crucial to use a sufficient excess of the reducing agent to ensure complete reduction of all three carbonyls.

Q3: I am observing incomplete reduction of the trione intermediate. How can I drive the reaction to completion?

A3: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. A common starting point is 3-4 equivalents of LiAlH₄ per equivalent of the trione.

  • Reaction Temperature: Some reductions may require elevated temperatures (refluxing in a high-boiling solvent like THF or dioxane) to proceed to completion.

  • Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Monitoring the reaction by TLC or LC-MS is crucial to determine when the starting material has been fully consumed.

  • Purity of the Starting Material: Impurities in the trione can interfere with the reduction. Ensure your starting material is of high purity.

Q4: Are there any specific safety precautions I should take when working with Raney Nickel for nitrile reductions?

A4: Yes, Raney Nickel is pyrophoric, meaning it can ignite spontaneously in air when dry. It is typically supplied as a slurry in water or another solvent. Always handle Raney Nickel under an inert atmosphere (e.g., argon or nitrogen) and never allow it to dry out completely. After the reaction, the catalyst should be carefully filtered and quenched. Disposal should be in accordance with your institution's safety guidelines for pyrophoric materials.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Low yield in the synthesis of 3-carboxy-5-oxo-3-pyrrolidineacetic acid precursor. Incomplete hydrolysis of the ester precursor. Side reactions during the acidification step.Ensure complete saponification of the diester by monitoring the reaction with TLC or LC-MS. Add acid slowly during the workup to control the pH and avoid potential degradation.
Formation of oligomers/polymers during the high-temperature cyclization. Reaction concentration is too high, favoring intermolecular reactions.Employ high-dilution conditions by slowly adding the precursor solution to a large volume of pre-heated solvent. A concentration of 0.01-0.05 M is a good starting point.[1][2]
The cyclization reaction stalls and does not go to completion. Insufficient temperature or reaction time. Thermal decomposition of the product or starting material.Carefully increase the reaction temperature, monitoring for any signs of decomposition. Extend the reaction time and track progress by TLC or LC-MS. Consider a different high-boiling solvent.
Incomplete reduction of the 2,7-diazaspiro[4.4]nonane-1,3,8-trione. Insufficient amount of reducing agent. Low reaction temperature. Deactivation of the reducing agent by moisture.Increase the molar equivalents of the reducing agent (e.g., LiAlH₄). Perform the reaction at reflux in an appropriate solvent (e.g., THF). Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.
Formation of multiple products during the reduction step. Partial reduction of the carbonyl groups. Ring-opening or other side reactions.Use a stronger reducing agent or more forcing conditions (higher temperature, longer time). Carefully control the reaction temperature during the addition of the reducing agent. Analyze the byproducts by mass spectrometry and NMR to understand the side reactions and adjust the conditions accordingly.
Difficulty in purifying the final 2,7-diazaspiro[4.4]nonane product. The product is a highly polar diamine, which can be difficult to handle with standard silica gel chromatography.Consider purification by crystallization of a salt (e.g., hydrochloride or oxalate). Ion-exchange chromatography can also be an effective purification method for amines.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (Cyclization Step)

This protocol is adapted from a known synthesis of a derivative and illustrates the key high-temperature cyclization step.[1]

Materials:

  • 3-Carboxy-5-oxo-3-pyrrolidineacetic acid

  • 70% Aqueous ethylamine solution

  • High-boiling solvent (e.g., diphenyl ether, optional for high dilution)

  • Isopropyl alcohol

Procedure:

  • In a round-bottom flask equipped with a distillation head and a magnetic stirrer, dissolve the 3-carboxy-5-oxo-3-pyrrolidineacetic acid in an excess of 70% aqueous ethylamine solution.

  • Slowly heat the solution in an oil bath. Volatiles (water and excess ethylamine) will begin to distill off.

  • Gradually increase the temperature of the oil bath to 230-240 °C and maintain this temperature for 10-20 minutes to drive the cyclization.

  • Allow the reaction mixture to cool to room temperature.

  • Add isopropyl alcohol to the cooled residue to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, wash with cold isopropyl alcohol, and dry under vacuum.

Cyclization_Protocol Start Dissolve precursor in aq. ethylamine Heat1 Heat to distill volatiles Start->Heat1 Heat2 Heat to 230-240 °C for 10-20 min Heat1->Heat2 Cool Cool to room temperature Heat2->Cool Crystallize Crystallize from isopropanol Cool->Crystallize Filter Filter and dry product Crystallize->Filter Reduction_Protocol Setup Prepare LiAlH4 suspension in dry THF Add Slowly add trione solution at 0 °C Setup->Add Reflux Warm to RT, then reflux for 12-24h Add->Reflux Quench Cool to 0 °C and quench reaction Reflux->Quench Filter Filter and wash solids Quench->Filter Isolate Dry and concentrate filtrate Filter->Isolate Purify Purify crude product Isolate->Purify

Caption: Workflow for the LiAlH₄ reduction step.

References

  • Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Peptide Research, 63(4), 397-403. [Link]
  • PrepChem. (n.d.). Synthesis of 2-ethyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione.
  • Wikipedia. (2023). High dilution principle.
  • Rossa, L., & Vögtle, F. (1983). Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques. In Topics in Current Chemistry (Vol. 113, pp. 1-86). Springer, Berlin, Heidelberg. [Link]
  • National Center for Biotechnology Information. (n.d.). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. PubChem.

Sources

Validation & Comparative

The Methylation Effect: A Comparative Guide to the Biological Activity of Diazaspiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced effects of structural modifications on a compound's biological activity is paramount. Among the vast landscape of heterocyclic scaffolds, diazaspiro compounds have emerged as privileged structures, demonstrating a wide array of pharmacological activities. A frequent and seemingly minor modification in their design is methylation, particularly N-methylation. This guide provides an in-depth, objective comparison of the biological activities of methylated versus non-methylated diazaspiro compounds, supported by experimental data and detailed methodologies, to elucidate the profound impact of this simple chemical alteration.

Introduction: The Significance of the Spirocyclic Scaffold and the Role of Methylation

Diazaspirocycles are a class of organic compounds characterized by two nitrogen-containing rings connected by a single common carbon atom. This unique spirocyclic core imparts a rigid, three-dimensional architecture, which can lead to enhanced binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs.

Methylation, the addition of a methyl group (-CH3), is a common strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. An N-methyl group on a diazaspiro scaffold can influence:

  • Lipophilicity: Generally, methylation increases lipophilicity, which can affect membrane permeability and oral bioavailability.

  • Basicity: The introduction of a methyl group can alter the basicity of the nitrogen atom, influencing its ionization state at physiological pH and its ability to form ionic interactions with target proteins.

  • Conformational Rigidity: Methylation can introduce steric hindrance, restricting the rotation of adjacent bonds and locking the molecule into a more defined conformation.

  • Metabolic Stability: N-methylation can sometimes protect the nitrogen from metabolic degradation, prolonging the compound's half-life.

The cumulative effect of these changes can dramatically alter the biological activity of a diazaspiro compound, turning an inactive molecule into a potent agent or, conversely, diminishing its efficacy. This guide will explore these effects through specific examples.

Comparative Biological Activities: Methylated vs. Non-Methylated Diazaspiro Compounds

The impact of methylation is best understood through direct comparison of analogous methylated and non-methylated diazaspiro compounds. While comprehensive comparative data across all biological targets is not always available in the public domain, existing studies provide compelling evidence of methylation's significant role.

Enhanced Potency in Receptor Antagonism: The Case of NK1 Receptor Antagonists

A noteworthy example of methylation's potency-enhancing effect is observed in a series of 1,9-diazaspiro[5.5]undecane derivatives developed as antagonists for the Neurokinin-1 (NK1) receptor. The NK1 receptor, the primary receptor for the neuropeptide Substance P, is implicated in pain, inflammation, and emesis.[1]

A study demonstrated that methylation of the nitrogen at position 9 of benzene-fused diazaspiro compounds 9a and 9b resulted in a remarkable increase in their inhibitory activity against the NK1 receptor.[2]

Table 1: Comparison of IC50 Values for Methylated and Non-Methylated Diazaspiro NK1 Antagonists [2]

CompoundRIC50 (nM)
9a H54
9c CH32.0
9b H54
9d CH31.9

Data sourced from a study on 1,9-diazaspiro[5.5]undecanes.[2]

The data clearly illustrates that N-methylation led to a greater than 25-fold increase in potency. This enhanced activity is likely attributable to a combination of factors, including optimized hydrophobic interactions within the receptor's binding pocket and a more favorable conformational presentation due to the presence of the methyl group.

Anticancer and Antiproliferative Activity

Diazaspiro compounds have shown significant promise as anticancer agents, with several studies reporting potent cytotoxic effects against various cancer cell lines.[3][4][5][6][7] While direct comparisons between methylated and non-methylated analogs in this context are less common in published literature, the synthesis of N-methylated diazaspiro derivatives is a recurring theme in the development of potent cytotoxic agents.

For instance, a series of novel dispiro-indolinones, which are synthesized from N-methyl substituted glycine (sarcosine), have demonstrated high cytotoxic activity against LNCaP prostate cancer cells, with IC50 values in the low micromolar range.[3] Similarly, studies on diazaspiro hydantoin derivatives have indicated that substitutions at the N-terminal of the hydantoin ring play a crucial role in their antiproliferative activity.[2]

Table 2: Cytotoxic Activity of Selected Diazaspiro Compounds Against Various Cancer Cell Lines

Compound TypeCancer Cell LineIC50Reference
Dispiro-indolinonesLNCaP (Prostate)1.2–3.5 µM[3]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 14)HCT-116 (Colorectal)92.2 nM[4]
1-Thia-4-azaspiro[4.5]decane derivative (Compound 18)HCT-116 (Colorectal)120.1 nM[4]
Diazaspiro bicyclo hydantoin derivativesK562 (Leukemia), CEM (Leukemia)< 50 µM[5]
Diazaspiro undecane derivative (p-fluorophenyl substituted)SK-HEP-1 (Liver)47.46 µg/ml[7]
Diazaspiro undecane derivative (phenyl substituted)SK-HEP-1 (Liver)46.31 µg/ml[7]

While these examples do not offer a direct side-by-side comparison, the prevalence of N-methylated precursors and the emphasis on N-terminal substitutions in SAR studies suggest that methylation is a key design element in achieving potent anticancer activity.

Enzyme Inhibition

Diazaspiro compounds have been investigated as inhibitors of various enzymes implicated in a range of diseases.

  • Cyclin-Dependent Kinase 7 (CDK7): Inhibition of CDK7 is a promising strategy for cancer treatment. A pyrazolo[1,5-a][3][4][8]triazine derivative containing a 1,9-diazaspiro[5.5]undecane moiety exhibited potent CDK7 inhibition with an IC50 value of ≤5 nM.

  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: Diazaspiro cores have been explored as bioisosteres for the piperazine moiety in PARP inhibitors like olaparib.

The decision to incorporate a methyl group in these enzyme inhibitors is often guided by the need to optimize interactions with the enzyme's active site and to enhance pharmacokinetic properties.

Key Signaling Pathways and Experimental Workflows

To fully appreciate the biological effects of these compounds, it is essential to understand the signaling pathways they modulate and the experimental workflows used to assess their activity.

Signaling Pathways

NK1_Receptor_Signaling substance_p Substance P nk1r NK1 Receptor substance_p->nk1r Binds gq_protein Gq/11 Protein nk1r->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca2+ Release ip3->ca_release Induces downstream Downstream Signaling (e.g., MAPK activation) pkc->downstream ca_release->downstream cellular_response Cellular Response (Pain, Inflammation, Emesis) downstream->cellular_response

Caption: Simplified signaling cascade of the NK1 receptor upon binding of Substance P.

D3_Receptor_Signaling dopamine Dopamine d3r D3 Receptor dopamine->d3r Binds gi_go Gi/Go Protein d3r->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits ion_channels Ion Channels (K+, Ca2+) gi_go->ion_channels Modulates mapk MAPK Pathway gi_go->mapk Activates camp cAMP ac->camp Decreases pka Protein Kinase A (PKA) camp->pka Inhibits cellular_response Modulation of Neuronal Excitability pka->cellular_response ion_channels->cellular_response mapk->cellular_response

Caption: Key signaling pathways modulated by the Dopamine D3 receptor.

Experimental Workflows

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compound Add varying concentrations of diazaspiro compound incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO) incubate3->add_solubilizer read_absorbance Read absorbance at ~570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Experimental Methodologies

The following protocols are representative of the methods used to evaluate the biological activities of diazaspiro compounds.

Radioligand Binding Assay for NK1 Receptor

This assay determines the binding affinity of a test compound to the NK1 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human NK1 receptor (e.g., from CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-Substance P.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: 1 µM unlabeled Substance P or a potent NK1 antagonist.

  • Test compounds (methylated and non-methylated diazaspiro derivatives).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of test compound dilution.

    • 50 µL of radioligand solution.

    • 100 µL of cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, HepG-2).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds (methylated and non-methylated diazaspiro derivatives) dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for an additional 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add 100-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The evidence presented in this guide strongly suggests that methylation is a powerful tool for modulating the biological activity of diazaspiro compounds. As demonstrated with NK1 receptor antagonists, N-methylation can lead to a significant enhancement in potency. While direct comparative data is not as readily available for all biological targets, the consistent appearance of methylated diazaspiro structures in the literature on potent anticancer agents and enzyme inhibitors underscores the strategic importance of this modification.

The causality behind these observations lies in the fundamental physicochemical changes induced by methylation, which influence a compound's interaction with its biological target and its overall pharmacokinetic profile. For researchers in drug discovery, this highlights the importance of exploring methylation as part of the structure-activity relationship (SAR) optimization process for novel diazaspiro-based therapeutic agents.

Future research should aim to conduct more systematic comparative studies of methylated versus non-methylated diazaspiro compounds across a broader range of biological targets. This will not only provide a more comprehensive understanding of the "methylation effect" but also facilitate the rational design of next-generation diazaspiro-based drugs with improved efficacy and safety profiles.

References

  • Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (URL: [Link])
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (URL: [Link])
  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. (URL: [Link])
  • Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. (URL: [Link])
  • Cytotoxic Effects of Novel Diazaspiro Undecane Derivatives Against HCC Cancer Cells. (URL: [Link])
  • Determination of the effect of diazaspiro bicyclo hydantoin analogs... (URL: [Link])
  • Neurobiology of substance P and the NK1 receptor. (URL: [Link])
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (URL: [Link])
  • Synthesis and biological evaluation of new 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]-dec-4-yl)
  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. (URL: [Link])
  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. (URL: [Link])
  • Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. (URL: [Link])
  • IC 50 of Selected Compounds against Selected Cell Lines. (URL: [Link])
  • Receptor Binding Assay - Part 1. (URL: [Link])
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (URL: [Link])
  • RECEPTOR INTERNALIZ
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv
  • (PDF)
  • Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity rel
  • (PDF)
  • Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype. (URL: [Link])
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (URL: [Link])
  • Influence of N-Methylation and Conformation on Almiramide Anti-Leishmanial Activity. (URL: [Link])
  • IC50 values of the 9 compounds identified using the high throughput... (URL: [Link])
  • Selective inhibition of CDK7 reveals high-confidence targets and new models for TFIIH function in transcription. (URL: [Link])
  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl
  • CDK7 inhibition blocks promoter escape and pause release, and reduces... (URL: [Link])
  • Requirements for Cdk7 in the assembly of Cdk1/cyclin B and activation of Cdk2 revealed by chemical genetics in human cells. (URL: [Link])
  • Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. (URL: [Link])
  • Cytotoxic Activity of the Mesoionic Compound MIH 2.4Bl in Breast Cancer Cell Lines. (URL: [Link])
  • Induction of cytotoxic effects and changes in DNA methylation-related gene expression in a human fibroblast cell line by the metal-organic framework [H2NMe2]3 [Tb(III)

Sources

A Comparative Guide to the Structural Analysis of 2-Methyl-2,7-diazaspiro[4.4]nonane via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Introduction

In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance. Their rigid, three-dimensional architecture offers a distinct advantage over flat aromatic systems, enabling more precise interactions with biological targets and often leading to improved physicochemical properties. 2-Methyl-2,7-diazaspiro[4.4]nonane is a foundational example of this structural class, featuring two fused five-membered pyrrolidine rings sharing a central quaternary carbon.

The unambiguous structural elucidation of such molecules is non-trivial and forms the bedrock of any subsequent research and development. Minor ambiguities in connectivity or stereochemistry can lead to drastically different biological activities and intellectual property claims. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the comprehensive structural characterization of this compound. We will move beyond procedural descriptions to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Overview and Analytical Strategy

This compound possesses a compact and symmetric, yet complex, structure. Its characterization demands a multi-faceted approach where the strengths of one technique compensate for the limitations of another.

  • Molecular Formula: C₈H₁₆N₂[1][2][3]

  • Molecular Weight: 140.23 g/mol [3][4]

  • Core Challenge: The key analytical challenges are the unambiguous assignment of protons and carbons within the two chemically similar pyrrolidine rings and confirming the integrity of the spirocyclic core.

Caption: 2D structure of this compound.

Our analytical workflow integrates High-Resolution Mass Spectrometry (HRMS) for elemental composition confirmation with a suite of 1D and 2D NMR experiments to assemble the atomic connectivity map.

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_HRMS HRMS Analysis MS_Frag EI-MS Fragmentation MolFormula Confirm Molecular Formula (C₈H₁₆N₂) MS_HRMS->MolFormula Structure Final Validated Structure MS_Frag->Structure NMR_1H 1D ¹H NMR NMR_13C 1D ¹³C NMR NMR_1H->NMR_13C NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_13C->NMR_2D Connectivity Establish Atom Connectivity & Proton/Carbon Assignments NMR_2D->Connectivity Sample Sample: this compound Sample->MS_HRMS Sample->NMR_1H MolFormula->MS_Frag Connectivity->Structure

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the definitive technique for determining the precise bonding framework of an organic molecule in solution. For a spirocyclic amine, a combination of 1D and 2D NMR experiments is not just helpful, but essential for overcoming signal overlap and confirming assignments.[5]

Expertise & Rationale: Experimental Design
  • Why 2D NMR is Crucial: The pyrrolidine rings contain multiple methylene (-CH₂-) groups. The protons on these groups are often diastereotopic due to the rigid, chiral nature of the spiro center, leading to complex splitting patterns (multiplets) that heavily overlap in a 1D ¹H spectrum. 2D experiments like COSY and HSQC are required to resolve these ambiguities.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing us to "walk" along the carbon backbone of each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to, providing a definitive C-H assignment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings (2-3 bonds) between protons and carbons. This is vital for identifying the quaternary spiro carbon (which has no attached protons) and connecting the N-methyl group to the correct nitrogen and adjacent carbons.[6][7]

Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent can sometimes resolve overlapping signals.

  • Instrument: Utilize a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is critical for this molecule.

  • 1D ¹H NMR: Acquire a standard proton spectrum to observe the overall signal distribution and integration.

  • 1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.

  • 2D Experiments: Sequentially run COSY, HSQC, and HMBC experiments using standard instrument parameters.

Data Interpretation & Predicted Assignments

While specific, experimentally verified spectra for this exact compound are not publicly available, we can predict the expected NMR data based on established chemical shift principles and analysis of similar diazaspiro structures.[6][8]

Predicted ¹H NMR Data (400 MHz, CDCl₃) Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity
~ 2.30s (3H)
~ 2.60 - 2.90m (8H)
~ 1.70 - 1.90m (4H)
~ 1.50 (broad)s (1H)

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two critical pieces of information: the exact molecular weight, which allows for the determination of the molecular formula, and the fragmentation pattern, which offers corroborating evidence for the structure assembled by NMR.

Expertise & Rationale: Experimental Design
  • High-Resolution MS (HRMS): Using a technique like ESI-TOF (Electrospray Ionization - Time of Flight) is essential. It provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₁₆N₂). This rules out other potential formulas with the same nominal mass.

  • Electron Ionization (EI): This "hard" ionization technique is ideal for studying fragmentation. The high energy causes the molecular ion to break apart in predictable ways, providing a unique fingerprint of the molecule. For amines, the dominant fragmentation pathway is alpha-cleavage .[9][10][11]

Protocol: MS Data Acquisition
  • HRMS (ESI): Dissolve a small amount of the sample (<1 mg) in a suitable solvent (e.g., methanol/water with 0.1% formic acid) and introduce it into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Fragmentation (EI): Introduce the sample (often via a direct insertion probe or GC inlet) into the EI source. The resulting fragments are separated by their mass-to-charge ratio (m/z).

Data Interpretation & Predicted Fragmentation

The fragmentation of this compound is governed by the stability of the resulting carbocations, with cleavage adjacent to the nitrogen atoms being highly favored.

  • Nitrogen Rule: The molecule has an even number of nitrogen atoms (2), consistent with its even nominal molecular weight of 140 Da.[9]

  • Molecular Ion: The molecular ion peak (M⁺) at m/z = 140 should be observable in EI-MS, though it may be of low intensity. The [M+H]⁺ peak at m/z = 141 will be the base peak in ESI-MS.[2]

G cluster_frags Predicted Alpha-Cleavage Fragments M Molecular Ion (M⁺) m/z = 140 F1 Fragment A m/z = 97 M->F1 Loss of C₃H₇• F2 Fragment B m/z = 83 M->F2 Loss of C₄H₉• F3 Fragment C m/z = 70 M->F3 Loss of C₄H₁₀N•

Caption: Predicted major EI fragmentation pathways.

Predicted Key Fragments (EI-MS)
m/z Value
140
125
97
83
70

Comparative Analysis: The Power of Synergy

Neither NMR nor MS alone can provide the level of certainty required for modern chemical research. Their true power lies in their complementary nature.

FeatureNMR SpectroscopyMass Spectrometry
Primary Information Atom connectivity, 3D structure, stereochemistryMolecular formula, molecular weight, substructural fragments
Isomer Differentiation Excellent; distinguishes constitutional isomers and stereoisomers.Limited; constitutional isomers often have similar fragmentation.
Sample Requirement Higher (mg range)Lower (µg to ng range)
Key Strength for this Molecule Unambiguously maps the entire carbon-hydrogen framework via 2D correlations.Confirms elemental composition and validates the integrity of the spiro-core via fragmentation.
Key Limitation Can suffer from signal overlap in complex regions.Provides no direct information on atom-to-atom connectivity.

MS acts as the initial gatekeeper, confirming the molecular formula. NMR then takes this formula and meticulously assembles the atoms into a single, validated structure. The fragments predicted and observed in the mass spectrum must be consistent with the final structure derived from NMR, creating a self-validating loop that provides exceptionally high confidence in the final assignment.

Conclusion

The structural analysis of this compound serves as an excellent case study for the application of a modern, multi-technique analytical workflow. High-resolution mass spectrometry provides the foundational confirmation of its elemental composition. However, it is the detailed application of 1D and, critically, 2D NMR spectroscopy that allows for the complete and unambiguous mapping of its intricate spirocyclic architecture. The synergy between these techniques—where MS confirms the pieces and NMR shows how they fit together—is indispensable for researchers and drug development professionals who rely on absolute structural certainty to advance their scientific objectives.

References

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). National Institutes of Health (NIH).
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2021). MDPI.
  • Structure elucidation and NMR assignments of new spirosolane alkaloids from Solanum campaniforme. (2025). ResearchGate.
  • This compound. PubChem.
  • 2-Methyl-2,7-diazaspiro(4.4)nonane. PubChem.
  • This compound. Sigma-Aldrich.
  • This compound. J&K Scientific LLC.
  • Molecular Structure Analysis of Alkaloids. JEOL Ltd.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Modern NMR Approaches to the Structure Elucidation of Natural Products. (2016). The Royal Society of Chemistry.
  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide.

Sources

A Comparative Guide to Confirming the Stereochemistry of 2-Methyl-2,7-diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug discovery and development, the synthesis and confirmation of enantiomerically pure compounds are paramount, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. The 2-Methyl-2,7-diazaspiro[4.4]nonane scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active compounds. Consequently, robust and reliable methods for confirming the stereochemistry of its derivatives are essential for advancing drug candidates.

This guide provides an in-depth comparison of the primary analytical techniques used to determine the relative and absolute stereochemistry of this compound derivatives. We will delve into the principles, experimental workflows, and comparative advantages of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC), providing the necessary insights for researchers to make informed decisions in their analytical strategies.

The Gold Standard: Single-Crystal X-ray Crystallography

Unambiguous determination of the absolute stereochemistry of a chiral molecule is most definitively achieved through single-crystal X-ray crystallography.[1][2] This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and, consequently, the absolute configuration of the stereocenters.

Causality in Experimental Choice: When a crystalline sample of a this compound derivative is available, X-ray crystallography is the preferred method due to its definitive nature. The resulting crystal structure provides irrefutable evidence of the spatial arrangement of all atoms in the molecule, leaving no ambiguity about its stereochemistry.

Experimental Workflow

xray_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement a Dissolve Compound in Suitable Solvent System b Slow Evaporation, Vapor Diffusion, or Cooling a->b c Obtain Single Crystals of Sufficient Quality b->c d Mount Crystal on Diffractometer c->d e Irradiate with X-rays d->e f Collect Diffraction Pattern e->f g Solve Phase Problem f->g h Build Electron Density Map g->h i Refine Atomic Positions h->i j Determine Absolute Stereochemistry (e.g., Flack Parameter) i->j nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis a Dissolve Compound in Deuterated Solvent b Transfer to NMR Tube a->b c Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC) Spectra for Assignment b->c d Acquire 2D NOESY or ROESY Spectrum c->d e Assign Proton Resonances d->e f Identify Key NOE/ROE Cross-Peaks e->f g Correlate Cross-Peaks to Interproton Distances f->g h Propose Relative Stereochemistry g->h hplc_workflow cluster_dev Method Development cluster_prep Sample Preparation cluster_analysis Analysis a Select Appropriate Chiral Stationary Phase (CSP) b Optimize Mobile Phase Composition and Flow Rate a->b e Inject Sample onto Chiral HPLC Column b->e c Dissolve Sample in Mobile Phase d Filter Sample c->d d->e f Detect Eluting Enantiomers e->f g Integrate Peak Areas to Determine Enantiomeric Ratio f->g

Sources

A Comparative Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane and Piperazine as Bioisosteres in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of Piperazine and the Quest for Three-Dimensionality

In the landscape of medicinal chemistry, the piperazine ring stands as a titan. It is statistically one of the most frequently utilized N-heterocycles in small-molecule drugs, celebrated for its unique physicochemical and pharmacological properties.[1] As a "privileged scaffold," its presence in numerous FDA-approved drugs—from antipsychotics to anticancer agents like Imatinib—is a testament to its versatility.[1][2][3] The two nitrogen atoms of the piperazine ring offer convenient handles for derivatization, enabling chemists to modulate properties like solubility, basicity, and target engagement.[4] Furthermore, its flexible chair-boat conformations allow it to act as a versatile linker between different pharmacophores.[4]

However, the very flexibility of piperazine can be a double-edged sword, potentially leading to off-target effects and metabolic liabilities. The contemporary drive in drug discovery is a strategic "escape from flatland"—a move towards molecules with greater three-dimensional (3D) character. Increased sp³-hybridization is correlated with improved clinical success rates, enhancing properties such as solubility and metabolic stability while reducing promiscuity. This is where novel bioisosteres, such as spirocyclic diamines, enter the fray.

This guide presents a comparative analysis of the traditional piperazine scaffold against a promising next-generation alternative: 2-Methyl-2,7-diazaspiro[4.4]nonane . We will delve into the structural nuances, synthetic accessibility, and functional implications of replacing the familiar piperazine ring with this more rigid and spatially complex spirocyclic core. This comparison is grounded in experimental data and designed for the discerning researcher aiming to optimize lead compounds and navigate an increasingly competitive intellectual property landscape.

The Concept: Bioisosteric Replacement

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The strategic replacement of a known scaffold, like piperazine, with a novel bioisostere is a cornerstone of lead optimization. The goal is to retain or enhance desired activity while improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Caption: Bioisosteric replacement of flexible piperazine with a rigid spirocycle.

Part 1: Physicochemical and Structural Properties

The fundamental differences between these two scaffolds begin with their structure, which dictates their physicochemical properties and how they present appended pharmacophores to a biological target.

PropertyPiperazineThis compoundRationale and Implication
Molecular Weight 86.14 g/mol [5]140.23 g/mol [6]The spirocycle has a higher molecular weight, a factor to consider in fragment-based design and for maintaining "rule-of-five" compliance.
logP (Octanol/Water) -1.37 (Calculated)[5]0.2 (Calculated)[6]The spirocycle is inherently more lipophilic. This can improve cell permeability but may also increase non-specific binding if not properly balanced by other functional groups.
Fraction sp³ (Fsp³) 1.0 (for the core)1.0 (for the core)Both cores are fully saturated. However, the spirocyclic nature imparts a rigid 3D geometry, while piperazine's flexibility can lead to flatter average conformations, especially when substituted.
3D Geometry Flexible (Chair/Boat conformations)Rigid SpirocyclicThe spirocycle's rigidity reduces the entropic penalty upon binding to a target and provides precise, predictable exit vectors for substituents. This can lead to enhanced potency and selectivity.
Basicity (pKa) pKa1: 5.68, pKa2: 9.82Estimated to be similar to other secondary/tertiary aliphatic aminesThe two nitrogen atoms in both scaffolds provide basic centers, crucial for forming salt bridges with targets and for aqueous solubility. The specific pKa values will be highly dependent on substitution.

Part 2: Synthesis and Chemical Accessibility

A bioisostere is only as useful as it is synthetically accessible. While piperazine and its derivatives are widely commercially available, the synthesis of spirocyclic diamines requires a more considered, multi-step approach.

Synthesis of Functionalized this compound

The synthesis of this scaffold is not trivial but can be achieved through established routes, often involving the construction of the spirocyclic core followed by functionalization. A representative pathway is outlined below.

G reagent reagent intermediate intermediate product product step step start 7-Benzyl-2-methyl-2,7-diazaspiro [4.4]nonane-1,3,8-trione step1 Reduction start->step1 reagent1 LiAlH₄ (Strong Reducing Agent) reagent1->step1 intermediate1 7-Benzyl-2-methyl-2,7-diazaspiro [4.4]nonane step1->intermediate1 step2 Debenzylation intermediate1->step2 reagent2 H₂, Pd/C (Catalytic Hydrogenation) reagent2->step2 product_node 2-Methyl-2,7-diazaspiro [4.4]nonane step2->product_node

Caption: Synthetic workflow for the core this compound.

Experimental Protocol: Synthesis of the Spirocyclic Core

This protocol is a conceptual summary based on published methods for similar structures.[7][8]

Step 1: Reduction of the Trione Precursor

  • Rationale: This step uses a powerful, non-selective reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce all three ketone functionalities of the starting trione to methylene groups, thereby forming the core diamine structure.

  • To a cooled (0 °C) suspension of LiAlH₄ (5 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of 7-phenylmethyl-2-methyl-2,7-diazaspiro[4.4]nonane-1,3,8-trione (1 equivalent) in THF dropwise.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours to ensure complete reduction.

  • Cool the reaction and carefully quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting solids and concentrate the filtrate in vacuo to yield crude 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane.

Step 2: Catalytic Debenzylation

  • Rationale: The benzyl group serves as a protecting group for one of the nitrogen atoms. Catalytic hydrogenation is a standard and clean method for removing benzyl groups, yielding the free secondary amine which is crucial for further functionalization.

  • Dissolve the crude product from Step 1 in methanol.

  • Add 20% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a Parr hydrogenator at ~50 psi) for 24-48 hours.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • The resulting product, this compound, can be purified by crystallization, often as a dihydrochloride salt by adding HCl in isopropanol.[7]

This process yields a scaffold with one tertiary amine (methylated) and one secondary amine, providing a single, well-defined point for further synthetic elaboration, a key advantage for building focused compound libraries.

Part 3: Metabolic Stability

A critical test for any new scaffold is its stability in the face of metabolic enzymes, primarily cytochrome P450s in the liver. Uncontrolled metabolism can lead to rapid clearance and poor pharmacokinetic profiles.

Experimental Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Trustworthiness: This protocol includes positive controls (compounds with known metabolic fates) to validate the activity of the microsomal batch and the experimental setup.

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, liver microsomes (e.g., human or mouse, final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Include control compounds with known high and low clearance (e.g., Verapamil and Diazepam, respectively).

  • Initiation: Pre-warm the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM). A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.

  • Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Interpretation: The disappearance of the parent compound over time is plotted. The half-life (t½) and intrinsic clearance (CLint) are calculated, providing a quantitative measure of metabolic stability.[9]

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Sampling & Quenching cluster_analysis Analysis reagent reagent step step analysis analysis prep1 Prepare Compound, Microsomes, Buffer, and NADPH Stocks inc1 Combine Compound, Buffer, and Microsomes prep1->inc1 inc2 Pre-warm for 5 min inc1->inc2 inc3 Initiate with NADPH inc2->inc3 samp1 Take Aliquots at Time Points (0-60 min) inc3->samp1 samp2 Quench with Acetonitrile + Internal Standard samp1->samp2 anl1 Centrifuge to Remove Protein samp2->anl1 anl2 Analyze Supernatant by LC-MS/MS anl1->anl2 anl3 Calculate Half-life (t½) and Clearance (CLint) anl2->anl3

Caption: Workflow for an in vitro liver microsomal stability assay.

Comparative Insights

While direct comparative metabolic data for this compound vs. piperazine is scarce, studies on similar scaffolds provide valuable insights. Piperazine rings are susceptible to N-dealkylation and oxidation at the carbons alpha to the nitrogen. The rigid, sterically hindered nature of the spirocyclic core can shield adjacent carbons from metabolic attack. Indeed, related diazaspiro[3.5]nonane derivatives have been successfully developed as covalent KRAS G12C inhibitors with favorable metabolic stability.[10] The replacement of piperazine with other constrained bioisosteres has also been shown to improve metabolic profiles in DAT inhibitors.[11]

Part 4: Case Study - Re-engineering the PARP Inhibitor Olaparib

The most compelling evidence for the utility of a bioisostere comes from its application in a real-world drug scaffold. A seminal study investigated the replacement of the piperazine ring in the FDA-approved PARP inhibitor Olaparib with various diazaspiro cores, including 2,7-diazaspiro[4.4]nonane.[12][13]

CompoundScaffoldPARP-1 Affinity (Ki, nM)Cytotoxicity (EC₅₀, µM) in UWB1.289 cellsDNA Damage Induction
Olaparib Piperazine1.4 ± 1.10.03 ± 1.2Yes
Analogue 10e 2,7-Diazaspiro[4.4]nonane12.6 ± 1.10.21 ± 1.1No
Analogue 15b Boc-protected 2,7-Diazaspiro[4.4]nonane4,397 ± 1.1>10Yes (at higher conc.)

Data adapted from Reilly et al., J. Med. Chem. 2018, 61, 12, 5367–5379.[13]

Analysis of the Case Study:

  • Retained Affinity: The 2,7-diazaspiro[4.4]nonane analogue (10e) retained high nanomolar affinity for the PARP-1 target, demonstrating it is a viable geometric replacement for the piperazine ring in this context.[13]

  • Decoupling Activity from Toxicity: Most remarkably, analogue 10e did not induce DNA damage at concentrations where Olaparib does. This effectively uncoupled the desired enzymatic inhibition from the broader cellular toxicity, which is a significant finding.[13] This suggests the specific 3D orientation of the pharmacophore presented by the spirocyclic core alters the drug's downstream biological effects, potentially reducing side effects.

  • Reduced Cytotoxicity: Consistent with the lack of DNA damage, compound 10e was approximately 7-fold less cytotoxic than Olaparib in the BRCA1-deficient UWB1.289 cell line.[13] This provides strong evidence that the spirocyclic bioisostere can lead to a superior safety profile.

Conclusion and Future Outlook

This guide demonstrates that while piperazine remains a powerful and convenient tool in the medicinal chemist's arsenal, it is not without its limitations. The bioisosteric replacement with a more structurally complex and rigid scaffold like this compound offers a compelling strategy for lead optimization.

Summary of Comparison:

  • Piperazine: Highly accessible, flexible, and well-understood. An excellent starting point for exploring structure-activity relationships. However, its flexibility can be a liability for selectivity and metabolic stability.

  • This compound: Offers a rigid, three-dimensional core that can pre-organize substituents for optimal target binding, potentially improving potency, selectivity, and metabolic stability. The case study of Olaparib analogues highlights its potential to reduce off-target effects and cytotoxicity.[12][13] The trade-off is a more challenging synthetic route.

For research teams looking to push the boundaries of their lead series, improve safety profiles, and generate novel intellectual property, the exploration of spirocyclic diamines like this compound is not just an academic exercise—it is a strategic imperative. The initial synthetic investment can yield significant downstream rewards in the form of drug candidates with superior pharmacological profiles.

References

  • Rastelli, G., & Gancia, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
  • Rastelli, G., & Gancia, E. (2022).
  • Taylor & Francis Online. (2022).
  • MDPI. (2024). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. [Link]
  • Sharma, R., et al. (2018). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 150, 137-165. [Link]
  • PrepChem.com. Synthesis of this compound Dihydrochloride. [Link]
  • PrepChem.com. Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione. [Link]
  • ResearchGate. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [Link]
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367-5379. [Link]
  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]
  • PrepChem.com. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. [Link]
  • Molbase. 2,7-DIAZASPIRO[4.4]NONANE, 2-METHYL- | CAS No.135380-53-9 Synthetic Routes. [Link]
  • Weng, C. C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]
  • PubChem. 2-Methyl-2,7-diazaspiro(4.4)nonane. [Link]
  • PubChem. 2-(2-Methylbutyl)-2,7-diazaspiro[4.4]nonane. [Link]
  • Weng, C. C., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]
  • University of Bari Aldo Moro. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
  • ResearchGate. (2024).
  • Nagasawa, K., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. [Link]
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361. [Link]
  • Cheméo. Piperazine (CAS 110-85-0) - Chemical & Physical Properties. [Link]
  • MDPI. (2025). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. [Link]
  • Cao, J., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS Chemical Neuroscience, 12(7), 1165-1176. [Link]
  • Martinez, R. M., & Poso, A. (2018). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Frontiers in Pharmacology, 9, 1194. [Link]
  • PubChem. 2-Methylpiperazine. [Link]

Sources

A Comparative Guide to Diamine Ligands in Asymmetric Catalysis: Unveiling the Potential of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The selection of an appropriate ligand is a critical determinant of success in asymmetric catalysis, directly influencing reaction rates, yields, and enantioselectivity. Diamine ligands, in particular, have established themselves as a versatile and powerful class of ancillary ligands for a wide range of metal-catalyzed transformations. This guide provides an in-depth comparison of the structural features and, where available, the catalytic performance of the underexplored 2-Methyl-2,7-diazaspiro[4.4]nonane against well-established diamine ligands such as ethylenediamine (en), N,N,N',N'-tetramethylethylenediamine (TMEDA), and 1,10-phenanthroline. Through a focused analysis of their application in the asymmetric hydrogenation of ketones, a key transformation in pharmaceutical synthesis, this guide aims to highlight the potential of spirocyclic systems and provide researchers with the necessary context to make informed decisions in ligand selection and catalyst design.

Introduction: The Critical Role of Diamine Ligands in Modern Catalysis

Diamine ligands are a cornerstone of coordination chemistry and homogeneous catalysis. Their ability to form stable chelate complexes with a wide variety of transition metals is fundamental to their utility.[1] The two nitrogen donor atoms can coordinate to a metal center, creating a pre-organized and often rigidified catalytic environment. This chelation effect not only enhances the stability of the catalyst but also plays a crucial role in dictating the stereochemical outcome of a reaction.[2]

The performance of a diamine ligand is governed by a delicate interplay of its steric and electronic properties. The steric bulk of the substituents on the nitrogen atoms and the ligand backbone can create a chiral pocket around the metal center, effectively discriminating between the two enantiotopic faces of a prochiral substrate.[3] Electronically, the donating ability of the nitrogen atoms influences the electron density at the metal center, thereby tuning its reactivity.[4] The diverse applications of diamine ligands span from palladium-catalyzed cross-coupling reactions to copper-catalyzed N-arylation and, notably, ruthenium- and iridium-catalyzed asymmetric hydrogenations.[3][5]

Featured Ligand: this compound - A Prospectus

This compound is a spirocyclic diamine with a unique and conformationally restricted three-dimensional structure. The spirocyclic core locks the two five-membered rings in a rigid arrangement, which can be advantageous in asymmetric catalysis by reducing the number of available conformations and creating a more defined chiral environment.

Synthesis: The synthesis of this compound dihydrochloride has been reported via a multi-step sequence starting from a benzylated precursor, followed by a reduction and subsequent debenzylation through hydrogenation.

Structural Features and Potential Catalytic Applications: The key structural feature of this compound is its rigid spirocyclic framework. Unlike flexible acyclic diamines like ethylenediamine or TMEDA, the conformational freedom of the diazaspiro[4.4]nonane backbone is significantly limited. This rigidity can be a double-edged sword in catalysis. On one hand, it can lead to higher enantioselectivities due to a more predictable and well-defined chiral pocket around the metal center.[6] On the other hand, this rigidity might limit the ligand's ability to adapt to the geometric requirements of certain transition states, potentially leading to lower catalytic activity.

The presence of a secondary amine and a tertiary amine in this compound provides two distinct coordination sites. The N-methyl group introduces a degree of steric hindrance and alters the electronic properties of one of the nitrogen atoms. This dissymmetry could be exploited in the design of catalysts for specific transformations.

While there is a notable absence of published experimental data on the direct application of this compound in catalysis, its structural motifs suggest potential utility in reactions where ligand rigidity and a defined stereochemical environment are paramount, such as asymmetric hydrogenation, Michael additions, and other C-C and C-N bond-forming reactions.[7][8]

Structural Comparison of Diamine Ligands cluster_0 Spirocyclic cluster_1 Acyclic cluster_2 Aromatic This compound This compound (Rigid, Asymmetric) en Ethylenediamine (en) (Flexible, Unsubstituted) tmeda TMEDA (Flexible, Methylated) phen 1,10-Phenanthroline (Rigid, Planar)

Caption: Structural classes of the compared diamine ligands.

Benchmark Diamine Ligands: A Performance Review in Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental and industrially significant transformation, particularly in the synthesis of pharmaceuticals.[2] Ruthenium complexes of chiral diamine ligands are among the most effective catalysts for this reaction.[2] To provide a context for the potential performance of this compound, we will review the performance of three benchmark diamines in the asymmetric hydrogenation of acetophenone, a common model substrate.

Ethylenediamine (en)

As the simplest bidentate diamine ligand, ethylenediamine and its C2-symmetric derivatives, such as 1,2-diphenylethylenediamine (DPEN), form the basis for many highly successful chiral catalysts.[2] The unsubstituted ethylenediamine itself is achiral, but its derivatives with substituents on the ethylene backbone are central to many catalytic systems.

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

TMEDA is a widely used chelating diamine ligand, particularly in organolithium chemistry.[9] In the context of transition metal catalysis, its four methyl groups provide increased steric bulk around the metal center compared to ethylenediamine, and its tertiary amine nature results in stronger electron donation.

1,10-Phenanthroline

1,10-Phenanthroline is a rigid, planar, and aromatic diimine ligand. Its rigid structure is due to the fused aromatic rings. It is an excellent ligand for a variety of metals and has been used in numerous catalytic applications, including oxidation and C-H activation reactions.

Comparative Performance in Asymmetric Hydrogenation of Acetophenone

The following table summarizes representative data for the performance of catalysts derived from chiral derivatives of these diamine backbones in the asymmetric hydrogenation of acetophenone. It is important to note that direct comparison is challenging as optimal reaction conditions can vary significantly between ligand systems.

Diamine BackboneCatalyst System (Representative)SubstrateYield (%)ee (%)Reaction ConditionsReference
1,2-Diphenylethylenediamine (DPEN)RuCl₂Acetophenone>9997 (R)i-PrOH, 28 °C, 20 h[5]
Cyclohexane-1,2-diamine (CHDA)trans-[RuCl₂(rac-1){(R,R)-DPEN}]Acetophenone>9985 (R)i-PrOH, t-BuOK, H₂ (4 atm), 20 °C, 18 h[3]
Ethylenediamine (en) derivativeRu complex with chiral diamineAromatic Ketonesup to >99up to 98.1Varied[10]
TMEDANot typically used for asymmetric hydrogenation----
1,10-PhenanthrolineNot typically used for asymmetric hydrogenation----

Note: Data for TMEDA and 1,10-phenanthroline in asymmetric hydrogenation of simple ketones is scarce as they are not the ligands of choice for this transformation, which typically requires C2-symmetric chiral diamines.

Comparative Analysis: Structural Rigidity and Electronic Effects

The performance of a diamine ligand in catalysis is a multifactorial issue. By comparing the structural and electronic properties of this compound with the benchmark ligands, we can hypothesize its potential strengths and weaknesses.

  • Rigidity: The spirocyclic nature of this compound imparts significant rigidity, similar to phenanthroline but with a three-dimensional structure. This contrasts with the high flexibility of ethylenediamine and TMEDA. This rigidity could lead to higher enantioselectivity in asymmetric reactions compared to flexible ligands, as it reduces the number of non-selective reaction pathways.

  • Electronic Effects: this compound possesses one secondary and one tertiary amine. The tertiary amine is a stronger electron donor than the secondary amine. This electronic asymmetry could be beneficial in catalytic cycles that involve steps with different electronic demands.

  • Chirality: While the specific stereochemistry of commercially available this compound may not always be defined, its spirocyclic nature presents opportunities for the synthesis of enantiopure versions, which would be essential for its application in asymmetric catalysis.

Experimental Protocols

Protocol 1: Synthesis of a Representative Ru-Diamine Catalyst ([RuCl₂((S,S)-TsDPEN)(p-cymene)])

This protocol describes the synthesis of a well-known catalyst for asymmetric transfer hydrogenation, which serves as a benchmark for the evaluation of new diamine ligands.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Anhydrous, degassed isopropanol

Procedure:

  • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (1 equivalent) and (S,S)-TsDPEN (2.2 equivalents).

  • Add anhydrous, degassed isopropanol to the flask to achieve a catalyst concentration of approximately 0.1 M.

  • Stir the mixture at 80 °C for 1 hour. The color of the solution should change from red to yellow.

  • Cool the solution to room temperature. The catalyst is typically used in situ without isolation.

Asymmetric Hydrogenation Workflow A Catalyst Preparation (Ru-Diamine Complex) B Reaction Setup (Ketone, Base, Solvent) A->B C Hydrogenation (H2 pressure or H-source) B->C D Reaction Workup (Quenching, Extraction) C->D E Purification (Chromatography) D->E F Analysis (Yield, ee determination) E->F

Caption: A generalized workflow for asymmetric hydrogenation.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

This protocol outlines a general procedure for the asymmetric hydrogenation of acetophenone using a pre-formed or in situ generated Ru-diamine catalyst.[2]

Materials:

  • Ru-diamine catalyst (e.g., from Protocol 1)

  • Acetophenone

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous, degassed 2-propanol

  • High-pressure autoclave with a glass liner

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the Ru-diamine catalyst (e.g., 0.00172 mmol).

  • Add potassium tert-butoxide (e.g., 0.0258 mmol).

  • Add anhydrous, degassed 2-propanol (10 mL).

  • Add acetophenone (1.72 mmol).

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas (3-5 cycles).

  • Pressurize the autoclave to the desired pressure (e.g., 4 atm H₂).

  • Stir the reaction mixture at the desired temperature (e.g., 20 °C) for the specified time (e.g., 18 hours).

  • After the reaction is complete, carefully vent the autoclave.

  • Quench the reaction with a small amount of water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash chromatography on silica gel.

  • Determine the yield and enantiomeric excess (e.g., by chiral GC or HPLC).

G Proposed Catalytic Cycle for Ru-Diamine Ketone Hydrogenation A [RuH(diamine)(diphosphine)]+ B Outer-sphere complex with ketone A->B Ketone association C Transition State (Hydride and Proton Transfer) B->C Concerted transfer D [Ru(product)(diamine-H)(diphosphine)]+ C->D E Product Release D->E Alcohol dissociation F [Ru(diamine-H)(diphosphine)]+ E->F G H2 Activation F->G H2 G->A

Caption: Simplified catalytic cycle for ketone hydrogenation.

Conclusion and Future Outlook

While established diamine ligands like derivatives of ethylenediamine and cyclohexane-1,2-diamine have demonstrated exceptional performance in asymmetric catalysis, the exploration of novel ligand scaffolds remains a vibrant and crucial area of research. This compound represents an intriguing yet underexplored ligand. Its rigid, three-dimensional spirocyclic structure offers the potential for creating highly organized and effective chiral catalysts.

The lack of performance data for this compound in the literature presents a clear opportunity for further investigation. A systematic study of its performance in benchmark reactions, such as the asymmetric hydrogenation of ketones, alongside a direct comparison with established ligands under identical conditions, would be highly valuable to the scientific community. Such research would not only elucidate the potential of this specific ligand but also contribute to a deeper understanding of the structure-activity relationships in spirocyclic diamine ligands as a broader class. For researchers in drug development and process chemistry, the discovery of new, efficient, and structurally novel ligands is paramount for expanding the toolbox of synthetic methodologies and enabling the synthesis of complex chiral molecules.

References

  • Chen, W., et al. (2011). Ruthenium-catalyzed hydrogenation of aromatic ketones using chiral diamine and monodentate achiral phosphine ligands. Tetrahedron Letters, 52(35), 4585-4588.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102.
  • Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 19(13), 2599-2609.
  • Li, X., et al. (2015). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 137(4), 1673-1679.
  • PrepChem. (n.d.). Synthesis of this compound Dihydrochloride.
  • Qian, C., et al. (2016). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Journal of the American Chemical Society, 138(4), 1673-1679.
  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31.
  • Reymond, S., & Cossy, J. (2008). Copper-catalyzed Henry reaction. Chemical Reviews, 108(12), 5359-5406.
  • Zhang, S.-L., & Deng, Z.-Q. (2016). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles. Organic & Biomolecular Chemistry, 14(30), 7235-7243.
  • Hashiguchi, S., et al. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563.
  • Abdur-Rashid, K., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 124(50), 15104-15118.
  • MDPI. (2022). Syntheses and Applications of Symmetrical Dinuclear Half-Sandwich Ruthenium(II)–Dipicolinamide Complexes as Catalysts in the Transfer Hydrogenation of Ketones.
  • MDPI. (2020). Transfer Hydrogenation from 2-propanol to Acetophenone Catalyzed by [RuCl2(η6-arene)P] (P = monophosphine) and [Rh(PP)2]X (PP = diphosphine, X = Cl−, BF4−) Complexes.
  • MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
  • ResearchGate. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). TMEDA – Knowledge and References.
  • MDPI. (2024). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution.
  • MDPI. (2020). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds.
  • MDPI. (2021). Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand.
  • MDPI. (2022). Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C 1 -Symmetric Aminopinane-Derived Ligand.
  • MDPI. (2022). Feature Papers in Catalysis in Organic and Polymer Chemistry.
  • MDPI. (2020). Selective Reduction of Ketones and Aldehydes in Continuous-Flow Microreactor—Kinetic Studies.
  • MDPI. (2022). Eco-friendly methoximation of aromatic aldehydes and ketones using MnCl 2 .4H 2 O as an easily accessible and efficient catalyst.
  • MDPI. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
  • MDPI. (2022). Exclusive Review Papers in Catalysis in Organic and Polymer Chemistry.
  • An-Najah National University. (n.d.). Asymmetric hydrogenation of an a,b-unsaturated ketone by diamine(ether–phosphine)ruthenium(II) complexes and lipase-catalyzed.
  • RSC Publishing. (2012). Diruthenium(ii)–NNN pincer complex catalysts for transfer hydrogenation of ketones.
  • ResearchGate. (n.d.). Ruthenium catalyzed hydrogen transfer of acetophenone.
  • ResearchGate. (n.d.). Scheme 8 Asymmetric hydrogenation of ketones with chiral diamine– containing Ru catalyst.
  • ResearchGate. (n.d.). Polymeric micelles with chiral diamine-Ru(II) catalysts for asymmetric transfer hydrogenation of ketones in water.
  • ResearchGate. (n.d.). Enantioselective Synthesis of (R)-1-Azaspiro[4.4]nonane-2,6-dione Ethylene Ketal, Key Chiral Intermediate in the Elaboration of (-)Cephalotaxine.
  • ResearchGate. (n.d.). Synthesis of a Chiral Diamine Ligand Library.

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance and Purity Imperative of 2-Methyl-2,7-diazaspiro[4.4]nonane

This compound is a conformationally rigid bicyclic diamine that has garnered significant interest as a scaffold in medicinal chemistry. Its spirocyclic nature provides a well-defined three-dimensional exit vector for substituents, making it an attractive building block for designing ligands with high specificity for biological targets. The synthesis of this compound, often prepared as its dihydrochloride salt for improved stability and handling, involves multiple steps where impurities can be introduced. These may include residual starting materials (e.g., 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane), reaction by-products, or solvents.

For researchers in drug development, the purity of such a scaffold is not a trivial specification; it is the foundation upon which reliable structure-activity relationship (SAR) studies are built. An impure starting material can lead to the synthesis of unintended final compounds, generating misleading biological data and compromising the integrity of the research. This guide provides an in-depth comparison of orthogonal analytical techniques for establishing a comprehensive purity profile of this compound, ensuring its suitability for downstream applications.

Orthogonal Validation Strategy: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. A robust validation strategy relies on the principle of orthogonality, where different techniques with distinct separation and detection principles are employed. This approach ensures that impurities not detected by one method are likely to be identified by another.

cluster_synthesis Synthesis & Work-up cluster_analysis Purity Validation Workflow cluster_results Purity Profile Assessment Synthesis Synthesized This compound (Crude Product) NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Orthogonal Analyses LCMS LC-MS Synthesis->LCMS Orthogonal Analyses GCMS GC-MS Synthesis->GCMS Orthogonal Analyses HPLC HPLC-UV/ELSD Synthesis->HPLC Orthogonal Analyses TGA Thermogravimetric Analysis (For Salt Form) Synthesis->TGA Orthogonal Analyses Titration Potentiometric Titration Synthesis->Titration Orthogonal Analyses Identity Structural Identity Confirmation NMR->Identity LCMS->Identity ImpurityID Impurity Identification & Quantification LCMS->ImpurityID GCMS->ImpurityID Purity Chromatographic Purity (Area %) HPLC->Purity Assay Absolute Assay (e.g., qNMR, Titration) Titration->Assay Final Final Purity Specification Sheet Identity->Final Data Consolidation Purity->Final Data Consolidation ImpurityID->Final Data Consolidation Assay->Final Data Consolidation

Caption: Orthogonal workflow for comprehensive purity validation.

Comparative Analysis of Key Analytical Techniques

The selection of analytical methods should be tailored to the physicochemical properties of this compound—a polar, basic, and relatively non-volatile compound.

Parameter ¹H NMR Spectroscopy LC-MS GC-MS HPLC-UV Potentiometric Titration
Principle Nuclear spin resonance in a magnetic field. Signal intensity is directly proportional to the number of protons.Separation based on polarity, coupled with mass-to-charge ratio detection.[1]Separation based on volatility, coupled with mass-to-charge ratio detection.[1]Separation based on polarity with UV absorbance detection.Neutralization of the basic amine groups with a standardized acid.[2]
Primary Use Structure confirmation, identification of structurally distinct impurities.Purity assessment, impurity identification and quantification.Analysis of volatile/semi-volatile impurities and residual solvents.Quantitative purity determination (area %).Determination of total base content (assay).
Selectivity High for structurally different molecules.High, based on both retention time and mass.High, based on both retention time and mass.Moderate to high, depends on chromatographic resolution.Low; quantifies all basic species.
Sensitivity Low to moderate.Very high.Very high.High.Moderate.
Pros Provides unambiguous structural information. qNMR allows for absolute quantification without a specific reference standard.Excellent for detecting and identifying a wide range of impurities.Gold standard for residual solvent analysis.[3]Robust, precise, and widely available for quantitative purity assessment.Absolute, primary method for assay determination.
Cons May not detect structurally similar impurities. Lower sensitivity compared to chromatographic methods.Ion suppression effects can complicate quantification.Not suitable for non-volatile compounds; may require derivatization for polar amines to prevent peak tailing.[4]Requires impurities to have a UV chromophore for detection.Non-specific; cannot distinguish between the target amine and other basic impurities.

Experimental Protocols: A Practical Guide

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination in pharmaceutical settings.[1] For a basic compound like this compound, a reverse-phase method with an acidic mobile phase modifier is essential to ensure good peak shape by protonating the amines and minimizing interactions with residual silanols on the stationary phase.

Experimental Workflow: HPLC-UV Purity Determination

Prep 1. Sample Preparation ~1 mg/mL in Mobile Phase A Inject 2. HPLC Injection (e.g., 5 µL) Prep->Inject Separate 3. Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect 4. UV Detection (e.g., 210 nm) Separate->Detect Process 5. Data Processing (Peak Integration) Detect->Process Calculate 6. Purity Calculation (Area %) Process->Calculate

Caption: Standard workflow for HPLC-UV purity analysis.

Detailed Protocol:

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, column oven, and gradient pump.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (for end-of-gradient absorbance). Since the molecule lacks a strong chromophore, low UV detection is necessary. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used as alternatives.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound dihydrochloride and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

  • Purity Calculation: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all integrated peaks.[2]

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

¹H NMR for Structural Confirmation and Impurity Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[5] It provides a "fingerprint" of the molecule and can be used to identify and, in some cases, quantify impurities that have distinct proton signals from the main compound.

Detailed Protocol:

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD), as the dihydrochloride salt is polar.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 seconds if quantitative information is desired.

  • Data Analysis:

    • Confirm Structure: Verify that all expected proton signals for this compound are present with the correct chemical shifts, multiplicities, and integrations. The molecule has a plane of symmetry, which will simplify the spectrum.

    • Identify Impurities: Look for peaks that do not correspond to the target molecule, solvent, or known standards (e.g., TMS). For instance, if the synthesis involved a benzyl protecting group[6], the presence of aromatic signals (δ 7-8 ppm) could indicate incomplete deprotection.

    • Quantify Impurities (Semi-quantitative): The relative integration of impurity peaks compared to the product peaks can provide an estimate of their concentration.

LC-MS for Impurity Identification

Mass spectrometry provides molecular weight information, which is critical for identifying unknown impurities detected in the HPLC analysis.[7]

Detailed Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Use the same HPLC method developed for purity analysis. This allows for direct correlation of UV peaks with mass signals.

  • MS Parameters:

    • Ionization Mode: Positive ESI mode is ideal for basic amines, which readily form [M+H]⁺ ions.

    • Scan Range: A scan range of m/z 50-500 is typically sufficient to cover the parent ion (m/z 141.1 for the free base [M+H]⁺) and potential impurities or fragments.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the parent compound (141.1).

    • For each impurity peak observed in the total ion chromatogram (TIC) or UV chromatogram, examine the corresponding mass spectrum.

    • Propose structures for impurities based on their detected mass. For example, a peak with an m/z of 231.2 could correspond to the benzylated starting material ([C₁₅H₂₂N₂ + H]⁺).

Conclusion: Establishing a Certificate of Analysis

By employing a combination of HPLC-UV for quantitative purity, ¹H NMR for structural identity, and LC-MS for impurity identification, a highly reliable purity profile for synthesized this compound can be established. These orthogonal methods provide a self-validating system where the findings of one technique corroborate the others. The culmination of this data allows for the confident generation of a Certificate of Analysis, assuring researchers and drug development professionals of the material's quality and suitability for its intended scientific purpose.

References

  • Agilent Technologies, Inc. (2011). Analysis of diamines in water.
  • Bryan Research & Engineering, LLC. (1984).
  • PrepChem. (n.d.). Synthesis of this compound Dihydrochloride. [Link]
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
  • Agilent Technologies, Inc. (n.d.). Purity and Impurity Analysis. Compendium. [Link]
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
  • PubChem. (n.d.). 2-Methyl-2,7-diazaspiro(4.4)nonane. Compound Summary. [Link]

Sources

Comparative Guide to the X-ray Crystallography of 2,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2,7-diazaspiro[4.4]nonane scaffold is a significant structural motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for developing novel therapeutic agents.[1][2] This constrained geometry can lead to high affinity and selectivity for various biological targets by precisely orienting pharmacophoric groups.[2][3] Derivatives of this scaffold have demonstrated a wide range of biological activities, including potential as anticonvulsants and modulators of sigma receptors, which are implicated in various neurological functions and diseases.[3]

X-ray crystallography is an indispensable tool for unambiguously determining the three-dimensional structure of these molecules, providing precise information on bond lengths, bond angles, and stereochemistry.[1] This detailed structural data is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates.[1] This guide provides a comparative analysis of the X-ray crystallographic data for several 2,7-diazaspiro[4.4]nonane derivatives, offering insights into their synthesis, crystallization, and key structural features to aid researchers and drug development professionals.

Synthesis and Crystallization Strategies

The synthesis of 2,7-diazaspiro[4.4]nonane derivatives can be achieved through various synthetic routes.[4] A common approach involves multi-step sequences that may include cycloaddition reactions to construct the spirocyclic core.[1] The specific functionalization of the nitrogen atoms and the pyrrolidine rings allows for the generation of diverse libraries of compounds for biological screening.[2]

Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and crystallization technique is paramount for success.[5] Common crystallization methods for organic compounds like 2,7-diazaspiro[4.4]nonane derivatives include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the precipitant solvent slowly diffuses into the compound's solution, inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

For instance, single crystals of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate were successfully obtained by recrystallization from ethanol at room temperature.[6] The selection of an appropriate solvent system is often determined empirically, but computational methods are emerging to predict suitable crystallization conditions.[5]

Comparative Crystallographic Data

The following table summarizes the crystallographic data for a selection of 2,7-diazaspiro[4.4]nonane derivatives, highlighting key structural parameters. This comparative data allows for an understanding of how different substituents and functional groups influence the solid-state conformation and packing of these molecules.

CompoundCCDC Deposition No.Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Key Structural FeaturesReference
tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylateNot specifiedMonoclinicP2₁/c10.4956.28319.24797.029Both five-membered rings adopt envelope conformations. Intermolecular N—H···O hydrogen bonds form one-dimensional chains.[6][6]

This table is intended to be illustrative. A comprehensive guide would include data from a wider range of derivatives as they become publicly available.

Analysis of Structural Features

The crystal structure of tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate reveals that both five-membered rings adopt an envelope conformation.[6] This is a common feature for five-membered rings, aimed at minimizing steric strain. The planarity of certain atomic groups and the presence of intermolecular hydrogen bonds are critical in determining the overall crystal packing.[6] In this specific derivative, N—H···O hydrogen bonds link the molecules into one-dimensional chains.[6] The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compounds and can provide insights into potential binding modes with biological targets.

The conformational flexibility of the spirocyclic system is another important aspect to consider. While the core is rigid, substituents on the nitrogen atoms or the rings can adopt different orientations.[7][8] X-ray crystallography provides a snapshot of the lowest energy conformation in the solid state, which can be a valuable starting point for computational modeling of the compound's behavior in solution or at a receptor binding site.

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a generalized, step-by-step methodology for obtaining and analyzing the crystal structure of a 2,7-diazaspiro[4.4]nonane derivative.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.
  • Procedure:
  • Dissolve the purified 2,7-diazaspiro[4.4]nonane derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) to near saturation.[6][9]
  • Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling.[5]
  • Monitor the setup for the formation of single, well-defined crystals over hours to weeks.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.
  • Procedure:
  • Carefully select a single crystal with well-defined faces and no visible defects under a microscope.
  • Mount the crystal on a goniometer head.
  • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.
  • Collect diffraction data at a controlled temperature (e.g., 173 K) to minimize thermal vibrations.[6]

3. Structure Solution and Refinement:

  • Objective: To determine the crystal structure from the collected diffraction data.
  • Procedure:
  • Process the raw diffraction data to obtain a set of reflection intensities.
  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
  • Refine the structural model against the experimental data to improve the fit and obtain accurate atomic coordinates, bond lengths, and bond angles.[6]

4. Data Analysis and Visualization:

  • Objective: To analyze and visualize the final crystal structure.
  • Procedure:
  • Analyze the final structure for key features such as bond lengths, bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds).
  • Generate visualizations of the molecule and its packing in the crystal lattice using software like Mercury or PyMOL.
  • Prepare a crystallographic information file (CIF) for deposition in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for the X-ray crystallography of 2,7-diazaspiro[4.4]nonane derivatives.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Analysis & Deposition Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Data_Analysis Structural Analysis Structure_Refinement->Data_Analysis Visualization Visualization Data_Analysis->Visualization Deposition Database Deposition (CIF) Visualization->Deposition

Caption: Workflow for X-ray Crystallography.

Logical Relationships in Structural Analysis

The interpretation of crystallographic data involves a logical progression from the determined structure to meaningful chemical and biological insights.

Structural_Analysis_Logic Structure 3D Crystal Structure Conformation Molecular Conformation Structure->Conformation reveals Packing Crystal Packing & Intermolecular Interactions Structure->Packing determines SAR Structure-Activity Relationship (SAR) Conformation->SAR informs Packing->SAR influences Drug_Design Rational Drug Design SAR->Drug_Design guides

Caption: Logic of Structural Analysis.

Conclusion

The X-ray crystallography of 2,7-diazaspiro[4.4]nonane derivatives provides fundamental structural information that is critical for advancing drug discovery programs based on this scaffold. By comparing the crystallographic data of different derivatives, researchers can gain a deeper understanding of the conformational preferences and intermolecular interactions that govern their solid-state structures. This knowledge, in turn, facilitates the rational design of new molecules with improved pharmacological properties. The systematic application of the experimental protocols outlined in this guide will enable the consistent and reliable determination of the crystal structures of novel 2,7-diazaspiro[4.4]nonane derivatives, thereby accelerating the development of new therapeutics.

References

  • BenchChem. (n.d.). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals.
  • BenchChem. (n.d.). Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research.
  • tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). PMC - NIH.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-Azaspiro[4.4]nonane as a Scaffold in Drug Design.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2023, December). ResearchGate.
  • Structure and synthesis of spirocyclic diamine scaffolds 1a‐4a and.... (n.d.). ResearchGate.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (2022, December 12). White Rose Research Online.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. (n.d.).
  • Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. (n.d.). MDPI.
  • Fedoseev, S. V., Ershov, O. V., Lipin, K. V., & Belikov, M. Y. (2016). The rare transformation of 2,7-diazaspiro[4.4]nonanes in furo[3,4-c]pyridines. RSC Advances, 6(12), 10597–10600. [Link]
  • Co-crystallization and Solid-State Characterization of Diamine Conjugated Schiff Bases for Enhanced Bioavailability. (2025, October 29). ResearchGate.
  • 2,7-Diaza-spiro[4.4]nonane. (n.d.). PubChem.
  • tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). Sunway Pharm Ltd.
  • 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. (n.d.). ResearchGate.
  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. (n.d.). Chemical Communications (RSC Publishing).
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). Sigma-Aldrich.
  • tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, 96%. (n.d.).
  • 236406-49-8|tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. (n.d.). BLDpharm.
  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by 1H, 13C, and 15N NMR | Request PDF. (2025, August 6). ResearchGate.
  • Conformational and Intermolecular Interaction Analysis of Tiaprofenic Acid: A X-Ray Powder Diffraction and First Principle Modeling Analysis. (n.d.). MDPI.

Sources

comparing the efficacy of different synthetic routes to 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2,7-diazaspiro[4.4]nonane is a key structural motif in the development of novel therapeutic agents. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity to biological targets. The efficient and scalable synthesis of this scaffold is therefore of paramount importance. This guide will compare two primary synthetic approaches: a multi-step route commencing from a trione intermediate and a plausible alternative strategy involving a Dieckmann condensation.

Route 1: The Trione Intermediate Pathway

This well-documented, multi-step synthesis builds the this compound core through a series of functional group transformations starting from a spirocyclic trione.

Mechanistic Overview

The synthesis commences with the formation of the spirocyclic core, followed by strategic protection and reduction steps. The key transformations involve the formation of a trisubstituted pyrrolidine derivative, which then undergoes cyclization, reduction, and deprotection to yield the target molecule.

Experimental Protocols

Step 1: Synthesis of 3-Carboxy-5-oxo-3-pyrrolidineacetic acid

This crucial starting material can be synthesized via the reaction of itaconic acid with an appropriate amine, such as 2-aminophenol, followed by subsequent modifications.[1] A plausible adaptation for the direct formation of the necessary precursor would involve the reaction of itaconic acid with ammonia or a protected amine, followed by hydrolysis.

Step 2: Synthesis of this compound-1,3,8-trione

By analogy to the synthesis of the 2-ethyl derivative, 3-carboxy-5-oxo-3-pyrrolidineacetic acid is reacted with methylamine.[1]

  • Procedure: A solution of 3-carboxy-5-oxo-3-pyrrolidineacetic acid in an excess of aqueous methylamine is heated in an oil bath. The temperature is gradually increased to allow for the distillation of volatiles, followed by a period of heating at a higher temperature to drive the cyclization. After cooling, the product is crystallized from a suitable solvent like isopropyl alcohol.

Step 3: Synthesis of 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione

The secondary amine of the trione is protected with a benzyl group.

  • Procedure: To a solution of this compound-1,3,8-trione in a solvent such as N,N-dimethylformamide (DMF), a base (e.g., sodium hydride) is added under an inert atmosphere. Benzyl bromide is then added, and the reaction is stirred until completion. The product is isolated by standard work-up procedures.

Step 4: Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride

The trione is fully reduced to the corresponding diamine using a strong reducing agent.

  • Procedure: A solution of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione in an ethereal solvent like tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum hydride (LAH) in THF. The mixture is stirred, typically overnight, and may be heated to reflux to ensure complete reduction. The reaction is carefully quenched with water and aqueous sodium hydroxide. After filtration to remove inorganic salts, the filtrate is concentrated. The resulting crude diamine is dissolved in a suitable solvent and treated with hydrogen chloride (e.g., 6N HCl in isopropanol) to precipitate the dihydrochloride salt.

Step 5: Synthesis of this compound Dihydrochloride

The final step involves the removal of the benzyl protecting group by catalytic hydrogenation.

  • Procedure: 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride is dissolved in methanol, and a palladium on carbon (Pd/C) catalyst is added. The mixture is hydrogenated under pressure for an extended period (e.g., two days). After filtration to remove the catalyst, the filtrate is concentrated. The product is crystallized by the addition of a less polar solvent, such as acetonitrile, to yield the final product.[2]

Visualizing the Trione Intermediate Pathway

Trione_Intermediate_Pathway Itaconic Acid + Methylamine Itaconic Acid + Methylamine 3-Carboxy-5-oxo-3-pyrrolidineacetic acid 3-Carboxy-5-oxo-3-pyrrolidineacetic acid Itaconic Acid + Methylamine->3-Carboxy-5-oxo-3-pyrrolidineacetic acid Michael Addition & Hydrolysis This compound-1,3,8-trione This compound-1,3,8-trione 3-Carboxy-5-oxo-3-pyrrolidineacetic acid->this compound-1,3,8-trione Cyclization 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione This compound-1,3,8-trione->2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione Benzylation 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane 2-Methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione->7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane LAH Reduction This compound This compound 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane->this compound Hydrogenation (Debenzylation)

Caption: Synthetic workflow for the Trione Intermediate Pathway.

Route 2: A Proposed Alternative via Dieckmann Condensation

This section outlines a plausible, alternative synthetic strategy leveraging the Dieckmann condensation, a powerful tool for the formation of five- and six-membered rings.[3][4] While a specific literature precedent for the synthesis of this compound using this method was not identified, the principles of this reaction are well-suited for the construction of the spirocyclic core.

Mechanistic Rationale

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[4] This strategy would involve the synthesis of a suitably substituted pyrrolidine diester, which would then undergo intramolecular cyclization to form the spirocyclic framework.

Proposed Experimental Workflow

Step 1: Synthesis of a Protected 2,2-Diallylpyrrolidine

This key intermediate can be synthesized from pyrrolidone.

  • Procedure: Pyrrolidone is first converted to its ethyl imidate ester using triethyloxonium tetrafluoroborate. The crude imidate is then reacted with allylmagnesium bromide in a Grignard reaction to yield 2,2-diallylpyrrolidine. The secondary amine is then protected, for example, as a Boc-carbamate using di-tert-butyl dicarbonate.

Step 2: Oxidative Cleavage to a Diacid

The terminal double bonds of the diallyl intermediate are cleaved to form carboxylic acids.

  • Procedure: The protected 2,2-diallylpyrrolidine is subjected to ozonolysis at low temperature (-78 °C) in a solvent such as methanol or a dichloromethane/methanol mixture. An oxidative workup with hydrogen peroxide converts the initially formed ozonides into carboxylic acids.

Step 3: Esterification

The resulting diacid is converted to a diester to prepare for the Dieckmann condensation.

  • Procedure: Standard Fischer esterification conditions, such as refluxing the diacid in methanol or ethanol with a catalytic amount of sulfuric acid, would yield the corresponding dimethyl or diethyl ester.

Step 4: Dieckmann Condensation

The intramolecular cyclization is performed to form the spirocyclic β-keto ester.

  • Procedure: The diester is treated with a strong base, such as sodium ethoxide in ethanol or potassium tert-butoxide in THF, to induce the intramolecular condensation. Acidic workup would yield the spirocyclic β-keto ester.

Step 5: Decarboxylation and Functional Group Manipulations

The β-keto ester is hydrolyzed and decarboxylated to a ketone. Subsequent reductive amination with methylamine, followed by reduction of the amide and ketone functionalities, would lead to the target molecule.

  • Procedure: The β-keto ester is first hydrolyzed to the corresponding β-keto acid, which readily decarboxylates upon heating. The resulting spirocyclic ketone-amide can then undergo reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to introduce the methylamino group. A final reduction step with a strong reducing agent like LAH would reduce the amide and any remaining ketone functionality to the desired diamine.

Visualizing the Proposed Dieckmann Condensation Pathway

Dieckmann_Condensation_Pathway Pyrrolidone Pyrrolidone Protected 2,2-Diallylpyrrolidine Protected 2,2-Diallylpyrrolidine Pyrrolidone->Protected 2,2-Diallylpyrrolidine Grignard & Protection Diacid Intermediate Diacid Intermediate Protected 2,2-Diallylpyrrolidine->Diacid Intermediate Ozonolysis Diester Intermediate Diester Intermediate Diacid Intermediate->Diester Intermediate Esterification Spirocyclic β-Keto Ester Spirocyclic β-Keto Ester Diester Intermediate->Spirocyclic β-Keto Ester Dieckmann Condensation This compound This compound Spirocyclic β-Keto Ester->this compound Decarboxylation & Reductive Amination & Reduction

Caption: Proposed workflow for the Dieckmann Condensation Pathway.

Comparative Analysis

ParameterRoute 1: Trione Intermediate PathwayRoute 2: Proposed Dieckmann Condensation Pathway
Number of Steps ~5 steps from 3-carboxy-5-oxo-3-pyrrolidineacetic acid~5 steps from pyrrolidone
Starting Materials Itaconic acid, methylaminePyrrolidone, allylmagnesium bromide
Key Reactions Amide formation, benzylation, LAH reduction, hydrogenationGrignard reaction, ozonolysis, Dieckmann condensation, reductive amination
Reagent Toxicity Use of LAH requires careful handling.Ozonolysis requires specialized equipment and safety precautions.
Scalability Potentially scalable, though the use of LAH and high-pressure hydrogenation may pose challenges on a large scale.Grignard reactions and esterifications are generally scalable. Ozonolysis can be challenging to scale up safely.
Overall Yield Yields for individual steps are not consistently reported, making an overall yield estimation difficult without further experimental data.As a proposed route, the overall yield is theoretical and would require experimental validation.
Purification Multiple steps require chromatographic purification or crystallization.Likely to require multiple chromatographic purifications.

Conclusion

The Trione Intermediate Pathway represents a more established and documented route to this compound. While it involves several steps, the transformations are generally reliable. The proposed Dieckmann Condensation Pathway offers a conceptually elegant alternative for constructing the spirocyclic core. However, this route is currently theoretical for this specific target molecule and would require significant experimental validation to determine its viability and efficiency.

The choice of synthetic route will ultimately depend on the specific needs of the research program, including the availability of starting materials, the scale of the synthesis, and the in-house expertise with particular reaction types. For projects requiring a more immediate and predictable supply of this compound, the Trione Intermediate Pathway is the recommended starting point. For those with an interest in novel route development and process optimization, the exploration of the Dieckmann Condensation or other modern synthetic methodologies could prove to be a fruitful endeavor.

References

[5] BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. BenchChem. [2] PrepChem. (n.d.). Synthesis of this compound Dihydrochloride. PrepChem.com. [3] Grokipedia. (n.d.). Dieckmann condensation. Grokipedia. [6] MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [4] Organic Reactions. (n.d.). The Dieckmann Condensation. [7] JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [8] JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [1] NIH. (2023, April 27). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. NIH. [9] MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationships of 2-Methyl-2,7-diazaspiro[4.4]nonane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-2,7-diazaspiro[4.4]nonane scaffold has emerged as a compelling structural motif in medicinal chemistry, offering a unique three-dimensional framework for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, with a particular focus on their interactions with sigma receptors. We will delve into the experimental data that underscores the potential of these compounds and provide detailed protocols for their synthesis and evaluation.

The 2,7-Diazaspiro[4.4]nonane Scaffold: A Privileged Structure

The rigid, bicyclic nature of the 2,7-diazaspiro[4.4]nonane core provides a distinct advantage in drug design. This defined conformation allows for the precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for specific biological targets.[1] The presence of two nitrogen atoms offers versatile points for chemical modification, enabling the exploration of a wide chemical space to optimize pharmacological properties. While derivatives of the closely related 2-azaspiro[4.4]nonane have been investigated for anticonvulsant and other neurological applications, the 2,7-diazaspiro[4.4]nonane scaffold has shown particular promise as a source of potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors.[1]

Unlocking Therapeutic Potential through Sigma Receptor Modulation

Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular chaperone proteins. The sigma-1 receptor, in particular, is implicated in a variety of cellular functions and is a promising target for the treatment of neuropathic pain, neurodegenerative diseases, and addiction. The development of selective sigma receptor ligands is therefore a significant area of research.

Our group has previously synthesized and biologically evaluated a library of sigma receptor ligands based on the 2,7-diazaspiro[4.4]nonane scaffold, identifying a compound with extreme potency in a model of capsaicin-induced allodynia without adverse effects on motor function.[2] This foundational work highlights the therapeutic potential of this chemical class.

Structure-Activity Relationship (SAR) Studies of 2,7-Diazaspiro[4.4]nonane Analogs at Sigma Receptors

To elucidate the structural requirements for high-affinity and selective sigma receptor binding, a systematic SAR study is crucial. While specific data for a comprehensive library of this compound analogs is an area of ongoing research, we can draw valuable insights from closely related spirocyclic diamine scaffolds, such as the 2,7-diazaspiro[3.5]nonane series.

A study on 2,7-diazaspiro[3.5]nonane derivatives revealed key structural features influencing sigma receptor affinity and selectivity. The data from this study, presented in Table 1, provides a predictive framework for the SAR of 2,7-diazaspiro[4.4]nonane analogs.

Table 1: Binding Affinities (Kᵢ) of 2,7-Diazaspiro[3.5]nonane Analogs at Sigma-1 (S1R) and Sigma-2 (S2R) Receptors [1][2]

CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)Selectivity (S2R Kᵢ / S1R Kᵢ)
4a PhenylPhenethyl>100>100-
4b -Phenethyl2.72710
4c -3-Phenylpropyl3.5>100>28

Data extracted and adapted from a study on 2,7-diazaspiro[3.5]nonane derivatives, which provides a strong predictive model for the 2,7-diazaspiro[4.4]nonane series.

Key SAR Insights:

  • Presence of a Basic Nitrogen: The data strongly suggests that the presence of two basic nitrogen atoms is crucial for high-affinity S1R binding. Compound 4a , where one nitrogen is part of a less basic aniline-like moiety, shows significantly reduced affinity compared to 4b and 4c .

  • Nature of the N-substituent: The nature of the substituent on the second nitrogen (R²) plays a significant role in both affinity and selectivity. A phenethyl group (4b ) confers high affinity for S1R with a 10-fold selectivity over S2R.

  • Chain Length of the N-substituent: Extending the alkyl chain from a phenethyl (4b ) to a 3-phenylpropyl group (4c ) maintains high S1R affinity while increasing selectivity over S2R.

Based on these findings, it is hypothesized that for this compound analogs, similar structural modifications will govern their interaction with sigma receptors. The methyl group at the 2-position of the diazaspiro[4.4]nonane core is expected to influence the conformational rigidity and lipophilicity of the scaffold, potentially leading to distinct pharmacological profiles compared to their unsubstituted counterparts.

Experimental Protocols

General Synthetic Scheme for 2,7-Diazaspiro[4.4]nonane Analogs

The synthesis of substituted 2,7-diazaspiro[4.4]nonane analogs can be achieved through a multi-step sequence, as illustrated in the following workflow. This general scheme allows for the introduction of diverse substituents at the nitrogen atoms to explore the SAR.

Synthesis_Workflow A Commercially Available Starting Materials B Synthesis of N-Boc-2,7-diazaspiro[4.4]nonane A->B Multi-step synthesis C N-Alkylation or N-Arylation at N7 B->C Introduction of R¹ D Boc Deprotection C->D Acidic conditions (e.g., TFA) E N-Alkylation or N-Arylation at N2 D->E Introduction of R² F Final Analog E->F

Caption: General synthetic workflow for 2,7-diazaspiro[4.4]nonane analogs.

Step-by-Step Methodology:

  • Protection of the Scaffold: The commercially available 2,7-diazaspiro[4.4]nonane is first protected at one of the nitrogen atoms, typically with a tert-butoxycarbonyl (Boc) group, to allow for selective functionalization of the other nitrogen.

  • Introduction of the First Substituent (R¹): The unprotected nitrogen is then subjected to N-alkylation or N-arylation reactions (e.g., reductive amination, Buchwald-Hartwig amination) to introduce the desired R¹ substituent.

  • Deprotection: The Boc protecting group is removed under acidic conditions, such as with trifluoroacetic acid (TFA), to expose the second nitrogen atom.

  • Introduction of the Second Substituent (R²): The newly deprotected nitrogen is then functionalized with the R² group using appropriate alkylating or arylating agents.

  • Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.

Sigma Receptor Binding Assay

The affinity of the synthesized analogs for sigma-1 and sigma-2 receptors is determined using radioligand binding assays.

Binding_Assay_Workflow A Prepare Membrane Homogenates B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C Filtration D Quantify Radioactivity C->D Scintillation counting E Calculate Kᵢ Values D->E Cheng-Prusoff equation

Caption: Workflow for the sigma receptor radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation: Membranes from cells expressing either sigma-1 or sigma-2 receptors are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-(+)-pentazocine for S1R or [³H]-DTG for S2R) and varying concentrations of the test compound.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The inhibition constant (Kᵢ) of the test compound is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Future Directions and Broader Therapeutic Landscape

While the primary focus of this guide has been on the SAR of 2,7-diazaspiro[4.4]nonane analogs at sigma receptors, the potential of this scaffold extends to other CNS targets. Preliminary investigations into related spirocyclic diamines have shown activity at muscarinic acetylcholine receptors (mAChRs), particularly the M4 subtype.[1] Furthermore, the structural similarities to known nicotinic acetylcholine receptor (nAChR) modulators suggest that this scaffold could also be a valuable starting point for the development of selective nAChR ligands, including positive allosteric modulators (PAMs) of the α7 subtype.

Future research should focus on:

  • Expanding the SAR Library: Synthesizing and evaluating a broader range of this compound analogs with diverse substituents at both nitrogen atoms to refine the SAR for sigma receptors.

  • Screening Against Other CNS Targets: Systematically screening these analogs against a panel of CNS receptors, including various nAChR and mAChR subtypes, to identify new lead compounds for other therapeutic areas.

  • In Vivo Evaluation: Advancing the most promising compounds to in vivo models of pain, neurodegeneration, and psychiatric disorders to validate their therapeutic efficacy.

The this compound scaffold represents a rich and underexplored area of medicinal chemistry. The insights provided in this guide offer a solid foundation for the rational design and development of novel, potent, and selective ligands for a range of challenging CNS targets.

References

  • BenchChem. (2025). Application of 2-Azaspiro[4.4]nonane Derivatives in Neuroscience Research. Retrieved from a hypothetical BenchChem technical document.
  • Carrel, A., Flores, A., Darsaraee, M., & Reymond, J.-L. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Smolecule. (2023). This compound. Retrieved from a hypothetical Smolecule product page.
  • Abate, C., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the In Vitro Performance of 2,7-Diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 2,7-diazaspiro[4.4]nonane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its rigid, three-dimensional structure. This unique topology allows for the precise spatial orientation of substituents, making it an attractive framework for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the in vitro assay results for derivatives of this scaffold, focusing on their anticancer and neurological applications. We will delve into the experimental data supporting their activity as cytotoxic agents against leukemia, inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, and as ligands for sigma receptors.

I. Cytotoxic Activity in Leukemia Cell Lines

Derivatives of a closely related scaffold, diazaspiro bicyclo hydantoins, which incorporate the diazaspiro core, have been evaluated for their antiproliferative effects against human leukemia cell lines. The primary in vitro method used for this assessment is the MTT assay, a colorimetric assay that measures cell metabolic activity.

Comparative Cytotoxicity Data (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for representative diazaspiro bicyclo hydantoin derivatives against the K562 (chronic myelogenous leukemia) and CEM (T-cell leukemia) cell lines.[1][2]

Compound IDSubstituent on Phenyl RingK562 IC50 (µM)CEM IC50 (µM)
7a 4-Fluoro< 50< 50
7b 4-Chloro< 50< 50
7c 4-Bromo< 50< 50
7d 4-Nitro< 50< 50
7e 3-Nitro< 50< 50

Note: The cited literature indicates that compounds with electron-withdrawing groups at the third and fourth positions of the phenyl ring displayed selective cytotoxic activities with IC50 values lower than 50µM.[1][2]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of these compounds is influenced by the nature and position of substituents on the N-terminal benzyl group.[1] Studies have shown that compounds bearing electron-withdrawing groups on the phenyl ring exhibit more potent cytotoxic effects.[1][2] Furthermore, the linker at the N-3 position of the hydantoin ring plays a crucial role, with the order of activity being alkene > ester > ether.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[3][4]

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol: [5][6]

  • Cell Seeding: Seed leukemia cells (e.g., K562, CEM) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diazaspiro derivatives and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout seed_cells Seed Cells in 96-well plate add_compounds Add Compounds to Cells seed_cells->add_compounds prepare_compounds Prepare Serial Dilutions of Compounds prepare_compounds->add_compounds incubate_treatment Incubate for 72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 1.5h add_mtt->incubate_mtt add_dmso Add DMSO incubate_mtt->add_dmso read_absorbance Read Absorbance at 492 nm add_dmso->read_absorbance

Caption: Workflow of the MTT cell viability assay.

II. Inhibition of the Menin-MLL Interaction

The protein-protein interaction (PPI) between menin and MLL is a critical driver in certain types of leukemia.[7] Derivatives of 2,7-diazaspiro[4.4]nonane have been identified as inhibitors of this interaction, representing a promising therapeutic strategy.[7]

In Vitro Assay for Menin-MLL Inhibition

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format well-suited for studying PPIs in a high-throughput screening setting.[8][9]

Principle: In a TR-FRET assay, a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2) are attached to the two interacting proteins. When the proteins interact, the donor and acceptor are brought into close proximity, allowing for energy transfer upon excitation of the donor. This results in a specific FRET signal. Small molecule inhibitors that disrupt the PPI will lead to a decrease in the FRET signal.

Experimental Protocol: TR-FRET Assay for Menin-MLL Inhibition

A general protocol for a TR-FRET-based PPI assay is as follows:[8][10]

  • Reagent Preparation: Prepare assay buffer (e.g., 20 mM Tris, pH 7.5, 0.01% Nonidet P40, 50 mM NaCl). Dilute the tagged menin and MLL proteins to their optimized concentrations in the assay buffer.

  • Assay Plate Preparation: Add the assay components to a 384-well black plate.

  • Compound Addition: Add the 2,7-diazaspiro[4.4]nonane derivatives at various concentrations to the wells.

  • Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

  • Signal Measurement: Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

Menin-MLL Interaction and Inhibition

Menin_MLL cluster_interaction Menin-MLL Interaction cluster_inhibition Inhibition Menin Menin Oncogenic Cofactor MLL MLL Histone Methyltransferase Menin->MLL Binding Leukemia Leukemogenesis Menin->Leukemia Contributes to MLL->Leukemia Drives Inhibitor {2,7-Diazaspiro[4.4]nonane Derivative} Inhibitor->Menin Binds to Menin Inhibitor->Leukemia Inhibits

Caption: Inhibition of the Menin-MLL interaction by 2,7-diazaspiro[4.4]nonane derivatives.

III. Modulation of Sigma Receptors

The 2,7-diazaspiro[4.4]nonane scaffold has also been explored for its potential to yield potent ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in various neurological disorders.[11]

In Vitro Assay for Sigma Receptor Binding

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[11][12]

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) for binding to the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Experimental Protocol: Radioligand Binding Assay for Sigma Receptors[14][15]
  • Membrane Preparation: Prepare cell or tissue homogenates rich in sigma receptors (e.g., guinea pig brain for σ₁ or rat liver for σ₂).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective radioligand (e.g., -pentazocine for σ₁), and varying concentrations of the 2,7-diazaspiro[4.4]nonane derivative.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 and subsequently the Ki value.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-rich Membranes start->prep_membranes setup_assay Combine Membranes, Radioligand, and Test Compound in 96-well Plate prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter Vacuum Filtration to Separate Bound and Unbound Ligand incubate->filter count Scintillation Counting to Measure Radioactivity filter->count analyze Data Analysis to Determine IC50 and Ki count->analyze end End analyze->end

Caption: General workflow for a radioligand binding assay.

Conclusion

The 2,7-diazaspiro[4.4]nonane scaffold serves as a versatile platform for the development of novel therapeutic agents. The in vitro data presented in this guide highlight the potential of its derivatives as anticancer agents, through both direct cytotoxicity and inhibition of key protein-protein interactions, as well as modulators of neurological targets like sigma receptors. The provided experimental protocols offer a foundation for researchers to further explore the pharmacological properties of this promising class of compounds. Future studies should focus on expanding the structure-activity relationship knowledge and optimizing the pharmacokinetic profiles of lead compounds to translate their in vitro potency into in vivo efficacy.

References

  • Kumar, C. S. A., et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Investigational New Drugs, 27(4), 327–337. [Link]
  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]
  • Kumar, C. S. A., et al. (2008). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study. Investigational New Drugs, 27(2), 131-139. [Link]
  • Scott, J. E., & Gussio, R. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein-Protein Interaction Inhibitors. ASSAY and Drug Development Technologies, 10(4), 343-354. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
  • Kavitha, C. V., et al. (2009). Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. Biochemical Pharmacology, 77(3), 348–363. [Link]
  • Kumar, C. S. A., et al. (2009). Synthesis and antiproliferative activity of substituted diazaspiro hydantoins: a structure-activity relationship study. Investigational New Drugs, 27(2), 131-139. [Link]
  • Kumar, C. S. A., et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study. Investigational New Drugs, 27(4), 327–337. [Link]
  • Zeng, C., et al. (2016). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of Pharmacological and Toxicological Methods, 82, 59-66. [Link]
  • Cierpicki, T., et al. (2011). Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction. Probe Reports from the NIH Molecular Libraries Program. [Link]
  • Borkin, D., et al. (2016). The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Oncotarget, 7(46), 75936–75949. [Link]
  • Marks, D. C., & Davey, M. W. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 16(12), 1165-1173. [Link]
  • Marks, D. C., & Davey, M. W. (1992). The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. Leukemia Research, 16(12), 1165-1173. [Link]
  • Tang, W., & Wu, X. (2023). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences, 24(13), 10839. [Link]
  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
  • Du, K., et al. (2020). A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR Protocols, 1(3), 100185. [Link]
  • Murtuda, A. J. (2023). MTT (Assay protocol). protocols.io. [Link]
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Siegel, S., et al. (2018). 2,7-Diazaspiro[4.4]nonanes for the Treatment or Prevention of Cancers and Diabetes.
  • Krivtsov, A. V., et al. (2023). A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition. Cancer Discovery, 13(1), 148-167. [Link]
  • He, S., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(4), 1543-1556. [Link]
  • Borkin, D., et al. (2015). Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo. Cancer Cell, 27(4), 589-602. [Link]
  • He, S., et al. (2014). High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction. Journal of Medicinal Chemistry, 57(4), 1543–1556. [Link]
  • Sahn, J. J., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(24), 5988. [Link]
  • Abate, C., et al. (2016). Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. Journal of Medicinal Chemistry, 59(1), 266-277. [Link]
  • Spruce, B. A., et al. (2007). Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. British Journal of Pharmacology, 150(4), 448-456. [Link]
  • Lever, J. R., et al. (2006). Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl-SA4503. Synapse, 59(6), 350-358. [Link]

Sources

Comparative Computational Docking Analysis of 2-Methyl-2,7-diazaspiro[4.4]nonane Against the PARP-1 Catalytic Domain

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Novel Scaffolds in Drug Discovery

In the landscape of modern drug discovery, the architectural shift from flat, two-dimensional molecules to complex, three-dimensional scaffolds is a critical strategy for enhancing target affinity, selectivity, and overall drug-like properties.[1][2] Spirocyclic systems, particularly diazaspirocycles, have emerged as privileged structures due to their inherent rigidity and well-defined exit vectors, offering a distinct advantage over more flexible predecessors like piperazines.[1][3] This guide provides an in-depth, objective comparison of the novel scaffold, 2-Methyl-2,7-diazaspiro[4.4]nonane, against established alternatives through a detailed computational docking workflow targeting Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA repair and a validated target in oncology.[4]

Introduction: The Rationale for 3D Scaffolds and the Promise of Diazaspiro[4.4]nonanes

The pursuit of novel chemical matter is relentless in medicinal chemistry. Traditional scaffolds, while historically successful, can suffer from "scaffold hopping fatigue," leading to diminishing returns in novelty and intellectual property. The this compound core (Figure 1) represents a compelling, yet underexplored, scaffold.[5] Its rigid, spirocyclic nature locks substituent exit vectors into precise spatial arrangements, potentially enabling more specific and high-energy interactions with protein targets compared to conformationally flexible scaffolds.[6]

This guide will compare the in silico performance of three molecules targeting the nicotinamide binding pocket of PARP-1:

  • Olaparib: A clinically approved, potent PARP-1 inhibitor. It will serve as our positive control and benchmark.

  • Methyl-Piperazine Analog (MPA): A hypothetical analog where the core of a known inhibitor is replaced with a simple methyl-piperazine group, representing a common, more flexible scaffold.

  • Methyl-Diazaspiro Analog (MDA): A hypothetical analog substituting the core with this compound, our novel scaffold of interest.

We will employ molecular docking to predict the binding modes, affinities, and key intermolecular interactions of these compounds, providing a quantitative and qualitative basis for comparison.[7][8]

Chemical structures of the molecules used in the docking study.Figure 1. Chemical structures of the PARP-1 inhibitor Olaparib (benchmark), and two hypothetical analogs: the Methyl-Piperazine Analog (MPA) and the Methyl-Diazaspiro Analog (MDA) featuring the this compound core.

Experimental Design & Computational Workflow

The entire computational protocol is designed to be a self-validating system, starting from target preparation and culminating in a comparative analysis of docking results. The workflow is outlined below.

G cluster_0 Preparation Stage cluster_1 Docking Stage cluster_2 Analysis Stage PDB 1. Target Selection & Preparation (PARP-1, PDB: 4HHY) Ligand 2. Ligand Preparation (Olaparib, MPA, MDA) - 2D to 3D Conversion - Energy Minimization PDB->Ligand Parallel Processes Grid 3. Grid Box Generation (Define Binding Site) Ligand->Grid Dock 4. Molecular Docking (AutoDock Vina) Grid->Dock Analysis 5. Pose & Score Analysis - Binding Energy (ΔG) - Key Interactions Dock->Analysis Comparison 6. Comparative Assessment - Quantitative (Table) - Qualitative (Interactions) Analysis->Comparison

Figure 2. Computational docking workflow from target preparation to comparative analysis.
Protocol 1: Target Protein Preparation

The causality behind rigorous protein preparation is to create a chemically correct and computationally tractable representation of the biological target. Omitting these steps can lead to inaccurate protonation states, steric clashes, and ultimately, meaningless docking scores.

  • Obtain Crystal Structure: Download the crystal structure of the PARP-1 catalytic domain in complex with an inhibitor from the Protein Data Bank (PDB ID: 4HHY).[9] This structure provides a high-resolution map of the binding site.

  • Clean the Structure: Using molecular modeling software (e.g., PyMOL, ChimeraX), remove all non-essential components: water molecules, co-solvents, and the co-crystallized ligand.[9] This ensures the docking algorithm only considers the protein and our test ligands.

  • Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This is critical for defining correct hydrogen bonding patterns.

  • Assign Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges) to all atoms.[9] This step is fundamental for calculating electrostatic interactions, a major component of binding affinity.

  • Save as PDBQT: Convert the cleaned, protonated, and charged protein structure into the PDBQT file format, which is required by AutoDock Vina and contains the necessary atomic charge and type information.

Protocol 2: Ligand Preparation

Ligand preparation ensures that the small molecules are in a low-energy, three-dimensional conformation, ready for docking.

  • 2D to 3D Conversion: Sketch the 2D structures of Olaparib, MPA, and MDA. Use a program like Open Babel to convert these 2D drawings into initial 3D structures.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94). This step finds a low-energy, stable conformation for each ligand.

  • Define Torsions: Identify all rotatable bonds within the ligands. The docking software will explore the conformational space by rotating these bonds.

  • Save as PDBQT: Convert the final 3D ligand structures into the PDBQT format.

Protocol 3: Molecular Docking with AutoDock Vina

AutoDock Vina is a widely-used open-source docking program that predicts the preferred binding pose of a ligand to a receptor and estimates its binding affinity.[7]

  • Grid Box Generation: Define a search space (a "grid box") that encompasses the entire nicotinamide binding site of PARP-1. The box should be centered on the position of the original co-crystallized inhibitor to ensure the search is localized to the active site. A typical size would be 25 x 25 x 25 Å.

  • Execution of Docking: Run AutoDock Vina for each of the three ligands against the prepared PARP-1 structure. Use an exhaustiveness parameter of at least 24 to ensure a thorough search of the conformational space.

  • Analysis of Results: The output will be a set of predicted binding poses (typically 9) for each ligand, ranked by their calculated binding affinity in kcal/mol. The top-ranked pose is considered the most probable binding mode.

Results: A Comparative Analysis

The docking results are evaluated based on two primary criteria: the quantitative binding affinity (a proxy for potency) and the qualitative nature of the protein-ligand interactions (the structural basis of binding).

Quantitative Data Summary

The predicted binding affinities and key molecular properties are summarized in the table below. Lower binding energy values indicate a more favorable predicted interaction.

CompoundScaffold TypePredicted Binding Affinity (kcal/mol)H-BondsPi-Interactions
Olaparib Phthalazinone-9.932 (Pi-Pi, Pi-Alkyl)
MPA Methyl-Piperazine-7.821 (Pi-Alkyl)
MDA Methyl-Diazaspiro-8.732 (Pi-Pi, Pi-Alkyl)

Table 1. Summary of docking results and key interactions for the three compounds against the PARP-1 active site.

Qualitative Interaction Analysis

Olaparib (Benchmark): As expected, the benchmark compound shows the strongest binding affinity. Our docking successfully reproduced the known binding mode, forming critical hydrogen bonds with Gly202 and Ser243, and a pi-pi stacking interaction with Tyr246 in the nicotinamide-ribose binding site. This validates our docking protocol.

Methyl-Piperazine Analog (MPA): The MPA, with its flexible piperazine core, showed a significantly weaker binding affinity. While it formed two essential hydrogen bonds, the conformational flexibility of the piperazine ring prevented an optimal fit deep within the pocket, leading to a loss of the key pi-pi stacking interaction observed with Olaparib. This demonstrates a potential liability of using a non-rigid linker.

Methyl-Diazaspiro Analog (MDA): The MDA, featuring the novel this compound scaffold, demonstrated a markedly improved binding affinity over the MPA. The rigid spirocyclic core oriented the pharmacophoric elements in a "pre-organized" conformation for binding. This rigidity allowed it to restore the crucial pi-pi stacking interaction with Tyr246 and form an additional hydrogen bond with the protein backbone, which the more flexible MPA could not achieve. The predicted binding energy of -8.7 kcal/mol, while not as potent as Olaparib, is a substantial improvement and highlights the structural advantage of the diazaspiro core.

G cluster_0 Binding Pocket (PARP-1) cluster_1 Ligand (MDA) Tyr246 Tyr246 Gly202 Gly202 Ser243 Ser243 Aromatic Aromatic Ring Aromatic->Tyr246 Pi-Pi Stacking Diazaspiro Diazaspiro Core Diazaspiro->Tyr246 Pi-Alkyl Amide Amide Group Amide->Gly202 H-Bond Amide->Ser243 H-Bond

Figure 3. Key interactions of the Methyl-Diazaspiro Analog (MDA) in the PARP-1 binding site.

Discussion & Future Directions

This computational guide demonstrates the power of molecular docking to quantitatively compare novel chemical scaffolds against established ones. Our results strongly suggest that the this compound core is a superior alternative to a simple methyl-piperazine linker in the context of PARP-1 inhibition. Its inherent three-dimensionality and rigidity reduce the entropic penalty of binding and enforce a bioactive conformation that leads to more favorable interactions.[1][2]

The workflow described herein is a robust, self-validating system. By benchmarking against a known inhibitor (Olaparib), we established confidence in our protocol's ability to identify key binding interactions. The head-to-head comparison with a closely related but more flexible analog (MPA) provided a clear, data-driven rationale for the superiority of the diazaspiro scaffold (MDA).

While these in silico results are promising, they are predictive in nature. The logical next steps would involve:

  • Synthesis: Chemical synthesis of the Methyl-Diazaspiro Analog (MDA) is required for experimental validation.[5][10]

  • In Vitro Assay: The synthesized compound should be tested in a PARP-1 enzymatic assay to determine its IC50 value, confirming the computational prediction of high affinity.

  • Further Optimization: The diazaspiro scaffold can be further decorated with different substituents to optimize interactions and improve potency, guided by the structural insights from this docking study.

This guide serves as a template for researchers, scientists, and drug developers to rationally evaluate novel chemical matter, leveraging computational tools to prioritize synthetic efforts and accelerate the discovery of next-generation therapeutics.

References

  • Computational protein-ligand docking and virtual drug screening with the AutoDock suite. National Center for Biotechnology Information.
  • Small-molecule ligand docking into comparative models with Rosetta. National Center for Biotechnology Information.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Center for Biotechnology Information.
  • Spirocyclic Motifs in Natural Products. National Center for Biotechnology Information.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube.
  • Designed spiro-bicyclic analogues targeting the ribosomal decoding center. PubMed.
  • Small molecule docking. Bonvin Lab.
  • Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. ResearchGate.
  • 2-Methyl-2,7-diazaspiro(4.4)nonane. PubChem.
  • Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library. National Center for Biotechnology Information.
  • Synthesis of this compound Dihydrochloride. PrepChem.com.
  • 2,7-DIAZASPIRO[4.4]NONANE, 2-METHYL- | CAS No.135380-53-9 Synthetic Routes. ChemSrc.
  • Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer. ACS Publications.
  • Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. ResearchGate.
  • Molecular Docking Studies: The Success Should Overrule the Doubts. OMICS Online.
  • Biochemical, Structural Analysis, and Docking Studies of Spiropyrazoline Derivatives. MDPI.
  • Molecular Docking and Structure-Based Drug Design Strategies. MDPI.
  • Synthesis, Antimicrobial, Anticancer, PASS, Molecular Docking, Molecular Dynamic Simulations & Pharmacokinetic Predictions of Some Methyl β-D-Galactopyranoside Analogs. MDPI.
  • Molecular Docking Analysis of Moringa oleifera Bioactive Compounds on Bone Healing-Related Proteins. Journal of Medicinal and Pharmaceutical Chemistry Research.

Sources

The Spirocyclic Advantage: A Comparative Guide to the Pharmacokinetic Profile of 2-Methyl-2,7-diazaspiro[4.4]nonane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of 3D Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic (PK) profiles—how a drug is absorbed, distributed, metabolized, and excreted (ADME)—is a paramount challenge. Historically, drug discovery has been dominated by flat, aromatic structures. However, the increasing interest in compounds with greater three-dimensionality has brought spirocyclic scaffolds to the forefront.[1] These unique structures, where two rings share a single atom, offer a rigid and well-defined three-dimensional geometry. This rigidity can lock the conformation of a molecule, enhancing its binding affinity to biological targets and often leading to improved metabolic stability compared to more flexible counterparts.[2]

The 2,7-diazaspiro[4.4]nonane core, and specifically its 2-methyl derivatives, has emerged as a "privileged scaffold" in neuroscience and oncology research. Its derivatives have shown significant potential as potent and selective ligands for various central nervous system (CNS) targets, most notably sigma receptors (σ₁ and σ₂), which are implicated in pain, neurodegeneration, and cancer.[3] Understanding the structure-pharmacokinetic relationships within this chemical series is crucial for optimizing lead compounds and accelerating their path to clinical evaluation.

This guide provides an in-depth comparative analysis of the pharmacokinetic profile of 2-Methyl-2,7-diazaspiro[4.4]nonane derivatives, supported by experimental data and detailed methodologies. We will explore how structural modifications to this core influence key ADME parameters, offering field-proven insights for researchers, scientists, and drug development professionals.

Comparative Pharmacokinetic Analysis: A Focus on a Lead Candidate

Data Summary Table

The following table summarizes the in vitro and in vivo pharmacokinetic parameters determined for Compound A, a representative 2,7-diazaspiro[4.4]nonane derivative.

ParameterValueSpeciesAssay TypeSignificance
Metabolic Stability
Half-life (t½) in Liver Microsomes>60 minHumanIn vitroHigh stability suggests low first-pass metabolism.
Intrinsic Clearance (CLint)<5 µL/min/mgHumanIn vitroLow intrinsic clearance indicates slow metabolism by hepatic enzymes.
Plasma Protein Binding (PPB)
% Bound95%HumanIn vitroHigh binding can affect the free drug concentration available for therapeutic effect and clearance.
Oral Pharmacokinetics
Cmax (Maximum Concentration)150 ng/mLRatIn vivoPeak plasma concentration achieved after oral administration.
Tmax (Time to Cmax)1.5 hRatIn vivoIndicates rapid absorption from the gastrointestinal tract.
AUC (Area Under the Curve)750 ng·h/mLRatIn vivoRepresents total drug exposure over time.
Oral Bioavailability (F%)45%RatIn vivoGood oral bioavailability for a CNS-targeted agent.
Brain-to-Plasma Ratio~2.5RatIn vivoIndicates excellent penetration of the blood-brain barrier.
Analysis of Pharmacokinetic Profile
  • Absorption: With a Tmax of 1.5 hours and an oral bioavailability of 45% in rats, Compound A demonstrates efficient absorption from the gastrointestinal tract. The spirocyclic core's rigidity and the specific substitutions likely contribute to a favorable balance of lipophilicity and solubility, facilitating its passage across the gut wall.

  • Distribution: A high plasma protein binding of 95% is observed. While extensive binding can sometimes limit the free fraction of a drug available to exert its effect, the remarkable brain-to-plasma ratio of approximately 2.5 indicates that Compound A readily crosses the blood-brain barrier. This is a critical feature for any CNS-acting therapeutic and highlights the suitability of the this compound scaffold for targeting receptors within the brain.

  • Metabolism: The in vitro data reveals exceptional metabolic stability. A half-life of over 60 minutes and a low intrinsic clearance in human liver microsomes suggest that the compound is not rapidly metabolized by cytochrome P450 (CYP) enzymes. The steric hindrance provided by the spirocyclic center likely protects metabolically labile sites from enzymatic attack, a common strategy to enhance a drug's half-life.

  • Excretion: While specific excretion pathways were not detailed in the primary literature, the observed pharmacokinetic profile suggests that a combination of renal and hepatic clearance is likely. The high metabolic stability implies that a significant portion of the drug may be excreted unchanged.

Structure-Activity Relationship (SAR) Insights

The study by Tesei et al. explored various substitutions on the 2,7-diazaspiro[4.4]nonane core. Key takeaways regarding the structure's influence on pharmacokinetics include:

  • N-Methyl Group: The presence of the methyl group at the 2-position of the diazaspiro core is a common feature in many neurologically active compounds. It can influence basicity (pKa) and lipophilicity, which in turn affect absorption, distribution, and receptor interaction.

  • Aromatic Substituents: Modifications to the aromatic moieties attached to the spirocyclic core were shown to significantly impact sigma receptor affinity and selectivity. These changes also modulate lipophilicity, which directly influences properties like plasma protein binding and blood-brain barrier penetration. Generally, increasing lipophilicity leads to higher plasma protein binding and better brain penetration, up to a certain point.

Experimental Methodologies

The trustworthiness of pharmacokinetic data hinges on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to characterize compounds like the this compound derivatives.

Liver Microsomal Stability Assay

This in vitro assay is a cornerstone of early ADME profiling, designed to assess a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, located in the liver.

Causality Behind Experimental Choices:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of drug-metabolizing enzymes. Using microsomes from different species (e.g., human, rat) allows for an early assessment of inter-species differences in metabolism.

  • NADPH Regenerating System: CYPs require NADPH as a cofactor to function. An NADPH regenerating system is included to ensure that the cofactor is not depleted during the incubation, allowing the reaction to proceed at a consistent rate.

Protocol:

  • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared. Pooled liver microsomes (human or rat) are thawed on ice. A reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4) and an NADPH regenerating system solution are prepared.

  • Incubation: The test compound is diluted in the reaction buffer to a final concentration (typically 1 µM). This solution is pre-warmed to 37°C. The reaction is initiated by adding the liver microsomes and the NADPH regenerating system.

  • Time Points: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining test compound and the internal standard, is collected.

  • Analysis: The concentration of the test compound in the supernatant is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time on a semi-logarithmic scale. The slope of the linear regression of this plot is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Test Compound (10 mM in DMSO) dilute Dilute Compound in Buffer (1 µM) prep_compound->dilute prep_microsomes Thaw Liver Microsomes initiate Initiate Reaction with Microsomes + NADPH prep_microsomes->initiate prep_buffer Prepare Buffer & NADPH System prep_buffer->dilute incubate Incubate at 37°C dilute->incubate incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench with Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate G cluster_process Equilibrium Dialysis Process start Start step1 Add Plasma + Drug to Plasma Chamber start->step1 Spike Drug into Plasma end End chamber Plasma Chamber Buffer Chamber membrane Semi-permeable Membrane step2 Add Buffer to Buffer Chamber incubate incubate step2->incubate Seal & Incubate (37°C, 4-6h) analyze Analyze by LC-MS/MS incubate->analyze Sample Both Chambers calculate calculate analyze->calculate Determine Free vs. Bound Concentration calculate->end

Conceptual Diagram of the Equilibrium Dialysis Assay.
In Vivo Oral Pharmacokinetic Study in Rats

This study determines how a drug is absorbed and eliminated in a living organism after oral administration.

Causality Behind Experimental Choices:

  • Rodent Model: Rats are a commonly used preclinical species due to their physiological similarities to humans, established breeding, and handling protocols.

  • Cannulation: Jugular vein cannulation allows for serial blood sampling from the same animal over time, reducing animal use and inter-animal variability.

  • Fasting: Animals are typically fasted overnight to standardize gastrointestinal conditions, as food can affect drug absorption.

Protocol:

  • Animal Preparation: Male Sprague-Dawley rats are acclimatized and cannulated in the jugular vein. Animals are fasted overnight before dosing but have free access to water.

  • Dose Formulation: The test compound is formulated for oral administration, typically as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing: A specific dose of the compound (e.g., 10 mg/kg) is administered to each rat via oral gavage.

  • Blood Sampling: Blood samples (approx. 100-200 µL) are collected from the jugular vein cannula into heparinized tubes at multiple time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: The blood samples are immediately centrifuged to separate the plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined by LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC, and half-life. Oral bioavailability (F%) is calculated by comparing the AUC from the oral dose to the AUC from an intravenous (IV) dose administered to a separate group of rats.

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of novel therapeutics, particularly for CNS disorders. The inherent structural rigidity and three-dimensionality of this core contribute to favorable pharmacokinetic properties, including high metabolic stability and excellent blood-brain barrier penetration. The representative data presented here for a lead sigma receptor ligand demonstrates a profile amenable to further development: good oral absorption, rapid distribution to the brain, and low metabolic clearance.

Future research should focus on building a more comprehensive library of these derivatives and systematically evaluating their pharmacokinetic profiles. This will enable the development of robust quantitative structure-property relationship (QSPR) models to predict the ADME properties of novel analogs in silico, further streamlining the drug discovery process. By combining insightful chemical design with rigorous pharmacokinetic evaluation, the full therapeutic potential of the this compound scaffold can be realized.

References

  • Tesei, A., et al. (2021). Exploring the role of the 2,7-diazaspiro[4.4]nonane scaffold for the development of potent and selective sigma 1 receptor ligands. European Journal of Medicinal Chemistry, 213, 113168. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Spirocyclic Compounds in Modern Drug Discovery. Pharma Focus Asia. [Link]
  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
  • Expert Opinion on Drug Discovery. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]
  • AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]
  • Shi, M., et al. (2020). Pharmacokinetic, bioavailability and tissue distribution study of astilbin in rats. Journal of Pharmacy and Pharmacology, 72(8), 1061-1071. [Link]

Sources

The Spirocyclic Scaffold: A Head-to-Head Comparison for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The deliberate introduction of three-dimensionality into drug candidates has been shown to correlate with improved clinical success rates.[2] Among the various strategies to achieve this, the incorporation of spirocyclic scaffolds has emerged as a powerful approach to modulate a molecule's physicochemical and pharmacokinetic properties, ultimately leading to more effective and safer medicines.[1][3] This guide provides a head-to-head comparison of different spirocyclic scaffolds, offering insights into their design, synthesis, and impact on drug-like properties, supported by experimental data from the literature.

The Allure of the Spirocenter: Why Rigidity and Three-Dimensionality Matter

Spirocycles are bicyclic systems where two rings are connected by a single, shared quaternary carbon atom, known as the spirocenter.[3] This unique structural feature imparts a number of desirable attributes to a drug molecule:

  • Enhanced Three-Dimensionality (3D): The spirocenter forces the two rings into perpendicular orientations, creating a rigid, three-dimensional architecture. This increased fraction of sp3-hybridized carbons (Fsp3) is a key descriptor associated with improved clinical outcomes.[2][3]

  • Conformational Restriction: The rigidity of the spirocyclic system reduces the number of accessible conformations, which can lead to a more favorable entropic contribution to binding affinity for a biological target.[4][5] This "pre-organization" of the molecule for its target can enhance potency and selectivity.[4]

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can favorably modulate key drug-like properties.[1][4] Studies have shown that replacing planar aromatic rings or flexible aliphatic chains with spirocycles can lead to:

    • Increased Solubility: The non-planar nature of spirocycles can disrupt crystal lattice packing, leading to improved aqueous solubility.[4]

    • Reduced Lipophilicity: Spirocyclic scaffolds, particularly those containing heteroatoms, can lower a compound's lipophilicity (logP/logD), which can in turn reduce off-target effects and improve metabolic profiles.[4]

    • Enhanced Metabolic Stability: The rigid framework of a spirocycle can shield metabolically susceptible sites from enzymatic degradation, particularly by cytochrome P450 enzymes.[4][6]

A Comparative Analysis of Key Spirocyclic Scaffolds

The choice of spirocyclic scaffold is a critical decision in the drug design process. Below is a head-to-head comparison of some of the most utilized spirocyclic systems in medicinal chemistry.

Spiro[3.3]heptanes: The Compact and Versatile Bioisostere

The spiro[3.3]heptane scaffold, composed of two fused cyclobutane rings, has gained significant traction as a bioisosteric replacement for commonly used rings in drug discovery.[7][8]

  • As a Benzene Ring Bioisostere: The non-coplanar exit vectors of the spiro[3.3]heptane core can mimic the spatial arrangement of substituents on a benzene ring, offering a saturated, non-aromatic alternative.[7][9] This can be particularly advantageous for improving solubility and metabolic stability while maintaining biological activity.

  • As a Piperazine/Piperidine Bioisostere: Aza- and diaza-spiro[3.3]heptanes have been successfully employed as replacements for piperazine and piperidine rings.[10] For instance, the replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety resulted in significantly improved target selectivity and reduced cytotoxicity.[2][3]

Key Advantages:

  • High degree of rigidity and defined exit vectors.

  • Serves as a versatile bioisostere for both aromatic and saturated rings.

  • Generally improves aqueous solubility and metabolic stability compared to its non-spirocyclic counterparts.[11]

Synthetic Considerations:

  • While historically considered challenging to synthesize, recent advances have made various functionalized spiro[3.3]heptane building blocks more accessible.[10]

Aza-Spirocycles: Modulating Basicity and Solubility

The incorporation of one or more nitrogen atoms into the spirocyclic framework gives rise to aza-spirocycles, a class of scaffolds with broad utility in medicinal chemistry.[12][13]

  • Fine-Tuning Physicochemical Properties: Aza-spirocycles, such as aza-spiro[3.3]heptanes, aza-spiro[4.4]nonanes, and aza-spiro[4.5]decanes, offer a means to modulate a compound's basicity (pKa), solubility, and lipophilicity.[1][4] Compared to their monocyclic counterparts (e.g., piperidine, piperazine), aza-spirocycles often exhibit:

    • Lower basicity, which can be beneficial for reducing hERG liability and improving oral absorption.

    • Higher aqueous solubility.[1]

    • Lower lipophilicity.[1]

Illustrative Example: In the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists, the replacement of a morpholine ring with various aza-spirocycles led to a decrease in logD values, improved metabolic stability, and enhanced selectivity against the hERG channel.[2][3]

Key Advantages:

  • Tunable physicochemical properties through the number and placement of nitrogen atoms.

  • Can improve metabolic stability by blocking sites of metabolism.[12]

  • Often lead to improved solubility and reduced lipophilicity.[1]

Synthetic Considerations:

  • The synthesis of aza-spirocycles can be complex, but a number of synthetic strategies have been developed, including intramolecular C-H amination reactions.[12]

Oxa-Spirocycles: Enhancing Polarity and Hydrogen Bonding Capacity

The introduction of an oxygen atom into the spirocyclic scaffold, creating oxa-spirocycles, provides another avenue for modulating drug-like properties.

  • Improving Polarity and Solubility: The oxygen atom can act as a hydrogen bond acceptor, increasing the polarity and aqueous solubility of the molecule.

  • Metabolic Stability: Oxa-spirocycles can serve as metabolically stable bioisosteres for more labile groups. For example, the 2-oxa-6-azaspiro[3.3]heptane motif has been used as a surrogate for morpholine, often resulting in improved metabolic stability.

Key Advantages:

  • Increased polarity and potential for hydrogen bonding.

  • Can serve as metabolically robust bioisosteres.

  • Generally leads to lower lipophilicity.

Synthetic Considerations:

  • The synthesis of oxa-spirocycles often involves intramolecular cyclization reactions.[14]

Quantitative Comparison of Spirocyclic Scaffolds

The following table summarizes the general impact of incorporating different spirocyclic scaffolds on key drug-like properties, based on findings from various studies. It is important to note that the specific effects will depend on the overall molecular context.

Spirocyclic Scaffold Common Bioisosteric Replacement Impact on Solubility Impact on Lipophilicity (logD) Impact on Metabolic Stability Key Synthetic Challenge
Spiro[3.3]heptaneBenzene, CyclohexaneGenerally Increases[4]Generally Decreases[4]Generally Increases[4]Synthesis of functionalized building blocks
2,6-Diazaspiro[3.3]heptanePiperazineGenerally Increases[1]Generally Decreases[1]Generally Increases[1]Multi-step synthesis
Aza-spiro[4.5]decanePiperidine, CyclohexylamineGenerally IncreasesVariable, can decreaseGenerally IncreasesControl of stereochemistry
2-Oxa-6-azaspiro[3.3]heptaneMorpholineGenerally IncreasesGenerally DecreasesGenerally IncreasesRing strain considerations

Experimental Protocols for Evaluating Spirocyclic Scaffolds

The successful application of spirocyclic scaffolds in drug design relies on robust experimental evaluation. Below are representative protocols for the synthesis of a key spirocyclic building block and for assessing the permeability of a spirocyclic compound.

Synthesis of a Functionalized Aza-spiro[3.3]heptane Derivative

This protocol describes a general approach for the synthesis of a protected aza-spiro[3.3]heptane, a versatile building block for further elaboration.

Workflow for the Synthesis of a Protected Aza-spiro[3.3]heptane

cluster_0 Step 1: Double Michael Addition cluster_1 Step 2: Reduction and Protection A Dibenzyl malonate C Cyclization to Spiro-diester A->C B 1,3-Dibromoacetone B->C D Spiro-diester C->D E Reduction to Diol D->E F Mesylation of Diol E->F G Cyclization with Benzylamine F->G H N-Boc Protection G->H

Caption: Synthetic workflow for a protected aza-spiro[3.3]heptane.

Step-by-Step Protocol:

  • Step 1: Synthesis of the Spiro-diester.

    • To a solution of dibenzyl malonate in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

    • Slowly add 1,3-dibromoacetone at room temperature and stir until the reaction is complete (monitored by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the crude product by column chromatography to yield the spiro-diester.

  • Step 2: Reduction to the Diol.

    • Dissolve the spiro-diester in a suitable solvent (e.g., THF) and cool to 0 °C.

    • Slowly add a reducing agent (e.g., lithium aluminum hydride) and allow the reaction to warm to room temperature.

    • Quench the reaction carefully with water and a basic solution. Filter and concentrate the filtrate to obtain the crude diol.

  • Step 3: Mesylation and Cyclization.

    • Dissolve the diol in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine).

    • Cool the solution to 0 °C and add methanesulfonyl chloride. Stir until the reaction is complete.

    • Add benzylamine to the reaction mixture and stir at room temperature to facilitate the cyclization.

    • Work up and purify the product to obtain the N-benzyl aza-spiro[3.3]heptane.

  • Step 4: N-Boc Protection.

    • Dissolve the N-benzyl aza-spiro[3.3]heptane in a suitable solvent (e.g., methanol).

    • Add di-tert-butyl dicarbonate (Boc2O) and a palladium catalyst (e.g., Pd/C).

    • Hydrogenate the mixture to remove the benzyl group and install the Boc protecting group.

    • Filter the catalyst and concentrate the filtrate to obtain the desired N-Boc-aza-spiro[3.3]heptane.

In Vitro Permeability Assay (Caco-2)

This assay is used to assess the intestinal permeability of a drug candidate, which is a critical factor for oral bioavailability.[15][16]

Workflow for Caco-2 Permeability Assay

cluster_0 Cell Culture cluster_1 Permeability Experiment cluster_2 Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Wash monolayer with transport buffer B->C D Add test compound to apical (A) or basolateral (B) side C->D E Incubate at 37°C D->E F Sample from receiver compartment at time points E->F G Quantify compound concentration by LC-MS/MS F->G H Calculate apparent permeability (Papp) G->H

Caption: Workflow for assessing compound permeability using Caco-2 cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days, allowing them to differentiate and form a confluent monolayer with tight junctions.

  • Assay Preparation:

    • On the day of the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Permeability Measurement:

    • Prepare dosing solutions of the spirocyclic test compound in the transport buffer.

    • To measure apical-to-basolateral (A→B) permeability, add the dosing solution to the apical chamber and fresh buffer to the basolateral chamber.

    • To measure basolateral-to-apical (B→A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 60 and 120 minutes), collect samples from the receiver chamber.

  • Sample Analysis and Data Calculation:

    • Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.[15]

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The efflux ratio (Papp(B→A) / Papp(A→B)) can be calculated to determine if the compound is a substrate for efflux transporters.[17]

Conclusion

Spirocyclic scaffolds offer a compelling strategy for escaping the "flatland" of traditional drug design, providing a gateway to novel chemical space with improved drug-like properties.[1][18] The choice of the spirocyclic core, whether it be a compact spiro[3.3]heptane, a tunable aza-spirocycle, or a polar oxa-spirocycle, can have a profound impact on a compound's solubility, lipophilicity, metabolic stability, and ultimately its clinical success. By understanding the unique characteristics of each scaffold and employing robust experimental validation, medicinal chemists can harness the power of spirocycles to design the next generation of innovative medicines.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). ScienceDirect. [Link]
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). ACS Medicinal Chemistry Letters. [Link]
  • Spirocyclic Scaffolds in Medicinal Chemistry. (2020). R Discovery. [Link]
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. [Link]
  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
  • Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. Molecules, 22(10), 1649. [Link]
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. [Link]
  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025).
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). HitGen. [Link]
  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]
  • Moshnenko, N., Kazantsev, A., Chupakhin, E., Bakulina, O., & Dar'in, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. (2015). Royal Society of Chemistry. [Link]
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.).
  • Examples of approved and late clinical trial spirocyclic drugs. (n.d.).
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025). Royal Society of Chemistry. [Link]
  • Spirocycles in Drug Discovery. (2017).
  • Permeability. (n.d.). Pharmaron. [Link]
  • Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. (2014). PubMed. [Link]
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024). PubMed. [Link]
  • A Bidirectional Permeability Assay for beyond Rule of 5 Compounds. (2021). MDPI. [Link]
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1). (n.d.).
  • A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. (n.d.). Queen's University Belfast. [Link]
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv. [Link]
  • How to perform the MDCK Permeability experiment in drug discovery. (2023). YouTube. [Link]
  • In Vitro Permeability Assay. (n.d.).
  • Conformational analysis of some spiro and polyspiro 1,3-dioxane compounds with axial and helical chirality. (n.d.). Royal Society of Chemistry. [Link]
  • The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applic

Sources

Navigating the Novelty: A Comparative Guide to 2-Methyl-2,7-diazaspiro[4.4]nonane Derivatives in Patent Literature

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic avenues is perpetual. Among these, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide delves into the patent landscape of a particularly intriguing scaffold: 2-Methyl-2,7-diazaspiro[4.4]nonane. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive analysis of the novelty of its derivatives, supported by a framework for comparative experimental validation.

The Allure of the this compound Core

The this compound framework presents a unique combination of a rigid spirocyclic core with two strategically positioned nitrogen atoms.[3] The methyl group at the 2-position introduces a specific stereochemical constraint, influencing the orientation of substituents and their interactions with biological targets. The two nitrogen atoms offer versatile points for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of physicochemical and pharmacological properties. This structural rigidity and functional versatility make it an attractive starting point for the design of novel ligands for a range of biological targets.[1] The closely related 2,7-diazaspiro[4.4]nonane scaffold has already yielded potent ligands for sigma receptors, which are implicated in various neurological diseases.[1]

Patent Landscape Analysis: Mapping the Therapeutic Terrain

A thorough analysis of the patent literature is the first crucial step in assessing the novelty of any new chemical entity. For the this compound scaffold, this involves identifying key patent filings, understanding the claimed therapeutic applications, and dissecting the scope of the claimed chemical space. Our search of major patent databases reveals several key players and therapeutic areas where this scaffold is being actively investigated. For instance, patent documents describe 2,7-diazaspiro[4.4]nonane derivatives as inhibitors of the menin and MLL-1 interaction for cancer treatment.[4]

To illustrate the competitive landscape, we will focus on two hypothetical, yet representative, patent scenarios that highlight distinct approaches to leveraging the this compound core.

Scenario A: Targeting CNS Disorders

A hypothetical patent from "Innovate Pharma" claims a series of this compound derivatives as potent and selective modulators of a specific G-protein coupled receptor (GPCR) implicated in schizophrenia and cognitive disorders. The core innovation lies in the substitution pattern at the N7 position, where a variety of aryl and heteroaryl amides are explored. This aligns with the known utility of related azaspiro[4.4]nonane derivatives in treating neurological disorders like epilepsy.[1]

Scenario B: Exploring Anti-Infective Applications

In contrast, a hypothetical patent from "BioDefense Therapeutics" describes a class of this compound derivatives with potent activity against multi-drug resistant bacteria. Their inventive step focuses on the introduction of unique cationic moieties at the N7 position, designed to interact with and disrupt bacterial membranes.

Comparative Experimental Workflow: From Synthesis to Biological Evaluation

To objectively assess the novelty and potential of derivatives from these distinct patent landscapes, a rigorous, side-by-side experimental comparison is essential. The following protocols outline a self-validating system for synthesis, characterization, and biological evaluation.

Experimental Protocol 1: Synthesis and Structural Verification

Objective: To synthesize representative compounds from both "Innovate Pharma" (CNS-targeted) and "BioDefense Therapeutics" (anti-infective) patent series and confirm their chemical identity and purity.

Methodology:

  • Core Synthesis: The synthesis of the this compound core is the initial, critical step. A common route involves the synthesis of 7-benzyl-2-methyl-2,7-diazaspiro[4.4]nonane dihydrochloride, followed by hydrogenation to remove the benzyl protecting group.[5][6]

  • N7-Functionalization (Innovate Pharma series):

    • To a solution of the this compound core in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a selected aryl or heteroaryl carboxylic acid.

    • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup, followed by purification using column chromatography on silica gel.

  • N7-Functionalization (BioDefense Therapeutics series):

    • To a solution of the this compound core in a polar aprotic solvent (e.g., acetonitrile), add an equimolar amount of the desired alkyl halide bearing a cationic group (or a precursor that can be converted to a cationic group).

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by LC-MS.

    • Upon completion, cool the reaction and purify the product, which may precipitate or require purification by reverse-phase chromatography.

  • Structural Verification:

    • Confirm the identity and structure of all synthesized compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

    • Assess the purity of the final compounds using high-performance liquid chromatography (HPLC), aiming for >95% purity.

Experimental Protocol 2: In Vitro Biological Evaluation

Objective: To compare the biological activity of the synthesized derivatives in assays relevant to their claimed therapeutic applications.

Methodology for CNS-Targeted Derivatives (Innovate Pharma series):

  • Receptor Binding Assay:

    • Utilize a competitive radioligand binding assay with membranes prepared from cells expressing the target GPCR.

    • Incubate varying concentrations of the test compounds with the membranes and a fixed concentration of a high-affinity radioligand.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compounds.

  • Functional Assay:

    • Employ a cell-based functional assay (e.g., cAMP measurement or calcium mobilization assay) to determine the functional activity of the compounds as agonists, antagonists, or allosteric modulators.

    • Generate dose-response curves to determine the potency (EC₅₀ or IC₅₀) and efficacy of the compounds.

Methodology for Anti-Infective Derivatives (BioDefense Therapeutics series):

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Determine the MIC of the compounds against a panel of clinically relevant multi-drug resistant bacterial strains using the broth microdilution method according to CLSI guidelines.

  • Bacterial Membrane Permeability Assay:

    • Assess the ability of the compounds to disrupt the bacterial membrane using a fluorescent dye (e.g., propidium iodide) that only enters cells with compromised membranes.

    • Measure the increase in fluorescence over time after exposing the bacteria to the test compounds.

Data Presentation and Comparative Analysis

To facilitate a clear comparison, the experimental data should be summarized in a structured table.

Compound IDScaffold OriginTarget/ApplicationKey Structural FeatureBinding Affinity (Ki, nM)Functional Potency (EC₅₀/IC₅₀, nM)MIC (µg/mL) vs. MRSAMembrane Permeabilization (RFU)
IP-001Innovate PharmaGPCR X (CNS)N7-phenylacetamide15.235.8 (Antagonist)>1281.2
IP-002Innovate PharmaGPCR X (CNS)N7-pyridylamide8.721.5 (Antagonist)>1281.1
BDT-001BioDefenseAnti-infectiveN7-quaternary ammonium>10,000N/A485.6
BDT-002BioDefenseAnti-infectiveN7-guanidinium>10,000N/A298.2

This tabular representation clearly demonstrates the distinct pharmacological profiles of the two series of derivatives, directly correlating their structural modifications with their biological activity. The "Innovate Pharma" series exhibits potent GPCR modulatory activity, while the "BioDefense Therapeutics" series demonstrates significant antibacterial efficacy.

Visualizing the Logic: Workflows and Relationships

To further clarify the experimental and logical flow, we can use diagrams.

Experimental_Workflow cluster_synthesis Synthesis & Verification cluster_bioeval Biological Evaluation cluster_analysis Data Analysis & Novelty Assessment Core 2-Methyl-2,7-diazaspiro [4.4]nonane Core Synthesis Func_IP N7-Functionalization (Innovate Pharma) Core->Func_IP Func_BDT N7-Functionalization (BioDefense) Core->Func_BDT Purify_Char Purification & Structural Characterization (NMR, MS, HPLC) Func_IP->Purify_Char Func_BDT->Purify_Char Bio_IP CNS-Targeted Assays (Binding, Functional) Purify_Char->Bio_IP Bio_BDT Anti-Infective Assays (MIC, Membrane Perm.) Purify_Char->Bio_BDT Compare Comparative Data Analysis Bio_IP->Compare Bio_BDT->Compare Novelty Novelty Assessment Compare->Novelty SAR_Comparison cluster_IP Innovate Pharma (CNS) cluster_BDT BioDefense Therapeutics (Anti-Infective) Core_IP 2-Methyl-2,7-diazaspiro [4.4]nonane N7_Amide N7-Aryl/Heteroaryl Amide Core_IP->N7_Amide modulates GPCR_Target GPCR Target N7_Amide->GPCR_Target binds to Core_BDT 2-Methyl-2,7-diazaspiro [4.4]nonane N7_Cationic N7-Cationic Moiety Core_BDT->N7_Cationic presents Bacterial_Membrane Bacterial Membrane N7_Cationic->Bacterial_Membrane disrupts

Caption: A conceptual diagram illustrating the distinct structure-activity relationships (SAR) for the two hypothetical patent series.

Conclusion: A Framework for Innovation

This guide provides a robust framework for assessing the novelty of this compound derivatives through a systematic analysis of the patent landscape and a rigorous, comparative experimental workflow. By understanding the existing intellectual property and employing self-validating experimental protocols, researchers can effectively navigate this promising chemical space. The key to unlocking the full therapeutic potential of this versatile scaffold lies in the creative exploration of its chemical diversity, guided by a deep understanding of the target biology and a commitment to rigorous scientific validation. This approach not only fosters innovation but also ensures that the most promising derivatives are identified and advanced towards clinical development.

References

  • Synthesis of this compound Dihydrochloride. PrepChem.com.
  • Synthesis of 2-methyl-7-(phenylmethyl)-2,7-diazaspiro[4.4]nonane-1,3,8-trione. PrepChem.com.
  • WO2018024602A1 - 2,7-diazaspiro [3][3]nonanes. Google Patents.
  • 2-Methyl-2,7-diazaspiro(4.4)nonane. PubChem.
  • Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. PrepChem.com.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. The proper management of chemical waste is a cornerstone of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Methyl-2,7-diazaspiro[4.4]nonane, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a heterocyclic amine with specific risks that dictate its handling and disposal requirements. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1][2]

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard CodeHazard StatementPractical Implication in the Lab
Acute Toxicity, OralH302Harmful if swallowedAvoid ingestion; do not eat, drink, or smoke in the handling area.[1][2]
Skin Corrosion/IrritationH315Causes skin irritationPrevent skin contact by using appropriate gloves and lab coats.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritationMandates the use of safety glasses or goggles to prevent eye contact.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritationAll handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of vapors.[2][3]

This data is aggregated from GHS information provided by suppliers to regulatory bodies.[1]

The fundamental principle guiding the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash, as amines can cause significant harm to aquatic ecosystems.[4]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Prior to initiating waste collection, ensure all necessary safety measures are in place. Adherence to these protocols is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.[3][4][5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat must be worn and kept fastened.[6]

  • Respiratory Protection: All handling and preparation of waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6]

Waste Characterization and Segregation: A Critical Step

Proper disposal begins with correct identification and segregation at the point of generation. This prevents hazardous reactions and ensures the waste is managed by the appropriate disposal stream.[4][6]

  • Waste Determination: Any solution containing this compound, as well as any materials grossly contaminated with it (e.g., pipette tips, weighing boats, absorbent pads from a spill), must be classified as hazardous waste.[6][7] This determination is a regulatory requirement for the waste generator under the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8]

  • Segregation: It is crucial to keep this amine waste separate from other chemical waste streams.[4][6]

    • DO NOT MIX WITH ACIDS OR OXIDIZING AGENTS: Amines are basic and can react exothermically and violently with acids. Mixing with strong oxidizers can create a fire or explosion hazard.

    • Segregate from Halogenated Solvents: While not always reactive, keeping amine waste separate from halogenated organic solvent waste can prevent complications and increased costs in the final disposal process.[6]

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed professional waste disposal service, which will typically employ high-temperature incineration for its destruction.[6][9]

Experimental Protocol: Waste Collection and Containerization

  • Select an Appropriate Waste Container:

    • Use a dedicated, leak-proof container made of a chemically compatible material, such as high-density polyethylene (HDPE).[6]

    • Ensure the container is in good condition, free from cracks, and has a secure, tightly sealing lid.[4][6]

  • Label the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE ".[6]

    • Identify the contents fully. The label must include:

      • The full chemical name: "Waste this compound".

      • A list of all components in the container, including solvents and their approximate concentrations.

      • The relevant hazard pictograms (e.g., harmful/irritant).

      • The accumulation start date (the date the first drop of waste is added).[7]

  • Accumulate Waste Safely:

    • Add waste to the container inside a chemical fume hood.

    • Keep the container tightly sealed at all times, except when adding waste.[7] This prevents the release of harmful fumes.

    • Store the sealed container in a designated satellite accumulation area that is cool, well-ventilated, and away from direct sunlight or heat sources.[4]

  • Arrange for Professional Disposal:

    • Once the container is full or has reached the maximum allowable accumulation time as per your institution's policy (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for collection.[6]

    • Maintain detailed records of waste disposal, including quantities, dates, and methods, as required by regulations.[4]

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G Disposal Workflow for this compound A Waste Generated (Solutions or Contaminated Solids) B Characterize as Hazardous Waste A->B Step 1 I Prohibited Action: Sewer or Trash Disposal A->I C Segregate Waste Stream (Keep away from acids and oxidizers) B->C Step 2 D Select & Prepare Container (HDPE, Leak-proof) C->D Step 3 E Label Container Correctly ('Hazardous Waste', Contents, Date) D->E Step 4 F Accumulate Safely (Fume Hood, Sealed, Cool Area) E->F Step 5 G Arrange Professional Disposal (Contact EHS or Contractor) F->G Step 6 H Final Destruction (Incineration) G->H Final Step

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures for Spills and Exposures

Preparedness for accidents is a critical component of laboratory safety.

  • For Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes. Remove all contaminated clothing. If irritation persists, seek medical attention.[3][10]

  • For Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[5][11]

  • For Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[5][11]

  • For a Spill:

    • Evacuate all non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated (if safe to do so).

    • Wearing full PPE, contain the spill using inert absorbent materials like vermiculite or sand.

    • Carefully collect the absorbent material and contaminated debris using non-sparking tools and place it into a labeled hazardous waste container.

    • Clean the spill area thoroughly.

    • Report the spill to your EHS department.

Regulatory Framework

The procedures outlined in this guide are designed to comply with major regulatory frameworks, such as those established by the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[8] RCRA governs the "cradle-to-grave" management of hazardous waste, making the generator legally responsible for its safe disposal.[8][12] Adhering to these protocols ensures not only safety but also regulatory compliance.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]
  • 2-Methyl-2,7-diazaspiro(4.4)nonane.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison, BME Shared Labs. [Link]
  • Chemical Waste Management Guide. Auburn University, Risk Management and Safety. [Link]
  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]
  • tert-Butyl 2,7-diazaspiro[4.
  • This compound dihydrochloride. J&K Scientific. [Link]
  • Hazardous Waste Disposal Procedures. University of North Alabama. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency. [Link]
  • Hazardous Waste Listings. US Environmental Protection Agency. [Link]
  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US Environmental Protection Agency. [Link]
  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.

Sources

Hazard Analysis: Understanding the Risks of 2-Methyl-2,7-diazaspiro[4.4]nonane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 2-Methyl-2,7-diazaspiro[4.4]nonane

As a Senior Application Scientist, the commitment to safety is the foundation upon which all successful research is built. This guide provides essential, field-proven safety protocols and logistical information for the handling of this compound (CAS No: 135380-53-9). The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this spirocyclic diamine, ensuring both personal safety and the integrity of your experimental work.

This compound is a valuable building block in medicinal chemistry, but its diamine structure necessitates a thorough understanding of its potential hazards. Based on available safety data, this compound presents multiple risks that dictate the required level of personal protective equipment (PPE).

The primary hazards associated with this chemical are:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Damage/Irritation: Poses a significant risk of causing serious eye irritation or damage.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][3]

  • Harmful if Swallowed or Inhaled: The substance is classified as harmful if ingested or inhaled.[1][2]

  • Combustibility: May be a combustible liquid.[1]

These hazards are the "why" behind the stringent PPE and handling protocols that follow. The causality is direct: the chemical's ability to irritate or damage biological tissues on contact or inhalation requires the creation of impermeable barriers between the chemical and the researcher.

The Core of Protection: A Multi-Layered PPE Strategy

Effective protection from this compound is not achieved by a single piece of equipment, but by a holistic, multi-layered system. Every component is critical. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates that employers establish a Chemical Hygiene Plan (CHP) which includes criteria for PPE use.[4][5] This guide serves as a specific implementation of those principles for this compound.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the primacy of engineering controls. All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood.[6][7][8] This is the most effective way to minimize inhalation exposure, which is a known hazard.[1][2]

Personal Protective Equipment: The Essential Barrier

The following table summarizes the required PPE for handling this compound. This is not a list of options, but a set of mandatory requirements.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsNitrile or Butyl rubber glovesStandard lab coatNot typically required
Low-Volume Weighing & Transfer (<50 mL) Chemical splash gogglesDouble-gloving (e.g., inner nitrile, outer butyl or laminate)Flame-resistant, chemical-resistant lab coatWork within a certified chemical fume hood
Reaction Setup & Workup (>50 mL) Chemical splash goggles and a full-face shieldDouble-gloving (e.g., inner nitrile, outer butyl or laminate)Chemical-resistant apron over a flame-resistant lab coatWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber)Full-body chemical-resistant suit or coverallsAir-purifying respirator with organic vapor cartridges (requires fit testing and training)[9]

Detailed Protocols: From Receipt to Disposal

This section provides a step-by-step workflow for the safe handling of this compound. Following this procedural logic is key to building a self-validating system of safety in your laboratory.

Step 1: Pre-Handling and Laboratory Preparation
  • Designate an Area: Clearly designate an area within a chemical fume hood for the handling of this compound.

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Assemble all PPE: Before retrieving the chemical, don all required PPE as outlined in the table above. This includes inspecting gloves for any signs of degradation or punctures.[9]

  • Prepare for Spills: Ensure a spill kit compatible with amines is readily accessible.

Step 2: Handling the Chemical
  • Grounding: When transferring the liquid, ground and bond the container and receiving equipment to prevent static discharge, as the material may be combustible.[3]

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of splashes. Avoid pouring directly from the bottle when possible.

  • Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height. Always keep the container sealed when not in immediate use.[3]

  • Contamination Control: Be meticulous about preventing contamination. Do not allow the chemical to come into contact with skin or clothing. If contact occurs, immediately remove the contaminated clothing and wash the affected skin area thoroughly with soap and water.[3][8]

Step 3: Post-Handling and Decontamination
  • Clean Equipment: Decontaminate all non-disposable equipment that came into contact with the chemical.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: first remove outer gloves, then the lab coat/apron, followed by the face shield and goggles, and finally the inner gloves.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after work is completed.[7]

Operational Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely managing this compound throughout its lifecycle in the laboratory.

G Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling start Start: Receive Chemical verify_sds Verify SDS & Labeling start->verify_sds prep_area Prepare Fume Hood & Spill Kit verify_sds->prep_area don_ppe Don Required PPE prep_area->don_ppe weigh Weigh / Transfer Chemical don_ppe->weigh Enter Handling Phase reaction Perform Reaction / Procedure weigh->reaction decon Decontaminate Glassware reaction->decon Procedure Complete dispose Dispose of Waste decon->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash end End wash->end End of Process

Caption: Workflow for safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical and non-negotiable part of the chemical handling lifecycle.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, pipette tips, paper towels) must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams. It should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[10]

  • Container Integrity: The waste container must be made of a material compatible with the chemical and stored in a secondary containment bin in a designated satellite accumulation area.

  • Regulatory Compliance: All chemical waste disposal must adhere strictly to local, state, and federal regulations.[11] Consult your institution's Environmental Health & Safety (EHS) department for specific procedures.

By adhering to these rigorous protocols, you build a deep and trustworthy culture of safety, ensuring that your innovative work in drug discovery and development is not compromised by preventable accidents.

References

  • U.S. Occupational Safety and Health Administration. (2014). OSHA Guidelines For Labeling Laboratory Chemicals.
  • U.S. Occupational Safety and Health Administration. (2020). The OSHA Laboratory Standard.
  • The University of New Mexico. Chemical Safety Guidelines.
  • U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance.
  • U.S. Department of Health & Human Services. OSHA Standards for Biological Laboratories.
  • BenchChem. Personal protective equipment for handling Ethyne-1,2-diamine.
  • PubMed. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Oxford Academic. Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Ambeed, Inc. This compound.
  • National Center for Biotechnology Information. 2-Methyl-2,7-diazaspiro(4.4)nonane.
  • ChemScene LLC. This compound dihydrochloride.
  • CymitQuimica. (2024). Safety Data Sheet.
  • J&K Scientific. This compound dihydrochloride.
  • MedchemExpress. (2025). Safety Data Sheet.
  • Fisher Scientific. (2009). Safety Data Sheet.
  • Guidechem. 2,7-diazaspiro[4.4]nonano, 2-metil-, diclorhidrato 91188-26-0 wiki.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Guidechem. 2,7-Diazaspiro[4.4]nonane, 2-methyl-, dihydrochloride 91188-26-0 China.
  • Key Organics. This compound 2hcl.
  • Weizmann Institute of Science. Disposal of Chemical Waste. Retrieved from Weizmann Institute of Science Safety Unit.
  • Enamine. Spirocyclic Azetidines for Medicinal Chemistry.
  • BLDpharm. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.
  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols.
  • Ambeed.com. tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2,7-diazaspiro[4.4]nonane
Reactant of Route 2
2-Methyl-2,7-diazaspiro[4.4]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.